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  • Product: 3-Bromoquinoline-6-carboxylic acid
  • CAS: 205114-14-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold

An In-Depth Technical Guide to 3-Bromoquinoline-6-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromoquinoline-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the quinoline core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for orienting functional groups to interact with biological targets. The strategic introduction of substituents, such as a bromine atom and a carboxylic acid, transforms the general quinoline skeleton into a highly versatile and valuable building block. 3-Bromoquinoline-6-carboxylic acid (CAS No. 205114-14-3) is one such molecule, poised at the intersection of synthetic utility and pharmacological potential. The bromine at the 3-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic elaboration of the molecule. Simultaneously, the carboxylic acid at the 6-position provides a crucial anchor point for forming amides, esters, or salt bridges, which are fundamental interactions in drug-receptor binding. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, analytical characterization, and its applications in the context of drug discovery.

Core Compound Identifiers & Physicochemical Properties

Precise identification is the bedrock of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 205114-14-3[1][2][3][4]

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
IUPAC Name 3-bromoquinoline-6-carboxylic acid[1]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [2][3]
Purity (Typical) ≥95% - 98%[1][2]
Canonical SMILES O=C(O)C1=CC=C2N=CC(Br)=CC2=C1[1]
InChI Key DKBPYVBSEJLPIR-UHFFFAOYSA-N[1]
Storage Conditions Store sealed in a dry place at room temperature.[3]

Synthesis Pathway: A Strategic Approach

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Purification A Substituted Aniline (e.g., 4-aminobenzoic acid) C Acid-Catalyzed Condensation & Cyclization A->C B β-Diketone (e.g., Acetylacetone) B->C D Quinoline-6-carboxylic acid C->D Formation of Quinoline Core F Electrophilic Aromatic Substitution (SEAr) D->F E Brominating Agent (e.g., NBS, Br₂) E->F G Crude Product F->G Introduction of Bromine H Recrystallization or Column Chromatography G->H I Final Product: 3-Bromoquinoline-6-carboxylic acid H->I

Caption: Plausible synthetic workflow for 3-Bromoquinoline-6-carboxylic acid.

Experimental Protocol (Exemplary)

Step 1: Synthesis of Quinoline-6-carboxylic acid (via Combes reaction)

  • Rationale: The Combes synthesis is a classic and reliable method for constructing the quinoline core from an aniline and a β-diketone under acidic conditions. Using 4-aminobenzoic acid as the aniline precursor directly installs the required carboxylic acid at the 6-position.

  • Procedure:

    • To a flask containing concentrated sulfuric acid, slowly add 4-aminobenzoic acid at 0°C.

    • Add acetylacetone dropwise while maintaining the low temperature.

    • Allow the mixture to warm to room temperature and then heat to ~110°C for several hours until TLC analysis indicates the consumption of starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield the intermediate, 2,4-dimethylquinoline-6-carboxylic acid.

Step 2: Bromination at the 3-Position

  • Rationale: Direct bromination of the quinoline ring is an electrophilic aromatic substitution. The choice of brominating agent and solvent is key to controlling regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine.

  • Procedure:

    • Dissolve the quinoline-6-carboxylic acid intermediate in a suitable solvent such as acetic acid or DMF.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction for several hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.

    • Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Purification

  • Rationale: The crude product will likely contain unreacted starting material and potential side products (e.g., dibrominated species). Recrystallization is an effective method for purifying solid carboxylic acids.

  • Procedure:

    • Evaporate the organic solvent from Step 2 to obtain the crude solid.

    • Perform recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure 3-Bromoquinoline-6-carboxylic acid.

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the quinoline scaffold.[6]

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Infrared Spectroscopy MS Confirm Molecular Weight & Presence of Bromine Isotope Observe M+ & M+2 peaks (1:1 ratio) MS->Isotope Final Confirmed Structure: 3-Bromoquinoline-6-carboxylic acid Isotope->Final NMR Elucidate C-H Framework HNMR ¹H NMR: Confirm aromatic proton count & substitution pattern NMR->HNMR CNMR ¹³C NMR: Confirm 10 unique carbons (including C=O) NMR->CNMR HNMR->Final CNMR->Final IR Identify Functional Groups Carbonyl Strong C=O stretch (~1700 cm⁻¹) IR->Carbonyl Hydroxyl Broad O-H stretch (~2500-3300 cm⁻¹) IR->Hydroxyl Carbonyl->Final Hydroxyl->Final Start Purified Sample Start->MS Start->NMR Start->IR

Caption: Logical workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data
  • Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks of almost identical intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•), confirming the presence of a single bromine atom.[6] The monoisotopic mass is predicted to be approximately 250.958 Da.[7]

  • ¹H NMR Spectroscopy: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H2, H4) will be the most deshielded. The absence of a signal for H3 and the specific splitting patterns of the remaining protons will confirm the substitution pattern. A very broad singlet, characteristic of a carboxylic acid proton, would be expected far downfield (>12 ppm).

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 165 ppm). The carbon directly attached to the bromine (C3) will show a characteristic chemical shift, and the other eight carbons will appear in the aromatic region (δ ~120-150 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the functional groups. Two key features are expected:

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the carboxylic acid.[8]

    • A very broad absorption band spanning from 2500-3300 cm⁻¹ , which is indicative of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]

Applications in Drug Discovery & Medicinal Chemistry

3-Bromoquinoline-6-carboxylic acid is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The quinoline carboxylic acid scaffold is a known pharmacophore in several areas of drug development.[9][10]

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of Protein Kinase CK2, a target implicated in cancer.[9][11] The carboxylic acid can form critical hydrogen bonds with residues in the active site, while the bromine at the 3-position allows for the introduction of diverse substituents to explore the hydrophobic pockets and improve potency and selectivity.

  • Antiproliferative Agents: The quinoline framework is present in numerous anticancer agents. By modifying the substituents, researchers can tune the molecule's properties to enhance its selectivity for cancer cells over healthy cells.[10]

  • General Pharmaceutical Intermediates: The dual functionality of this molecule makes it a valuable intermediate for building combinatorial libraries of compounds for high-throughput screening.[5]

G A 3-Bromoquinoline- 6-carboxylic acid (Versatile Building Block) B Suzuki / Sonogashira / etc. (at C3-Br position) A->B C Amide Coupling (at COOH position) A->C D Library of Novel Quinoline Derivatives B->D C->D E High-Throughput Screening (e.g., Kinase Assays) D->E F Identification of Biologically Active 'Hits' E->F G Lead Optimization & Drug Development F->G

Caption: Role of 3-Bromoquinoline-6-carboxylic acid in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

  • Hazard Identification: This compound is classified as harmful and an irritant.[1][2]

    • GHS Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

    • Avoid breathing dust.[15] Wash hands thoroughly after handling.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[15]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

    • Store locked up.[13]

References

  • PubChem. 3-Bromo-8-methoxyquinoline-6-carboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. [Link]

  • PubChem. 3-Bromoquinoline. [Link]

  • ChemSynthesis. 3-bromoquinoline - 5332-24-1. [Link]

  • PubChemLite. 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

  • ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

Exploratory

Introduction: The Quinoline Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals The quinoline ring system, a fusion of a benzene and a pyridine ring, i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties make it a versatile core for designing molecules with a wide spectrum of biological activities.[1][2][3][4] The introduction of a carboxylic acid group, particularly at the C-4 position, has proven to be a critical pharmacophoric feature, significantly influencing the compound's interaction with biological targets.[5][6][7][8] This guide provides a comprehensive overview of the diverse biological activities of quinoline carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[9][10][11] Their anticancer effects are not monolithic but are exerted through multiple, often interconnected, cellular mechanisms.

Core Mechanisms of Antiproliferative Action

The primary mechanisms underpinning the anticancer properties of these compounds involve targeting essential enzymatic pathways, disrupting cell cycle progression, and inducing programmed cell death.[9]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A paramount mechanism for many anticancer quinoline carboxylic acids is the inhibition of human DHODH.[6][8][12] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is indispensable for the synthesis of DNA and RNA.[8][12][13] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway. By inhibiting DHODH, these compounds starve the cancer cells of the necessary pyrimidine building blocks, leading to cell growth arrest.[8] The carboxylic acid moiety is crucial for this activity, as it forms a key salt bridge with an arginine residue (R136) in the enzyme's binding pocket, anchoring the inhibitor.[7][8]

  • Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors.[9][14] Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds induce double-stranded DNA breaks, which trigger apoptotic pathways and lead to cell death.[8][9]

  • Induction of Apoptosis: A common outcome of treatment with quinoline carboxylic acids is the induction of apoptosis. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[9] This shift disrupts mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.[9]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. They have been shown to induce cell cycle arrest, frequently at the G2/M and S phases, by modulating the activity of key regulators like cyclin-dependent kinases (CDKs).[9]

cluster_pathway DHODH Inhibition Pathway cluster_drug Mechanism of Action DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalyzes Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines Multiple Steps DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation QCA Quinoline Carboxylic Acid (e.g., Brequinar analog) QCA->DHODH Inhibits

Mechanism of anticancer action via DHODH inhibition.
Structure-Activity Relationship (SAR) Insights

SAR studies have identified critical structural features for potent anticancer activity. For DHODH inhibitors, three regions of the quinoline scaffold are paramount:

  • C2 Position: Requires bulky, hydrophobic substituents, such as a biphenyl group, to occupy a nonpolar pocket in the enzyme.[5][6]

  • C4 Position: Has a strict requirement for the carboxylic acid group (or its salts) to interact with key residues like R136.[5][7]

  • Benzo Portion: Substitutions, such as fluorine at the C6 position, can enhance potency.[5]

Table 1: Anticancer Activity of Representative Quinoline Carboxylic Acid Derivatives

Compound ID 2-Substituent Target/Cell Line IC₅₀ (µM) Reference(s)
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl DHODH 0.250 [6][7]
Compound 3j 4-hydroxy-3-methoxyphenyl MCF-7 Potent (82.9% growth reduction) [10]
Compound 41 Substituted pyridine DHODH 0.0097 [6][7]
Quinoline-chalcone hybrid - A549, K-562 1.91, 5.29 [11]

| Bis-quinoline | - | U937, HL60 | Submicromolar |[11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of quinoline carboxylic acid derivatives on cancer cell lines. The MTT assay is a colorimetric method that measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test quinoline carboxylic acid derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (solvent only) and untreated control.[11]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Part 2: Antibacterial Activity

The quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, and their core structure is the quinoline carboxylic acid scaffold. Their discovery revolutionized the treatment of bacterial infections.

Mechanism of Antibacterial Action

The hallmark of quinolone antibiotics is their specific inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[8][15] These are type II topoisomerases that are vital for managing DNA supercoiling, replication, and segregation.[8]

  • In Gram-negative bacteria, DNA gyrase is the primary target.

  • In Gram-positive bacteria, topoisomerase IV is typically the main target.

The quinolone molecule binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This stabilization of the cleaved complex leads to the accumulation of double-stranded DNA breaks, which obstructs DNA replication and transcription, ultimately triggering bacterial cell death.[8] The carboxylic acid group at the C-3 position is essential for this activity.[8]

cluster_pathway Bacterial DNA Replication cluster_drug Mechanism of Action DNA_Gyrase DNA Gyrase DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Topo_IV Topoisomerase IV Topo_IV->DNA_Supercoiling Replication DNA Replication & Transcription DNA_Supercoiling->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Quinolone Quinolone Carboxylic Acid Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits

Mechanism of quinolone action on bacterial topoisomerases.
Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have led to the development of highly potent fluoroquinolones. Key structural features include:

  • C3-Carboxylic Acid: Essential for binding to DNA gyrase.[8]

  • C6-Fluorine: Greatly enhances antibacterial activity and cell penetration.

  • C7-Substituent: Typically a piperazine or pyrrolidine ring, which improves the spectrum of activity, particularly against Gram-negative bacteria and Pseudomonas aeruginosa.[15][16]

  • N1-Substituent: An ethyl or cyclopropyl group is often optimal for potency.[16]

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Quinolones

Compound S. aureus E. coli P. aeruginosa Reference(s)
Norfloxacin 0.2 - 1.6 0.05 - 0.2 0.4 - 3.1 [15]
Ciprofloxacin 0.1 - 0.8 0.01 - 0.05 0.1 - 0.8 [15]
Ofloxacin 0.1 - 0.8 0.02 - 0.1 0.4 - 1.6 [15]

| Compound 4c | - | < Ciprofloxacin | - | |

Experimental Protocol: Antibacterial Susceptibility (Agar Disk Diffusion)

The agar disk diffusion (Kirby-Bauer) method is a standard, qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[11]

Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Uniformly streak the bacterial inoculum across the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Apply Disks: Prepare sterile paper disks (6 mm diameter). Impregnate the disks with a known concentration of the test quinoline carboxylic acid derivative. A solvent control disk should also be prepared.

  • Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact. Also, place a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).

  • Interpretation: The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater antibacterial activity.

Part 3: Antimalarial and Antiviral Activities

Beyond cancer and bacteria, the quinoline scaffold is foundational to antimalarial drugs (e.g., chloroquine) and is being explored for broad-spectrum antiviral applications.

Antimalarial Activity

Quinoline-4-carboxamides have been identified as a promising class of antimalarials with activity against multiple life-cycle stages of the Plasmodium parasite.[17][18][19]

  • Mechanism of Action: A novel mechanism identified for some quinoline-4-carboxamides is the inhibition of the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis, thereby halting parasite growth.[19]

  • Drug Development Insights: The optimization of initial hits often focuses on improving physicochemical properties. For example, reducing high lipophilicity (clogP) is a key strategy to enhance aqueous solubility and metabolic stability, which are critical for oral efficacy.[17][18] This iterative process of design, synthesis, and testing is crucial in advancing a hit compound to a preclinical candidate.[18]

Table 3: Antiplasmodial Activity of Quinoline-4-carboxamide Derivatives

Compound Target/Strain EC₅₀ / IC₅₀ (nM) In Vivo Efficacy (ED₉₀, mg/kg) Reference(s)
Screening Hit 1 P. falciparum (3D7) 120 - [17][18]
Optimized Lead P. falciparum Low nanomolar < 1 [18][19]

| Cabamiquine (DDD-107498) | P. falciparum | - | - |[19] |

Antiviral Activity

A significant antiviral strategy for quinoline carboxylic acids is the inhibition of host-cell factors that are essential for viral replication. This approach is advantageous as it is less likely to lead to the development of drug-resistant viral strains.[12][20]

  • Mechanism of Action: Similar to their anticancer activity, many antiviral quinoline carboxylic acids target human dihydroorotate dehydrogenase (DHODH) .[12][13][20][21] Viruses are obligate intracellular parasites and rely on the host cell's machinery and metabolic resources for replication. By depleting the host cell's pool of pyrimidines, DHODH inhibitors effectively create an environment that is non-permissive for the synthesis of viral DNA or RNA, thus inhibiting the replication of a broad spectrum of viruses.[12][13]

cluster_workflow General Workflow for Biological Activity Screening Synthesis Synthesis of Quinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary In Vitro Screening (e.g., MTT, Disk Diffusion) Characterization->Primary_Screening Hit_Ident Hit Identification Primary_Screening->Hit_Ident Hit_Ident->Synthesis Inactive SAR_Study SAR & Lead Optimization Hit_Ident->SAR_Study Active SAR_Study->Synthesis Secondary_Assay Secondary/Mechanism of Action Assays SAR_Study->Secondary_Assay In_Vivo In Vivo Efficacy & Toxicity Studies Secondary_Assay->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A typical workflow for antimicrobial drug discovery.
Experimental Protocol: Viral Plaque Assay

The plaque assay is the gold standard for quantifying infectious virus particles. It is based on the ability of a single infectious virus particle to form a localized area of cell death (a "plaque") on a monolayer of susceptible cells.

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow until they reach confluence.

  • Compound Pre-treatment: Pre-treat the confluent cell monolayers with various concentrations of the test quinoline carboxylic acid for 1-2 hours before infection.

  • Viral Infection: Remove the medium containing the compound and infect the cells with a known dilution of the virus stock for 1 hour to allow for viral adsorption.

  • Overlay Application: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) to allow plaques to form.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a background of stained cells.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity and the EC₅₀ (50% effective concentration) of the compound.

Conclusion

The quinoline carboxylic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have yielded potent agents against a diverse range of pathological targets, from bacteria and parasites to viruses and cancer cells. The success of this scaffold lies in its synthetic tractability and the critical role of the carboxylic acid moiety in mediating interactions with key biological targets like topoisomerases and dehydrogenases. Understanding the nuanced structure-activity relationships and the underlying mechanisms of action is paramount for rationally designing the next generation of quinoline-based therapeutics with enhanced potency, selectivity, and improved pharmacological profiles.

References

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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: [Link])

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Foundational

The Enduring Scaffold: A Technical Guide to Quinoline Derivatives in Medicinal Chemistry

Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives with a broad spectrum o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of quinoline derivatives. We will explore the fundamental synthetic strategies, delve into the intricate mechanisms of action across various therapeutic areas, and elucidate the critical structure-activity relationships that govern their efficacy. This guide is designed to be a practical and authoritative resource, bridging foundational knowledge with field-proven insights to empower the next generation of drug discovery and development.

The Quinoline Core: A Privileged Structure in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a prominent structural motif found in a wide array of natural products, most notably the Cinchona alkaloids such as quinine.[4][5] Its unique electronic properties and rigid, planar structure provide an ideal framework for molecular recognition by biological targets.[6] The nitrogen atom in the pyridine ring not only imparts basicity but also offers a key site for hydrogen bonding, a crucial interaction in many drug-receptor binding events.[1] Furthermore, the bicyclic nature of quinoline allows for diverse substitution patterns at multiple positions, enabling the fine-tuning of physicochemical properties like lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][6] This inherent versatility has established quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.[2]

Foundational Synthetic Strategies: Building the Quinoline Scaffold

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation Reactions

These methods typically involve the acid-catalyzed cyclization of anilines with carbonyl-containing compounds.

  • Skraup Synthesis: This is one of the oldest and most direct methods for synthesizing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] The reaction can be highly exothermic and requires careful control.[10]

    • Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial for the dehydration of glycerol to acrolein, the key electrophile in the reaction. Nitrobenzene serves as a mild oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline. Ferrous sulfate is often added to moderate the otherwise violent reaction.[7]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[4][8]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][11][12] It is particularly useful for preparing 2,4-disubstituted quinolines.[4][12]

  • Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8][13][14][15] It can be catalyzed by either acids or bases and is a powerful tool for creating polysubstituted quinolines.[13][14][16]

Cyclization of Substituted Anilines
  • Gould-Jacobs Reaction: This reaction is a key method for producing 4-hydroxyquinolines (4-quinolones), which are important intermediates and possess biological activity in their own right.[17][18] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[17][19][20]

Workflow for Quinoline Synthesis Strategy Selection

G start Define Target Quinoline Substitution Pattern is_4_hydroxy Is a 4-hydroxyquinoline (4-quinolone) the target? start->is_4_hydroxy is_2_4_disub Is a 2,4-disubstituted quinoline desired? is_4_hydroxy->is_2_4_disub No gould_jacobs Gould-Jacobs Reaction is_4_hydroxy->gould_jacobs Yes is_unsub_or_simple Is unsubstituted quinoline or a simple derivative required? is_2_4_disub->is_unsub_or_simple No combes Combes Synthesis is_2_4_disub->combes Yes friedlander_choice Is a polysubstituted quinoline from an o-aminoaryl ketone/aldehyde and a carbonyl compound feasible? is_unsub_or_simple->friedlander_choice No skraup_doebner Skraup or Doebner-von Miller Reaction is_unsub_or_simple->skraup_doebner Yes friedlander Friedländer Synthesis friedlander_choice->friedlander Yes other Consider other methods (e.g., Pfitzinger, Conrad-Limpach) friedlander_choice->other No G Hb Hemoglobin (in RBC) FoodVacuole Acidic Food Vacuole (within parasite) Hb->FoodVacuole Digestion by parasite Parasite Plasmodium falciparum (in RBC) Heme Toxic Free Heme FoodVacuole->Heme releases Hemozoin Non-toxic Hemozoin (crystal) Heme->Hemozoin Polymerization (detoxification) HemeComplex Heme-Drug Complex Heme->HemeComplex Complexation ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity QuinolineDrug Quinoline Drug (e.g., Chloroquine) QuinolineDrug->FoodVacuole Accumulates QuinolineDrug->Hemozoin Inhibits (caps crystal growth) QuinolineDrug->HemeComplex HemeComplex->Hemozoin Inhibits Polymerization G start Start: Reagent Preparation (Aniline, Glycerol, H₂SO₄, Nitrobenzene) mixing Mixing of Reactants (Slow addition of H₂SO₄ with cooling) start->mixing heating Controlled Heating (140-150°C, 3-4 hours) mixing->heating workup Reaction Work-up (Cooling, Dilution, Neutralization) heating->workup purification Purification (Steam Distillation) workup->purification analysis Product Analysis (Boiling Point, NMR, IR) purification->analysis end End: Pure Quinoline analysis->end

Caption: General experimental workflow for the Skraup synthesis of quinoline.

Quantitative Data Summary

The yields of classical quinoline syntheses are highly dependent on the specific substrates and reaction conditions.

Synthesis MethodStarting MaterialsProduct TypeTypical Yield (%)Reference
Skraup SynthesisAniline, GlycerolUnsubstituted Quinoline84-91[10]
Friedländer Synthesis2-Aminoaryl ketones, CarbonylsPolysubstituted QuinolinesVaries widely (can be high)[13][14][16]
Combes SynthesisAnilines, β-Diketones2,4-Disubstituted QuinolinesGood[11][12]
Gould-Jacobs ReactionAnilines, Malonic esters4-QuinolonesGood to Excellent[17][20]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a fertile ground for drug discovery. Its rich history, from the natural antimalarial quinine to modern synthetic derivatives, underscores its enduring importance in medicinal chemistry. [3][5]While classical synthetic methods remain valuable, modern approaches, including multicomponent reactions and transition-metal-catalyzed syntheses, are expanding the accessible chemical space of quinoline derivatives. [21][22]The diverse mechanisms of action exhibited by these compounds, from inhibiting parasitic detoxification pathways to modulating key signaling cascades in cancer, highlight the remarkable adaptability of the quinoline core.

Future research will likely focus on the development of novel quinoline derivatives with improved target specificity and reduced off-target toxicity. The exploration of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. [23]As our understanding of disease biology deepens, the rational design of new quinoline derivatives, guided by computational modeling and a thorough understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of innovative medicines.

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3-Bromoquinoline-6-carboxylic Acid: A Technical Guide to Evaluating its Potential as a Kinase Inhibitor

Foreword: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have become a focal point for therapeutic intervention in a multitude of diseases, most notably cance...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become a focal point for therapeutic intervention in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge remains the attainment of target selectivity.[2][3] The highly conserved ATP-binding pocket across the human kinome often leads to off-target effects, necessitating innovative approaches in inhibitor design and evaluation.[4] Quinoline-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, with numerous FDA-approved kinase inhibitors underscoring their clinical significance.[5][6][7] This guide provides a comprehensive technical framework for the investigation of a novel compound, 3-Bromoquinoline-6-carboxylic acid, as a potential kinase inhibitor. Our exploration will be grounded in a logical, multi-tiered strategy, from computational prediction to rigorous biochemical and cellular validation, offering a roadmap for researchers and drug development professionals.

The Candidate: 3-Bromoquinoline-6-carboxylic Acid - Physicochemical Properties

Before embarking on biological evaluation, a thorough understanding of the candidate molecule is paramount. 3-Bromoquinoline-6-carboxylic acid is a heterocyclic compound with the following key characteristics:

PropertyValueReference
CAS Number 205114-14-3[8][9][10]
Molecular Formula C10H6BrNO2[9][11]
Molecular Weight 252.06 g/mol [11][12]
Canonical SMILES O=C(O)C1=CC=C2N=CC(Br)=CC2=C1[9]
InChI Key DKBPYVBSEJLPIR-UHFFFAOYSA-N[9]

A Multi-pronged Approach to Kinase Inhibitor Profiling

Our investigative strategy is designed to be both comprehensive and efficient, integrating computational and experimental methodologies to build a robust profile of 3-Bromoquinoline-6-carboxylic acid's kinase inhibitory potential.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Mechanism of Action & Cellular Activity A Computational Screening (Virtual Screening & Docking) B Initial Biochemical Screen (Single High-Dose) A->B Prioritize Kinase Families C IC50 Determination (Dose-Response Assays) B->C Identified 'Hits' D Broad Kinase Panel Profiling C->D Confirmed Potent Hits E Mechanism of Action Studies (e.g., ATP Competition Assays) D->E Selective Inhibitors F Cellular Target Engagement & Phenotypic Assays E->F

Caption: A multi-phased workflow for kinase inhibitor evaluation.

Phase 1: Computational Prediction and Initial Biochemical Screening

The initial phase aims to narrow the vast field of potential kinase targets and provide the first experimental evidence of inhibitory activity.

Computational Screening: A Virtual First Pass

Computational methods offer a rapid and cost-effective means to predict potential kinase targets for 3-Bromoquinoline-6-carboxylic acid.[1][14] This approach leverages the wealth of existing structural and activity data for known kinase inhibitors.[4][15]

Workflow:

  • Ligand Preparation: Generate a 3D conformation of 3-Bromoquinoline-6-carboxylic acid and optimize its geometry using computational chemistry software.

  • Target Selection: Utilize a library of kinase crystal structures, representing a diverse sampling of the human kinome.

  • Virtual Screening: Employ machine learning-based tools or structure-based docking algorithms to predict the binding affinity of the compound against the kinase library.[16]

  • Analysis and Prioritization: Rank the kinases based on predicted binding scores. Analyze the predicted binding poses to identify key interactions and prioritize kinase families that show a high likelihood of interaction.

G A 3D Structure of 3-Bromoquinoline-6-carboxylic acid C Virtual Screening (Docking/ML) A->C B Kinase Structure Database B->C D Binding Affinity Prediction C->D E Prioritized Kinase Targets D->E

Caption: Computational workflow for kinase target prediction.

Initial Biochemical Screening: Validating In Silico Predictions

The top-ranked kinase families from the computational screen should be subjected to an initial, high-concentration single-point biochemical assay. This will provide the first experimental validation of the in silico predictions.

Protocol: Single-Dose Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established luminescence-based kinase assays which measure ADP production as an indicator of kinase activity.[17][18]

  • Materials:

    • Purified recombinant kinases from prioritized families.

    • Specific peptide substrates for each kinase.

    • 3-Bromoquinoline-6-carboxylic acid (e.g., 10 mM stock in DMSO).

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

  • Procedure:

    • Prepare a working solution of 3-Bromoquinoline-6-carboxylic acid at a final assay concentration of 10 µM. Include a DMSO-only vehicle control.

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

    • Stop the reaction and measure ADP production by adding the ADP detection reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control. A significant inhibition (e.g., >50%) indicates a "hit."

Phase 2: Defining Potency and Selectivity

With initial hits identified, the next phase focuses on quantifying the inhibitory potency and assessing the selectivity across a broader panel of kinases.

IC50 Determination: Quantifying Inhibitory Potency

For each confirmed "hit" from the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[19]

Protocol: Dose-Response Kinase Assay

This protocol is a modification of the single-dose assay.

  • Prepare a serial dilution of 3-Bromoquinoline-6-carboxylic acid (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Follow the procedure for the single-dose assay, adding the different concentrations of the inhibitor to the respective wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Broad Kinase Panel Profiling: The Selectivity Landscape

To understand the selectivity profile of 3-Bromoquinoline-6-carboxylic acid, it is crucial to screen it against a large, representative panel of the human kinome.[2][20] This can be performed in-house or through specialized contract research organizations.

Data Presentation:

The results of the kinase panel screen should be presented in a clear, tabular format, highlighting the most potently inhibited kinases.

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......

Phase 3: Unraveling the Mechanism and Cellular Effects

The final phase aims to elucidate the mechanism of inhibition and to determine if the biochemical activity translates to a cellular context.

Mechanism of Action Studies

Understanding how the inhibitor interacts with the kinase is critical. ATP competition assays can determine if the compound binds to the ATP-binding site.

Protocol: ATP Competition Assay

  • Perform the dose-response kinase assay at multiple, fixed concentrations of ATP (e.g., at, below, and above the Km for ATP).

  • Analyze the resulting IC50 values. An increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive inhibitor.

Cellular Target Engagement and Phenotypic Assays

The ultimate test of a kinase inhibitor is its ability to engage its target in a cellular environment and elicit a desired biological response.

Workflow:

  • Cellular Target Engagement: Utilize techniques such as cellular thermal shift assays (CETSA) or phospho-specific Western blotting to confirm that the compound engages the target kinase in intact cells. For example, if Kinase A is the primary target, treat cells with 3-Bromoquinoline-6-carboxylic acid and measure the phosphorylation of a known downstream substrate of Kinase A.

  • Phenotypic Assays: Based on the known biological function of the target kinase, design relevant cellular assays. For example, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo®) would be appropriate.

G A Treat Cells with Inhibitor B Cell Lysis A->B D Cell Viability Assay (e.g., MTT) A->D C Western Blot for Phospho-Substrate B->C E Data Analysis: Target Engagement & Cellular Effect C->E D->E

Caption: Workflow for cellular validation of a kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to evaluate the potential of 3-Bromoquinoline-6-carboxylic acid as a kinase inhibitor. The quinoline scaffold holds significant promise, and a thorough investigation as detailed here is the necessary first step in determining its therapeutic potential.[5][6] Positive findings from this workflow would warrant further studies, including lead optimization through medicinal chemistry to enhance potency and selectivity, as well as in vivo efficacy and safety studies. The journey from a candidate molecule to a clinical therapeutic is long and challenging, but it begins with a solid foundation of meticulous preclinical evaluation.

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Sources

Foundational

The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of Substituted Quinolines

Foreword: The Enduring Relevance of the Quinoline Nucleus The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in a multitude of natural products and synth...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2] From the historic antimalarial quinine to modern targeted anticancer agents, the quinoline core has been iteratively functionalized to yield compounds with a vast spectrum of biological activities.[3][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this privileged scaffold. We will delve into the nuanced effects of substituent placement and nature on therapeutic efficacy across various disease areas, supported by mechanistic insights and detailed experimental protocols.

The Quinoline Core: Physicochemical Properties and General Reactivity

Quinoline (C₉H₇N) is characterized by a benzene ring fused to a pyridine ring.[5] The nitrogen atom in the pyridine ring imparts a weak basicity to the molecule and influences its electronic distribution, making it an electron-deficient system.[6] This inherent electronic nature governs its reactivity, allowing for both electrophilic and nucleophilic substitutions, which are pivotal for the synthesis of diverse derivatives.[6] The ability of the quinoline nitrogen to participate in hydrogen bonding is a key feature in its interaction with biological targets.[7]

Classical synthetic routes to the quinoline scaffold, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been foundational in exploring its chemical diversity.[4][8][9] Modern synthetic methodologies, including transition metal-catalyzed reactions, have further expanded the accessibility of complex substituted quinolines.[9]

Structure-Activity Relationships in Key Therapeutic Areas

The true power of the quinoline scaffold lies in its amenability to substitution, allowing for the fine-tuning of its pharmacological profile. The following sections dissect the SAR of substituted quinolines in several critical therapeutic domains.

Antimalarial Activity: The Legacy and Future of Quinolines

The fight against malaria is intrinsically linked to quinoline-based drugs.[10] The 4-aminoquinolines, such as chloroquine, and the 8-aminoquinolines, like primaquine, represent two major classes with distinct mechanisms and SAR.[1][11]

Key SAR Insights for 4-Aminoquinolines (e.g., Chloroquine):

  • C-4 Side Chain: A dialkylaminoalkyl side chain at the C-4 position is crucial for activity. A chain length of 2-5 carbons between the two nitrogen atoms is optimal.[12] The tertiary amine at the terminus of this side chain is vital for accumulating in the acidic food vacuole of the parasite.[11][13]

  • C-7 Chloro Group: The presence of a chlorine atom at the C-7 position is essential for the potent activity of chloroquine, as it enhances the basicity of the quinoline ring and inhibits hemozoin formation.[13]

  • Substitutions on the Quinoline Ring: Introduction of a methyl group at C-3 diminishes activity, while substitution at C-8 abrogates it.[12]

  • Side Chain Modifications: Hydroxylation of one of the ethyl groups on the terminal tertiary amine can reduce toxicity.[12]

Mechanism of Action: 4-aminoquinolines are weak bases that concentrate in the acidic food vacuole of the malaria parasite.[11] Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into hemozoin.[14] The accumulation of free heme leads to parasite death.

Overcoming Resistance: The emergence of chloroquine-resistant strains of Plasmodium falciparum has driven the development of new quinoline derivatives. Strategies include the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create "covalent bitherapy" agents.[11][14]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various aspects of cancer biology, including cell cycle progression, apoptosis, and angiogenesis.[5][6] Many of these compounds exert their effects by inhibiting key enzymes such as topoisomerases and tyrosine kinases.[5][6]

Key SAR Insights for Anticancer Quinolines:

  • Topoisomerase Inhibition: Many quinoline-based anticancer drugs, such as camptothecin derivatives, target DNA topoisomerases.[5] The planar quinoline ring system is capable of intercalating between DNA base pairs, while substituents can interact with the enzyme-DNA complex.

  • Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in many tyrosine kinase inhibitors (TKIs) targeting receptors like EGFR, VEGF, and c-Met.[15] Specific substitution patterns are crucial for achieving selectivity and potency.

  • Substitution Patterns:

    • 4,7-Disubstituted Quinolines: Derivatives with substitutions at the 4 and 7 positions have demonstrated significant cytotoxic activity against various cancer cell lines.[5]

    • 2,8-Disubstituted Quinolines: Compounds with substitutions at the 2 and 8 positions, such as 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, have shown potent antiproliferative effects.[5]

    • Lipophilicity: In some series of 2-arylquinolines, increased lipophilicity has been correlated with enhanced cytotoxic effects.[16]

Table 1: SAR of Selected Anticancer Quinoline Derivatives

Compound ClassKey Substituents & PositionBiological TargetExample IC50 Values
4,7-Disubstituted quinolinylhydrazones7-chloro, 4-hydrazone linkageMultiple cancer cell lines0.314 - 4.65 µg/cm³[5]
2,8-Bis(trifluoromethyl)quinolines4-(3,5-dimethyl-1H-pyrazol-4-yl)HL-60 and U937 cell lines19.88 ± 3.35 µg/ml (HL-60)[5]
2-ArylquinolinesC-6 substitutionHeLa and PC3 cells8.3 µM (HeLa) for a specific derivative[16]
Antibacterial and Antiviral Activities: A Broad Spectrum of Action

The quinoline scaffold is also prominent in the development of antimicrobial agents. The fluoroquinolone antibiotics are a prime example of the successful application of SAR principles to this core.[17] More recently, quinoline derivatives have been investigated for their antiviral properties.[8]

Key SAR Insights for Antibacterial Quinolones (Fluoroquinolones):

  • Core Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity.[18]

  • C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position significantly broadens the spectrum of activity.[17]

  • C-7 Substituent: A piperazine or related heterocyclic ring at the C-7 position enhances potency, particularly against Gram-negative bacteria.[17][18]

  • N-1 Substituent: A small alkyl group, such as ethyl or cyclopropyl, at the N-1 position is crucial for activity.[17]

Key SAR Insights for Antiviral Quinolines:

  • Broad Spectrum Activity: Some antimalarial quinolines, like chloroquine and hydroxychloroquine, exhibit broad-spectrum antiviral activity by interfering with viral entry and replication.[19]

  • Targeting Host Factors: Certain 4-quinoline carboxylic acid derivatives have shown potent antiviral activity by inhibiting human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for pyrimidine biosynthesis.[20][21] SAR studies on these compounds revealed that a C-6 fluoro substituent and a C-2 diaryl ether moiety contribute to high potency.[20]

Neuroprotective Activity: A New Frontier for Quinolines

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents for diseases like Alzheimer's and Parkinson's.[22][23] Their proposed mechanisms of action include antioxidant effects and inhibition of key enzymes involved in neurodegeneration.[22][24]

Key SAR Insights for Neuroprotective Quinolines:

  • Multitarget Approach: The development of quinoline-based neuroprotective agents often follows a multitarget strategy, aiming to simultaneously address oxidative stress, neuroinflammation, and enzymatic dysfunction.[25]

  • Enzyme Inhibition: Quinoline derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[22] Molecular docking studies suggest that the quinoline moiety can engage in π-π stacking interactions with the active sites of these enzymes.[24]

Experimental Workflows for SAR Studies

A robust SAR study relies on a systematic and well-validated experimental workflow. The following sections outline key methodologies.

Chemical Synthesis of Substituted Quinolines

The synthesis of a library of analogs with systematic structural variations is the first step in any SAR investigation.

Step-by-Step Protocol for a Doebner-von Miller Reaction:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and α,β-unsaturated aldehyde or ketone (2 equivalents).

  • Acid Catalyst: Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to the reaction mixture.

  • Heating: Heat the mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.

Biological Activity Assays

The choice of biological assay is dictated by the therapeutic target.

Example Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a computational framework to correlate the chemical structures of quinoline analogs with their biological activities.[26]

Generalized QSAR Workflow:

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Data_Collection Dataset Collection (Quinoline Analogs & Biological Activity) Structure_Optimization Molecular Structure Optimization (e.g., DFT/B3LYP) Data_Collection->Structure_Optimization Data_Splitting Data Splitting (Training and Test Sets) Structure_Optimization->Data_Splitting Descriptor_Calculation Descriptor Calculation (2D, 3D, Electronic, etc.) Data_Splitting->Descriptor_Calculation Model_Generation Model Generation (e.g., MLR, PLS, CoMFA) Descriptor_Calculation->Model_Generation Internal_Validation Internal Validation (Cross-validation, q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set, pred_r²) Internal_Validation->External_Validation New_Analogs Design of New Analogs External_Validation->New_Analogs

Caption: A generalized workflow for developing and validating a QSAR model.[26]

Visualizing Key SAR Principles

The following diagram illustrates the fundamental SAR of a generic 4-aminoquinoline antimalarial.

SAR_4_Aminoquinoline cluster_quinoline 4-Aminoquinoline Core cluster_activity Biological Activity quinoline_ring Quinoline Ring (Planar system for heme binding) c7_cl C-7 Chloro Group (Essential for high activity) antimalarial_activity Potent Antimalarial Activity quinoline_ring->antimalarial_activity Intercalates with heme c4_amino C-4 Amino Linker c7_cl->antimalarial_activity Enhances basicity, inhibits hemozoin formation side_chain Dialkylaminoalkyl Side Chain (2-5 carbons optimal) terminal_n Terminal Tertiary Amine (Crucial for vacuolar accumulation) terminal_n->antimalarial_activity Facilitates drug accumulation in parasite vacuole

Caption: Key structural features of 4-aminoquinolines contributing to antimalarial activity.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. A deep understanding of its structure-activity relationships is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of quinoline-based hybrid molecules and multitarget agents to address complex diseases and combat drug resistance. The integration of computational methods, such as QSAR and molecular docking, with traditional medicinal chemistry approaches will undoubtedly accelerate the journey of quinoline derivatives from the laboratory to the clinic.

References

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Sources

Exploratory

applications of bromoquinolines in materials science

An In-depth Technical Guide to the Applications of Bromoquinolines in Materials Science Abstract Bromoquinolines represent a class of heterocyclic compounds of significant interest, bridging the gap between pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Bromoquinolines in Materials Science

Abstract

Bromoquinolines represent a class of heterocyclic compounds of significant interest, bridging the gap between pharmaceutical sciences and advanced materials. The strategic placement of a bromine atom on the quinoline scaffold imparts tunable electronic properties and provides a versatile reactive handle for sophisticated molecular engineering. This guide offers a comprehensive exploration of bromoquinolines' applications in materials science, focusing on their pivotal role in the development of organic electronics, chemosensors, and functional polymers. We delve into the synthetic causality, provide field-proven experimental protocols, and present performance data to equip researchers and professionals with actionable insights for leveraging these remarkable compounds in next-generation materials.

The Bromoquinoline Core: A Nexus of Reactivity and Functionality

The quinoline ring system, a fusion of benzene and pyridine rings, possesses inherent photophysical properties and a rigid, planar structure beneficial for electronic applications.[1] The introduction of a bromine substituent is a critical design choice for several reasons:

  • Reactive Versatility: The carbon-bromine bond is a key functional group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2] This allows for the straightforward attachment of diverse functional moieties—aryl groups, alkynes, amines, and more—enabling the precise tuning of the molecule's electronic and steric properties.

  • Electronic Modulation: As an electron-withdrawing group, bromine can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the quinoline core. This modulation is fundamental to designing materials for specific roles in electronic devices, such as charge transport or emission.[3]

  • Heavy Atom Effect: The presence of bromine can enhance intersystem crossing (ISC), promoting the formation of triplet excitons. This property is particularly relevant in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).

The primary challenge in working with bromoquinolines is achieving regioselectivity during synthesis. Direct bromination of quinoline often yields a mixture of isomers, necessitating carefully controlled reaction conditions or multi-step synthetic routes starting from pre-functionalized precursors to obtain the desired isomer.[4]

Key Synthetic Pathways

The synthesis of functional molecules from bromoquinoline precursors is dominated by cross-coupling chemistry. The choice of reaction dictates the type of functionalization achieved.

G cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Resulting Functional Materials bq Bromoquinoline suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) bq->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ Terminal Alkyne) bq->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (+ Amine) bq->buchwald Pd Catalyst, Base oled OLED Materials (π-conjugated systems) suzuki->oled sensor Chemosensors (Fluorophore-Receptor Systems) sonogashira->sensor polymer Polymer Side-Chains (Functional Monomers) buchwald->polymer

Figure 1: Key synthetic routes from a bromoquinoline core.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are foundational materials in OLED technology, most famously exemplified by Tris(8-hydroxyquinolinato)aluminium (Alq3), a robust electron transporter and emitter.[5] Bromoquinolines serve as critical intermediates for creating novel, high-performance materials for various layers within the OLED stack.[1][6]

An OLED is a solid-state device comprising several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected, which then recombine in the emissive layer (EML) to produce light.[7]

OLED_Structure cluster_0 OLED Device Stack cluster_1 Charge Injection & Light Emission Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (e.g., 5,7-dibromo-8-hydroxyquinoline) HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) light hv (Light) EML->light Anode Anode (e.g., ITO) Substrate Substrate (Glass) e_source e⁻ e_source->Cathode h_source h⁺ h_source->Anode

Figure 2: A typical bromoquinoline-based OLED device structure.

Bromoquinolines as Emissive Materials

A study demonstrated the use of 5,7-dibromo-8-hydroxyquinoline as a fluorescent material in a solution-processed OLED.[5][8] This material, synthesized by the direct bromination of 8-hydroxyquinoline, was used as the light-emitting layer, resulting in a device that illuminates in the UV spectrum.[5][8] This highlights the potential of even simple bromoquinoline derivatives to function as active components in optoelectronic devices.

Device Parameter Value Significance Reference
Emissive Material5,7-dibromo-8-hydroxyquinolineA functional, easily synthesized bromoquinoline derivative.[5],[8]
Hole Transport Layer (HTL)PEDOT:PSSStandard solution-processable HTL for device fabrication.[5]
Emission SpectrumUV RegionDemonstrates the intrinsic photophysical properties of the material.[5],[8]
Fabrication MethodSpin CoatingA low-cost, lab-scale technique for thin-film deposition.[5]

Table 1: Performance characteristics of an OLED using 5,7-dibromo-8-hydroxyquinoline.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a basic OLED device using spin-coating, adapted from standard laboratory procedures.[5][9] All steps involving organic materials should be performed in an inert atmosphere (e.g., a glove box).

1. Substrate Cleaning: a. Immerse pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., Hellmanex III). b. Sonicate in an ultrasonic bath for 15 minutes each in deionized water, acetone, and isopropyl alcohol. c. Dry the substrates using a compressed nitrogen gun and treat with UV-Ozone for 15 minutes to improve the ITO work function.[9]

2. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of PEDOT:PSS (e.g., AI 4083). b. Dispense the solution onto the ITO substrate and spin-coat at 4000 rpm for 60 seconds to form a uniform film (~40 nm). c. Anneal the substrate on a hotplate at 140°C for 20 minutes.[10]

3. Emissive Layer (EML) Deposition: a. Prepare a solution of the bromoquinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) in a suitable solvent like chloroform.[5] b. Spin-coat the EML solution onto the HTL layer. Optimal spin speed and time must be determined experimentally to achieve the desired thickness. c. Thermally anneal the device at 80°C for 10 minutes to remove residual solvent.[9]

4. Cathode Deposition (Thermal Evaporation): a. Place the substrates in a thermal evaporator chamber (<5.0 × 10⁻⁶ Torr).[11] b. Use a shadow mask to define the cathode area. c. Evaporate a thin layer of a low work function metal (e.g., Calcium) followed by a thicker, protective layer of Aluminum (~100 nm) at a rate of 1.5 Å/s.[9]

5. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, apply a UV-curable epoxy around the active area and place a glass coverslip on top. b. Cure the epoxy using a UV lamp.[9]

Application in Fluorescent Chemosensors

The inherent fluorescence of the quinoline core makes it an excellent scaffold for chemosensors.[12][13] Bromoquinolines are ideal precursors for creating highly selective and sensitive fluorescent probes, particularly for detecting metal ions, which are crucial in biological and environmental systems.[14][15]

The design principle involves a fluorophore-receptor model. The bromoquinoline acts as the fluorophore, while a recognition moiety (receptor) specific to the target analyte is attached at the bromine position via cross-coupling.[12] Binding of the analyte to the receptor perturbs the electronic structure of the fluorophore, causing a detectable change in fluorescence (e.g., quenching or enhancement).[13]

Sensor_Mechanism cluster_0 Fluorescence 'OFF' State cluster_1 Fluorescence 'ON' State Probe Bromoquinoline-Receptor (Low Fluorescence) Analyte + Metal Ion Complex [Probe-Metal Ion] Complex (High Fluorescence) Light hv (Emitted Light) Complex->Light Chelation-Enhanced Fluorescence (CHEF)

Figure 3: "Turn-on" sensing mechanism for a metal ion.

Designing Bromoquinoline-Based Probes

The versatility of the bromo-substituent allows for the creation of probes for a wide range of analytes. For example, attaching a nitrogen-containing group can enhance selectivity and coordination with metal ions like Fe³⁺.[13] Probes based on quinoline have been successfully developed for detecting ions such as Zn²⁺, Cu²⁺, and Pb²⁺ with detection limits often reaching the parts-per-billion (ppb) level.[14][16]

Experimental Protocol: Synthesis of a Fluorescent Probe via Suzuki Coupling

This protocol provides a general method for synthesizing an aryl-substituted quinoline probe from a 3-bromoquinoline precursor.[2]

1. Reagent Preparation: a. In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst like Pd(PPh₃)₄ (0.03 equiv.).

2. Reaction Execution: a. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v). b. Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. c. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to obtain the final fluorescent probe.

Application in Functional Polymers

Incorporating quinoline moieties into polymer structures can yield materials with unique optical, electronic, and stimuli-responsive properties.[17][18] Bromoquinolines can be functionalized to create monomers that are then polymerized, typically resulting in polymers where the quinoline unit is part of the side chain.

Side-Chain Quinoline Polymers

A common strategy involves synthesizing a methacrylic monomer that contains a bromoquinoline group. This monomer can then undergo free-radical polymerization to produce a polymer with bromoquinoline side chains.[17] These side chains can be further functionalized post-polymerization, or the bromoquinoline itself can impart desired properties like a high refractive index or semiconducting behavior.

Research into side-chain polyquinolines has demonstrated their potential for applications in nonlinear optics (NLO), where their high thermal stability is a significant advantage over other polymer systems like polyimides.[18] The calculated HOMO/LUMO levels of some side-chain quinoline polymers suggest they are semiconductors with potential use in photovoltaic applications.[17]

General Workflow for Side-Chain Polymer Synthesis
  • Monomer Synthesis: A precursor molecule (e.g., a hydroxy-functionalized bromoquinoline) is reacted with methacryloyl chloride to form the polymerizable methacrylic monomer.

  • Polymerization: The synthesized monomer is polymerized using a free-radical initiator (e.g., AIBN) in a suitable solvent.

  • Purification & Characterization: The resulting polymer is purified, typically by precipitation, and characterized using techniques like ¹H NMR, GPC (for molecular weight distribution), and DSC (for thermal properties like glass transition temperature).[17]

Conclusion

Bromoquinolines are far more than simple chemical intermediates; they are enabling building blocks for a new generation of functional materials. Their synthetic accessibility through established cross-coupling chemistry allows for the rational design of molecules with tailored properties. In organic electronics, they provide a pathway to novel emitters and host materials for more efficient OLEDs. As chemosensors, their derivatives offer high sensitivity and selectivity for critical analytes. In polymer science, they can be incorporated to create functional materials with advanced optical and electronic properties. For researchers in materials science and drug development, a deep understanding of bromoquinoline chemistry opens up a vast design space for tackling challenges in displays, diagnostics, and smart materials.

References

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  • ResearchGate. (n.d.). Key performance data for the OLED devices. [Download Table]. Retrieved January 12, 2026, from [Link]

  • Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2997. [Link]

  • AIP Publishing. (2022). Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. Retrieved January 12, 2026, from [Link]

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  • IIP Series. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]

  • DergiPark. (2019). Production of organic light-emitting diode with fluorescence featured quinolin. International Journal of Chemistry and Technology. [Link]

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Foundational

3-Bromoquinoline-6-carboxylic Acid: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this class, 3-bromoquinoline-6-carboxylic acid emerges as a uniquely versatile building block. Its strategic placement of orthogonal functional groups—a reactive bromine atom at the 3-position and a carboxylic acid at the 6-position—provides two distinct handles for molecular elaboration. This guide offers a deep dive into the chemical reactivity of this molecule, focusing on its application in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures relevant to drug discovery and materials science.

Core Characteristics and Strategic Value

3-Bromoquinoline-6-carboxylic acid (CAS No. 205114-14-3) is a solid, heterocyclic compound whose value lies in its bifunctionality.[2][3] The electron-deficient quinoline ring system, coupled with the C3-bromine and C6-carboxylic acid, allows for selective and sequential transformations.

  • The C3-Bromo Group: This site is primed for reactions that form new carbon-carbon and carbon-heteroatom bonds. It is an ideal electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents into the quinoline core.

  • The C6-Carboxylic Acid Group: This functional group offers a secondary site for modification, most commonly through amide bond formation or esterification. It can also participate in more advanced transformations like decarboxylative couplings, further expanding its synthetic utility.[4][5]

This orthogonal reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, making it an invaluable tool for creating libraries of novel compounds for biological screening.

Physicochemical Properties
PropertyValueSource
CAS Number 205114-14-3[2][3][6]
Molecular Formula C₁₀H₆BrNO₂[6][7]
Molecular Weight 252.06 g/mol [6][8]
Appearance Solid[8]
Storage Sealed in dry, room temperature[6][9]
Safety & Handling

As with any halogenated aromatic compound, proper safety precautions are essential. 3-Bromoquinoline-6-carboxylic acid is classified as an irritant.[2][7]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.[7]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The true power of 3-bromoquinoline-6-carboxylic acid is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[10] For 3-bromoquinoline-6-carboxylic acid, this reaction enables the direct attachment of various aryl or heteroaryl groups at the C3 position, a key step in synthesizing many kinase inhibitors and other bioactive molecules.

The catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_trans_complex Ar-Pd(II)L₂(R) transmetalation->pd_trans_complex base Base (e.g., K₂CO₃) base->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd_amido_complex base Base (e.g., NaOtBu) base->amine_coordination amine R₂NH amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

The catalytic cycle for the Buchwald-Hartwig amination.<[1]/center>
  • Ligand Choice is Paramount: Unlike Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to the choice of phosphine ligand. [12]Sterically hindered and electron-rich ligands (e.g., BrettPhos, SPhos, XPhos) are often required. This is because these bulky ligands promote the reductive elimination step—the final, product-forming step—which can otherwise be slow and is often the rate-limiting step of the cycle.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. [1]Its role is to deprotonate the amine, either before or after coordination to the palladium center, to form the palladium-amido complex necessary for reductive elimination. [12]Weaker bases can be used but often result in slower reactions.

  • Amine Source: A wide variety of primary and secondary amines can be used. Ammonia itself can be a challenging substrate, but specialized ammonia surrogates or conditions have been developed to allow for the synthesis of primary anilines. [13]

Application in Complex Molecule Synthesis

The true utility of 3-bromoquinoline-6-carboxylic acid is demonstrated by its role in constructing molecules with significant biological or material function.

Case Study: Synthesis of Protein Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology. Many potent kinase inhibitors feature a heterocyclic core. Derivatives of 3-quinoline carboxylic acid have been specifically investigated as inhibitors of protein kinase CK2. [14] A synthetic campaign to develop novel CK2 inhibitors could employ the following logical workflow, starting from our building block.

Drug_Discovery_Workflow start 3-Bromoquinoline-6-carboxylic acid step1 Suzuki Coupling (Introduce Aryl Group at C3) start->step1 intermediate1 3-Aryl-quinoline-6-carboxylic acid step1->intermediate1 step2 Amide Coupling (Modify Carboxylic Acid at C6) intermediate1->step2 final_product Diverse Library of Amide Derivatives step2->final_product screening Biological Screening (e.g., Kinase Assays) final_product->screening

A logical workflow for generating a library of potential kinase inhibitors.

In this workflow, a Suzuki coupling diversifies the C3 position, which often interacts with the hinge region of the kinase active site. Subsequently, the C6 carboxylic acid is converted to a library of amides, allowing for the exploration of structure-activity relationships (SAR) at a solvent-exposed region of the target. This two-step, divergent approach is a highly efficient strategy in modern medicinal chemistry.

Detailed Experimental Protocols

The following are generalized, self-validating protocols adapted from established literature. [1][11]They should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a 3-arylquinoline-6-carboxylic acid derivative.

1. Reagent Preparation & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline-6-carboxylic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
  • Seal the flask with a rubber septum.

2. Establishing an Inert Atmosphere:

  • The causality here is critical: The Pd(0) catalyst is sensitive to oxidation by air.
  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. [11] 3. Solvent Addition and Reaction:
  • Using a syringe, add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL). The solvent should be degassed beforehand by bubbling with argon for 15-20 minutes.
  • Place the flask in a preheated oil bath at 90 °C and stir vigorously. [11] 4. Reaction Monitoring:
  • Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly.

5. Aqueous Workup:

  • Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. [11] * Dilute with ethyl acetate (20 mL) and water (20 mL).
  • Transfer to a separatory funnel. If the product is the carboxylic acid, adjust the pH of the aqueous layer to ~3-4 with 1M HCl to ensure the product is protonated and remains in the organic layer.
  • Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 15 mL). [11] * Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

6. Purification and Characterization:

  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify by column chromatography on silica gel to yield the pure 3-arylquinoline-6-carboxylic acid.
  • Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the synthesis of a 3-aminoquinoline-6-carboxylic acid derivative.

1. Reagent Preparation & Setup:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). [1] * Add 3-bromoquinoline-6-carboxylic acid (1.0 mmol, 1.0 equiv.).
  • Seal the tube with a septum.

2. Establishing an Inert Atmosphere:

  • As with the Suzuki coupling, an inert atmosphere is essential. Evacuate and backfill with argon three times. [1] 3. Reagent Addition and Reaction:
  • Add the amine (1.2 mmol, 1.2 equiv.).
  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL) via syringe. [1] * Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

4. Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

5. Aqueous Workup:

  • Cool the reaction to room temperature.
  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
  • Dilute with ethyl acetate and water.
  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

6. Purification and Characterization:

  • Concentrate the filtrate and purify the crude product by flash column chromatography.
  • Characterize the final product by NMR and MS to confirm its identity and purity.

Conclusion

3-Bromoquinoline-6-carboxylic acid is far more than a simple chemical reagent; it is a strategic platform for innovation. Its dual functionality, combined with the power and predictability of modern cross-coupling chemistry, provides researchers in drug discovery and materials science with a reliable and efficient tool for the synthesis of complex, high-value molecules. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein serve as a foundation for building diverse molecular libraries, accelerating the discovery of new therapeutic agents and functional materials.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Decarboxylative cross-coupling. Wikipedia. Available from: [Link]

  • 3-bromoquinoline. ChemSynthesis. Available from: [Link]

  • 3-Bromoquinoline-6-carboxylic acid. LookChem. Available from: [Link]

  • 3-Bromoquinoline. PubChem. Available from: [Link]

  • Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids and related heterocyclic carboxylic acids with (hetero)aryl halides. PubMed. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Reactivity of carboxylic acid derivatives. Khan Academy. Available from: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate. Available from: [Link]

  • 8-Bromoquinoline-6-carboxylic acid. PubChem. Available from: [Link]

  • Optimization of the palladium‐catalyzed cross‐coupling of α‐bromo... ResearchGate. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]

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Exploratory

A Technical Guide to 3-Bromoquinoline-6-carboxylic Acid for Advanced Research and Development

This in-depth guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 3-Bromoquinoline-6-carboxylic acid, a key building block in modern pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 3-Bromoquinoline-6-carboxylic acid, a key building block in modern pharmaceutical research. This document delves into its commercial availability, synthesis, quality control, and applications, with a focus on practical, field-proven insights to empower your research endeavors.

Strategic Importance in Medicinal Chemistry

3-Bromoquinoline-6-carboxylic acid is a bifunctional molecule of significant interest in drug discovery. The quinoline core is a "privileged scaffold," appearing in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 6-position offers two orthogonal reactive sites for molecular elaboration.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties to explore structure-activity relationships (SAR). The carboxylic acid group, on the other hand, provides a site for amide bond formation, esterification, or can act as a key pharmacophoric feature, for instance, by mimicking a phosphate group to interact with ATP-binding sites of kinases.

Commercial Availability and Supplier Overview

A number of chemical suppliers offer 3-Bromoquinoline-6-carboxylic acid, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the comprehensiveness of the analytical data provided.

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesServices Offered
Apollo Scientific 205114-14-3C10H6BrNO295%250mg and largerResearch Chemicals
Fluorochem 205114-14-3C10H6BrNO298%Inquire for detailsCustom Synthesis, Scale-Up & GMP Manufacture
BLD Pharm 205114-14-3C10H6BrNO2Inquire for detailsInquire for detailsProvides NMR, HPLC, LC-MS, UPLC data
INDOFINE Chemical Company 205114-14-3C10H6BrNO295%Inquire for detailsPharmaceutical and Life Science Industries

Note: Purity levels and available quantities are subject to change and may vary between batches. It is always recommended to request a batch-specific Certificate of Analysis.

Synthesis and Purification Landscape

While commercial suppliers do not typically disclose their exact synthetic routes, a review of the patent and scientific literature provides insights into plausible manufacturing processes. The synthesis of substituted quinolines often involves well-established named reactions.

A potential synthetic route to 3-bromoquinoline derivatives involves the reaction of a substituted aniline with 1,1,3,3-tetramethoxypropane and bromine. This method has the advantage of using readily available starting materials.[3]

cluster_0 Plausible Synthetic Pathway Substituted_Aniline Substituted Aniline Intermediate_4 Intermediate Substituted_Aniline->Intermediate_4 Reaction TMP 1,1,3,3-Tetramethoxypropane + Bromine TMP->Intermediate_4 Forms Intermediate 3, then 4 3_Bromoquinoline 3-Bromoquinoline Derivative Intermediate_4->3_Bromoquinoline

Caption: A plausible synthetic pathway to 3-bromoquinoline derivatives.

Purification of the final product is critical to remove starting materials, reagents, and byproducts. Common purification techniques for carboxylic acids include:

  • Recrystallization: A highly effective method for purifying solid compounds. A mixed solvent system, such as water and alcohol, can be effective for recrystallizing bromoquinoline hydrobromide salts.[4]

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid product from neutral and basic impurities.

  • Column Chromatography: While effective, this method may be less economically viable for large-scale production.

Analytical Quality Control and Characterization

A comprehensive Certificate of Analysis (CoA) is essential to ensure the quality and purity of 3-Bromoquinoline-6-carboxylic acid for use in sensitive applications like drug discovery. Researchers should expect the following analytical data from a reputable supplier:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is used to confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis: Determines the percentage composition of elements in the compound.

While a specific CoA for this compound is not publicly available, researchers can request one from their supplier. Some suppliers, like BLD Pharm, explicitly state that they provide NMR, HPLC, and LC-MS data for their products.[5]

cluster_1 Quality Control Workflow Crude_Product Crude Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Isolated_Solid Isolated Solid Purification->Isolated_Solid Analytical_Testing Analytical Testing Isolated_Solid->Analytical_Testing HPLC, NMR, MS CoA Certificate of Analysis Generation Analytical_Testing->CoA Final_Product Qualified Final Product CoA->Final_Product

Caption: A typical quality control workflow for a chemical intermediate.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Quinoline-based compounds have shown significant promise as kinase inhibitors, which are crucial in the treatment of various cancers.[6] Derivatives of 3-quinoline carboxylic acid have been specifically studied as inhibitors of protein kinase CK2.[7][8]

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a common application of 3-bromoquinoline derivatives in the synthesis of kinase inhibitors.[1]

Protocol: Synthesis of a 3-Arylquinoline Derivative

  • Reaction Setup: In a round-bottom flask, combine 3-bromoquinoline-6-carboxylic acid (1.0 mmol), the desired substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) and a phosphine ligand like triphenylphosphine (PPh₃) (0.08 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final 3-arylquinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_2 Suzuki-Miyaura Coupling Workflow Setup Combine Reactants & Base Inert Purge with Inert Gas Setup->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent React Heat to Reflux Solvent->React Workup Cool, Quench & Extract React->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize

Sources

Foundational

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromoquinoline-6-carboxylic Acid This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromoquinoline-6-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work involving 3-Bromoquinoline-6-carboxylic acid (CAS No. 205114-14-3). The following sections provide an in-depth analysis of its chemical properties, potential hazards, and rigorous protocols for safe handling, emergency response, and disposal. The methodologies described herein are grounded in established principles of laboratory safety and chemical hygiene to ensure the protection of personnel and the integrity of experimental outcomes.

3-Bromoquinoline-6-carboxylic acid is a substituted quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold makes it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is a prerequisite for safe handling.

Causality Behind Data Importance: The physicochemical properties dictate the compound's behavior under various laboratory conditions. For instance, its solid-state form at room temperature informs the risk of dust inhalation, while its molecular weight is critical for accurate molar calculations in experimental setups.

Table 1: Physicochemical Data for 3-Bromoquinoline-6-carboxylic acid

PropertyValueSource
CAS Number 205114-14-3[1][2][3]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.067 g/mol [1]
IUPAC Name 3-bromoquinoline-6-carboxylic acid[1]
Purity Typically ≥95-98%[1][4]
Physical State Solid[5]
Storage Conditions Store in a cool, dry place[2]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 3-Bromoquinoline-6-carboxylic acid is not extensively published, a robust hazard assessment can be constructed from the Safety Data Sheets (SDS) of structurally analogous compounds, such as other bromoquinoline derivatives. The primary hazards are associated with irritation and acute toxicity upon ingestion.[1][6]

Trustworthiness of Analog-Based Assessment: In drug development and chemical research, it is a standard and trusted practice to initially assess the hazards of a novel compound by examining closely related structures. The quinoline backbone and the halogen functional group are known to impart specific toxicological characteristics, making this a reliable, albeit preliminary, evaluation.

Table 2: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][6][7]

Mechanistic Insight: The irritant properties of halogenated aromatic compounds often stem from their ability to react with biological macromolecules, leading to inflammation and cell damage upon contact with skin, eyes, or the respiratory tract. The carboxylic acid moiety can also contribute to local pH changes, exacerbating irritation.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE). This self-validating system ensures that if one layer of protection is breached, others remain in place.

Engineering Controls
  • Primary Control: All handling of 3-Bromoquinoline-6-carboxylic acid powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8] The fume hood provides a physical barrier and active ventilation, capturing airborne particulates at the source.

  • Secondary Control: The laboratory should be equipped with adequate ventilation.[9][10] Accessible safety showers and eyewash stations are mandatory in case of accidental exposure.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk mitigation strategy. Each component is chosen to counter a specific hazard identified in Section 2.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10][11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6][11] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[6]

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect the skin and personal clothing from contamination.[5][10]

  • Respiratory Protection: When engineering controls are not sufficient or during large-scale operations, a NIOSH-approved respirator with a particulate filter may be necessary.[8][9][11]

Section 4: Safe Handling and Storage Protocol

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining compound stability.

Handling
  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Weighing and Transfer: Use non-sparking tools for all transfers to prevent ignition sources.[9][11] When weighing, do so in the fume hood or a ventilated balance enclosure to contain dust. Avoid formation of dust and aerosols.[6][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in the work area.[1][5]

Storage
  • Container: Store the compound in its original, tightly closed container.[9][11]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[9][11] Storage at room temperature is generally acceptable.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][8] Incompatible materials can lead to vigorous reactions or decomposition, posing a significant safety risk.

Section 5: First Aid and Emergency Procedures

A clear, logical, and rehearsed emergency plan is critical. Immediate and correct action can significantly mitigate the consequences of an accident.

First Aid Measures
  • Inhalation: Move the person to fresh air.[6][7][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[7][11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][9] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water.[6][9] Never give anything by mouth to an unconscious person.[7][9] Call a physician or poison control center immediately.[9][11]

Spill and Leak Response

Causality of Spill Protocol: The goal is to contain the spill, prevent personnel exposure, and decontaminate the area without creating additional hazards (e.g., airborne dust).

  • Evacuate: Immediately evacuate personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Wear PPE: Don appropriate PPE as described in Section 3.2.[9][12]

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7][12]

  • Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[6][12] Use spark-proof tools.[9][11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[12] All cleanup materials must be disposed of as hazardous waste.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][9][11]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7][13]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11][13]

Section 6: Disposal Considerations

All waste containing 3-Bromoquinoline-6-carboxylic acid must be treated as hazardous chemical waste.

  • Procedure: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9]

  • Prohibition: Do not let the product enter drains or sewer systems.[6][9]

Section 7: Experimental Protocols & Visual Workflows

Step-by-Step Protocol for Weighing and Preparing a Solution

This protocol is designed as a self-validating system, with checks and safety measures integrated at each step.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Cover the work surface inside the fume hood with absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, chosen solvent).

  • Weighing:

    • Place a weigh boat on the analytical balance inside the ventilated enclosure and tare it.

    • Carefully transfer the desired amount of 3-Bromoquinoline-6-carboxylic acid from its container to the weigh boat using a clean spatula.

    • Rationale: Performing this step in a ventilated enclosure prevents inhalation of fine powder.

    • Securely close the primary container immediately after transfer.

  • Solubilization:

    • Place the beaker containing the stir bar on a magnetic stir plate inside the fume hood.

    • Carefully add the weighed compound to the beaker.

    • Slowly add the desired solvent to the beaker, aiming the stream at the inner wall to avoid splashing.

    • Turn on the stirrer to facilitate dissolution.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper in the designated solid hazardous waste container.

    • Wipe the spatula clean.

    • Wipe down the work surface.

    • Properly remove gloves and wash hands thoroughly.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Function prep2 Don Appropriate PPE (Goggles, Coat, Gloves) prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents / Reagents handle2->handle3 clean1 Segregate & Dispose of Waste (Solid & Liquid) handle3->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

// Minor Spill Path minor_action1 [label="Alert Personnel in Immediate Area", from=is_major, shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; minor_action2 [label="Don Additional PPE\n(e.g., respirator if needed)", from=minor_action1, shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; minor_action3 [label="Contain with Inert Material", from=minor_action2, shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; minor_action4 [label="Collect and Package for Disposal", from=minor_action3, shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; minor_action5 [label="Decontaminate Area", from=minor_action4, shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];

// Major Spill Path major_action1 [label="Evacuate Laboratory\nActivate Fire Alarm", from=is_major, shape=box, style="filled", fillcolor="#FCE8E6", fontcolor="#202124"]; major_action2 [label="Call Emergency Response Team\n(e.g., EH&S)", from=major_action1, shape=box, style="filled", fillcolor="#FCE8E6", fontcolor="#202124"]; major_action3 [label="Isolate the Area\nClose Doors", from=major_action2, shape=box, style="filled", fillcolor="#FCE8E6", fontcolor="#202124"];

// Connections start -> is_major; is_major -> minor_action1 [label="No (Minor)"]; minor_action1 -> minor_action2 -> minor_action3 -> minor_action4 -> minor_action5; is_major -> major_action1 [label="Yes (Major)"]; major_action1 -> major_action2 -> major_action3;

complete [label="Response Complete"]; minor_action5 -> complete; major_action3 -> complete; } enddot Caption: Diagram 2: Emergency Response Logic for a Spill.

References

  • Safety Data Sheet - Angene Chemical. (2025-08-01). Available at: [Link]

  • SAFETY DATA SHEETS (General Bromoquinoline). Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific (3-Bromoquinoline). (2023-09-21). Available at: [Link]

  • 3-BROMOQUINOLINE-6-CARBOXYLIC ACID | 205114-14-3 - INDOFINE Chemical Company. Available at: [Link]

  • 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. Available at: [Link]

Sources

Exploratory

A Researcher's Guide to the Solubility of 3-Bromoquinoline-6-carboxylic Acid in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals and Scientists Authored by: Gemini, Senior Application Scientist Abstract 3-Bromoquinoline-6-carboxylic acid is a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various biological assays. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Bromoquinoline-6-carboxylic acid. In the absence of extensive published quantitative data, this guide focuses on empowering researchers with the foundational knowledge and detailed methodologies to ascertain its solubility profile. We will delve into the molecular characteristics influencing solubility, predictive approaches, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands as a cornerstone property. The solubility of an active pharmaceutical ingredient (API) in various media governs its absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like 3-Bromoquinoline-6-carboxylic acid, understanding its solubility in organic solvents is paramount for:

  • Synthetic Chemistry: Efficient reaction kinetics, work-up, and purification via crystallization are all dependent on the appropriate choice of solvent.

  • Formulation Science: The development of stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration, necessitates a thorough understanding of the API's solubility.

  • In Vitro and In Vivo Screening: The preparation of stock solutions and the execution of high-throughput screening (HTS) campaigns require solvents that can dissolve the compound at the desired concentrations without interfering with the assay.

This guide will provide the necessary framework for researchers to systematically approach the solubility determination of 3-Bromoquinoline-6-carboxylic acid.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a fundamental starting point.

Molecular Structure and Physicochemical Properties

The structure of 3-Bromoquinoline-6-carboxylic acid (Figure 1) provides key insights into its potential solubility behavior.

  • Quinoline Core: The quinoline ring system is aromatic and relatively nonpolar.

  • Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence introduces the potential for pH-dependent solubility.

  • Bromo Group: The bromine atom is electronegative and contributes to the molecule's overall polarity and potential for halogen bonding.

Figure 1: Chemical Structure of 3-Bromoquinoline-6-carboxylic acid

Caption: The chemical structure of 3-Bromoquinoline-6-carboxylic acid.

Based on its structure, we can anticipate that 3-Bromoquinoline-6-carboxylic acid will exhibit a degree of solubility in a range of organic solvents, with a preference for those that can interact with its polar and nonpolar regions.

Qualitative Solubility Prediction

In the absence of specific quantitative data, a qualitative prediction can be made based on the polarity of common organic solvents (Table 1).

Table 1: Predicted Qualitative Solubility of 3-Bromoquinoline-6-carboxylic acid in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe hydroxyl group can hydrogen bond with the carboxylic acid and quinoline nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective for a wide range of compounds.
Acetonitrile (ACN)Sparingly to Moderately SolubleAprotic and polar, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneSparingly to Moderately SolubleA moderately polar aprotic solvent.
Nonpolar Hexane, ToluenePoorly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Halogenated Dichloromethane (DCM), ChloroformSparingly to Moderately SolubleThe polarity is intermediate, and these solvents can interact with the quinoline ring and bromo substituent.
Ester Ethyl AcetateSparingly to Moderately SolubleA moderately polar solvent that can act as a hydrogen bond acceptor.

Experimental Determination of Solubility

The following section provides detailed protocols for determining both the thermodynamic and kinetic solubility of 3-Bromoquinoline-6-carboxylic acid.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold-standard for its determination.

An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess solid 3-Bromoquinoline-6-carboxylic acid prep_solvent Add a known volume of the organic solvent prep_solid->prep_solvent Into a sealed vial equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through a 0.22 µm syringe filter centrifugation->filtration hplc Analyze filtrate by HPLC-UV filtration->hplc calibration Quantify against a standard curve hplc->calibration

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

  • Preparation:

    • Accurately weigh an excess amount of 3-Bromoquinoline-6-carboxylic acid into a glass vial. A visual excess of solid should remain at the end of the experiment.

    • Add a precise volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand for a short period.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of 3-Bromoquinoline-6-carboxylic acid of known concentrations in the same solvent.

    • Develop a suitable HPLC-UV method for the compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, and UV detection wavelength.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Kinetic Solubility: High-Throughput Screening Approaches

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a critical parameter in early drug discovery for assessing the suitability of compounds for HTS.

Nephelometry measures the amount of light scattered by suspended particles in a solution. When a compound precipitates upon dilution, the resulting turbidity is detected by the nephelometer.

workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Measurement & Analysis stock_prep Prepare a high-concentration stock solution in DMSO plate_prep Dispense stock solution into a multi-well plate stock_prep->plate_prep add_solvent Add organic solvent to each well plate_prep->add_solvent incubation Incubate for a defined period (e.g., 2 hours) add_solvent->incubation nephelometry Measure light scattering using a nephelometer incubation->nephelometry data_analysis Determine the concentration at which precipitation occurs nephelometry->data_analysis

Caption: Workflow for kinetic solubility determination using nephelometry.

  • Preparation:

    • Prepare a high-concentration stock solution of 3-Bromoquinoline-6-carboxylic acid in 100% DMSO (e.g., 10 mM).

    • In a multi-well plate (e.g., 96-well), perform a serial dilution of the stock solution with DMSO.

  • Dilution and Precipitation:

    • To each well containing the DMSO dilutions, add the target organic solvent. The final DMSO concentration should be kept low and consistent across all wells (e.g., <5%).

    • Mix the plate thoroughly and incubate at a controlled temperature for a set period (e.g., 2 hours).

  • Measurement and Analysis:

    • Measure the light scattering in each well using a nephelometer.

    • The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to a blank control.

Data Interpretation and Application

The solubility data obtained from these experiments are invaluable for various stages of drug development:

  • Medicinal Chemistry: A low solubility in common reaction solvents may necessitate the use of more specialized or heated solvent systems. Poor solubility in purification solvents like ethyl acetate or hexane mixtures might suggest that alternative purification techniques, such as preparative HPLC, are required.

  • Formulation Development: Quantitative thermodynamic solubility data in a range of pharmaceutically acceptable solvents is crucial for developing liquid formulations or for selecting appropriate solvent systems for crystallization studies to control polymorph formation.

  • Biological Screening: Kinetic solubility data helps in identifying compounds that may precipitate in aqueous assay buffers, leading to false-negative or irreproducible results. It guides the maximum concentration that can be reliably tested in in vitro assays.

Conclusion

While a comprehensive public database of the solubility of 3-Bromoquinoline-6-carboxylic acid in organic solvents is not yet available, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to confidently determine this critical physicochemical property. A thorough understanding of solubility, achieved through the robust experimental techniques detailed herein, is a prerequisite for the successful advancement of 3-Bromoquinoline-6-carboxylic acid and its derivatives as potential therapeutic agents. By applying these methodologies, researchers can make informed decisions that will streamline the drug discovery and development process.

References

  • Kerns, E. H., & Di, L. (2008).
  • Avdeef, A. (2012).
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16. [Link]

  • Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of pharmaceutical and biomedical analysis, 36(3), 447-456. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]

Foundational

Topic: Antiproliferative Properties of Novel Bromoquinolines

An In-depth Technical Guide for Researchers Foreword: The Rationale for This Guide In the landscape of oncological drug discovery, the quinoline scaffold stands out as a "privileged structure," a framework upon which cou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Foreword: The Rationale for This Guide

In the landscape of oncological drug discovery, the quinoline scaffold stands out as a "privileged structure," a framework upon which countless therapeutic agents have been built.[1] Its synthetic tractability and diverse biological activities make it a perennial focus of medicinal chemistry.[1][2] This guide moves beyond a general overview to provide a deep, technical dive into a specific, highly promising subclass: novel bromoquinolines. The strategic introduction of bromine atoms onto the quinoline ring has been shown to significantly enhance antiproliferative activity, yet the underlying structure-activity relationships and mechanisms are complex and multifaceted.[3]

This document is crafted for the hands-on researcher. It is not a mere recitation of literature findings but a synthesized guide grounded in field-proven insights. We will deconstruct the why behind experimental choices, present protocols as self-validating systems, and connect chemical structure to biological function. Our objective is to equip you with the foundational knowledge and practical methodologies required to accelerate your own research in this exciting domain.

The Bromoquinoline Landscape: Structure-Activity Relationships (SAR)

The central tenet of medicinal chemistry is that a compound's structure dictates its function. For bromoquinolines, the antiproliferative potency is exquisitely sensitive to the number, position, and electronic environment of the bromine substituents.

Key Determinants of Activity:
  • Necessity of Substitution: The unsubstituted quinoline core generally exhibits minimal anticancer activity. The addition of functional groups, particularly halogens like bromine, is crucial for imparting cytotoxicity.[3]

  • Impact of Bromination: Introducing bromine atoms onto the quinoline scaffold consistently enhances antiproliferative effects. For instance, 5,7-dibromo-8-hydroxyquinoline shows markedly greater potency than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[3] This suggests that the position and degree of bromination are critical variables for optimization.

  • Synergistic Effects with Other Groups: The anticancer potential of bromoquinolines is further amplified by the presence of other functional groups.

    • Nitro Groups: The addition of a strong electron-withdrawing group like a nitro moiety can dramatically increase activity. 6,8-dibromo-5-nitroquinoline, for example, shows remarkable inhibitory effects, whereas its precursor, 6,8-dibromoquinoline, is inactive.[4] This is partly because the nitro group activates the bromo group for nucleophilic substitution, facilitating further derivatization and enhancing interactions with biological targets.[4]

    • Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at the C-8 position, has been shown to lead to potent anticancer activity.[5] The compound 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11 in a key study) demonstrated exceptionally strong inhibitory activity against multiple cancer cell lines.[4][6]

Quantitative Analysis of Antiproliferative Activity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency. The data below, compiled from in vitro studies, illustrates the SAR principles discussed.

Compound Name/DescriptionCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (rat glioblastoma)15.45-FU240.8[4]
HeLa (human cervical cancer)26.45-FU258.3[4]
HT29 (human colon adenocarcinoma)15.05-FU242.5[4]
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.05-FU240.8[4]
HeLa (human cervical cancer)24.15-FU258.3[4]
HT29 (human colon adenocarcinoma)26.25-FU242.5[4]
5,7-Dibromo-8-hydroxyquinoline C6 (rat glioblastoma)6.7 µg/mL--[5]
HeLa (human cervical cancer)10.3 µg/mL--[5]
HT29 (human colon adenocarcinoma)8.9 µg/mL--[5]
6-Bromo-5-nitroquinoline HT29 (human colon adenocarcinoma)Lower than 5-FU5-FUNot specified[2][7]

Note: 5-FU (5-Fluorouracil) is a commonly used reference chemotherapy drug.

Mechanisms of Action: How Bromoquinolines Inhibit Cancer Cell Proliferation

Understanding the molecular pathways through which a compound exerts its effects is paramount for rational drug development. Bromoquinolines employ several mechanisms to halt cancer cell growth, primarily by inducing programmed cell death (apoptosis), disrupting essential enzymatic machinery, and arresting the cell cycle.

Induction of Apoptosis

Apoptosis is a controlled, non-inflammatory form of cell suicide that is a primary target for cancer therapeutics.[8] Many potent bromoquinoline derivatives have been shown to be strong inducers of apoptosis.[2][4] This is often confirmed through DNA laddering assays, where the characteristic fragmentation of DNA in apoptotic cells is visualized.[5] The apoptotic cascade can be initiated through two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases.[9]

Western blot analysis is the gold-standard technique for confirming apoptosis by detecting key protein markers. The central event is the cleavage of pro-caspases into their active forms. Activated caspase-3, a key executioner caspase, goes on to cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[9] The appearance of cleaved caspase-3 and cleaved PARP fragments on a Western blot provides definitive evidence of apoptosis.[8]

G cluster_target Target Inhibition cluster_dna DNA Damage & Signaling cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Bromoquinoline Bromoquinoline Topoisomerase I Topoisomerase I Bromoquinoline->Topoisomerase I Inhibits DNA_Damage DNA Strand Breaks Topoisomerase I->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_Bak Bax/Bak Activation p53_activation->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for bromoquinoline-induced apoptosis.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication and transcription.[10][11] They are validated targets for a number of clinically successful anticancer drugs.[12] Certain bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as novel inhibitors of human topoisomerase I.[5] These compounds act by stabilizing the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[11] When a replication fork collides with this stabilized complex, the single-strand break is converted into a lethal double-strand break, triggering cell cycle arrest and apoptosis.[12]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell duplication. Dysregulation of the cell cycle is a hallmark of cancer.[13] Several anticancer agents, including some quinoline derivatives, exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[14][15][16] This arrest prevents cancer cells from proceeding through division and can provide a window for apoptotic pathways to be engaged.[17] For example, some compounds have been shown to cause an accumulation of cells in the G2/M phase, often correlated with the downregulation of key proteins like cyclin B1.[14]

Experimental Validation: A Practical Guide

The journey from a novel compound to a validated lead requires a robust and logical experimental workflow. This section provides both a high-level strategic workflow and detailed, self-validating protocols for the core assays used to characterize the antiproliferative properties of bromoquinolines.

General Experimental Workflow

A systematic approach ensures that resources are used efficiently and that the data generated is reliable and interpretable. The following workflow represents a standard cascade for initial compound evaluation.

cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cluster_optimization Lead Optimization synthesis Synthesis & Purification of Bromoquinoline Analogs viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 values synthesis->viability apoptosis Apoptosis Assays (Western Blot for Cleaved PARP/ Caspase-3, DNA Laddering) viability->apoptosis If Active sar Structure-Activity Relationship (SAR) Analysis viability->sar cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle apoptosis->sar target_id Target Validation (e.g., Topoisomerase Assay) cell_cycle->target_id cell_cycle->sar target_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: A standard workflow for evaluating novel bromoquinolines.

Protocol: Cell Viability and Antiproliferation Assay

Principle: This protocol determines the concentration of a bromoquinoline derivative required to inhibit the growth of a cancer cell population by 50% (IC₅₀). Colorimetric (e.g., MTT, CCK-8) or luminescent (e.g., CellTiter-Glo) assays are commonly used.[18][19] Luminescent assays, which measure ATP levels as an indicator of metabolic activity, are often preferred for high-throughput screening due to their high sensitivity and single-step procedure.[20]

Methodology (Using a Luminescent ATP-based Assay):

  • Cell Seeding:

    • Culture cancer cells (e.g., HT29, HeLa, C6) to 70-80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5x10⁴ cells/mL (concentration may need optimization per cell line).[21]

    • Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the bromoquinoline compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Self-Validation/Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the highest drug concentration (e.g., 0.1%).

      • Untreated Control: Wells containing cells with medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 5-Fluorouracil or Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for 48 or 72 hours.

  • Assay and Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.[20]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.[20]

Protocol: Western Blot Analysis for Apoptosis Markers

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis. This protocol is designed to detect the cleavage of Caspase-3 and PARP, which are hallmark indicators of apoptosis.[8][9]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the bromoquinoline compound at concentrations around its IC₅₀ and 2x IC₅₀ for a predetermined time (e.g., 24 hours).

    • Self-Validation/Controls: Include a vehicle-treated (e.g., DMSO) control and a positive control treated with a known apoptosis inducer like staurosporine.

  • Protein Extraction (Lysis):

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE (Gel Electrophoresis):

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

    • Include a pre-stained protein ladder to monitor separation.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Rationale: PVDF is often preferred for its durability and higher protein binding capacity.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Cleaved Caspase-3

      • Cleaved PARP

      • Loading Control: β-actin or GAPDH (to verify equal protein loading across lanes).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a digital imager or X-ray film. The presence of bands corresponding to the molecular weights of cleaved Caspase-3 and cleaved PARP in treated samples, but not in the vehicle control, confirms the induction of apoptosis.

Conclusion and Future Perspectives

The existing body of research strongly supports the continued investigation of novel bromoquinolines as a promising class of antiproliferative agents.[4] Their synthetic accessibility, coupled with the potent cytotoxicity conferred by bromine and other functional groups, provides a rich scaffold for further development.[22] The primary mechanisms of action appear to involve the induction of apoptosis, often through the inhibition of critical enzymes like topoisomerase I, and the disruption of the cell cycle.[4][5][23]

Future work should focus on expanding the chemical diversity of bromoquinoline libraries to refine SAR and improve potency and selectivity.[23] Mechanistic studies should broaden to identify other potential molecular targets. Ultimately, promising lead compounds will need to be advanced into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies to evaluate their efficacy and safety profiles in a physiological context. The insights and protocols provided in this guide offer a solid foundation for these next critical steps in the drug discovery pipeline.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs.

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • (N/A). (N/A). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • (N/A). (N/A). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • (2025).
  • (N/A). (N/A). Apoptosis western blot guide. Abcam.
  • (N/A). (N/A). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • (N/A). (N/A).
  • Amable, L. (2018).
  • BenchChem Technical Support Team. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. BenchChem.
  • Alvero, A. B. (N/A).
  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • BenchChem Technical Support Team. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
  • Köprülü, T. K., et al. (N/A). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • (2025).
  • Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma.
  • (N/A). (N/A). Apoptosis. Abcam.
  • (N/A). (N/A). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • Özenver, N., et al. (N/A).
  • Chen, Y., et al. (1998). In vitro and in vivo mechanisms of action of the antiproliferative and immunosuppressive agent, brequinar sodium. PubMed.
  • Wang, W., et al. (2021).
  • (N/A). (N/A). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMGzh1rayJvFUl3iZrw5zhGSW1ha1DhpXK8DYxtMTIgyekheMC8PL2lRGqFOP3okJ4ZNnpyGLlg9JqVWaEdTyX9jYhmWt6GgBjR_qI3o7-qIYyALKVfEsfen-0IJxkvGIjjSD]([Link]

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Exploratory

A Technical Guide to the Preclinical Investigation of 3-Bromoquinoline-6-carboxylic Acid for Anti-inflammatory Activity

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities. This guide presents a comprehensive, technically-grounded f...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities. This guide presents a comprehensive, technically-grounded framework for the systematic evaluation of a novel derivative, 3-Bromoquinoline-6-carboxylic acid, as a potential anti-inflammatory agent. We eschew a rigid, one-size-fits-all template in favor of a logically-phased workflow that builds from foundational enzymatic assays to complex cellular and mechanistic studies. This document is designed to be a practical and scientifically rigorous roadmap, explaining not only the "how" but the critical "why" behind each experimental choice. Our objective is to equip researchers with the necessary protocols and strategic insights to generate a robust data package, suitable for making informed decisions on the continued development of this promising compound.

Introduction: The Rationale for Investigating 3-Bromoquinoline-6-carboxylic Acid

Chronic inflammation is a key pathological driver of numerous debilitating conditions, from autoimmune disorders to cardiovascular and neurodegenerative diseases. The search for novel, effective, and safe anti-inflammatory agents is therefore a perpetual priority in drug discovery. The quinoline core is considered a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The specific functionalization of this scaffold can fine-tune its biological activity.

In 3-Bromoquinoline-6-carboxylic acid, we have two key moieties that command scientific interest:

  • The bromo group at position 3 introduces both steric bulk and electronic modifications, potentially enhancing binding affinity and selectivity for target enzymes.

  • The carboxylic acid group at position 6 can act as a critical hydrogen bond donor or acceptor, mimicking functionalities present in many established non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active sites of cyclooxygenase (COX) enzymes.

This unique combination provides a strong scientific rationale for a thorough investigation into its anti-inflammatory potential.

A Phased Investigational Workflow

A successful preclinical investigation requires a structured approach, where data from one phase logically informs the experiments of the next. This ensures efficient resource allocation and builds a coherent scientific narrative. We propose a three-phased workflow.

Figure 1: Proposed strategic workflow for the preclinical evaluation of 3-Bromoquinoline-6-carboxylic acid.

Phase 1: Foundational In Vitro Target Screening

Expertise & Causality: The first step is to determine if the compound interacts with well-established enzymatic drivers of inflammation. The arachidonic acid cascade is a primary target for NSAIDs. We focus on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which produce prostaglandins and leukotrienes, respectively.[1][2][3] Assessing activity against both COX isoforms (COX-1 and COX-2) is critical; selective inhibition of COX-2 is a desirable trait to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[4][5][6]

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against both COX isoforms.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic Acid (substrate)

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe

    • 3-Bromoquinoline-6-carboxylic acid, dissolved in DMSO

    • Selective controls: SC-560 (COX-1 inhibitor), Celecoxib (COX-2 inhibitor)

    • 96-well microplate reader

  • Step-by-Step Procedure:

    • Plate Setup: To a 96-well plate, add 140 µL of Assay Buffer.

    • Cofactor Addition: Add 10 µL of Heme to all wells.

    • Compound/Control Addition: Add 10 µL of serially diluted 3-Bromoquinoline-6-carboxylic acid, reference inhibitors, or DMSO (vehicle control) to respective wells.

    • Enzyme Addition: Add 20 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Add 10 µL of TMPD solution followed immediately by 10 µL of Arachidonic Acid solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes.

    • Data Analysis: Calculate the reaction velocity (Vmax) from the linear phase of the kinetic curve. Plot the percentage of inhibition relative to the vehicle control against the logarithm of the compound concentration. Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value.

Phase 2: Cellular Activity & Safety Confirmation

Expertise & Causality: Positive results in enzymatic assays are promising but insufficient. It is crucial to confirm that the compound is active in a more complex biological system and, most importantly, that its effects are not due to cytotoxicity. The lipopolysaccharide (LPS)-stimulated macrophage model is the gold standard for mimicking a bacterial-induced inflammatory response in vitro.[7][8][9] LPS, a component of gram-negative bacteria, activates macrophages to produce a cascade of inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]

Mandatory Prerequisite: Cell Viability Assay (MTT)

Trustworthiness: This is a self-validating step. Any observed reduction in inflammatory markers is only meaningful if the compound is not killing the cells. This protocol establishes the non-toxic concentration range for subsequent experiments.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow adherence for 24 hours.

    • Treatment: Replace the medium with fresh medium containing various concentrations of 3-Bromoquinoline-6-carboxylic acid. Incubate for 24 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Reading: Measure the absorbance at 570 nm. Express results as a percentage of the vehicle-treated control. Only non-toxic concentrations should be used in subsequent assays.

Experimental Protocol: Nitric Oxide Production (Griess Assay)
  • Step-by-Step Procedure:

    • Cell Seeding: Seed RAW 264.7 cells as described above.

    • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: In a new 96-well plate, add 50 µL of Sulfanilamide solution to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of NED solution and incubate for another 10 minutes.[11][12]

    • Reading: Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
  • Step-by-Step Procedure:

    • Sample Collection: Use the same supernatants collected for the Griess Assay.

    • ELISA Performance: Use commercial ELISA kits for TNF-α and IL-6.[13][14][15][16] Follow the manufacturer's protocol precisely. This typically involves:

      • Binding samples to an antibody-coated plate.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a TMB substrate for color development.

      • Stopping the reaction and reading absorbance at 450 nm.

    • Data Analysis: Calculate cytokine concentrations in pg/mL or ng/mL by interpolating from the standard curve generated in the same assay.

Data Presentation

All quantitative data should be summarized for clarity and easy comparison.

Table 1: Effects of 3-Bromoquinoline-6-carboxylic acid on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Cell Viability (%)NO₂⁻ (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control-100 ± 4.51.2 ± 0.345 ± 1128 ± 9
LPS Only-98 ± 5.135.6 ± 2.84120 ± 3503550 ± 280
LPS + Cmpd199 ± 4.228.1 ± 2.13350 ± 2902980 ± 250
LPS + Cmpd1097 ± 3.915.4 ± 1.51890 ± 1601760 ± 140
LPS + Cmpd5095 ± 4.86.8 ± 0.9750 ± 95680 ± 80

Values are hypothetical and represent mean ± SD. Cmpd = 3-Bromoquinoline-6-carboxylic acid.

Phase 3: Elucidation of Molecular Mechanism

Expertise & Causality: Having established that the compound works in cells, this phase investigates how. The production of NO and pro-inflammatory cytokines is largely controlled by the activation of key intracellular signaling pathways. The two most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18] LPS binding to its receptor (TLR4) triggers a phosphorylation cascade that activates these pathways, leading to the transcription of inflammatory genes.[19][20] By measuring the phosphorylation status of key proteins in these cascades, we can pinpoint the compound's site of action.

G cluster_pathway LPS-Induced Inflammatory Signaling cluster_mapk MAPK Cascade cluster_nfkb NF-κB Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p-p38 TLR4->p38 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK IkBa p-IκBα TLR4->IkBa Nucleus Nucleus p38->Nucleus Translocation ERK->Nucleus Translocation JNK->Nucleus Translocation p65 p-p65 IkBa->p65 leads to activation of p65->Nucleus Translocation Genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes

Figure 2: Key signaling pathways activated by LPS leading to inflammatory gene expression.

Experimental Protocol: Western Blot Analysis
  • Rationale: This technique allows for the semi-quantitative detection of specific proteins and their phosphorylated (activated) forms from cell lysates. A reduction in the phosphorylated form of a protein in the presence of the compound indicates inhibition of that pathway.

  • Step-by-Step Procedure:

    • Cell Culture and Lysis: Treat RAW 264.7 cells with the test compound for 1 hour, followed by LPS stimulation for a shorter time (e.g., 30-60 minutes, as phosphorylation is an early event). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-p65 and Total p65

      • Phospho-IκBα and Total IκBα

      • Phospho-p38 and Total p38

      • Phospho-ERK and Total ERK

      • β-Actin or GAPDH (as a loading control).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of each phospho-protein band to its corresponding total protein band and then to the loading control.

Conclusion and Path Forward

This technical guide has detailed a systematic, multi-phased strategy for the preclinical evaluation of 3-Bromoquinoline-6-carboxylic acid. By progressing from specific enzymatic targets to cellular models of inflammation and finally to the underlying molecular mechanisms, this workflow is designed to build a comprehensive and compelling data package. Positive results—specifically, potent and selective enzymatic inhibition, significant reduction of NO and cytokine production at non-toxic concentrations, and demonstrable inhibition of the NF-κB and/or MAPK pathways—would provide a robust foundation for advancing the compound into in vivo models of inflammation (e.g., carrageenan-induced paw edema) and subsequent pharmacokinetic and toxicological studies. This rigorous, evidence-based approach is paramount for the successful translation of a promising chemical entity into a potential therapeutic agent.

References

  • Title: Cyclooxygenase 2 (COX-2)
  • Title: NF-κB signaling in inflammation Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation Source: Frontiers in Immunology URL: [Link]

  • Title: Mitogen-activated Protein Kinases in Inflammation Source: Immune Network URL: [Link]

  • Title: What are 5-LOX inhibitors and how do they work?
  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]

  • Title: What are COX-2 inhibitors and how do they work?
  • Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]

  • Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: NF-kappaB pathway: Significance and symbolism Source: Explorit URL
  • Title: MAPK signaling pathway Source: Cusabio URL: [Link]

  • Title: COX-2 Inhibitors: What They Are, Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: Sensors (Basel) URL: [Link]

  • Title: LPS stimulated macrophage: Significance and symbolism Source: Explorit URL
  • Title: 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

  • Title: Arachidonate 5-lipoxygenase inhibitor Source: Wikipedia URL: [Link]

  • Title: Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 Source: Frontiers in Immunology URL: [Link]

  • Title: Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications Source: AntBio URL
  • Title: Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP Source: The Journal of Immunology URL: [Link]

  • Title: ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Source: ResearchGate URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants Source: NCBI Bookshelf URL: [Link]

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Foundational

The Quinoline Scaffold: A Privileged Framework for Precision Targeting of Protein Kinases

An In-depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical overview of the quinoline scaffold's pivotal role in the discovery and development of protein kinase inhibitors. This document is structured to provide not just a review of the landscape, but a causal explanation of why this particular scaffold has become a cornerstone in modern medicinal chemistry, particularly in oncology.

The Centrality of Protein Kinases in Disease and Drug Discovery

Protein kinases constitute one of the largest and most functionally diverse gene families, numbering around 600 in the human genome.[1] They are the nodal points of cellular signaling, catalyzing the phosphorylation of serine, threonine, or tyrosine residues on substrate proteins.[2] This seemingly simple act of transferring a phosphate group from ATP governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and motility.

Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[1][3] This aberrant signaling drives tumor growth, survival, and metastasis, making kinases highly attractive targets for therapeutic intervention. The development of small molecule inhibitors that compete with ATP for the kinase's active site has revolutionized cancer treatment, shifting the paradigm towards targeted, precision therapies.[2][3]

The Quinoline Moiety: A Privileged Scaffold for Kinase Inhibition

In the vast universe of chemical structures, certain frameworks, or "scaffolds," appear with recurring frequency in bioactive molecules. The quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential example of such a "privileged scaffold".[4][5] Its prevalence in clinically successful kinase inhibitors is not coincidental but is rooted in a unique combination of structural and chemical properties.

  • Structural Rigidity and Planarity: The fused aromatic system imparts a rigid and planar geometry, which reduces the entropic penalty upon binding to the target protein, a favorable thermodynamic characteristic for potent inhibition.[6][7]

  • Hydrogen Bonding Capability: The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor.[2] This feature enables it to form a crucial interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This hinge-binding motif is a cornerstone of many Type I kinase inhibitors.

  • Synthetic Tractability: The quinoline ring system is synthetically versatile, allowing for the strategic placement of various substituents at multiple positions.[8] This enables medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties through systematic Structure-Activity Relationship (SAR) studies.

cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Quinoline Inhibitor hinge Hinge Region (e.g., Met793 in EGFR) pocket Hydrophobic Pocket quinoline Quinoline Scaffold quinoline->hinge H-Bond (via N1 atom) substituent Substituents (for selectivity & potency) substituent->pocket Hydrophobic Interactions

Caption: Quinoline scaffold interaction with the kinase ATP-binding site.

Targeting Key Oncogenic Signaling Pathways

The versatility of the quinoline scaffold has been exploited to develop inhibitors against a wide array of kinases implicated in cancer. Several FDA-approved drugs containing this core structure are now in clinical use, underscoring its therapeutic importance.[2][6][9]

EGFR and HER2: The ErbB Family

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are transmembrane tyrosine kinases that drive proliferation in many solid tumors. The 4-anilino-quinazoline scaffold was the basis for first-generation EGFR inhibitors like gefitinib.[10][11] By extension, the bioisosteric 4-anilinoquinoline scaffold was explored, leading to potent inhibitors.[12]

  • Neratinib (HKI-272): An irreversible inhibitor of EGFR and HER2, it features a 4-anilino-quinoline core with a Michael acceptor that forms a covalent bond with a cysteine residue (Cys797) in the active site. This covalent modification leads to prolonged and potent inhibition.

  • EKB-569: A potent irreversible inhibitor of EGFR.[1]

VEGFR: Angiogenesis Regulators

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.

  • Lenvatinib: A multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[12][13] It is approved for treating thyroid and renal cell carcinomas.[12] Its quinoline core is crucial for its interaction with the kinase hinge.

  • Tivozanib: A potent and selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma.[13][14] It features a quinoline-urea moiety that effectively targets the VEGFR tyrosine kinases.[13]

c-Met and Axl: Invasion and Metastasis Drivers

The c-Met receptor tyrosine kinase and its ligand HGF are implicated in aggressive tumor phenotypes, including invasion and metastasis.

  • Cabozantinib: A potent inhibitor of c-Met, VEGFR2, and RET, approved for treating thyroid, liver, and kidney cancers.[12][14] The quinoline ether structure is central to its inhibitory activity.

  • Foretinib: An experimental c-Met and VEGFR inhibitor that has been extensively studied.[12]

Abl and Src: Cytoplasmic Tyrosine Kinases

Abl and Src are non-receptor tyrosine kinases involved in cell growth and motility. The BCR-Abl fusion protein is the causative agent in Chronic Myeloid Leukemia (CML).

  • Bosutinib: A dual Src/Abl kinase inhibitor approved for the treatment of CML.[12][14] It is effective against many imatinib-resistant BCR-Abl mutations.

Summary of Key FDA-Approved Quinoline-Based Kinase Inhibitors
Drug NamePrimary Kinase TargetsFDA-Approved Indication(s)Year of First Approval
Bosutinib Abl, SrcChronic Myeloid Leukemia (CML)[12][14]2012[12]
Cabozantinib c-Met, VEGFR2, RET, AXLMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[12][14]2012[12]
Lenvatinib VEGFR1-3, FGFR1-4, RET, KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[12][14]2015[12]
Neratinib EGFR, HER2HER2-positive Breast Cancer[12][14]2017[12]
Tivozanib VEGFR1-3Relapsed/Refractory Advanced Renal Cell Carcinoma[14]2021[14]

Experimental Methodologies: A Self-Validating Approach

The evaluation of a potential kinase inhibitor requires a multi-step, self-validating workflow that progresses from biochemical potency to cellular activity.

cluster_Workflow Kinase Inhibitor Screening Workflow A Compound Library (Quinoline Derivatives) B Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine Biochemical IC50 B->C Identify 'Hits' D Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT/MTS) C->D Validate Potency E Determine Cellular GI50/IC50 D->E Confirm Cellular Activity F Lead Optimization (SAR, ADME/Tox) E->F Select Leads

Caption: A typical workflow for screening and validating kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the biochemical potency (IC50) of a compound against a purified kinase. The principle is to quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Causality: Measuring direct inhibition of the purified enzyme is the first and most crucial step. It confirms target engagement without the complexities of a cellular environment. The ADP-Glo™ format is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare ATP Solution: Dilute ATP in kinase buffer to a 2X working concentration (e.g., 20 µM, which is often near the Km for many kinases, ensuring competitive inhibitors are readily identified).

    • Prepare Kinase/Substrate Mix: Dilute purified kinase enzyme and its specific peptide/protein substrate in kinase buffer to a 2X working concentration.

    • Compound Preparation: Perform a serial dilution of the test quinoline compound in DMSO, followed by a further dilution in kinase buffer to create 4X working solutions.

  • Kinase Reaction:

    • Add 2.5 µL of 4X compound solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "High" control (DMSO only) to 100% activity and the "Low" control (no enzyme or potent inhibitor) to 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

Causality: A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response (e.g., inhibit proliferation). This assay validates the biochemical data in a more physiologically relevant context.

Methodology:

  • Cell Plating:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 cells for EGFR inhibitors).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Allow the cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinoline compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Viability Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to determine the GI50 (concentration for 50% growth inhibition), which reflects the compound's cellular potency.

Challenges and Future Perspectives

Despite the remarkable success of quinoline-based inhibitors, challenges remain.[2][9]

  • Selectivity: Many kinase active sites are highly conserved, leading to off-target inhibition and potential toxicity. Future work will focus on designing inhibitors that exploit subtle differences in kinase structures or target allosteric sites to achieve greater selectivity.

  • Acquired Resistance: Tumors often develop resistance through secondary mutations in the target kinase. The development of next-generation inhibitors that can overcome these resistance mechanisms is a key area of research.[10]

  • Drug Design: Leveraging advanced techniques like computational modeling, structure-based drug design, and deep learning can accelerate the optimization of quinoline scaffolds to improve their drug-like properties and explore novel chemical space.[9][15]

The quinoline scaffold has proven to be an exceptionally fruitful starting point for the development of life-saving kinase inhibitors. Its robust and versatile nature ensures that it will remain a central pillar in medicinal chemistry and targeted cancer therapy for the foreseeable future.

References

  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Al-Otaibi, F. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]

  • Schenone, S., Brullo, C., & Botta, M. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry. [Link]

  • Stanoiu, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). IntechOpen. [Link]

  • Sestito, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules. [Link]

  • Stanoiu, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Representative quinoline-based kinase inhibitors approved for cancer... (n.d.). ResearchGate. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). Europe PMC. [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate. [Link]

  • Sestito, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Bromoquinoline-6-carboxylic Acid: An Application Note and Protocol

Abstract This technical guide provides a comprehensive protocol for the synthesis of 3-Bromoquinoline-6-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-Bromoquinoline-6-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 6-position of the quinoline scaffold offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. This document outlines a robust synthetic route, detailing the experimental procedures, safety considerations, and characterization of the target compound.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in drug discovery.[1] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of their physicochemical and pharmacological properties. 3-Bromoquinoline-6-carboxylic acid, in particular, is a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This guide details a proposed synthesis based on the well-established Skraup synthesis, a powerful method for constructing the quinoline ring system.[2][3]

Proposed Synthetic Pathway

The synthesis of 3-Bromoquinoline-6-carboxylic acid can be achieved through a modified Skraup synthesis starting from 4-Amino-3-bromobenzoic acid. This approach involves the reaction of the substituted aniline with glycerol in the presence of a strong acid and an oxidizing agent to form the quinoline ring.

PART 1: EXPERIMENTAL PROTOCOL

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

While 4-Amino-3-bromobenzoic acid is commercially available, a synthesis protocol is provided for completeness, starting from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).

  • To this solution, add 100 mmol of N-bromosuccinimide (NBS) portion-wise while stirring.[4]

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.[4]

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum to yield 4-Amino-3-bromobenzoic acid.

Step 2: Synthesis of 3-Bromoquinoline-6-carboxylic acid via Skraup Synthesis

Materials:

  • 4-Amino-3-bromobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large round-bottom flask, carefully add 10 g of 4-Amino-3-bromobenzoic acid.

  • To this, add 24 mL of glycerol and a small amount of ferrous sulfate (approximately 0.5 g) to help control the reaction rate.[3]

  • Slowly and with vigorous stirring, add 20 mL of concentrated sulfuric acid. The mixture will become hot.

  • Once the initial exotherm has subsided, add 8 mL of nitrobenzene to the mixture.

  • Attach a reflux condenser and heat the mixture gently in a heating mantle to approximately 130-140°C for 3-4 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large beaker containing 200 mL of ice-water. This will precipitate the crude product.

  • Filter the crude product and wash it with water.

  • The crude product is then purified by dissolving it in a dilute sodium hydroxide solution, followed by filtration to remove any insoluble impurities.

  • The filtrate is then acidified with dilute hydrochloric acid to precipitate the purified 3-Bromoquinoline-6-carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried in a vacuum oven.

PART 2: PURIFICATION AND CHARACTERIZATION

Purification

The primary method for purifying carboxylic acids is through acid-base extraction, as detailed in the protocol above.[6] For higher purity, recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and methanol can be performed.[7]

Characterization

The structure and purity of the synthesized 3-Bromoquinoline-6-carboxylic acid should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2 and H4) are generally the most deshielded.[8]

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.[8]

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[8]

Melting Point:

  • The melting point of the purified product should be determined and compared to literature values if available.

PART 3: SAFETY AND HANDLING

General Precautions:

  • Handle all chemicals in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Specific Hazards:

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Nitrobenzene: Toxic and readily absorbed through the skin. It is also a suspected carcinogen.

  • 3-Bromoquinoline-6-carboxylic acid: May cause skin, eye, and respiratory irritation.[10]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Amino-3-bromobenzoic acidC₇H₆BrNO₂216.03[13]
3-Bromoquinoline-6-carboxylic acidC₁₀H₆BrNO₂252.06[14]

Diagrams

Caption: Synthetic workflow for 3-Bromoquinoline-6-carboxylic acid.

References

  • Angene Chemical. Safety Data Sheet: 3-Bromoquinoline-5-carboxylic acid. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Chemca. Sandmeyer's Reaction: Mechanism, Reagents & Examples. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. How can I purify carboxylic acid?. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • INDOFINE Chemical Company. 3-BROMOQUINOLINE-6-CARBOXYLIC ACID. [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]

  • ResearchGate. 4-Amino-3-bromobenzoic acid. [Link]

  • PubChem. 4-Amino-3-bromobenzoic acid. [Link]

Sources

Application

Introduction: The Significance of the 3-Arylquinoline Scaffold

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromoquinolines For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerf...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of heteroaromatic compounds is particularly vital for the fields of medicinal chemistry and drug development. This guide focuses on the specific application of this reaction to 3-bromoquinoline. The resulting 3-arylquinoline core is a privileged scaffold, forming the structural basis for numerous compounds with a wide spectrum of biological activities, including potential anticancer, antimalarial, and kinase inhibitory properties.[3] The ability to strategically and efficiently diversify the quinoline core at the 3-position allows for the meticulous tuning of molecular properties, optimizing interactions with biological targets and accelerating the discovery of new therapeutic agents.[3]

This document serves as a detailed technical guide, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding for robust and reproducible synthetic outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle.[3] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-bromine bond of 3-bromoquinoline. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][4] The reactivity order for halides is typically I > Br > Cl, making 3-bromoquinoline a highly suitable substrate.[6]

  • Transmetalation : This step involves the transfer of the organic group (e.g., an aryl or heteroaryl group) from the organoboron reagent to the palladium(II) center, displacing the halide. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is the active species in the transmetalation step.[7][8][9]

  • Reductive Elimination : In the final step, the two organic fragments (the quinoline and the newly transferred aryl group) on the Pd(II) center are coupled, forming the desired 3-arylquinoline product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Cycle Simplified catalytic cycle for the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Quinoline-Pd Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Di-organic Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (3-Arylquinoline) trans_complex->product base_waste X⁻ + [B(OH)₃/B(OH)₄]⁻ trans_complex->base_waste aryl_halide 3-Bromoquinoline (Ar-X) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Dissecting the Reaction: Key Parameters and Their Rationale

The success of coupling 3-bromoquinoline hinges on the careful selection of several interdependent parameters. The presence of the Lewis-basic nitrogen atom in the quinoline ring presents a specific challenge, as it can coordinate to the palladium center and act as a catalyst poison.[10][11] Therefore, reaction conditions must be chosen to mitigate this effect.

  • The Palladium Catalyst and Ligand System : The combination of the palladium source and the supporting ligand is the heart of the catalytic system.

    • Palladium Source : Common precatalysts include Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, or Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf).[1][4] Pd(II) sources require an in-situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or other reagents in the mixture.

    • Ligand Choice : For challenging heteroaryl couplings, the ligand is not optional; it is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) or N-heterocyclic carbenes (NHCs) are often required.[11][12]

      • Causality : These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination.[4] Their steric bulk creates a coordinatively unsaturated environment around the palladium, while also shielding the metal center, which helps prevent the inhibitory binding of the quinoline nitrogen.[10][11]

  • The Base : The base is essential for activating the boronic acid.[9]

    • Mechanism of Action : The base converts the neutral, weakly nucleophilic boronic acid (Ar-B(OH)₂) into a more reactive anionic boronate species (e.g., Ar-B(OH)₃⁻).[8] This significantly enhances the rate of transmetalation.

    • Common Choices : Inorganic bases are most common. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective and widely used. For more challenging couplings or sensitive substrates, stronger bases like potassium phosphate (K₃PO₄) may be necessary.[12][13] The choice can influence reaction selectivity and rate.[8]

  • The Solvent System : The solvent must solubilize all components of the reaction and is often a mixture of an organic solvent and water.

    • Common Systems : Mixtures like 1,4-dioxane/water, toluene/water, or DMF/water are frequently employed.[13] The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Degassing is Critical : Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxidation by atmospheric oxygen, which leads to the formation of inactive palladium black.[1][13] It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. This can be done by sparging with an inert gas or through several freeze-pump-thaw cycles.[13]

Comparative Data for Reaction Optimization

The optimal conditions for coupling 3-bromoquinoline can vary significantly depending on the specific boronic acid partner. The following table summarizes a range of reported conditions, providing a starting point for optimization.

Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95[13]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)100880-90[13]
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)Toluene/H₂O (10:1)1001675-85[13]
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-Xantphos (1.2)-DBUTHF/H₂O (5:1)1100.17~82[14]
3-Pyridylboronic acidPd[PPh₃]₂Cl₂PᵗBu₃K₂CO₃ (2)DME8018>95 (Improved)[15]

Note: P1-Xantphos is a specific palladacycle precatalyst. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an organic base.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.[3] Always perform reactions under an inert atmosphere in properly dried glassware.

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol outlines a standard method using a common palladium catalyst and thermal heating.[13]

  • Reaction Setup : To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Establish Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the previously degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the 3-bromoquinoline.

  • Reaction : Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-arylquinoline product.[13][16]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[13]

  • Reaction Setup : In a dedicated microwave vial, combine 3-bromoquinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition : Add the degassed solvent (e.g., dioxane/water) and seal the vial with a cap.

  • Reaction : Place the vial in the microwave reactor. Set the reaction temperature (e.g., 120-150 °C), pressure limit, and reaction time (typically 10-30 minutes).

  • Work-up and Purification : After the reaction is complete and the vial has cooled, follow the work-up and purification steps as outlined in Protocol 1.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base in Flask) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Reaction (Heat with Vigorous Stirring) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify product Pure 3-Arylquinoline purify->product

Caption: General experimental workflow for Suzuki-Miyaura reactions.

Troubleshooting & Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and evidence-based solutions.

  • Problem : Low or No Conversion.

    • Cause & Solution :

      • Catalyst Inactivity : Ensure the palladium source is not old or decomposed (e.g., visible palladium black).[1] Use a fresh batch or a more robust precatalyst. Crucially, verify that solvents were properly degassed to prevent catalyst oxidation.[13]

      • Insufficient Temperature : Some couplings require higher temperatures to overcome the activation energy. Incrementally increase the reaction temperature.[17][18]

      • Inappropriate Base/Ligand : The combination may be unsuitable for the specific substrates. For electron-deficient boronic acids or sterically hindered partners, a stronger base (K₃PO₄) and a more electron-rich, bulky ligand (e.g., SPhos, RuPhos) may be required.[12][19]

  • Problem : Significant Side Reactions.

    • Cause & Solution :

      • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often problematic with electron-deficient heteroaryl boronic acids.[10][11] To minimize this, use a less nucleophilic base (e.g., KF or Cs₂CO₃), strictly anhydrous conditions if possible, or use the corresponding boronate ester (e.g., pinacol ester), which can be more stable.

      • Homocoupling : This side reaction forms biaryl products from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[11] Rigorous degassing of the reaction mixture is the most effective way to prevent this.

  • Problem : Catalyst Poisoning with Nitrogen Heterocycles.

    • Cause & Solution : The Lewis-basic nitrogen on the quinoline ring can irreversibly bind to the palladium center, inhibiting catalysis.[10][20] This is a primary challenge in this specific application. The most effective strategy is to use bulky phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos) that sterically hinder the approach of the quinoline nitrogen to the palladium coordination sphere.[11][12]

Conclusion

The Suzuki-Miyaura coupling of 3-bromoquinoline is a robust and indispensable method for the synthesis of 3-arylquinolines, which are of high value in drug discovery.[3] Success in this endeavor relies on a rational approach to reaction design, grounded in a solid understanding of the catalytic mechanism and the specific challenges posed by heteroaromatic substrates. By carefully selecting the catalyst-ligand system, base, and solvent, and by adhering to meticulous experimental techniques such as maintaining an inert atmosphere, researchers can reliably access a diverse library of these important molecular scaffolds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. RSC Publishing. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2025). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Scilit. (n.d.). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. [Link]

Sources

Method

Synthesis of Quinoline Carboxylic Acids: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Scaffold Quinoline carboxylic acids are a class of heterocyclic compounds that form the structural core of a vast array of molecules vital to human...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Scaffold

Quinoline carboxylic acids are a class of heterocyclic compounds that form the structural core of a vast array of molecules vital to human health and technology. From the potent antimalarial drug chloroquine to the broad-spectrum antibacterial effects of fluoroquinolones, this scaffold is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and the presence of both hydrogen-bond donor and acceptor groups allow for precise interactions with biological targets, making it a privileged structure in drug discovery.[2] Beyond pharmaceuticals, quinoline derivatives are integral to the development of catalysts, dyes, and materials with unique optical properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary synthetic routes to quinoline carboxylic acids. We will delve into the mechanistic underpinnings of classical named reactions, present detailed, field-proven protocols, and offer a comparative analysis to inform your synthetic strategy. Our focus is on not just the "how" but the "why," empowering you to make informed decisions in your experimental design.

Classical Approaches to Quinoline Carboxylic Acid Synthesis

Several venerable named reactions have stood the test of time, offering reliable and versatile methods for constructing the quinoline ring system with a carboxylic acid functionality. These methods, while established, have been refined over the years to improve yields and expand their substrate scope.

The Doebner Reaction: A Three-Component Route to Quinoline-4-Carboxylic Acids

First reported by Oscar Doebner in 1887, this reaction provides a direct pathway to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3]

The Doebner reaction is believed to proceed through a series of well-defined steps that explain the choice of reactants and conditions.[3] The acidic catalyst is crucial for the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This electrophilic imine is then attacked by the enol form of pyruvic acid in a Michael-type addition. An intramolecular electrophilic cyclization onto the aromatic ring follows, and the resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.[3] The imine formed from a second molecule of aniline and the aldehyde can often serve as the oxidizing agent.[3]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct + Enol Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

This protocol is a representative example of the Doebner reaction.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline and benzaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 30 minutes.

  • Add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-phenylquinoline-4-carboxylic acid.

The Friedländer Synthesis: Condensation for Polysubstituted Quinolines

The Friedländer synthesis is a versatile method for preparing quinoline derivatives, including those with carboxylic acid functionalities, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] This reaction can be catalyzed by either acid or base.[5]

Two primary mechanistic pathways are proposed for the Friedländer synthesis, depending on the catalytic conditions.[6]

  • Base-Catalyzed (Aldol Condensation Pathway): The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring.[6]

  • Acid-Catalyzed (Schiff Base Formation Pathway): Under acidic conditions, the initial step is often the formation of a Schiff base between the 2-aminoaryl carbonyl and the enol or enamine of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[6]

Friedlander_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway A 2-Aminoaryl Ketone + Active Methylene Compound B Aldol Adduct A->B Aldol Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Quinoline Derivative C->D Dehydration E 2-Aminoaryl Ketone + Active Methylene Compound F Schiff Base / Enamine E->F Imine Formation G Cyclized Intermediate F->G Intramolecular Aldol-type Reaction H Quinoline Derivative G->H Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

This protocol outlines a typical acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure ethyl 2-methylquinoline-3-carboxylate.

The Combes Quinoline Synthesis

The Combes synthesis is characterized by the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[7] While not directly producing a carboxylic acid, functional groups on the aniline or diketone can be precursors to a carboxylic acid moiety.

The reaction proceeds through the initial formation of an enamine by the condensation of the aniline and the β-diketone.[8] Protonation of the remaining ketone by a strong acid, such as sulfuric acid, activates it for intramolecular electrophilic attack on the aniline ring. Subsequent dehydration leads to the aromatic quinoline product.[7] The use of a strong acid is critical for both the cyclization and dehydration steps.

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H2O Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine H+ Cyclized Cyclized Intermediate ProtonatedEnamine->Cyclized Intramolecular Electrophilic Attack Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration

Caption: General mechanism of the Combes quinoline synthesis.

This protocol illustrates a classic Combes synthesis.

Materials:

  • Aniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated sulfuric acid.

  • Slowly add aniline to acetylacetone with stirring in a flask cooled in an ice bath.

  • Once the initial exothermic reaction subsides, slowly and carefully add concentrated sulfuric acid to the mixture, keeping the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 100-110 °C for 30 minutes.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is basic.

  • The product can be extracted with an organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2,4-dimethylquinoline can be purified by vacuum distillation.

Comparative Analysis of Classical Synthesis Methods

The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

Reaction Starting Materials Position of Carboxylic Acid Advantages Disadvantages
Doebner Aniline, Aldehyde, Pyruvic Acid4-positionThree-component, one-pot reaction.[2]Can have low yields with electron-withdrawing groups on the aniline.[3]
Friedländer 2-Aminoaryl aldehyde/ketone, Active methylene compound2- or 3-positionGenerally high yields and straightforward.[9]Availability of substituted 2-aminoaryl carbonyls can be a limitation.[9]
Combes Aniline, β-Diketone(Requires precursor functionality)Good for 2,4-disubstituted quinolines.[7]Requires harsh acidic conditions.[7]

Modern Synthetic Approaches

While classical methods remain highly relevant, modern organic synthesis has introduced new strategies for constructing quinoline carboxylic acids, often under milder conditions and with greater efficiency.

Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines.[10] These methods often involve C-H activation and annulation strategies, providing novel synthetic pathways.[11] Catalysts based on palladium, copper, iron, and silver have been employed to facilitate cyclization, C-C and C-N bond formation, and oxidative coupling under milder conditions than their classical counterparts.[10] While a detailed exploration of these methods is beyond the scope of this guide, they represent an active and promising area of research for the synthesis of complex quinoline carboxylic acids.

Characterization and Safety

Characterization: The synthesized quinoline carboxylic acids should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the quinoline ring.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the carboxylic acid and the aromatic C=C and C=N stretches will be prominent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Many of the reagents used, such as concentrated acids and anilines, are corrosive and/or toxic. Handle them with care and consult the Safety Data Sheet (SDS) for each chemical before use.

  • Neutralize acidic and basic waste streams before disposal according to your institution's guidelines.

Conclusion

The synthesis of quinoline carboxylic acids is a rich and evolving field. The classical named reactions discussed herein provide a robust foundation for accessing a wide variety of these important compounds. By understanding the underlying mechanisms of the Doebner, Friedländer, and Combes reactions, researchers can make informed decisions about which synthetic route is best suited for their specific target molecule. As modern synthetic methods continue to develop, the toolkit for constructing this privileged scaffold will undoubtedly expand, enabling further advances in medicine and materials science.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved January 12, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved January 12, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 12, 2026, from [Link]

  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3). Retrieved January 12, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018, July 15). Retrieved January 12, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, November 3). Retrieved January 12, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 12, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19). Retrieved January 12, 2026, from [Link]

  • Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. (n.d.). Retrieved January 12, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedlander quinoline synthesis - Química Organica.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • A review on transition-metal mediated synthesis of quinolines - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025, December 4). Retrieved January 12, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28). Retrieved January 12, 2026, from [Link]

  • Synthesis of quinoline by Paul and collaborators. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application

Application Note: Leveraging 3-Bromoquinoline-6-carboxylic acid for Solid-Phase Synthesis of Diverse Chemical Libraries

An Application Guide for Researchers and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Solid-phase synthesis (SPS) offers a powerful and efficient platform for the rapid generation of compound libraries, accelerating the drug discovery process.[5][6] This document provides a comprehensive guide to the strategic use of 3-Bromoquinoline-6-carboxylic acid, a versatile bifunctional building block, in solid-phase synthesis. We detail field-proven protocols for its immobilization onto a solid support, subsequent on-resin diversification via Suzuki-Miyaura cross-coupling, and final cleavage to yield purified, novel quinoline derivatives.

Introduction: The Strategic Advantage of 3-Bromoquinoline-6-carboxylic acid in SPS

The power of solid-phase synthesis lies in its ability to systematically build complex molecules on a polymeric support, simplifying purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing. The choice of building blocks is critical to the success of any SPS campaign.

3-Bromoquinoline-6-carboxylic acid is an ideal scaffold for library synthesis due to its two distinct, orthogonally reactive functional groups:

  • The 6-Carboxylic Acid: This group serves as the primary attachment point to a hydroxyl-functionalized solid support, such as Wang resin. The resulting ester linkage is stable under a variety of reaction conditions but can be readily cleaved at the end of the synthesis using a standard acidic cocktail.[7][8]

  • The 3-Bromo Substituent: The bromine atom on the electron-deficient quinoline ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of molecular diversity at the C-3 position while the scaffold remains anchored to the solid support.

This dual functionality enables a powerful synthetic strategy: anchor, diversify, and cleave. This guide will provide the detailed protocols to execute this strategy effectively.

Core Reagent: Properties and Handling

A thorough understanding of the starting material is fundamental to reproducible success.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 3-bromoquinoline-6-carboxylic acid[10]
CAS Number 205114-14-3[10][11][12]
Molecular Formula C₁₀H₆BrNO₂[10]
Molecular Weight 252.07 g/mol
Appearance Off-white to yellow solid
Purity >95%[12]
Safety and Handling

3-Bromoquinoline-6-carboxylic acid should be handled with standard laboratory precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Overall Synthetic Workflow

The solid-phase synthesis strategy is a multi-stage process. The logical flow from resin preparation to the final purified product is outlined below.

G cluster_0 cluster_1 cluster_2 A Resin Selection & Swelling (Wang Resin) B Immobilization of Building Block A->B 1. Activation C Capping of Unreacted Sites B->C 2. Coupling D On-Resin Diversification (Suzuki-Miyaura Coupling) C->D 3. Preparation E Washing & Drying D->E 4. Reaction F Cleavage from Resin (TFA Cocktail) E->F 5. Deprotection G Product Precipitation & Isolation F->G 6. Release H Purification & Analysis (HPLC, LC-MS) G->H 7. Refinement G cluster_0 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)-Br]L2 (Oxidative Addition) A->B + Resin-Ar-Br C [Ar-Pd(II)-Ar']L2 (Transmetalation) B->C + Ar'-B(OH)2 + Base C->A D Ar-Ar' (Reductive Elimination) C->D ResinArBr Resin-Quinoline-Br ArBOH2 Ar'-B(OH)2 Base Base

Sources

Method

Application Notes and Protocols for the Functionalization of the Quinoline Ring at the 3-Position

Introduction: The Strategic Importance of C3-Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] While functionalization at various positions of the quinoline ring can modulate its pharmacological profile, the introduction of substituents at the 3-position (C3) is of particular strategic importance. This position is often pivotal for fine-tuning molecular interactions with biological targets, enhancing potency, and improving pharmacokinetic properties. However, the inherent electronic nature of the quinoline ring renders the C3 position less reactive towards classical electrophilic and nucleophilic substitution reactions, which predominantly occur at other positions.[3] This guide provides a comprehensive overview of modern synthetic strategies and detailed protocols for the selective functionalization of the quinoline ring at the 3-position, tailored for researchers, scientists, and drug development professionals.

I. Direct C-H Functionalization: A Paradigm Shift in Quinoline Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of functional groups at the C3 position of quinolines, obviating the need for pre-functionalized substrates.[2] This approach offers a more streamlined and environmentally benign alternative to traditional multi-step syntheses.

A. Nickel-Catalyzed C3-H Functionalization with Electrophiles

A recently developed mild and versatile nickel-catalyzed method enables the exclusive C3-selective functionalization of unactivated quinolines with a variety of electrophiles at room temperature, without the need for directing groups.[1][4][5][6]

Reaction Principle: The proposed mechanism involves the in-situ generation of a nickel hydride species, which undergoes a 1,4-addition to the quinoline ring to form a 1,4-dihydroquinoline intermediate. This intermediate then acts as a nucleophile, attacking an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product.[4][7]

Experimental Protocol: General Procedure for Nickel-Catalyzed C3-Thioetherification of Quinoline [4]

Materials:

  • Quinoline (1.0 equiv)

  • Diaryl disulfide (1.5 equiv)

  • Ni(dppp)Cl₂ (3.0 mol%)

  • i-PrMgCl (1.5 equiv)

  • Dimethyldiglycol (DEDM) (0.2 M)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv)

  • Anhydrous solvents and argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%).

  • Add dimethyldiglycol (DEDM) (2.0 mL) and the quinoline (0.4 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C and add i-PrMgCl (0.6 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Add the diaryl disulfide (0.6 mmol, 1.5 equiv) and continue stirring for an additional 20 minutes.

  • Add DDQ (0.4 mmol, 1.0 equiv) to the reaction mixture and stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.

Table 1: Scope of Nickel-Catalyzed C3-Thioetherification of Quinolines [4]

EntryQuinoline SubstrateDiaryl DisulfideProductYield (%)
1QuinolineDiphenyl disulfide3-(Phenylthio)quinoline92
26-MethylquinolineDiphenyl disulfide6-Methyl-3-(phenylthio)quinoline85
36-MethoxyquinolineDi(p-tolyl) disulfide6-Methoxy-3-(p-tolylthio)quinoline88
4QuinolineDi(4-chlorophenyl) disulfide3-((4-Chlorophenyl)thio)quinoline90
B. Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides

The use of quinoline N-oxides as substrates can alter the regioselectivity of C-H functionalization. A gold-catalyzed approach provides a highly selective and redox-neutral cross-coupling reaction between quinoline N-oxides and various nucleophiles at the C3 position.[8][9]

Reaction Principle: The proposed mechanism involves the initial C2-auration of the quinoline N-oxide by the gold(I) catalyst. This activates the C3 position for a concerted nucleophilic attack, leading to the C3-functionalized product.[9]

Logical Workflow for Gold-Catalyzed C3-H Functionalization

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Quinoline N-Oxide Quinoline N-Oxide C2-Auration C2-Auration Quinoline N-Oxide->C2-Auration Nucleophile (e.g., Indole) Nucleophile (e.g., Indole) Nucleophilic Attack at C3 Nucleophilic Attack at C3 Nucleophile (e.g., Indole)->Nucleophilic Attack at C3 Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->C2-Auration C2-Auration->Nucleophilic Attack at C3 Proton Transfer & Aromatization Proton Transfer & Aromatization Nucleophilic Attack at C3->Proton Transfer & Aromatization C3-Functionalized Quinoline C3-Functionalized Quinoline Proton Transfer & Aromatization->C3-Functionalized Quinoline

Caption: Gold-catalyzed C3-H functionalization workflow.

II. Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct functionalization of electron-deficient heterocycles, such as quinoline, via a radical mechanism. This reaction typically involves the generation of a radical species that preferentially attacks the protonated quinoline ring at the C2 and C4 positions. However, with careful selection of reagents and reaction conditions, functionalization at the C3 position can be achieved, particularly in acylation reactions.[10][11][12]

A. Transition-Metal-Free Minisci-Type Acylation

A transition-metal-free approach for the acylation of quinolines has been developed, employing a cross-dehydrogenative coupling (CDC) reaction with aldehydes.[10][11]

Reaction Principle: This method utilizes an oxidant, such as K₂S₂O₈, to generate an acyl radical from an aldehyde. The acyl radical then adds to the protonated quinoline ring. The regioselectivity can be influenced by the steric and electronic properties of both the quinoline substrate and the acyl radical.

Experimental Protocol: General Procedure for Minisci-Type Acylation of Quinoline [10]

Materials:

  • Quinoline (1.0 equiv)

  • Aldehyde (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.3 equiv)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine quinoline (0.24 mmol, 1.0 equiv), the aldehyde (0.97 mmol, 4.0 equiv), TBAB (0.073 mmol, 0.3 equiv), and K₂S₂O₈ (0.49 mmol, 2.0 equiv) in DCE (2 mL).

  • Heat the reaction mixture at 100-110 °C for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

III. Halogenation at the C3-Position

The introduction of a halogen atom at the C3 position provides a versatile handle for further functionalization through various cross-coupling reactions. Direct halogenation of quinoline typically yields a mixture of isomers, but specific methods have been developed to achieve C3 selectivity.

A. Bromination of Quinolines

The bromination of quinolines can be a complex reaction, often yielding a mixture of products. However, by carefully controlling the reaction conditions, selective bromination can be achieved.[13][14]

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [14]

Materials:

  • 8-Hydroxyquinoline (1.0 equiv)

  • Bromine (2.0 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve 8-hydroxyquinoline (2.06 mmol) in chloroform (10 mL).

  • Prepare a solution of bromine (4.20 mmol) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes at room temperature.

  • Stir the mixture for 1 hour.

  • The resulting yellow solid is dissolved in chloroform (15 mL) and washed with 5% aqueous NaHCO₃ (3 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • The crude product can be crystallized from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.

IV. Synthesis of 3-Cyanoquinolines

The cyano group is a valuable functional group that can be readily converted into other functionalities such as carboxylic acids, amides, and amines. Several methods exist for the synthesis of 3-cyanoquinolines.[15][16][17]

A. Vilsmeier-Haack Approach to 3-Cyanoquinolines

A rapid and efficient synthesis of substituted 3-cyanoquinolines can be achieved through a Vilsmeier-Haack reaction of p-substituted anilines to yield a formyl aniline intermediate, which is then reacted with a suitable C2-synthon.[15]

Reaction Scheme for 3-Cyanoquinoline Synthesis

p-Substituted Aniline p-Substituted Aniline Formyl Aniline Intermediate Formyl Aniline Intermediate p-Substituted Aniline->Formyl Aniline Intermediate Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Formyl Aniline Intermediate 3-Cyanoquinoline 3-Cyanoquinoline Formyl Aniline Intermediate->3-Cyanoquinoline Condensation & Cyclization Cyanoethylacetate / Malononitrile Cyanoethylacetate / Malononitrile Cyanoethylacetate / Malononitrile->3-Cyanoquinoline Cyclization Catalyst Cyclization Catalyst Cyclization Catalyst->3-Cyanoquinoline

Caption: General workflow for 3-cyanoquinoline synthesis.

V. Synthesis of Quinoline-3-Carboxamides

Quinoline-3-carboxamides are an important class of compounds with diverse biological activities. They can be synthesized through the amidation of quinoline-3-carboxylic acids.[18][19][20][21]

Experimental Protocol: General Procedure for the Synthesis of Quinoline-3-Carboxamides [19]

Materials:

  • Substituted 2-chloroquinoline-3-carboxylic acid (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-chloroquinoline-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Add the substituted aniline (1.1 mmol) and DIPEA (2.0 mmol).

  • Add BOP reagent (1.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

VI. Photochemical Approaches to C3-Functionalization

Visible-light-mediated photochemical reactions offer a mild and green alternative for the functionalization of quinolines. These methods often proceed via radical pathways and can provide unique reactivity patterns.[12][22][23][24][25]

A. Photochemical C-H Hydroxyalkylation

A visible-light-mediated C-H hydroxyalkylation of quinolines can be achieved using 4-acyl-1,4-dihydropyridines as radical precursors, avoiding the need for external oxidants.[22][23][24][25]

Reaction Principle: Upon blue light absorption, the 4-acyl-1,4-dihydropyridine generates an acyl radical. This radical adds to the protonated quinoline, and subsequent steps lead to the hydroxyalkylated product, diverging from the classical Minisci-type outcome.[22]

Table 2: Substrate Scope for Photochemical C-H Hydroxyalkylation [22]

EntryQuinoline SubstrateRadical PrecursorProduct PositionYield (%)
1Isoquinoline4-Benzoyl-1,4-dihydropyridineC172
2Quinoline4-Benzoyl-1,4-dihydropyridineC2/C4 (1:1)68
32-Chloroquinoline4-Benzoyl-1,4-dihydropyridineC455
44-Chloroquinoline4-Benzoyl-1,4-dihydropyridineC261

Conclusion

The functionalization of the quinoline ring at the 3-position is a critical endeavor in the development of novel bioactive molecules. While challenging due to the inherent reactivity of the quinoline nucleus, a range of powerful synthetic methodologies are now available to researchers. Direct C-H activation, radical-mediated Minisci reactions, selective halogenation, and innovative photochemical approaches provide a versatile toolkit for accessing a diverse array of C3-substituted quinolines. The protocols and data presented in this guide offer a solid foundation for the practical application of these methods in a research and drug discovery setting. Careful consideration of the substrate, desired functional group, and available reagents will guide the selection of the most appropriate synthetic strategy.

References

  • Dalal, A., et al. (2020). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. [Link]

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  • Sheng, H., et al. (2023). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ChemRxiv. [Link]

  • Sheng, H., et al. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ACS Catalysis. [Link]

  • Charpentier, P., et al. (2021). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. [Link]

  • Krasavin, M., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

  • Krasavin, M., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PubMed. [Link]

  • Ökten, S., et al. (2018). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • Sheng, H., et al. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. PolyU Scholars Hub. [Link]

  • Bieszczad, B., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed Central. [Link]

  • LookChem. (n.d.). 3-Iodoquinoline. LookChem. [Link]

  • Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Xia, Z., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate. [Link]

  • Sheng, H., et al. (2023). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. PolyU Scholars Hub. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • Xia, Z., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchSquare. [Link]

  • Yadav, P. P., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Organic Chemistry Portal. [Link]

  • Busca, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Prabhu, K. R., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry. [Link]

  • Prabhu, K. R., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. [Link]

  • Melchiorre, P., et al. (2019). Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. [Link]

  • Melchiorre, P., et al. (2019). Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie. [Link]

  • Ökten, S., et al. (2024). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Ökten, S., et al. (2024). Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. [Link]

  • Thomas, N. M., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

  • Various Authors. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. [Link]

  • Basak, A., et al. (2018). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Khan, I., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PubMed Central. [Link]

  • Li, J., et al. (2015). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Thomas, N. M., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Li, G. H. (2021). Study On Selective C-H Activation Of Quinoline N-Oxide. Globe Thesis. [Link]

  • Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Huang, H., et al. (2016). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. ResearchGate. [Link]

  • Melchiorre, P., et al. (2019). Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed. [Link]

  • Busca, P., et al. (2021). Pd-catalyzed DG-assisted C3 arylation of quinolines with aryl bromides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodoquinoline. PubChem. [Link]

  • Limban, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central. [Link]

  • Gholami, M., et al. (2023). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Leonori, D., & MacMillan, D. W. C. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]

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Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloroquinoline-3-carboxylic Acids

Introduction: The Significance of 2-Chloroquinoline-3-carboxylic Acids in Modern Chemistry The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloroquinoline-3-carboxylic Acids in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Within this important class of molecules, 2-chloroquinoline-3-carboxylic acids and their derivatives have emerged as versatile building blocks in medicinal chemistry and materials science. The presence of the carboxylic acid group at the 3-position allows for a variety of chemical transformations, including amidation and esterification, enabling the exploration of structure-activity relationships. The chlorine atom at the 2-position is a key functional handle for nucleophilic substitution reactions, providing a gateway to a diverse array of 2-substituted quinoline derivatives. These compounds have garnered interest as intermediates in the synthesis of potential anti-inflammatory, antimicrobial, and anticancer agents. This guide provides detailed, field-proven protocols for the laboratory-scale synthesis of 2-chloroquinoline-3-carboxylic acids, with a focus on explaining the underlying chemical principles and offering practical troubleshooting advice.

Primary Synthetic Route: Vilsmeier-Haack Cyclization followed by Oxidation

A robust and widely employed method for the synthesis of 2-chloroquinoline-3-carboxylic acids involves a two-step sequence: the Vilsmeier-Haack cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes, followed by the oxidation of the aldehyde to the corresponding carboxylic acid. This approach is advantageous due to the ready availability of starting materials and its broad applicability to a range of substituted acetanilides.[1]

Part 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2] In this context, an acetanilide is treated with the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through formylation and subsequent cyclization to yield the 2-chloroquinoline-3-carbaldehyde.

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from the reaction of DMF and POCl₃. The acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent. A series of intramolecular reactions, including cyclization and dehydration, leads to the formation of the quinoline ring system with a chlorine at the 2-position and a formyl group at the 3-position.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_cyclization Cyclization DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Acetanilide Acetanilide Intermediate1 Electrophilic Aromatic Substitution Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization & Dehydration Intermediate1->Intermediate2 Product_aldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate2->Product_aldehyde

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

This protocol is a generalized procedure and may require optimization based on the specific substituted acetanilide used.

Materials:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous (3-5 equivalents)

  • Phosphorus oxychloride (POCl₃), freshly distilled (10-15 equivalents)

  • Crushed ice

  • Ethanol or Ethyl Acetate (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Ice bath

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted acetanilide (1 equivalent) in anhydrous DMF (3 equivalents).

  • Cool the mixture in an ice bath with stirring for approximately 20 minutes.[1]

  • Slowly add phosphorus oxychloride (15 equivalents) dropwise to the cooled mixture via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.

  • A precipitate of the crude 2-chloroquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the purified 2-chloroquinoline-3-carbaldehyde.[1]

Quantitative Data Summary for Vilsmeier-Haack Synthesis

Starting MaterialChlorinating AgentMolar Ratio (Acetanilide:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
AcetanilidePOCl₃1:3:1580-904-16Good to Moderate
m-MethoxyacetanilidePOCl₃1:3:1290OptimizedHigh

Note: Yields are highly dependent on the substituents on the acetanilide ring. Electron-donating groups generally lead to higher yields and shorter reaction times.

Part 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinoline-3-carboxylic Acid

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. A mild and effective method for this transformation is the use of silver nitrate in an alkaline medium.[3] This method is often preferred as it is selective for aldehydes and less likely to affect other functional groups on the quinoline ring.

In an alkaline solution, silver nitrate forms a silver oxide species which acts as the oxidizing agent. The aldehyde is oxidized to a carboxylate salt, and the silver(I) ions are reduced to metallic silver. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[4]

Oxidation Product_aldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate_carboxylate Carboxylate Salt Intermediate Product_aldehyde->Intermediate_carboxylate 1. AgNO₃, NaOH 2. H₂O Final_product 2-Chloroquinoline-3-carboxylic Acid Intermediate_carboxylate->Final_product Acidification (e.g., HCl) Gould_Jacobs Aniline Substituted Aniline Intermediate_anilino Anilinomethylenemalonate Aniline->Intermediate_anilino + Malonic Ester Malonic_ester Alkoxymethylenemalonic Ester Malonic_ester->Intermediate_anilino Product_hydroxyquinoline 4-Hydroxyquinoline-3-carboxylate Intermediate_anilino->Product_hydroxyquinoline Thermal Cyclization

Caption: General scheme of the Gould-Jacobs reaction.

Friedländer Annulation

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline. [5][6]To obtain the target molecule, one could envision using a 2-amino-chlorobenzaldehyde and a β-keto ester, followed by hydrolysis of the ester.

Friedlander Amino_ketone 2-Aminoaryl Aldehyde/Ketone Intermediate_adduct Aldol/Schiff Base Adduct Amino_ketone->Intermediate_adduct + Methylene Compound Methylene_compound Compound with α-Methylene Group Methylene_compound->Intermediate_adduct Product_quinoline Substituted Quinoline Intermediate_adduct->Product_quinoline Cyclodehydration

Caption: General scheme of the Friedländer annulation.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield in Vilsmeier-Haack reaction - Poor quality or wet reagents (DMF, POCl₃)- Incorrect stoichiometry of reagents- Low reactivity of the acetanilide substrate (e.g., presence of electron-withdrawing groups)- Use fresh, anhydrous DMF and freshly distilled POCl₃.- Optimize the molar ratio of POCl₃ to the acetanilide; an excess is often necessary.- For deactivated substrates, consider using harsher reaction conditions (higher temperature, longer reaction time) or alternative methods. [7]
Formation of side products in Vilsmeier-Haack reaction - Over-reaction or decomposition at high temperatures- Diformylation- Carefully monitor the reaction progress by TLC to avoid prolonged heating.- Use milder reaction conditions (lower temperature, shorter time) and adjust the stoichiometry of the Vilsmeier reagent. [7]
Incomplete oxidation of the aldehyde - Insufficient amount of oxidizing agent- Inadequate reaction time- Ensure the correct stoichiometry of silver nitrate is used.- Allow the reaction to proceed for the full recommended time, monitoring by TLC if necessary.
Difficulty in purifying the final product - Presence of unreacted starting material or side products- Recrystallization is the primary method of purification. If this is insufficient, column chromatography may be necessary.- Ensure complete removal of silver salts by thorough filtration.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][9][10]* N,N-Dimethylformamide (DMF): is a combustible liquid and a potential irritant. Handle in a fume hood and avoid inhalation of vapors.

  • Silver nitrate (AgNO₃): is a strong oxidizing agent and can cause stains on skin and clothing. Wear gloves and safety glasses when handling.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Always wear appropriate PPE. Be prepared for exothermic reactions, especially during the addition of POCl₃.

References

  • Synapse. What is the mechanism of Silver Nitrate? Global Drug Intelligence Database. [Link]

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  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

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  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

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  • Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). [Link]

  • Canadian Science Publishing. Oxidations involving silver. 11. The oxidation of alcohols and aldehydes with silver(1I) picolinate. [Link]

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Method

Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Quinoline Scaffold for Drug Discovery

Introduction: The Quinoline Carboxylic Acid as a Privileged Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid as a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4] The carboxylic acid group, particularly at the 2, 3, or 4-position, is a common and highly valuable functionalization on this scaffold. It often serves as a critical pharmacophoric element, engaging in key hydrogen bonding or electrostatic interactions with biological targets.[5]

Beyond its role in target binding, the carboxylic acid is a uniquely versatile chemical handle. Its derivatization is a fundamental strategy in drug discovery for several key purposes:

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying the acid group allows for a deep understanding of how molecular changes affect biological activity.

  • Optimization of ADME Properties: The inherent properties of a carboxylic acid—high polarity, ionization at physiological pH, and susceptibility to metabolic conjugation (e.g., glucuronidation)—can lead to poor membrane permeability and rapid clearance.[6][7] Derivatization is crucial for overcoming these liabilities.

  • Prodrug Design: Converting the acid to a labile group, such as an ester, can improve oral bioavailability, with the active acid being regenerated in vivo.[8][9]

  • Scaffold Diversification: Advanced transformations can convert the acid into entirely new functional groups, enabling significant "scaffold hopping" to explore new chemical space.

This comprehensive guide provides detailed application notes and validated protocols for the most strategic derivatizations of the carboxylic acid group on the quinoline scaffold, designed for researchers and scientists in drug development.

Section 1: Amide Bond Formation: The Workhorse of Medicinal Chemistry

Rationale & Causality: The conversion of a carboxylic acid to an amide is arguably the most common reaction in medicinal chemistry. The resulting amide bond is significantly more stable in vivo than an ester and is a key structural motif in peptides and proteins. Replacing a negatively charged carboxylate with a neutral, hydrogen-bond donating/accepting amide group can drastically alter a compound's physicochemical properties, often leading to improved cell permeability and target engagement.[10][11][12]

The choice of coupling reagent is critical and depends on the steric and electronic properties of the quinoline carboxylic acid and the amine. Standard reagents like EDC are cost-effective for simple couplings, while more powerful uronium-based reagents like HATU are employed for challenging substrates, such as sterically hindered amines or electron-deficient acids, to accelerate the reaction and minimize side products.

Experimental Workflow: Carboxylic Acid to Amide

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Quinoline_COOH Quinoline Carboxylic Acid Mix 1. Dissolve Acid in Solvent (DMF, DCM) 2. Add Coupling Reagent & Base 3. Add Amine Quinoline_COOH->Mix Amine Primary or Secondary Amine (R-NH2) Amine->Mix Reagents Coupling Reagent (e.g., EDC, HATU) Reagents->Mix Base Base (e.g., DIPEA, TEA) Base->Mix Stir Stir at RT or 0°C to RT (1-24 h) Mix->Stir Quench Aqueous Work-up (e.g., H2O, sat. NaHCO3) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography or Recrystallization Extract->Purify Product Purified Quinoline Carboxamide Purify->Product Analysis Characterize: ¹H NMR, LC-MS, ¹³C NMR Product->Analysis

Caption: General workflow for the synthesis of quinoline carboxamides.

Protocol 1.1: Standard Amidation using EDC and HOBt

This protocol is suitable for most primary and secondary amines with unhindered quinoline-4-carboxylic acids.[11][12] 1-Hydroxybenzotriazole (HOBt) is used to suppress racemization (if the scaffold has a chiral center) and minimize the formation of N-acylurea byproducts.

  • Materials:

    • Quinoline-4-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Methodology:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline-4-carboxylic acid (e.g., 173 mg, 1.0 mmol).

    • Dissolve the acid in anhydrous DMF (5 mL).

    • Add EDC·HCl (287 mg, 1.5 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.1 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 1.2: High-Efficiency Amidation using HATU

This protocol is recommended for sterically hindered substrates or when the standard EDC/HOBt coupling is slow or low-yielding. HATU is a more potent activating agent.

  • Materials:

    • Quinoline-4-carboxylic acid (1.0 equiv)

    • Amine (1.2 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF

  • Step-by-Step Methodology:

    • In a flask under an inert atmosphere, dissolve the quinoline-4-carboxylic acid (1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes at room temperature.

    • Add the amine (1.2 mmol) and continue stirring at room temperature for 1-4 hours. Monitor progress by LC-MS.

    • Follow the work-up and purification steps as described in Protocol 1.1.

Coupling Reagent Typical Substrates Relative Cost Typical Reaction Time Key Advantages
EDC/HOBt Primary/secondary amines, unhindered acidsLow12-24 hCost-effective, water-soluble byproducts
HATU Hindered amines/acids, electron-poor systemsHigh1-4 hHigh efficiency, fast reaction rates, low racemization
SOCl₂ Simple, robust amines (forms acyl chloride in situ)Very Low2-6 hInexpensive, high conversion for simple amides[13]
B(OCH₂CF₃)₃ Broad scope, including N-protected amino acidsModerate5-24 hOperationally simple, tolerant of air/moisture[14]

Section 2: Esterification for Prodrugs and Physicochemical Modulation

Rationale & Causality: Esterification of the quinoline carboxylic acid is a primary strategy for creating prodrugs.[8] An ester masks the polar carboxylic acid, increasing the molecule's lipophilicity and ability to cross cell membranes. In vivo, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid at the site of action. This approach can dramatically improve a drug's oral bioavailability.[9][15] Furthermore, converting the acid to an ester is a simple way to remove a key metabolic site for glucuronidation.

Experimental Workflow: Carboxylic Acid to Ester

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Quinoline_COOH Quinoline Carboxylic Acid Mix 1. Dissolve Acid in excess Alcohol 2. Add Catalyst Quinoline_COOH->Mix Alcohol Alcohol (R-OH) (Can also be the solvent) Alcohol->Mix Catalyst Catalyst (e.g., H₂SO₄, TMSCl) Catalyst->Mix Heat Heat to Reflux (4-16 h) Mix->Heat Neutralize 1. Cool to RT 2. Neutralize with Base (e.g., sat. NaHCO₃) Heat->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify via Column Chromatography Extract->Purify Product Purified Quinoline Ester Purify->Product Analysis Characterize: ¹H NMR, LC-MS Product->Analysis

Caption: General workflow for the esterification of quinoline carboxylic acids.

Protocol 2.1: Classical Fischer Esterification

This is a straightforward method for producing simple methyl or ethyl esters where the corresponding alcohol is inexpensive and can be used as the solvent.

  • Materials:

    • Quinoline-carboxylic acid (1.0 equiv)

    • Anhydrous Methanol or Ethanol (solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 equiv) or Thionyl Chloride (SOCl₂) (1.2 equiv)

    • Saturated aqueous NaHCO₃ solution

  • Step-by-Step Methodology:

    • Suspend the quinoline-carboxylic acid (e.g., 1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add concentrated sulfuric acid (e.g., 0.1 mL) or thionyl chloride (dropwise). If using SOCl₂, the reaction will bubble as HCl and SO₂ gas are evolved (perform in a fume hood).

    • Attach a reflux condenser and heat the mixture to reflux for 4-16 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully remove the excess alcohol in vacuo.

    • Re-dissolve the residue in ethyl acetate (30 mL) and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • The crude ester is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

    • Confirm product formation via ¹H NMR (observing the new ester alkyl signals, e.g., a singlet at ~3.9 ppm for a methyl ester) and LC-MS.

Section 3: Bioisosteric Replacement: Overcoming the Carboxylic Acid Liability

Rationale & Causality: While essential for activity, a carboxylic acid group can be a liability due to its ionization at physiological pH, which hinders passive diffusion across cell membranes. It is also a prime target for phase II metabolism, leading to rapid excretion.[7][16] Bioisosteric replacement is a powerful medicinal chemistry strategy where the carboxylic acid is replaced by a different functional group that retains similar physicochemical properties (e.g., acidity, size, and hydrogen bonding capacity) but has an improved ADME profile.[6][17]

Tetrazoles are the most common carboxylic acid bioisostere. With a pKa similar to carboxylic acids (~4.5-5.0), they exist as an anion at physiological pH and can form similar ionic interactions. However, the tetrazole ring is more lipophilic and metabolically stable than a carboxylic acid, often leading to improved oral bioavailability.[18]

Logic for Considering Bioisosteric Replacement

Start Quinoline Carboxylic Acid (Lead Compound) Problem Does the compound show: - Poor cell permeability? - High metabolic clearance? - Poor oral bioavailability? Start->Problem Yes Yes Problem->Yes No No Problem->No Consider Consider Bioisosteric Replacement Yes->Consider Optimize Continue Optimizing Other Parts of the Scaffold No->Optimize Tetrazole Tetrazole (pKa ~4.5-5.0) Metabolically robust Consider->Tetrazole Hydroxamic Hydroxamic Acid (pKa ~9) Metal chelator Consider->Hydroxamic AcylSulfonamide Acyl Sulfonamide (pKa ~4-6) Modulates acidity Consider->AcylSulfonamide

Caption: Decision workflow for employing carboxylic acid bioisosteres.

Functional Group Structure Approximate pKa Key Features & Rationale
Carboxylic AcidR-COOH4-5Benchmark; strong H-bond acceptor, ionized at pH 7.4.
Tetrazole R-CN₄H4.5-5.0Most common bioisostere; metabolically stable, more lipophilic.[17][18]
Hydroxamic Acid R-CONHOH~9Weaker acid; can act as a metal chelator.[17]
Acyl Sulfonamide R-CONHSO₂R'4-6Acidity is tunable by R' group; can improve permeability.[6][18]
Protocol 3.1: Synthesis of a Quinoline-4-tetrazole

This protocol involves the conversion of the carboxylic acid to a nitrile, followed by cycloaddition with an azide source to form the tetrazole ring.

  • Step A: Conversion of Acid to Nitrile via the Primary Amide

    • Convert the quinoline-4-carboxylic acid to the corresponding primary carboxamide (quinoline-4-carboxamide) using Protocol 1.1 with aqueous ammonia as the amine source.

    • To a solution of the quinoline-4-carboxamide (1.0 equiv) in anhydrous THF or dioxane, add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.5 equiv) or Burgess reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Perform an aqueous work-up and purify by column chromatography to yield the quinoline-4-carbonitrile.

  • Step B: [2+3] Cycloaddition to form the Tetrazole

    • To a solution of the quinoline-4-carbonitrile (1.0 equiv) in DMF, add sodium azide (NaN₃, 3.0 equiv) and triethylamine hydrochloride (3.0 equiv).

    • Heat the mixture to 100-120 °C for 12-24 hours. Caution: Sodium azide is highly toxic, and heating azides can be hazardous. Use appropriate safety precautions.

    • Cool the reaction to room temperature and acidify with aqueous HCl (e.g., 2 M) to pH ~2-3.

    • The product often precipitates. If not, extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by recrystallization or chromatography to obtain the final 4-(1H-tetrazol-5-yl)quinoline.

Section 4: Advanced Transformations for Scaffold Diversification

Rationale & Causality: To achieve major leaps in SAR or to escape patent-protected chemical space, it is often necessary to convert the carboxylic acid into a completely different functional group. Reactions like the Curtius Rearrangement and the Ugi multi-component reaction provide powerful avenues for such diversification.

The Curtius Rearrangement: From Acid to Amine

The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[19][20] The reaction proceeds through an acyl azide and an isocyanate intermediate.[21][22] The isocyanate can be trapped with water to yield the amine or with an alcohol (like tert-butanol) to yield a stable carbamate (Boc-protected amine), which is a versatile synthetic intermediate.[23] This method is valued for its mild conditions and excellent functional group tolerance.

COOH Quinoline Carboxylic Acid DPPA Add DPPA, Base (TEA) in t-BuOH/Toluene COOH->DPPA AcylAzide In situ formation of Acyl Azide DPPA->AcylAzide Heat Heat (80-100 °C) AcylAzide->Heat Isocyanate Rearrangement to Isocyanate intermediate (Loss of N₂) Heat->Isocyanate Trap Trapped by t-BuOH Isocyanate->Trap BocAmine Boc-Protected Quinoline Amine Trap->BocAmine Deprotect Acidic Deprotection (TFA or HCl) BocAmine->Deprotect Amine Primary Quinoline Amine Deprotect->Amine

Caption: Curtius rearrangement workflow to convert a carboxylic acid to a primary amine.

Diphenylphosphoryl azide (DPPA) is a stable, liquid reagent that allows for a safe, one-pot conversion of a carboxylic acid to its corresponding Boc-protected amine.

  • Materials:

    • Quinoline-carboxylic acid (1.0 equiv)

    • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

    • Triethylamine (TEA) (1.1 equiv)

    • Anhydrous tert-butanol (t-BuOH)

    • Anhydrous Toluene

  • Step-by-Step Methodology:

    • Dissolve the quinoline-carboxylic acid (1.0 mmol) in a mixture of anhydrous toluene (8 mL) and t-BuOH (2 mL).

    • Add TEA (0.15 mL, 1.1 mmol) followed by the dropwise addition of DPPA (0.24 mL, 1.1 mmol) at room temperature.

    • Heat the reaction mixture to reflux (around 90-100 °C) for 2-6 hours, monitoring the evolution of N₂ gas (bubbling).

    • Continue heating until gas evolution ceases and LC-MS confirms the consumption of the starting acid.

    • Cool the mixture and concentrate in vacuo.

    • Perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with NaHCO₃ and brine).

    • Purify the crude product by flash chromatography to obtain the Boc-protected quinoline amine.

    • (Optional) The Boc group can be removed by treating the product with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane to yield the primary amine salt.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for diversity-oriented synthesis. It combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a single pot to rapidly generate complex α-acylamino amides.[24][25] Using a quinoline carboxylic acid as the "acid" component allows for the direct installation of a complex, peptide-like side chain onto the quinoline scaffold in one step, dramatically accelerating the exploration of SAR.[26][27]

  • Materials:

    • Quinoline-carboxylic acid (1.0 equiv)

    • Amine (e.g., benzylamine) (1.0 equiv)

    • Aldehyde (e.g., isobutyraldehyde) (1.0 equiv)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

    • Methanol or 2,2,2-Trifluoroethanol (TFE) as solvent

  • Step-by-Step Methodology:

    • To a vial, add the quinoline-carboxylic acid (0.5 mmol), the amine (0.5 mmol), and the aldehyde (0.5 mmol).

    • Dissolve the components in methanol (2 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

    • Add the isocyanide (0.5 mmol) and seal the vial.

    • Stir the reaction at room temperature for 24-48 hours. Monitor by LC-MS.

    • Upon completion, concentrate the solvent in vacuo.

    • The crude product can often be purified directly by flash chromatography on silica gel.

Conclusion

The carboxylic acid moiety on a quinoline scaffold is far more than a simple acidic group; it is a gateway to immense structural diversity. The derivatization strategies outlined in this guide—from fundamental amidation and esterification to advanced bioisosteric replacement and multi-component reactions—provide the medicinal chemist with a robust toolkit to address common drug discovery challenges. By rationally selecting and applying these protocols, researchers can effectively tune the biological activity, optimize the pharmacokinetic profile, and ultimately accelerate the development of novel quinoline-based therapeutics. Each protocol must be seen as a self-validating system, where rigorous purification and structural characterization are integral to ensuring the integrity of the resulting data.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Royal Society of Chemistry. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme. Available at: [Link]

  • A kind of synthetic method of quinoline carboxylate. Google Patents.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience. Available at: [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. Available at: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

  • Curtius rearrangement. Wikipedia. Available at: [Link]

  • Grafting of fragment 8 to quinoline moieties. ResearchGate. Available at: [Link]

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. ACS Publications. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Quinoline esters as potential antimalarial drugs: effect on relapses of Plasmodium cynomolgi infections in monkeys. PubMed. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

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  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Royal Society of Chemistry. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Bromination of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of Brominated Quinolines Quinoline and its derivatives represent a corners...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Brominated Quinolines

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline scaffold is a pivotal approach for modulating the pharmacological profile of these compounds. Among the various functionalization strategies, bromination holds a place of particular significance.

Bromoquinolines are not merely another class of halogenated heterocycles; they are versatile synthetic intermediates. The bromine atom, with its distinct reactivity, serves as a valuable handle for introducing further molecular complexity through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This enables the construction of diverse molecular libraries, which is essential for the exploration of structure-activity relationships (SAR) and the discovery of new therapeutic agents.[2][5] This guide provides an in-depth exploration of the experimental setups for the bromination of quinoline compounds, offering detailed protocols and the scientific rationale behind the methodological choices.

Choosing the Right Brominating Agent: A Critical Decision

The selection of the brominating agent is a critical first step that dictates the reaction's outcome, including its regioselectivity and yield. The two most commonly employed reagents for the bromination of quinolines are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): A powerful and classical brominating agent, Br₂ is highly effective for the electrophilic aromatic substitution of quinolines.[1] However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polybrominated products.[1][5] Furthermore, the generation of hydrogen bromide (HBr) as a byproduct can be corrosive.[6] The handling of liquid bromine also requires stringent safety precautions due to its high toxicity and corrosive nature.[7][8][9][10][11]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[12][13] It is a crystalline solid that is easier and safer to handle than liquid bromine.[12] NBS is particularly effective for the bromination of activated aromatic systems and for allylic and benzylic brominations.[12][13] In the context of quinoline chemistry, NBS can also act as an oxidant, facilitating the dehydrogenation of tetrahydroquinolines to their aromatic quinoline counterparts in a one-pot reaction.[3][4][14] The reaction can be activated using an acid catalyst, which protonates the carbonyl group of NBS, making the bromine atom even more electrophilic.[6]

General Experimental Workflow for Quinoline Bromination

The following diagram illustrates a typical experimental workflow for the bromination of a quinoline substrate. The specific details of each step will vary depending on the chosen protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Quinoline Substrate in Appropriate Solvent C Add Brominating Agent Solution Dropwise to Substrate Solution at Controlled Temperature A->C B Prepare Solution of Brominating Agent (Br₂ or NBS) B->C D Stir Reaction Mixture for Specified Time C->D E Monitor Reaction Progress (e.g., by TLC) D->E F Quench Excess Brominating Agent (e.g., with Na₂S₂O₃ or NaHCO₃) E->F Upon Completion G Extract Product into Organic Solvent F->G H Wash Organic Layer G->H I Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) H->I J Evaporate Solvent I->J K Purify Crude Product (e.g., by Column Chromatography or Recrystallization) J->K

Caption: General experimental workflow for the bromination of quinoline compounds.

Protocol 1: Electrophilic Bromination of 8-Substituted Quinolines with Molecular Bromine

This protocol is adapted from the reinvestigation of the bromination of 8-substituted quinolines and is suitable for substrates with activating groups at the 8-position, such as hydroxyl, methoxy, or amino groups.[1][15]

Rationale

The electron-donating nature of substituents at the 8-position activates the quinoline ring towards electrophilic substitution, primarily directing bromination to the 5- and 7-positions. The choice of solvent and the stoichiometry of bromine are crucial for controlling the extent of bromination (mono- vs. di-substitution).

Materials
  • 8-Substituted quinoline (e.g., 8-hydroxyquinoline, 8-methoxyquinoline)

  • Molecular bromine (Br₂)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Procedure
  • Dissolution of Substrate: In a round-bottom flask, dissolve the 8-substituted quinoline (1.0 eq) in an appropriate solvent (e.g., CHCl₃ or CH₃CN).[1]

  • Preparation of Bromine Solution: In a separate flask, prepare a solution of molecular bromine (1.1-2.1 eq, depending on the desired degree of bromination) in the same solvent.[1]

  • Reaction: Cool the substrate solution in an ice bath. Add the bromine solution dropwise to the stirred substrate solution over 10-30 minutes in the dark.[1][16]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to several days, depending on the substrate.[1][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a 5% aqueous NaHCO₃ solution to neutralize any HBr formed and to quench any unreacted bromine.[1][16]

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous Na₂SO₄.[1][16]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromoquinoline derivative.[16]

Data Summary: Bromination of 8-Substituted Quinolines
SubstrateBrominating Agent (eq)SolventProduct(s)Yield (%)Reference
8-HydroxyquinolineBr₂ (2.1)CHCl₃5,7-Dibromo-8-hydroxyquinoline90[1]
8-HydroxyquinolineBr₂ (1.5)CH₃CN5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinolineMixture[1]
8-MethoxyquinolineBr₂ (variable)CH₂Cl₂5-Bromo-8-methoxyquinoline92[1]
8-AminoquinolineBr₂ (2.0)CH₂Cl₂5,7-Dibromo-8-aminoquinoline99[15]

Protocol 2: NBS-Mediated Oxidative Bromination of Tetrahydroquinolines

This modern approach allows for the synthesis of polybrominated quinolines from tetrahydroquinoline precursors in a one-pot reaction. NBS serves as both the electrophile for bromination and the oxidant for aromatization.[2][3][4]

Mechanism and Rationale

The reaction proceeds through a cascade of electrophilic bromination and radical dehydrogenation. The amino group in the tetrahydroquinoline activates the carbocyclic ring for electrophilic attack by NBS. Subsequent dehydrogenation, also mediated by NBS, leads to the formation of the aromatic quinoline ring system.[3][14] This metal-free method offers good functional group tolerance and proceeds under mild conditions.[3][4]

G cluster_mechanism NBS-Mediated Oxidative Bromination Mechanism A Tetrahydroquinoline B Electrophilic Bromination (NBS) A->B Step 1 C Brominated Tetrahydroquinoline B->C D Radical Dehydrogenation (NBS) C->D Step 2 E Polybrominated Quinoline D->E

Caption: Simplified mechanism of NBS-mediated oxidative bromination of tetrahydroquinolines.

Materials
  • Tetrahydroquinoline derivative

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

Procedure
  • Reaction Setup: To a solution of the tetrahydroquinoline derivative (1.0 eq) in CHCl₃, add NBS (5.0 eq) portion-wise at room temperature under air.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction duration is typically short.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product can often be isolated and purified by standard techniques such as column chromatography.

Data Summary: NBS-Mediated Synthesis of Bromoquinolines
SubstrateProductYield (%)Reference
4-Phenyl-6-chlorotetrahydroquinoline6-Chloro-3,8-dibromo-4-phenylquinolineGood[3]
4-Phenyl-6-bromotetrahydroquinoline3,6,8-Tribromo-4-phenylquinolineGood[3]
6-tert-Butyl-4-phenyltetrahydroquinoline6-tert-Butyl-3,8-dibromo-4-phenylquinolineModerate[3]

Protocol 3: Regioselective Bromination of Quinoline in Strong Acid

For the direct bromination of the parent quinoline ring, which is deactivated towards electrophilic attack, the use of a strong acid medium is often necessary to enhance the electrophilicity of the brominating agent.[17][18]

Rationale

In a strong acid like concentrated sulfuric acid (H₂SO₄), the quinoline nitrogen is protonated, further deactivating the heterocyclic ring. This directs the electrophilic attack to the carbocyclic (benzene) ring. The choice of brominating agent (NBS or others) and reaction temperature are critical for controlling regioselectivity.[17]

Materials
  • Quinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve quinoline in concentrated H₂SO₄ at a controlled low temperature (e.g., -20°C to room temperature, depending on desired selectivity).[17]

  • Addition of Brominating Agent: Add NBS portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed at the specified temperature until completion, as monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

Safety Precautions

  • Handling Molecular Bromine: Liquid bromine is highly toxic, corrosive, and volatile.[7][10][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[8] Have a solution of sodium thiosulfate on hand to neutralize any spills.[8][11] In case of skin contact, wash the affected area immediately with copious amounts of soap and water.[9]

  • Handling N-Bromosuccinimide: NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with appropriate PPE.

  • Working with Strong Acids: Concentrated sulfuric acid is extremely corrosive. Handle with care, wearing appropriate PPE. Always add acid to water, never the other way around.

Conclusion

The bromination of quinoline compounds is a versatile and powerful tool in synthetic and medicinal chemistry. The choice of the brominating agent, substrate, and reaction conditions allows for the regioselective synthesis of a wide array of bromoquinolines. These compounds serve as crucial building blocks for the development of novel therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to design and execute successful bromination reactions, paving the way for further innovation in the field.

References

  • Bromine handling and safety | DOCX - Slideshare.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. [Link]

  • Bromine | Chemical Emergencies - CDC. [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82-93. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 134-138. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(30), 15854-15881. [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. [Link]

  • Arcadi, A., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(16), 6213–6220. [Link]

  • Functionality elaboration of 4-bromo-quinolines. - ResearchGate. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

  • Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 - YouTube. [Link]

Sources

Method

Application Note &amp; Protocols: 3-Bromoquinoline-6-carboxylic Acid as a Trifunctional Building Block for Advanced Covalent Organic Frameworks

Abstract & Introduction Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled designability, offering ordered structures, high surface areas, and tunable functionalities.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled designability, offering ordered structures, high surface areas, and tunable functionalities.[1][2] The strategic selection of organic building blocks is paramount to engineering COFs with specific properties for targeted applications. While imine-linked COFs are prevalent, their reversible nature can be a limitation in harsh chemical environments.[3] This has spurred research into more robust linkages, with quinoline-based COFs emerging as a highly promising alternative due to their superior chemical stability and inherent photo- and electro-activity.[3][4]

This application note introduces 3-Bromoquinoline-6-carboxylic acid as a novel and versatile building block for the design of next-generation, multifunctional COFs. To date, the direct application of this specific monomer in COF synthesis has not been explored, presenting a unique opportunity for innovation. We will provide a comprehensive guide, including the design rationale, proposed synthetic protocols, and projected applications for COFs derived from this unique trifunctional precursor. The combination of a stable quinoline core, a modifiable bromo-substituent, and a functional carboxylic acid group within a single monomer opens new avenues for creating highly sophisticated materials for catalysis, sensing, and targeted drug delivery.

Design Rationale: The Trifunctional Advantage

The value of 3-Bromoquinoline-6-carboxylic acid lies in its unique convergence of three distinct functional elements, each contributing to the final COF's properties.

  • Quinoline Core: The rigid, nitrogen-containing heterocyclic structure imparts exceptional chemical and thermal stability to the COF, surpassing many traditional imine-linked frameworks.[4] The nitrogen atom can act as a Lewis base, a metal coordination site, or a proton-responsive element, making it ideal for catalysis and pH-sensitive applications.[1][5] Furthermore, the extended π-system of the quinoline moiety often results in inherent fluorescence, a property that can be harnessed for chemical sensing.[6][7][8]

  • Carboxylic Acid (-COOH) Group: This functional group significantly enhances the utility of the COF. It can increase the hydrophilicity of the framework, improving its dispersibility and performance in aqueous media. The acidic proton makes the pore environment tunable and can facilitate proton-catalyzed reactions. Most importantly, it serves as a versatile handle for post-synthetic modification (PSM), allowing for the grafting of therapeutic agents, targeting ligands, or other functional molecules.[4][9]

  • Bromo (-Br) Substituent: The bromine atom at the 3-position is a key feature for advanced functionalization. It serves as a reactive site for a wide range of powerful carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck cross-couplings. This allows for the precise, post-synthetic installation of complex functionalities directly onto the COF backbone, a strategy that is often not feasible through direct synthesis.

The logical workflow for leveraging this monomer is a multi-stage process involving initial monomer elaboration, COF synthesis, and subsequent post-synthetic modification to achieve the final, highly functional material.

G cluster_0 Phase 1: Monomer Elaboration cluster_1 Phase 2: COF Synthesis cluster_2 Phase 3: Post-Synthetic Modification (PSM) A 3-Bromoquinoline- 6-carboxylic acid C C3-Symmetric Tribromo Monomer A->C Amide Coupling B Coupling Partner (e.g., Tris(4-aminophenyl)amine) B->C E Br-COF (Crystalline Framework) C->E Solvothermal Condensation D Complementary Linker (e.g., Trialdehyde) D->E G Advanced Functional COF E->G Palladium-Catalyzed Cross-Coupling F Functional Boronic Acid (for Suzuki Coupling) F->G

Figure 1: Proposed workflow for synthesizing advanced functional COFs.

Protocols: Synthesis and Modification

The following protocols are proposed as a robust starting point for the synthesis and functionalization of COFs using 3-Bromoquinoline-6-carboxylic acid.

Protocol 1: Elaboration of 3-Bromoquinoline-6-carboxylic acid into a C₃-Symmetric Monomer

Rationale: Direct polymerization using the carboxylic acid and bromo groups is challenging for achieving crystallinity. A more reliable strategy is to first convert the monofunctional carboxylic acid into a multi-topic node suitable for COF synthesis. Here, we propose creating a C₃-symmetric tri-bromo amine monomer.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromoquinoline-6-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C.

  • Add a peptide coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: In a separate flask, dissolve tris(4-aminophenyl)amine (0.33 eq.) in anhydrous DMF.

  • Slowly add the solution of the activated carboxylic acid to the tris(4-aminophenyl)amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water and methanol, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, appropriate solvent system, e.g., DCM/MeOH gradient) to yield the pure C₃-symmetric tribromo amine monomer.

  • Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solvothermal Synthesis of the Bromo-Functionalized COF (Br-COF)

Rationale: This protocol uses the newly synthesized C₃-symmetric amine monomer and a complementary C₂-symmetric trialdehyde linker to form a stable, crystalline imine-linked COF. The presence of an acid catalyst is crucial for promoting the reversible imine bond formation required for error correction and crystallization.

ParameterRecommended ConditionRationale
Monomers C₃-Symmetric Tribromo Amine (1 eq.), Terephthaldehyde (1.5 eq.)Stoichiometric ratio for complete polymerization.
Solvent System o-dichlorobenzene (o-DCB) / n-butanol (1:1 v/v)A high-boiling point solvent mixture that aids monomer solubility and facilitates crystallization.
Catalyst Acetic Acid (6M aqueous solution)Catalyzes the reversible imine condensation, essential for defect healing and achieving high crystallinity.
Temperature 120 °CProvides sufficient thermal energy for the solvothermal reaction without degrading the monomers.
Reaction Time 72 hoursAllows the reaction to reach thermodynamic equilibrium, maximizing crystallinity.
Atmosphere Inert (N₂ or Ar)Prevents side reactions and degradation of the amine monomers.

Step-by-Step Methodology:

  • Preparation: In a Pyrex tube, add the C₃-symmetric tribromo amine monomer (e.g., 0.1 mmol) and terephthaldehyde (0.15 mmol).

  • Solvent and Catalyst Addition: Add the o-DCB/n-BuOH solvent mixture (e.g., 1.0 mL) and the aqueous acetic acid catalyst (e.g., 0.1 mL).

  • Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, open the tube and collect the precipitated solid by centrifugation or filtration.

  • Washing: Wash the solid sequentially with anhydrous tetrahydrofuran (THF) and acetone to remove unreacted monomers and oligomers.

  • Drying: Dry the purified Br-COF powder in a vacuum oven at 80 °C overnight.

  • Characterization: Confirm the successful synthesis via Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared (FT-IR) spectroscopy (disappearance of C=O and N-H stretches, appearance of C=N stretch), and solid-state ¹³C NMR. Determine porosity using N₂ adsorption-desorption isotherms at 77 K.

Protocol 3: Post-Synthetic Modification (PSM) via Suzuki Coupling

Rationale: This protocol demonstrates how to functionalize the Br-COF by installing new groups onto the quinoline core via a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the precise tailoring of the COF's properties after its robust framework has been established.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, suspend the synthesized Br-COF (100 mg) in a solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Reagent Addition: Add the desired functional boronic acid (e.g., 4-carboxyphenylboronic acid, 3 eq. per Br site), a base such as K₂CO₃ (4 eq. per Br site), and a palladium catalyst like Pd(PPh₃)₄ (10 mol% per Br site).

  • Degassing: Degas the suspension by bubbling argon through it for 20 minutes.

  • Heating: Heat the reaction mixture at 90 °C under an inert atmosphere for 48 hours.

  • Isolation and Washing: After cooling, filter the solid COF. Wash it extensively with water, DMF, THF, and acetone to remove residual catalyst and reagents.

  • Drying: Dry the final functionalized COF under vacuum at 80 °C.

  • Characterization: Confirm successful modification using FT-IR (new functional group signals), solid-state NMR, and Energy-Dispersive X-ray (EDX) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm the disappearance of bromine and the presence of new elements. The PXRD pattern should show retention of crystallinity.

Projected Applications

The unique trifunctional design of COFs derived from 3-Bromoquinoline-6-carboxylic acid opens up a wide range of advanced applications.

Application AreaEnabling Feature(s)Mechanism / Rationale
Heterogeneous Catalysis Quinoline Nitrogen, PSM-installed sitesThe quinoline nitrogen can act as a basic catalytic site. The bromo-handle allows for the introduction of specific catalytic moieties (e.g., phosphine ligands, chiral groups) for targeted organic transformations.
Heavy Metal Adsorption Carboxylic Acid Groups, Quinoline NitrogenThe hard base character of the carboxylate and the Lewis basicity of the quinoline nitrogen provide excellent coordination sites for heavy metal ions like Pb²⁺, Cd²⁺, and Hg²⁺ from aqueous solutions.[9][10]
Fluorescent Sensing Quinoline CoreThe inherent fluorescence of the quinoline moiety can be quenched or enhanced upon interaction with specific analytes (e.g., metal ions, nitroaromatics), enabling its use as a highly sensitive and selective sensor.[6][8][11]
pH-Responsive Drug Delivery Quinoline Nitrogen, Porous StructureThe quinoline nitrogen is protonated at low pH (typical of tumor microenvironments or endosomes). This change in charge can trigger the release of drug molecules loaded within the COF pores, allowing for targeted therapy.[5]
Nanofiltration Tunable Pore Size, Hydrophilic GroupsThe robust framework combined with hydrophilic carboxylic acid groups makes these COFs excellent candidates for creating highly stable nanofiltration membranes for water purification and molecular separation.[4]

Conclusion

3-Bromoquinoline-6-carboxylic acid is a highly promising, yet currently untapped, building block for the synthesis of advanced, multifunctional covalent organic frameworks. Its unique combination of a stable quinoline core, a reactive bromo-substituent, and a versatile carboxylic acid group provides a powerful platform for materials innovation. The proposed multi-stage synthetic strategy—involving monomer elaboration, controlled solvothermal polymerization, and precise post-synthetic modification—offers a clear and rational pathway to materials with tailored properties. The resulting COFs are projected to have significant potential in fields ranging from catalysis and environmental remediation to chemical sensing and targeted drug delivery, making this an exciting new frontier for COF research.

References

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, May 12). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Journal of Materials Chemistry A. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ScienceDirect. (2024, July 25). Nitrogen-containing linkage-bonds in covalent organic frameworks: Synthesis and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Quin-COF via Povarov reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-rich covalent organic frameworks: A promising class of sensory materials. Retrieved from [Link]

  • SciSpace. (2021, October 19). Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, March 22). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. PMC. Retrieved from [Link]

  • PubMed. (2020). 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. PMC. Retrieved from [Link]

Sources

Application

protocol for preparing amide derivatives from quinoline-6-carboxylic acid

Application Note: A-784 A Robust and Versatile Protocol for the Synthesis of Amide Derivatives from Quinoline-6-Carboxylic Acid For research, scientific, and drug development professionals. Abstract This application note...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-784

A Robust and Versatile Protocol for the Synthesis of Amide Derivatives from Quinoline-6-Carboxylic Acid

For research, scientific, and drug development professionals.

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of amide derivatives from quinoline-6-carboxylic acid. Quinoline carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide offers a comprehensive workflow, from reagent selection and reaction setup to workup and purification. It emphasizes the chemical principles behind the procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis. The protocol is designed to be adaptable for the synthesis of a diverse library of quinoline-6-carboxamides, a critical task in modern drug discovery.[3]

Introduction: The Significance of Quinoline-6-Carboxamides

The quinoline moiety is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarials like quinine and chloroquine to anticancer and anti-inflammatory drugs.[4][5][6] The incorporation of a carboxamide linkage at the 6-position of the quinoline ring has been shown to be a highly effective strategy for modulating the pharmacological properties of these compounds.[1] This modification allows for the introduction of a wide variety of substituents, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. As a result, the development of robust and efficient methods for the synthesis of quinoline-6-carboxamides is of paramount importance to medicinal chemists and drug development professionals.[7]

This document outlines a general yet detailed protocol for the amide coupling of quinoline-6-carboxylic acid with a variety of primary and secondary amines. It will delve into the selection of appropriate coupling reagents, reaction conditions, and purification strategies, providing the rationale behind each step to empower researchers to adapt and troubleshoot the synthesis as needed.

The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] This is due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this kinetic barrier, the carboxylic acid must first be "activated" into a more electrophilic species that can be readily attacked by the amine nucleophile.[9] This is typically achieved through the use of coupling reagents.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[9][10] Many of these reactions are performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to increase efficiency and suppress side reactions, most notably racemization in the case of chiral carboxylic acids.[11]

The choice of coupling reagent and conditions is critical and depends on factors such as the steric and electronic properties of the quinoline-6-carboxylic acid and the amine, the potential for side reactions, and the desired scale of the reaction.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a generalized procedure for the synthesis of a quinoline-6-carboxamide derivative. Specific quantities and reaction times may need to be optimized for different amine substrates.

Materials and Equipment
  • Quinoline-6-carboxylic acid (CAS: 10349-57-2)[12]

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Coupling reagent (e.g., HATU, 1.1 - 1.5 equivalents)[8]

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Organic base (e.g., DIPEA, TEA, 2.0 - 4.0 equivalents)[13]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions: Quinoline-6-carboxylic acid is irritating to the eyes, respiratory system, and skin.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Setup
  • To a dry round-bottom flask under an inert atmosphere, add quinoline-6-carboxylic acid (1.0 equivalent).

  • Add the primary or secondary amine (1.0 - 1.2 equivalents).

  • Dissolve the starting materials in a minimal amount of anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) to the stirred solution.

  • Slowly add the organic base (e.g., DIPEA, 2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A co-spot of the starting materials and the reaction mixture on a TLC plate will show the consumption of the starting materials and the formation of a new, typically less polar, product spot.

Workup Procedure
  • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M citric acid solution, 1 M sodium bicarbonate solution, and finally with a saturated sodium chloride (brine) solution.[15] These washes serve to remove unreacted starting materials, the coupling agent byproducts, and the organic base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[7][13] Recrystallization can also be an effective purification method for solid products.

Visualization of the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and a common reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Reagent Addition Quinoline-6-carboxylic acid, Amine, Solvent in Flask B 2. Cooling & Reagent Addition Cool to 0 °C, Add Coupling Reagent & Base A->B C 3. Reaction Stir at RT for 4-24h B->C D 4. Monitoring TLC / LC-MS C->D E 5. Aqueous Workup Extraction & Washes D->E Reaction Complete F 6. Purification Column Chromatography E->F G Pure Amide Derivative F->G

Caption: A generalized workflow for the synthesis of quinoline-6-carboxamides.

G cluster_mechanism Mechanism of HATU-Mediated Amide Coupling RCOOH R-COOH Quinoline-6-carboxylic acid ActiveEster OAt-Active Ester Highly Reactive Intermediate RCOOH->ActiveEster + HATU, Base HATU HATU Coupling Reagent Base Base (DIPEA) Base->RCOOH - H⁺ Amide Amide Product R-CO-NHR' ActiveEster->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) ActiveEster->TMU - OAt Amine R'-NH₂ Amine

Caption: Simplified mechanism of amide bond formation using HATU as the coupling reagent.[8]

Guide to Selecting Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table provides a comparison of commonly used reagents for the synthesis of quinoline-6-carboxamides.

Coupling ReagentAdditiveBaseSolventKey AdvantagesConsiderations
HATU NoneDIPEA, TEADMF, DCMHigh reactivity, fast reaction times, low racemization.[8]Higher cost.
EDC·HCl HOBtDIPEA, TEADMF, DCMWater-soluble urea byproduct is easily removed during workup.[8][10]Can lead to racemization if HOBt is not used.[10]
DCC HOBtNoneDCM, THFInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[10][16]
PyBOP NoneDIPEA, TEADMF, DCMEffective for sterically hindered substrates.Byproduct (HMPA) is a suspected carcinogen.[10]
SOCl₂ NonePyridine, TEAToluene, DCMForms a highly reactive acyl chloride intermediate.[13][17]Harsh conditions may not be suitable for sensitive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent; insufficient base; steric hindrance.Use a fresh bottle of coupling reagent; increase the amount of base; switch to a more powerful coupling reagent like HATU; increase reaction temperature.[18]
Incomplete Reaction Insufficient reaction time; low temperature.Allow the reaction to stir for a longer period; gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Side Products Racemization; reaction of the coupling reagent with the amine.Add HOBt or HOAt to the reaction mixture; use a slight excess of the carboxylic acid relative to the coupling reagent.[11]
Difficult Purification Insoluble byproducts (e.g., DCU).If using DCC, filter the reaction mixture before workup; consider using EDC for easier byproduct removal.

Conclusion

The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of quinoline-6-carboxamide derivatives. By understanding the underlying chemical principles and the roles of the various reagents, researchers can effectively synthesize diverse libraries of these important compounds for drug discovery and development. The provided guidelines for reagent selection and troubleshooting will further aid in the successful implementation of this synthetic strategy.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Quinoline-6-carboxylic acid - ChemBK. (2024).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
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  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (n.d.).
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  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.).
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  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC). (n.d.).
  • (PDF) Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity - ResearchGate. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). DOI:10.1039/C5OB02129D
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central. (2021).
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. (2020).
  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? | ResearchGate. (2014).
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  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
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Method

Application Notes &amp; Protocols: 3-Bromoquinoline-6-carboxylic Acid as a Versatile Scaffold for Novel Antimicrobial Agent Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and infectious diseases. Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery The quinoline nucleus is a privil...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and infectious diseases.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Historically significant for antimalarial drugs like quinine and chloroquine, its derivatives have been successfully developed as potent antibacterial and antifungal agents.[1][4][5][6] The critical mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7][8][9] Other quinoline-based agents have been shown to disrupt bacterial cell membranes, presenting an alternative mechanism to combat resistance.[10]

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel structures and mechanisms.[1][3] 3-Bromoquinoline-6-carboxylic acid emerges as a highly valuable starting material in this endeavor. Its bifunctional nature—a carboxylic acid at the 6-position and a bromine atom at the 3-position—provides two distinct and orthogonal handles for synthetic modification. This allows for the systematic and diverse elaboration of the quinoline core, enabling the exploration of a vast chemical space to optimize antimicrobial potency and pharmacokinetic properties.

This guide provides an in-depth exploration of 3-bromoquinoline-6-carboxylic acid as a precursor, detailing robust protocols for its derivatization via amide coupling and Suzuki cross-coupling reactions to generate libraries of potential antimicrobial candidates.

Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.

Properties of 3-Bromoquinoline-6-carboxylic Acid
PropertyValueSource(s)
CAS Number 205114-14-3[11]
Molecular Formula C₁₀H₆BrNO₂[11]
Molecular Weight 252.06 g/mol [12]
Appearance Solid[12]
Purity Typically ≥98%[11]
IUPAC Name 3-bromoquinoline-6-carboxylic acid[11]
Safety and Handling

3-Bromoquinoline-6-carboxylic acid and related halogenated quinolines are classified as harmful and irritants.[11][13] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][13]

  • Precautionary Measures:

    • Handle only within a certified chemical fume hood.[13][14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

    • Avoid inhalation of dust and contact with skin and eyes.[14][15]

    • Wash hands thoroughly after handling.[13]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][15]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13][15]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13][15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

Synthetic Pathway I: Amide Coupling at the C6-Carboxylic Acid

The carboxylic acid moiety at the 6-position is an ideal anchor point for generating diverse quinoline-6-carboxamide libraries. Amide bond formation is a cornerstone of medicinal chemistry, and its application here allows for the introduction of various amine-containing fragments to probe structure-activity relationships (SAR).[16][17] Quinoline-6-carboxamides have demonstrated significant activity against bacteria like Escherichia coli and Staphylococcus aureus.[18][19]

Rationale and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally inefficient as it forms a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[20] Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed.

The mechanism involves EDC activating the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as a trapping agent, reacting with the intermediate to form an active ester that is more stable and less prone to racemization. This active ester then readily reacts with the incoming amine nucleophile to form the desired amide bond, regenerating HOBt in the process.[21]

Diagram: General Workflow for Amide Coupling

AmideCouplingWorkflow Workflow for Quinoline-6-Carboxamide Synthesis Reagents 1. Dissolve 3-Bromoquinoline- 6-carboxylic Acid, Amine (R-NH₂), EDC, HOBt in DMF Reaction 2. Stir at Room Temperature (4-12 hours) Reagents->Reaction Initiate Coupling Workup 3. Aqueous Workup (Water Quench, EtOAc Extraction) Reaction->Workup Reaction Completion (TLC) Purify 4. Purification (Column Chromatography) Workup->Purify Isolate Crude Product Product 5. Final Product (Quinoline-6-Carboxamide) Purify->Product Characterize (NMR, MS)

Caption: A generalized experimental workflow for synthesizing quinoline-6-carboxamides.

Detailed Protocol: Synthesis of N-Benzyl-3-bromoquinoline-6-carboxamide

This protocol is a representative example and can be adapted for various primary and secondary amines.

Materials:

  • 3-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromoquinoline-6-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC hydrochloride (1.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DMF and add DIPEA (2.0 eq).

  • Add the amine/DIPEA solution dropwise to the reaction flask.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-3-bromoquinoline-6-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Pathway II: Suzuki Cross-Coupling at the C3-Bromo Position

The bromine atom at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[22][23] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[24][25] This strategy is invaluable for modulating the electronic and steric properties of the final compound, which can significantly impact its interaction with biological targets like DNA gyrase.[7]

Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[22][23] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromoquinoline derivative, forming a palladium(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active palladium(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for specific substrates.[22]

Diagram: General Workflow for Suzuki Coupling

SuzukiCouplingWorkflow Workflow for 3-Arylquinoline Synthesis via Suzuki Coupling Setup 1. Combine 3-Bromoquinoline Derivative, Boronic Acid, Pd Catalyst, and Base in a Schlenk Flask Inert 2. Degas System (Evacuate and backfill with Ar/N₂) Setup->Inert Reaction 3. Add Degassed Solvent (e.g., Dioxane/H₂O) and Heat (80-100 °C, 8-16 hours) Inert->Reaction Workup 4. Cool, Dilute with EtOAc, and Perform Aqueous Wash Reaction->Workup Monitor by TLC/LCMS Purify 5. Purify by Column Chromatography or Recrystallization Workup->Purify Product 6. Final Product (3-Arylquinoline Derivative) Purify->Product Characterize

Caption: A generalized experimental workflow for Suzuki cross-coupling reactions.[22]

Detailed Protocol: Synthesis of 3-Phenylquinoline-6-carboxylic Acid

This protocol demonstrates the coupling at the C3 position. For derivatives where the C6-amide is already installed, the same conditions are often applicable.

Materials:

  • 3-Bromoquinoline-6-carboxylic acid (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Tricyclohexylphosphine [PCy₃] or other suitable ligand (0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 3-bromoquinoline-6-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and K₂CO₃ (3.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Add the solvent to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[22] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.

  • Filter the resulting solid and wash with water and a small amount of cold ethyl acetate. Alternatively, if the product is soluble, perform a standard liquid-liquid extraction.

  • For extraction: separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[22]

  • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure 3-phenylquinoline-6-carboxylic acid.

  • Characterize the final product using NMR and Mass Spectrometry.

Expected Antimicrobial Activity and Data

The synthesized derivatives can be screened for antimicrobial activity using standard methods. The data below is representative of activities reported for various quinoline derivatives in the literature.

Compound ClassTarget Organism(s)Typical MIC Range (µg/mL)Reference(s)
Quinolone-Carboxamide HybridsS. aureus, E. coli (G+/G-)0.125 - 8[26]
1,2-dihydroquinoline carboxamidesM. tuberculosis H37Rv0.39 - 0.78[1]
Quinoline-Sulfonamide ConjugatesS. aureus, E. coli, C. albicans0.19 - 6.09[27]
Fluoroquinolone DerivativesS. aureus, E. coli, K. pneumoniae1 - 4.1[28]
Quinoline-Triazole ConjugatesS. aureus, S. typhi0.12[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Conclusion

3-Bromoquinoline-6-carboxylic acid is a powerful and versatile building block for the synthesis of novel antimicrobial agents. The orthogonal reactivity of its carboxylic acid and bromo functionalities allows for the independent and strategic installation of diverse substituents via robust and well-established chemical transformations like amide coupling and Suzuki cross-coupling. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize libraries of new quinoline derivatives, contributing to the critical search for next-generation therapeutics to combat antimicrobial resistance.

References

  • Azad, M., Munawa, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489. [Link]

  • Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Kumar, D. B. A. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-245. [Link]

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2014). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. Bioorganic Chemistry, 54, 50-59. [Link]

  • Azad, M., et al. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert. [Link]

  • Various Authors. (n.d.). Synthetic and Antibacterial Studies of Quinolinylchalcones. ResearchGate. [Link]

  • Various Authors. (n.d.). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. ResearchGate. [Link]

  • Mason, A. J., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(8), 1075-1084. [Link]

  • Saeed, S., et al. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. [Link]

  • Various Authors. (n.d.). Quinoline-bearing antimicrobial agents. ResearchGate. [Link]

  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. [Link]

  • Gümüş, M., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1085–1101. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromoquinoline. [Link]

  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 20(1), 1-38. [Link]

  • Various Authors. (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline. PubChem Compound Database. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Sayed, M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Ukwueze, S. E., et al. (2006). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(16), 5539-5547. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Various Authors. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Various Authors. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 8(1), 351-359. [Link]

  • Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6789-6806. [Link]

  • Various Authors. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4987-4991. [Link]

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  • Various Authors. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(37), 5024-5027. [Link]

  • Various Authors. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Developing Assays for the Biological Activity of Quinoline Derivatives

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of a multitude of na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of a multitude of natural and synthetic compounds with a vast spectrum of biological activities.[1][2] The structural versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective therapeutic effects.[3] These derivatives have been rigorously investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for establishing robust and reproducible assays to test the biological activity of novel quinoline derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and present data in a clear, comparative format.

Part 1: Assessing Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with critical cellular processes such as cell proliferation, cell cycle progression, and apoptosis.[1][2] Many of these compounds exert their effects by inhibiting key enzymes like protein kinases, which are often dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial for signal transduction pathways that control cell growth, differentiation, and survival.[6][7] For instance, certain quinoline derivatives can act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) or c-Met, or intracellular kinases like Src and Abl.[7][8] Inhibition of these pathways can halt uncontrolled cell proliferation and induce apoptosis.

Quinoline_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds Anticancer_Assay_Workflow cluster_workflow General Workflow for Anticancer Assays Start Start: Cancer Cell Culture Treatment Treat with Quinoline Derivative Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT Apoptosis Annexin V/PI (Apoptosis) Assay->Apoptosis CellCycle PI Staining (Cell Cycle) Assay->CellCycle Data Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data Apoptosis->Data CellCycle->Data Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) Data->Analysis End End: Biological Interpretation Analysis->End

Caption: Experimental workflow for assessing anticancer activity.

Part 2: Evaluating Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. [9]Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives can be assessed by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

Compound/Derivative ClassBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Substituted QuinolinePseudomonas aeruginosa9.67 - 10.00-[11]
Escherichia coli9.00-[11]
Quinolone Hybrid (5d)Gram-positive & Gram-negative strains-0.125 - 8[12]
Quinoline-Thiazole (4b, 4e, 4f)Candida glabrata-<0.06[13]
6-amino-4-methyl-1H-quinoline-2-one derivativeBacillus cereus, Staphylococcus, Pseudomonas, E. coli-3.12 - 50[14]
Rhodamine-Quinoline ConjugateMycobacterium tuberculosis H37Ra-1.66 - 9.57[9]
Experimental Protocols

This is a qualitative method to screen for antimicrobial activity.

  • Principle: The antimicrobial agent diffuses from a well through the agar, inhibiting the growth of a susceptible microorganism. The diameter of the zone of inhibition is proportional to the susceptibility of the organism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cork borer or pipette tip

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

    • Positive control (e.g., Ciprofloxacin) and negative control (e.g., DMSO)

  • Step-by-Step Methodology:

    • Inoculation: Uniformly spread the bacterial inoculum over the surface of an MHA plate using a sterile swab.

    • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the quinoline derivative solution, positive control, and negative control into separate wells.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of complete inhibition in millimeters.

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth. [3][15][16]

  • Principle: Serial dilutions of the antimicrobial agent are incubated with a standardized bacterial inoculum in a liquid medium. The MIC is the lowest concentration that shows no visible turbidity after incubation. [3]

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)

    • Quinoline derivative stock solution

  • Step-by-Step Methodology:

    • Prepare Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in MHB. The final volume in each well should be 50 or 100 µL.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the compound dilutions.

    • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Part 3: Probing Anti-inflammatory Activity

Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of inflammation, such as nitric oxide (NO) and pro-inflammatory cytokines. [17][18]

Mechanism of Action: Inhibition of Inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate macrophages (e.g., RAW 264.7 cell line) to produce high levels of NO via the inducible nitric oxide synthase (iNOS) enzyme. These cells also release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Quinoline derivatives can exert anti-inflammatory effects by inhibiting the signaling pathways (e.g., NF-κB) that lead to the expression of iNOS and these cytokines. [18]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effect is often quantified by the reduction in the production of inflammatory mediators.

Compound/Derivative ClassAssayCell LineEffectReference
7-hydroxy-6-methoxyquinolin-2(1H)-oneNO ProductionRAW 264.7Suppression of LPS-induced NO[18]
TNF-α, IL-6, IL-1βRAW 264.7Suppression of LPS-induced cytokines[18]
Celecoxib-quinoline hybridCOX-2 Inhibition-Potent inhibition (IC50: 0.1-0.11 µM)[19]
Cyclopenta[a]anthracene-quinolineXylene-induced ear edemaMice68.28% inhibition[19]
Experimental Protocols

This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. [4][20]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is proportional to the nitrite concentration. [20]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium (DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • Sample Collection: Collect 50 µL of the culture supernatant from each well.

    • Griess Reaction: Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.

    • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like TNF-α and IL-6 in cell culture supernatants. [21]

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-conjugated detection antibody is added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The absorbance is proportional to the amount of cytokine present.

  • Materials:

    • ELISA kits for TNF-α and IL-6

    • Culture supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the Griess assay)

    • Microplate reader

  • Step-by-Step Methodology:

    • Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (culture supernatants).

      • Adding the detection antibody.

      • Adding the enzyme conjugate (e.g., Streptavidin-HRP).

      • Adding the substrate solution (e.g., TMB).

      • Stopping the reaction.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

The protocols and application notes provided in this guide offer a robust starting point for the comprehensive evaluation of the biological activities of novel quinoline derivatives. By systematically applying these assays, researchers can effectively screen compound libraries, elucidate mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. The key to success lies in meticulous experimental execution, appropriate use of controls, and rigorous data analysis. The versatility of the quinoline scaffold ensures its continued prominence in the quest for new and improved therapeutic agents.

References

  • MI-Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]

  • ChemMedChem. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

  • Elsevier. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • ResearchGate. (n.d.). In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). Available from: [Link]

  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available from: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Available from: [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Available from: [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available from: [Link]

  • ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Available from: [Link]

  • ResearchGate. (2015). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available from: [Link]

  • ResearchGate. (n.d.). Anti-Bacterial Activity of Novel Quinazoline Derivatives Zone of inhibition (mm). Available from: [Link]

  • PubMed. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Available from: [Link]

  • International Journal of Molecular and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

  • ResearchGate. (n.d.). Determination of nitric oxide production in RAW 264.7 cells using Griess assay. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

  • International Journal of Molecular and Pharmaceutical Sciences. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

  • ResearchGate. (2016). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. Available from: [Link]

  • ACS Omega. (2024). Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven Mitochondrial Regulation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Available from: [Link]

  • ResearchGate. (n.d.). A) Flow cytometric analysis of cell cycle phases post the compound 16.... Available from: [Link]

  • Pharmaceutical Sciences. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Available from: [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Available from: [Link]

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Method

molecular docking simulation of quinoline carboxylic acids

An Application Note and Protocol for the Molecular Docking Simulation of Quinoline Carboxylic Acids Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking Simulation of Quinoline Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with quinoline carboxylic acid derivatives showing a wide spectrum of pharmacological activities, including anticancer and metabolic regulation.[1][2][3] Molecular docking is an indispensable computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a biological target.[4][5] This guide provides a comprehensive, in-depth protocol for performing molecular docking simulations of quinoline carboxylic acids. We will detail the scientific rationale behind each step, from target and ligand preparation to the execution of the docking simulation and the critical analysis of its results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutics based on the quinoline carboxylic acid framework.

Introduction: The Significance of Quinoline Carboxylic Acids and Molecular Docking

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a broad range of biological activities, making them privileged structures in drug discovery.[1] The addition of a carboxylic acid moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to form key interactions with biological targets.[3] Derivatives have been identified as inhibitors of crucial therapeutic targets such as Diacylglycerol O-Acyltransferase (DGAT1), various kinases in the DNA Damage Response (DDR) pathway, and even as DNA minor groove binding agents.[2][6][7]

Molecular docking simulation is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] By simulating the interaction between a ligand (the quinoline carboxylic acid derivative) and a receptor (the target protein), we can gain insights into the binding mode and estimate the binding affinity. This process is instrumental in virtual screening, lead optimization, and elucidating mechanisms of action.[5] This application note will utilize widely accessible and validated open-source software, AutoDock Vina for the docking calculations and UCSF ChimeraX for molecular visualization and preparation, to guide users through a robust and reproducible workflow.[9][10]

Foundational Principles: Causality in Docking Protocol Design

A successful docking experiment is not merely a procedural checklist but a series of informed decisions. Understanding the "why" behind each step is critical for generating meaningful and reliable results.

The Target Receptor: From PDB to Docking-Ready

The starting point for any structure-based design project is a high-resolution 3D structure of the target macromolecule, typically obtained from the Protein Data Bank (PDB). Raw PDB files, however, are not immediately suitable for docking. They often contain experimental artifacts and non-essential molecules (e.g., water, ions, co-solvents) that must be removed as they can interfere with the docking algorithm.[11][12]

The most crucial preparation step is the assignment of protonation states to amino acid residues. Since most PDB structures are determined by X-ray crystallography, which does not resolve hydrogen atoms, they must be added computationally. The protonation state of residues like Histidine, Aspartate, and Glutamate is pH-dependent and can drastically alter the electrostatic landscape of the binding site, thereby influencing ligand binding.[13]

The Ligand: Preparing Quinoline Carboxylic Acids

The ligand must also be meticulously prepared. A 2D chemical structure must be converted into a valid 3D conformation. An initial energy minimization step is vital to ensure that the starting conformation has reasonable bond lengths, angles, and is not in a high-energy state.[12]

For flexible ligand docking, the software needs to know which bonds are rotatable. Allowing for torsional freedom enables the ligand to explore a wide range of conformations within the binding site, which is essential for finding the most favorable binding pose.[14] Furthermore, accurate partial atomic charges must be assigned to the ligand atoms (e.g., using the Gasteiger method) as they are fundamental to calculating the electrostatic interaction energy, a key component of the docking score.[14]

The Simulation: Defining the Search Space and Scoring

Molecular docking algorithms employ two main components: a search algorithm and a scoring function.[4] The search algorithm generates a multitude of possible ligand poses within the binding site. The scoring function then estimates the binding affinity for each pose, allowing them to be ranked.

Defining a specific search space, typically with a "grid box," is essential. This box encompasses the binding pocket and confines the search, making the calculation more efficient and focused.[15][16] The size and center of this box are critical parameters; it should be large enough to accommodate the ligand in various orientations but not so large as to include irrelevant surface areas, which would waste computational resources.

Comprehensive Workflow and Protocol

This section provides a step-by-step protocol for the molecular docking of a quinoline carboxylic acid derivative against a target protein.

Workflow Overview

The entire process can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the core simulation, and concluding with in-depth analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis P_Prep Receptor Preparation Sim Phase 2: Simulation (AutoDock Vina) P_Prep->Sim PDBQT Receptor L_Prep Ligand Preparation L_Prep->Sim PDBQT Ligand Results Analyze Scores & Visualize Poses Sim->Results Docked Poses & Log File Interactions Characterize Interactions (H-Bonds, Hydrophobic, etc.) Results->Interactions

Caption: General workflow for molecular docking simulation.

Protocol 1: Receptor Preparation

This protocol details the steps to prepare a target protein structure for docking using UCSF ChimeraX.

G Start Start: Fetch PDB Structure Clean Step 1: Clean Structure (Remove Water, Ligands, Ions) Start->Clean H_Add Step 2: Add Hydrogens (Consider pH) Clean->H_Add Charge Step 3: Add Charges (e.g., AMBER ff14SB) H_Add->Charge Grid Step 4: Define Binding Site (Define Grid Box) Charge->Grid Save Step 5: Save as PDBQT Grid->Save G Start Start: 2D Structure (SMILES or SDF) Convert3D Step 1: Generate 3D Coordinates Start->Convert3D Minimize Step 2: Energy Minimization (e.g., MMFF94 force field) Convert3D->Minimize H_Add Step 3: Add Hydrogens & Assign Charges (Gasteiger Charges) Minimize->H_Add Torsion Step 4: Define Rotatable Bonds H_Add->Torsion Save Step 5: Save as PDBQT Torsion->Save

Caption: Step-by-step workflow for ligand preparation.

  • Obtain 2D Structure: Draw the quinoline carboxylic acid derivative in a chemical drawing program like ChemDraw or MarvinSketch, or obtain its SMILES string from a database like PubChem.

  • Generate 3D Conformation: Use a program like Open Babel to convert the 2D representation into a 3D structure and perform an initial energy minimization. [9] * Example Open Babel command: obabel -ismi input.smi -o mol2 -O output.mol2 --gen3d

  • Prepare in AutoDockTools (ADT):

    • Load the 3D structure (e.g., in MOL2 format) into ADT.

    • ADT will automatically add hydrogens, compute Gasteiger charges, and detect the rotatable bonds. [14]The user should verify that the number of rotatable bonds is chemically sensible. The carboxylic acid group's protonation state should be confirmed.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Protocol 3: Running AutoDock Vina and Analyzing Results
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. [9][17] ``` receptor = receptor.pdbqt ligand = ligand.pdbqt

    out = all_docked_poses.pdbqt log = docking_log.txt

    center_x = 15.190 center_y = 53.903 center_z = 16.917

    size_x = 20 size_y = 20 size_z = 20

    exhaustiveness = 8 num_modes = 9

  • Execute Vina: Run the docking simulation from the command line. [17] * vina --config conf.txt

  • Analyze the Output:

    • Log File (docking_log.txt): This file contains a table of the generated binding modes, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding. [18] * Output Poses (all_docked_poses.pdbqt): This file contains the 3D coordinates of all the generated binding poses.

  • Visualize and Interpret:

    • Load the prepared receptor (receptor.pdbqt) and the output poses (all_docked_poses.pdbqt) into UCSF ChimeraX. [19][20] * Focus on the top-ranked pose (Mode 1). Analyze the key interactions between the quinoline carboxylic acid and the receptor's amino acid residues.

    • Key Interactions to Look For:

      • Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor. Identify any H-bonds formed with the protein.

      • π-π Stacking: The aromatic quinoline ring can form favorable π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). [1] * Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the receptor.

    • RMSD Validation: If the crystal structure of the target with a similar ligand is known, you can superimpose your docked pose onto the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol. [21][22]

Data Presentation and Interpretation

After docking a series of quinoline carboxylic acid derivatives, the results should be summarized for comparison.

Ligand IDBinding Affinity (kcal/mol) [18][21]H-BondsKey Interacting Residuesπ-π Stacking with
QCA-001-9.23ASP-189, GLY-216TYR-228
QCA-002-8.52SER-190, GLN-192None
QCA-003-9.84ASP-189, GLY-216, LYS-60TYR-228, PHE-99

This table is for illustrative purposes only.

Interpreting the Data:

  • Binding Affinity: A more negative value suggests tighter binding. In the example table, QCA-003 is the most promising candidate based on this metric. [21]* Interactions: The strength of a predicted binder should be supported by chemically sound interactions. QCA-003's superior score is rationalized by its formation of more hydrogen bonds and an additional π-π stacking interaction compared to QCA-001. A visual inspection is mandatory to confirm that these interactions are geometrically favorable. [1][21]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the molecular docking of quinoline carboxylic acids. By following these steps and, more importantly, understanding the rationale behind them, researchers can leverage computational docking to generate credible hypotheses, prioritize compounds for synthesis and biological testing, and ultimately accelerate the drug discovery process. The reliability of any docking result is contingent upon careful preparation and critical analysis. These in silico predictions are not a replacement for experimental validation but serve as a powerful guide to focus and streamline experimental efforts.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening . (2025, April 29). YouTube. Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio . (2025, July 28). YouTube. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? . (2024, September 19). ResearchGate. Retrieved from [Link]

  • Interpretation of Molecular docking results? . (2023, December 5). ResearchGate. Retrieved from [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase . (2021, April 11). MDPI. Retrieved from [Link]

  • Molecular Docking Software . (n.d.). CD ComputaBio. Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians . (2020, June 19). Cureus. Retrieved from [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX . (2025, October 8). In Silico Design. Retrieved from [Link]

  • Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library . (n.d.). PubMed Central. Retrieved from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent . (n.d.). PubMed. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . (n.d.). PubMed Central. Retrieved from [Link]

  • AutoDock . (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. Retrieved from [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite . (n.d.). PubMed Central. Retrieved from [Link]

  • How does one prepare proteins for molecular docking? . (2021, September 20). Quora. Retrieved from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) . (2024, May 29). YouTube. Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech . (2022, November 22). YouTube. Retrieved from [Link]

  • Molecular docking proteins preparation . (2019, September 20). ResearchGate. Retrieved from [Link]

  • Session 4: Introduction to in silico docking . (n.d.). University of Oxford. Retrieved from [Link]

  • Tutorial – AutoDock Vina . (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Vina Docking Tutorial . (n.d.). Eagon Research Group. Retrieved from [Link]

  • Visualizing Docking using UCSF Chimera . (n.d.). Spoken Tutorial. Retrieved from [Link]

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Application

Crafting Quinoline-Based Chemical Libraries: A Senior Application Scientist's Guide to Synthesis and Screening

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, aroma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, aromatic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial agents like chloroquine, anticancer therapies, and anti-inflammatory compounds.[3][4] The synthetic accessibility and the diverse biological activities of quinoline derivatives make them ideal candidates for the construction of chemical libraries for high-throughput screening (HTS) in drug discovery.[5][6][7] This guide provides an in-depth exploration of both classical and modern methods for the synthesis of quinoline-based libraries, complete with detailed protocols and insights into the rationale behind key experimental choices.

I. Classical Approaches to Quinoline Synthesis: The Foundation of Library Generation

Five classical named reactions have historically dominated the synthesis of the quinoline core: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.[2][5] Understanding these foundational methods is crucial, as they offer robust and cost-effective routes to a diverse range of quinoline scaffolds.

A. The Skraup Synthesis: A Powerful, Albeit Vigorous, Route

The Skraup synthesis is a one-pot reaction that produces quinoline from the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[5] The reaction is notoriously exothermic and requires careful control.

Causality Behind Experimental Choices: The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to acrolein, the key electrophile, and facilitates the cyclization and dehydration steps. The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate.

Reaction Mechanism Workflow

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄ cat.) H2SO4 H₂SO₄ Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H₂SO₄ cat.) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Acid Acid Catalyst (e.g., HCl) Acid->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidant (in situ or external) Oxidant->Quinoline Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Condensation Acid H₂SO₄ Acid->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-Catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: General workflow of the Combes Synthesis.

Detailed Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: Mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Acid Addition: Slowly add concentrated sulfuric acid (10 mL) to the mixture while cooling in an ice bath.

  • Heating: After the addition is complete, heat the mixture on a water bath for 15 minutes.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Purification: Extract the product with benzene. Wash the benzene layer with water, dry over anhydrous potassium carbonate, and remove the solvent. The residue can be purified by distillation under reduced pressure.

D. The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

This synthesis involves the reaction of anilines with β-ketoesters. T[8][9]he reaction conditions determine the product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures yield 2-hydroxyquinolines (Knorr).

Causality Behind Experimental Choices: The regioselectivity is temperature-dependent. At lower temperatures, the more reactive ketone carbonyl of the β-ketoester is attacked by the aniline (kinetic control). At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable anilide intermediate is formed through attack at the ester carbonyl, leading to the 2-hydroxyquinoline.

Reaction Mechanism Workflow

Conrad_Limpach_Knorr cluster_CL Conrad-Limpach (Low Temp) cluster_Knorr Knorr (High Temp) Aniline_CL Aniline Enamine_Ester Enamine Ester Aniline_CL->Enamine_Ester Beta_Ketoester_CL β-Ketoester Beta_Ketoester_CL->Enamine_Ester Condensation Hydroxyquinoline_4 4-Hydroxyquinoline Enamine_Ester->Hydroxyquinoline_4 Thermal Cyclization Aniline_K Aniline Anilide β-Ketoanilide Aniline_K->Anilide Beta_Ketoester_K β-Ketoester Beta_Ketoester_K->Anilide Condensation Hydroxyquinoline_2 2-Hydroxyquinoline Anilide->Hydroxyquinoline_2 Acid-Catalyzed Cyclization

Caption: Divergent pathways of the Conrad-Limpach-Knorr Synthesis.

Detailed Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach)

  • Reaction Setup: Mix aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) and heat at 100°C for 1 hour.

  • Cyclization: Add the resulting enamine to a preheated high-boiling solvent (e.g., diphenyl ether) at 250°C. Maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Purification: Filter the solid, wash with petroleum ether, and recrystallize from ethanol.

E. The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a straightforward method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. T[2][10]his reaction can be catalyzed by either acid or base.

Causality Behind Experimental Choices: This method offers high regioselectivity and is tolerant of a wide range of functional groups. The choice of catalyst (acid or base) depends on the specific substrates and desired reaction conditions.

Reaction Mechanism Workflow

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol/Schiff Base Intermediate Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct Condensation Catalyst Acid or Base Catalyst Catalyst->Aldol_Adduct Quinoline Substituted Quinoline Aldol_Adduct->Quinoline Cyclodehydration Solid_Phase_Quinoline Resin Solid Support (e.g., PL-FDMP resin) Linker Linker Attachment Resin->Linker Building_Block_A Building Block A (e.g., Amino Acid) Linker->Building_Block_A Coupling Quinoline_Core Quinoline Core Formation Building_Block_A->Quinoline_Core Cyclization Reaction Building_Block_B Building Block B Quinoline_Core->Building_Block_B Diversification 1 Building_Block_C Building Block C Building_Block_B->Building_Block_C Diversification 2 Cleavage Cleavage from Resin Building_Block_C->Cleavage Purified_Quinoline Purified Quinoline Derivative Cleavage->Purified_Quinoline

Caption: General workflow for solid-phase synthesis of a quinoline library.

Detailed Protocol: Solid-Phase Synthesis of a 3,5-Disubstituted Quinolin-2(1H)-one Library

T[1]his protocol is adapted from a reported solid-phase synthesis of a quinolinone library and demonstrates the general principles.

1[1][11]. Resin Loading: The starting material, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is loaded onto a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. 2.[1] Library Generation (Split-and-Pool): The resin is then split into multiple portions. Each portion is reacted with a different building block to introduce diversity at one position (e.g., amide coupling at the 3-carboxylic acid). The resin portions are then pooled, mixed, and split again for reaction with a second set of building blocks to introduce diversity at another position (e.g., acylation of the 5-amino group). 3. Cleavage: The final compounds are cleaved from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA). 4. Purification: The cleaved compounds are then purified, often using high-throughput methods.

Example of a Combinatorial Library Synthesis:

A 2x3 combinatorial library can be generated using two different amines for the first diversification step and three different acylating agents for the second.

  • Building Blocks (R1-NH2): Amine A, Amine B

  • Building Blocks (R2-COCl): Acyl Chloride 1, Acyl Chloride 2, Acyl Chloride 3

This would result in a library of 6 distinct quinoline derivatives.

III. High-Throughput Purification and Characterization

The success of a screening campaign relies on the purity of the compounds in the library. High-throughput purification techniques are therefore essential.

A. Preparative High-Performance Liquid Chromatography-Mass Spectrometry (Prep-HPLC-MS)

Prep-HPLC-MS is the workhorse for purifying combinatorial libraries. Th[12]is technique allows for the rapid separation and isolation of target compounds based on their mass-to-charge ratio.

Workflow for High-Throughput Purification

HPLC_Purification Crude_Library Crude Library Plate Autosampler Autosampler Crude_Library->Autosampler Prep_HPLC Preparative HPLC Column Autosampler->Prep_HPLC Injection UV_Detector UV Detector Prep_HPLC->UV_Detector MS_Detector Mass Spectrometer UV_Detector->MS_Detector Split Flow Fraction_Collector Fraction Collector UV_Detector->Fraction_Collector MS_Detector->Fraction_Collector Trigger Collection Pure_Compounds Plate of Pure Compounds Fraction_Collector->Pure_Compounds

Caption: Workflow for automated high-throughput purification by Prep-HPLC-MS.

Protocol: General High-Throughput Purification

  • Sample Preparation: The crude compounds from the library synthesis are dissolved in a suitable solvent (e.g., DMSO/methanol) in a 96-well plate format.

  • Analytical Scouting: A small aliquot of each sample is injected onto an analytical HPLC-MS system to determine the retention time of the target compound.

  • Preparative Separation: Based on the analytical data, a focused gradient on a preparative HPLC column is used to separate the target compound from impurities.

  • Fraction Collection: The mass spectrometer triggers the fraction collector to collect the eluent containing the target compound.

  • Post-Purification Analysis: The purity of the collected fractions is confirmed by analytical HPLC-MS.

IV. Conclusion

The quinoline scaffold remains a highly valuable starting point for drug discovery. The ability to generate large and diverse libraries of quinoline derivatives is crucial for identifying novel hit compounds. This guide has provided a comprehensive overview of both the foundational classical syntheses and modern high-throughput approaches for creating these libraries. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to design and execute successful quinoline library synthesis campaigns, ultimately accelerating the drug discovery process.

V. References

  • Lee, J., et al. (2015). Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science, 17(3), 168-176. Available from: [Link]

  • Bauser, M. (2002). Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries. Journal of Chromatographic Science, 40(5), 292-296. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available from: [Link]

  • Saggadi, R. R., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2249-2292. Available from: [Link]

  • Majumdar, S., et al. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 10(4), 536-564. Available from: [Link]

  • Liao, M. L., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(1), 1. Available from: [Link]

  • Griffith, M. C., et al. (1997). Solid-Phase Synthesis, Characterization, and Screening of a 43,000-Compound Tetrahydroisoquinoline Combinatorial Library. ChemInform, 28(29). Available from: [Link]

  • Gallop, M. A., et al. (1994). Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries. Journal of medicinal chemistry, 37(9), 1233-1251. Available from: [Link]

  • O'Donnell, C. J., et al. (2001). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Process Research & Development, 5(3), 329-331. Available from: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • Combes, A. (1888). Combes quinoline synthesis. Bulletin de la Societe Chimique de France, 49, 89. Available from: [Link]

  • Wikipedia contributors. (2023, December 12). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Al-Obeidi, F., et al. (2000). Combinatorial Library. Encyclopedia of Analytical Chemistry. Available from: [Link]

  • A new practical and efficient one-pot synthesis of polyfunctionalized quinolines from β-nitroacrylates under heterogeneous conditions. (n.d.). Retrieved from [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b] na[1]phthyridines and study of their fluorescence behavior. (2015). Journal of Fluorescence, 25, 123-130. Available from: [Link]

  • Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. (2016). Heterocycles, 92(3), 486. Available from: [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • Bauser, M. (2002). Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries. Journal of chromatographic science, 40(5), 292-296. Available from: [Link]

  • Development of a custom high-throughput preparative liquid chromatography/mass spectrometer platform for the preparative purification and analytical analysis of compound libraries. (2005). Journal of combinatorial chemistry, 7(5), 743-751. Available from: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2000). Il Farmaco, 55(11-12), 707-714. Available from: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (2025). MedChemComm, 16(1), 1. Available from: [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved from [Link]

  • Ramaseshan, M., et al. (2000). Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry. Molecules, 5(1), 1-3. Available from: [Link]

  • Gallop, M. A., et al. (1994). Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries. Journal of medicinal chemistry, 37(9), 1233-1251. Available from: [Link]

  • Two-step synthesis for 2-(pyridinyl)quinoline library. (2022). Tetrahedron, 111, 132698. Available from: [Link]

  • Jampilek, J. (2019). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Expert Opinion on Drug Discovery, 14(10), 1029-1048. Available from: [Link]

  • AA Blocks. (n.d.). Quinolines. Retrieved from [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-Bromoquinoline-6-carboxylic acid

Foundational Strategy: Analyte Characterization The cornerstone of any successful HPLC method development is a thorough understanding of the analyte's physicochemical properties. 3-Bromoquinoline-6-carboxylic acid (MW: 2...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Strategy: Analyte Characterization

The cornerstone of any successful HPLC method development is a thorough understanding of the analyte's physicochemical properties. 3-Bromoquinoline-6-carboxylic acid (MW: 252.06 g/mol ) is a heterocyclic aromatic compound containing both a basic quinoline nitrogen and an acidic carboxylic acid group.[1][2][3] This amphoteric nature dictates the chromatographic strategy.

The key to retaining and resolving this compound on a reversed-phase column is to control its ionization state. The carboxylic acid group (pKa typically ~4-5) and the quinoline nitrogen (pKa typically ~4-5) mean that the molecule's overall charge and polarity are highly dependent on pH. To achieve consistent retention on a non-polar stationary phase like C18, it is essential to suppress the ionization of at least one of these groups. The most common and effective approach for aromatic carboxylic acids is to work at a low pH.[4][5] By acidifying the mobile phase to a pH of ~3.0 or lower, the carboxylic acid exists predominantly in its neutral, protonated form (-COOH), increasing its hydrophobicity and promoting retention.

Table 1: Physicochemical Properties of 3-Bromoquinoline-6-carboxylic acid

Property Value / Observation Chromatographic Implication
Molecular Formula C₁₀H₆BrNO₂ Provides molecular weight for mass spectrometry if used.
Molecular Weight 252.06 g/mol Essential for preparing standard solutions of known concentration.[3]
Structure Aromatic quinoline ring with bromo and carboxylic acid substituents. The aromatic structure provides a strong chromophore for UV detection.[6]
Key Functional Groups Carboxylic Acid, Quinoline Nitrogen Ionization is pH-dependent; requires a buffered mobile phase for reproducible retention.
Polarity Moderately polar, influenced by pH. Suitable for Reversed-Phase HPLC.[7][8]

| UV Absorbance | Expected strong absorbance between 210-350 nm. | UV/Vis or DAD/PDA detection is the ideal choice. Carboxylic acids alone absorb around 210 nm, but the conjugated quinoline ring system will have stronger absorbance at higher wavelengths.[9][10] |

Initial Method Development

Based on the analyte's properties, a reversed-phase HPLC method is the logical choice.[8] This section outlines the initial steps and the rationale for selecting the starting parameters.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Final Output A Analyte Characterization (pKa, Polarity, UV Spectrum) B Select HPLC Mode (Reversed-Phase) A->B Properties suggest RP-HPLC C Column Selection (C18, 4.6x150mm, 5µm) B->C D Mobile Phase Scoping (ACN/Water, pH Control) B->D E Detector Settings (Scan for λmax) B->E F Method Optimization (Gradient, pH, Flow Rate) C->F D->F E->F G System Suitability Test (SST) F->G H Method Validation (ICH Q2(R2)) G->H Proceed if SST passes I Final Validated Method H->I

Figure 1: High-level workflow for HPLC method development and validation.

Column Selection

A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase chromatography, making it an excellent starting point.[8] Its non-polar nature provides effective retention for moderately polar to non-polar compounds like the protonated form of our analyte.

  • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size. This standard dimension offers a good balance between efficiency, backpressure, and analysis time.

Mobile Phase Selection

The mobile phase must accomplish two goals: elute the analyte with good peak shape and maintain it in a single ionic form.[11]

  • Aqueous Phase (Solvent A): Deionized water with an added buffer to control pH. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a robust choice. Alternatively, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water are common, volatile mobile phase modifiers suitable for LC/MS.[12]

  • Organic Phase (Solvent B): Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shape and lower viscosity.[12]

  • Initial Conditions: Begin with an isocratic elution of 50% Solvent A and 50% Solvent B. If the analyte elutes too early or too late, adjust the ratio accordingly. A scouting gradient (e.g., 10% to 90% B over 15 minutes) is highly effective for determining the approximate organic concentration needed for elution.

Detection Wavelength (λmax)

The conjugated aromatic system of the quinoline ring is expected to produce strong UV absorbance.

  • Protocol: Prepare a dilute solution of 3-Bromoquinoline-6-carboxylic acid in the mobile phase. Using a photodiode array (PDA) or UV-Vis detector, perform a wavelength scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection.

Protocol: Method Optimization

Once initial conditions are established, the method must be optimized to achieve the desired performance: a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.

G Start Initial Chromatogram (Scouting Gradient) Retention Is Retention Time (k') in range 2-10? Start->Retention PeakShape Is Tailing Factor (Tf) between 0.9-1.5? Retention->PeakShape Yes AdjustGradient Adjust Gradient Slope or Isocratic %B Retention->AdjustGradient No Resolution Is Resolution (Rs) > 2.0 from impurities? PeakShape->Resolution Yes AdjustpH Adjust Mobile Phase pH (e.g., from 3.0 to 2.8) PeakShape->AdjustpH No ChangeColumn Consider Alternative Column Chemistry (e.g., Phenyl-Hexyl) Resolution->ChangeColumn No Final Optimized Method Resolution->Final Yes AdjustGradient->Retention AdjustpH->PeakShape ChangeColumn->Start

Figure 2: Decision tree for systematic HPLC method optimization.

Step-by-Step Optimization Protocol:
  • Objective: Achieve a symmetric peak (Tailing Factor 0.9 - 1.5) with a retention factor (k') between 2 and 10.

  • Evaluate Retention Time:

    • If k' < 2 (elutes too fast), decrease the organic content (%B) in the mobile phase.

    • If k' > 10 (elutes too slow), increase the organic content (%B). A general rule suggests that a 10% change in organic solvent can cause a 2- to 3-fold change in retention time.[4]

  • Evaluate Peak Shape:

    • If the peak tails (Tailing Factor > 1.5), this may indicate secondary interactions between the analyte and the stationary phase.

    • Action: Lower the mobile phase pH slightly (e.g., from 3.0 to 2.8) to ensure complete protonation of the carboxylic acid. Ensure the buffer concentration is adequate (10-50 mM).[4]

  • Evaluate Resolution:

    • If the main peak is not fully resolved (Resolution < 2.0) from adjacent impurity peaks, modify the separation selectivity.

    • Action: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope for gradient methods. A shallower gradient will improve the separation of closely eluting peaks.

  • Finalize Conditions: Once all criteria are met, document the final optimized parameters.

Table 2: Example of Chromatographic Condition Optimization

Parameter Initial Condition Optimized Condition Rationale for Change
Column C18, 4.6x150mm, 5µm C18, 4.6x150mm, 5µm No change needed.
Mobile Phase A 0.1% Formic Acid in Water 20mM KH₂PO₄, pH 3.0 A true buffer provides better pH control and improved peak shape.
Mobile Phase B Acetonitrile Acetonitrile No change needed.
Elution Mode Isocratic 50:50 (A:B) Gradient: 30-70% B over 10 min Gradient elution provided better resolution from an early-eluting impurity.
Flow Rate 1.0 mL/min 1.0 mL/min No change needed.
Detection 254 nm (fixed) 285 nm (λmax from scan) Increased sensitivity and specificity at the absorbance maximum.

| Column Temp. | Ambient | 30 °C | Controlled temperature ensures reproducible retention times. |

Protocol: Method Validation (ICH Q2(R2) Guidelines)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13][14][15] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[16][17]

G cluster_core Core Performance cluster_reliability Reliability & Limits center Validated Method Specificity Specificity center->Specificity is specific Linearity Linearity center->Linearity is linear over Accuracy Accuracy center->Accuracy is accurate Precision Precision center->Precision is precise Robustness Robustness center->Robustness is robust Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->center Precision->center Range->center

Figure 3: Interrelationship of key analytical method validation parameters.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Peak is pure (PDA) and baseline resolved from diluent and known impurities.
Linearity To show a direct proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear. For assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the experimental value to the true value. 98.0% to 102.0% recovery of spiked samples.
Precision To measure the degree of scatter between a series of measurements. Repeatability (Intra-day) & Intermediate Precision (Inter-day): RSD ≤ 2.0%

| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits after deliberate changes (e.g., pH ±0.2, Flow ±10%). |

Specificity Protocol
  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the analyte and compare it to a sample spiked with known impurities or degradation products.

  • Use a PDA detector to assess peak purity across the entire peak.

Linearity and Range Protocol
  • Prepare a series of at least five standard solutions of 3-Bromoquinoline-6-carboxylic acid spanning the expected concentration range (e.g., 80% - 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy (Recovery) Protocol
  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Precision Protocol
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.[13]

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both experiments to assess the method's consistency.

Robustness Protocol
  • Identify critical method parameters that could be subject to minor variations.

  • Deliberately make small, controlled changes to these parameters one at a time. Examples include:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Organic Composition (e.g., ± 2%)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and other system suitability parameters.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 3-Bromoquinoline-6-carboxylic acid. By understanding the analyte's properties, making logical choices for the initial parameters, and performing a thorough optimization and validation, a reliable method suitable for quality control and research environments can be established. Adherence to the protocols described herein ensures that the final method is not only effective but also meets the stringent requirements of regulatory bodies.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2022).
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Puzanowska-Tarasiewicz, H., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • ALWSCI. (2024).
  • Pharmaguideline. (2024).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.
  • S. K. H. Begum et al. (2014). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Chemistry LibreTexts. (2021). 12.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. (2025).
  • ICH. (2023).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • AMSbiopharma. (2025).
  • ChemicalBook. (2025). 3-Bromoquinoline-6-carboxylic acid.
  • BLD Pharm. (n.d.). 3-Bromoquinoline-6-carboxylic acid.
  • Apollo Scientific. (n.d.). 3-Bromoquinoline-6-carboxylic acid.
  • Fluorochem. (n.d.). 3-BROMOQUINOLINE-6-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Jampilek, J., et al. (n.d.). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. 8_M=)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-Bromoquinoline-6-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Bromoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to improve reaction yield and product purity.

Recommended Synthetic Pathway

The synthesis of 3-Bromoquinoline-6-carboxylic acid is most effectively approached as a two-stage process. This strategy allows for optimization at each distinct chemical transformation, maximizing the overall yield.

  • Stage 1: Quinoline Core Formation. Synthesis of the precursor, quinoline-6-carboxylic acid, via an optimized Doebner reaction. This reaction condenses an aniline with an aldehyde and pyruvic acid to form the quinoline ring system.[1][2]

  • Stage 2: Regioselective Bromination. Introduction of a bromine atom at the C-3 position of the quinoline ring. This step is often the most challenging due to the complex electronics of the quinoline heterocycle, which can lead to mixtures of isomers.[3]

The overall workflow is visualized below.

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Purification A 4-Aminobenzoic Acid + Pyruvic Acid + Benzaldehyde B Doebner Reaction A->B BF3·THF, MeCN 65°C C Quinoline-6-carboxylic Acid B->C D Regioselective Bromination C->D NBS, Solvent E Crude 3-Bromoquinoline- 6-carboxylic Acid D->E F Purification Workflow E->F G Pure Product F->G

Caption: General workflow for the synthesis of 3-Bromoquinoline-6-carboxylic acid.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My initial Doebner reaction to form quinoline-6-carboxylic acid has a very low yield. Why is this happening and how can I fix it?

A1: Low yields in this step are common and typically stem from the electronic nature of the starting material, 4-aminobenzoic acid.

  • Causality: The carboxylic acid group is an electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen. This disfavors the initial Michael addition and subsequent cyclization steps required for quinoline formation.[2] Traditional acid catalysts (like HCl or H₂SO₄) can fully protonate the weakly basic aniline, further deactivating it and hindering the reaction.

  • Solution: The key is to use a catalyst that can activate the carbonyl components without completely deactivating the aniline. A Lewis acid is ideal for this purpose. Recent studies have shown that using a Lewis acid like Boron Trifluoride (BF₃) significantly improves yields for electron-deficient anilines.[2]

Table 1: Comparison of Catalysts for the Doebner Reaction with Electron-Deficient Anilines

CatalystTypical ConditionsAdvantagesDisadvantages
Protic Acids (HCl, H₂SO₄) Ethanol, RefluxInexpensive, traditional method.Very low to no yield with electron-deficient anilines due to substrate deactivation.
Lewis Acids (BF₃·THF, BF₃·Et₂O) MeCN, 65°CActivates carbonyl without fully protonating the aniline nitrogen. Significantly improves yield (up to 82% reported).[2]Requires anhydrous conditions.

Recommendation: Employ BF₃·THF as the catalyst in acetonitrile (MeCN) at 65°C. This has been demonstrated to be highly effective for this class of substrates. A detailed protocol is provided in the next section.

Q2: I am attempting to brominate quinoline-6-carboxylic acid, but I'm getting a mixture of products or no reaction at the 3-position. How can I achieve regioselectivity?

A2: This is the most critical challenge of the synthesis. The quinoline ring system has complex reactivity towards electrophilic aromatic substitution.

  • Causality: The pyridine half of the quinoline is electron-deficient, making electrophilic substitution difficult, especially at C-3 and C-4. The benzene half is more reactive, with substitution typically favoring the C-5 and C-8 positions.[4] The C-6 carboxylic acid group further deactivates the benzene ring. Direct bromination with Br₂ often requires harsh conditions and leads to a mixture of 5-bromo and 8-bromo isomers.[5]

  • Solution: Achieving C-3 bromination requires conditions that bypass the standard electrophilic substitution pathway or a reagent that favors this position. While multiple strategies exist, using N-Bromosuccinimide (NBS) under carefully controlled conditions offers a promising route. NBS can act as both an electrophilic bromine source and participate in radical pathways, potentially altering the regiochemical outcome.[6][7]

Table 2: Comparison of Bromination Strategies for Quinolines

Reagent/MethodTypical ConditionsOutcomeSuitability for C-3 Bromination
Br₂ / Lewis Acid CH₂Cl₂, rtMixture of 5- and 8-bromo isomers.Poor. Does not favor the C-3 position.
Br₂ / Strong Acid Conc. H₂SO₄Favors substitution on the benzenoid ring (e.g., C-5, C-8).Poor.
NBS Various (e.g., CCl₄, MeCN)Can provide different selectivity depending on conditions (radical vs. electrophilic).[6][7]Potentially good, but requires careful optimization of solvent and temperature.
Sandmeyer Reaction From 3-aminoquinoline-6-carboxylic acidHighly regioselective for C-3.Excellent selectivity, but requires synthesis of the 3-amino precursor, which adds steps and complexity.

Recommendation: The most direct approach is the optimization of bromination using NBS. The solvent choice is critical in determining the reaction mechanism. A non-polar solvent may favor a radical pathway, which could alter the typical substitution pattern.

Q3: My final product is difficult to purify. What is an effective purification strategy?

A3: The primary impurities are likely unreacted starting material (quinoline-6-carboxylic acid) and undesired bromo-isomers. A multi-step purification workflow leveraging the chemical properties of the target molecule is most effective.

  • Causality: The impurities are structurally similar to the product, making simple recrystallization potentially ineffective at removing isomeric byproducts. Tar-like materials can also form under harsh reaction conditions.[3]

  • Solution: A combination of acid-base extraction followed by recrystallization is a robust method for purifying carboxylic acids.[8]

    • Acid-Base Extraction: This technique separates acidic compounds (like your product and starting material) from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acids are converted to their water-soluble carboxylate salts. Neutral impurities remain in the organic layer.

    • Precipitation & Isolation: The aqueous layer is then acidified (e.g., with HCl), which protonates the carboxylate salts, causing the pure carboxylic acids to precipitate out of the solution.

    • Recrystallization: This final step removes any remaining starting material, as it will have different solubility properties than the brominated product.

G A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ & Separate Layers A->B C Organic Layer (Neutral Impurities) B->C Discard D Aqueous Layer (Product as Sodium Salt) B->D E Acidify with HCl to pH ~2-3 D->E F Precipitate Forms E->F G Filter & Wash Solid with Cold Water F->G H Recrystallize Solid from suitable solvent G->H I Pure Crystalline Product H->I

Caption: Purification workflow for 3-Bromoquinoline-6-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-Carboxylic Acid (Optimized Doebner Reaction)

This protocol is adapted from methodologies proven to be effective for electron-deficient anilines.[2]

Materials:

  • 4-aminobenzoic acid (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (1.1 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.2 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminobenzoic acid, benzaldehyde, and anhydrous acetonitrile.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add BF₃·THF to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 65°C.

  • In a separate flask, dissolve pyruvic acid in anhydrous acetonitrile.

  • Using a syringe pump, add the pyruvic acid solution to the reaction mixture over a period of 3-4 hours while maintaining the temperature at 65°C.

  • After the addition is complete, continue to stir the reaction at 65°C for an additional 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Re-acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~3-4).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Regioselective C-3 Bromination

Materials:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv), recrystallized

  • Anhydrous solvent (e.g., acetonitrile or a non-polar solvent like carbon tetrachloride)

  • Radical initiator (optional, e.g., AIBN or benzoyl peroxide)

Procedure:

  • In a flask protected from light, dissolve quinoline-6-carboxylic acid in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide to the solution.

  • Heat the reaction to reflux and monitor its progress carefully using TLC or LC-MS. Note: If a radical mechanism is desired, add a catalytic amount of a radical initiator.

  • Continue refluxing until the starting material is consumed (typically several hours). Be cautious of over-bromination.

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Proceed immediately to the purification protocol.

Protocol 3: Purification of 3-Bromoquinoline-6-carboxylic Acid

Materials:

  • Crude 3-Bromoquinoline-6-carboxylic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Recrystallization solvent (e.g., Ethanol/Water, Acetic Acid)

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract three times with saturated NaHCO₃ solution. Combine the aqueous layers.

  • Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with vigorous stirring until the pH is approximately 2-3. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

  • Dry the solid under high vacuum.

  • Perform a final purification by recrystallizing the solid from a suitable solvent system (e.g., a mixture of ethanol and water).

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • Wikipedia. (n.d.). Doebner–Miller reaction.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

  • BenchChem. (2025). Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one: A Guide for Researchers.

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.

  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

  • ResearchGate. (2013). How can I purify carboxylic acid?.

  • BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromoquinoline-6-carboxylic Acid by Recrystallization

Welcome to the technical support center for the purification of 3-Bromoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of recrystallizing this specific molecule.

I. Understanding the Molecule and the Purification Challenge

3-Bromoquinoline-6-carboxylic acid is a heterocyclic compound featuring both a basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature, combined with the presence of the bulky bromo group, can present unique challenges during purification. The goal of recrystallization is to leverage subtle differences in solubility between the target compound and impurities to achieve high purity.

Common impurities may include starting materials from the synthesis, over-brominated byproducts, or regioisomers. Effective purification by recrystallization hinges on selecting an appropriate solvent system that maximizes the recovery of the desired product while leaving impurities in the solution.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the recrystallization of 3-bromoquinoline-6-carboxylic acid.

Issue 1: The compound will not dissolve in the hot solvent.

  • Question: I've added my crude 3-Bromoquinoline-6-carboxylic acid to the hot solvent, but it remains largely insoluble even at boiling. What should I do?

  • Answer: This is a clear indication that the chosen solvent is not suitable for dissolving your compound at high temperatures. Several factors could be at play:

    • Incorrect Solvent Polarity: The principle of "like dissolves like" is a good starting point.[1] 3-Bromoquinoline-6-carboxylic acid is a polar molecule, so polar solvents are generally a good choice.[1] However, if the solvent is too polar, the compound may be too soluble even at room temperature, and if it's not polar enough, it won't dissolve well even when hot.

    • Insufficient Solvent Volume: While the goal is to use the minimum amount of hot solvent, you may have underestimated the required volume.[2]

    • Inadequate Heating: Ensure your solvent has reached its boiling point to maximize its solvating power.

  • Solutions:

    • Incremental Solvent Addition: Add small portions of the hot solvent to your crude material with continuous stirring and heating. This will help you find the true minimum volume required for dissolution.

    • Solvent Re-evaluation: If a large volume of solvent is required with little effect, it's best to start over with a different solvent. Refer to the solvent selection guide in the FAQ section.

    • Mixed Solvent System: Consider a mixed solvent system. If your compound is sparingly soluble in a primary solvent, you can add a co-solvent in which it is more soluble dropwise at the boiling point until the compound just dissolves.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separates as an oil rather than forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[3] This is a common problem with impure compounds, as impurities can depress the melting point.[3]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[3][4]

    • Slower Cooling: Rapid cooling encourages oil formation.[4] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure 3-Bromoquinoline-6-carboxylic acid, add a tiny crystal to the cooled solution to induce crystallization.[3]

Issue 3: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

  • Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[2][4]

  • Solutions:

    • Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to boil off some of the solvent and then attempt to cool it again.[3][4]

    • Induce Nucleation: As with "oiling out," try scratching the flask with a glass rod or adding a seed crystal.[3][4]

    • Antisolvent Addition: If your compound is soluble in the current solvent but insoluble in another solvent that is miscible with the first, you can slowly add the second solvent (the "antisolvent") to the solution until it becomes cloudy, indicating the onset of precipitation.

Issue 4: The recrystallized product is not pure.

  • Question: I've recrystallized my 3-Bromoquinoline-6-carboxylic acid, but analytical data (e.g., NMR, LC-MS) shows it is still impure. What can I do?

  • Answer: Impurities can be carried over for several reasons:

    • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent.

    • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[3]

    • Incomplete Washing: Residual mother liquor containing dissolved impurities may remain on the surface of the crystals.

  • Solutions:

    • Second Recrystallization: A second recrystallization, possibly with a different solvent system, can often significantly improve purity.

    • Optimize Cooling Rate: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

    • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2] Using warm or room temperature solvent will redissolve some of your product.[2]

    • Alternative Purification Techniques: If recrystallization fails to remove a persistent impurity, you may need to consider other methods like column chromatography.[5] For quinoline derivatives, tailing on silica gel can be an issue, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[5]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 3-Bromoquinoline-6-carboxylic acid?

A1: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][6] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1] Given the polar nature of 3-Bromoquinoline-6-carboxylic acid, polar solvents are a good starting point.[7]

Solvent Screening Protocol:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor room temperature solubility. The ideal solvent will dissolve the compound at its boiling point.

  • Cool the test tubes that showed good hot solubility. The best solvent will result in the formation of a significant amount of crystals upon cooling.

Table 1: Potential Solvents for Recrystallization of Aromatic Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable, especially for salt forms.
EthanolHigh78Often a good choice for moderately polar compounds.[7]
Acetic AcidHigh118Can be effective for aromatic carboxylic acids.[8]
Ethyl AcetateMedium77A less polar option to try.
TolueneLow111May be useful if impurities are highly polar.

Data sourced from Chemistry LibreTexts.[7]

Q2: Can I use a mixed solvent system?

A2: Yes, a mixed solvent system is a powerful technique when a single solvent is not ideal. This typically involves a "solvent" in which the compound is soluble and a "co-solvent" or "antisolvent" in which it is insoluble. The two solvents must be miscible.

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude 3-Bromoquinoline-6-carboxylic acid in the minimum amount of the hot "solvent".

  • While the solution is hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Q3: My yield is very low. How can I improve it?

A3: A low yield is often a result of:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you will lose product.

  • Washing with too much cold solvent: This will dissolve some of your purified crystals.[2]

To improve your yield, focus on using the absolute minimum amount of hot solvent for dissolution and washing the final crystals with a minimal amount of ice-cold solvent.[2]

IV. Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the recrystallization process.

Recrystallization_Workflow start Start with Crude 3-Bromoquinoline-6-carboxylic acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end_product Pure 3-Bromoquinoline-6-carboxylic acid dry->end_product Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_solvent Too much solvent used? start->check_solvent reduce_solvent Boil off some solvent and re-cool check_solvent->reduce_solvent Yes supersaturated Solution is likely supersaturated check_solvent->supersaturated No reduce_solvent->start scratch Scratch inner surface of the flask supersaturated->scratch seed Add a seed crystal scratch->seed If scratching fails success Crystals Form scratch->success Success seed->success Success

Caption: Troubleshooting guide for crystallization failure.

V. References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.

  • US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • US Patent US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem.

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

  • RECRYSTALLISATION - University of Calgary.

  • Recrystallization - University of California, Los Angeles.

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • Problems with Recrystallisations - University of York.

  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem.

Sources

Troubleshooting

Technical Support Center: Challenges in the Bromination of Substituted Quinolines

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to address the common and often complex challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to address the common and often complex challenges encountered during the bromination of substituted quinolines. As a privileged scaffold in drug discovery, the precise functionalization of the quinoline nucleus is paramount.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these intricate reactions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and general principles of quinoline bromination.

Q1: Why does electrophilic bromination typically occur on the benzene ring (carbocyclic part) of the quinoline scaffold and not the pyridine ring?

A1: This selectivity is a direct consequence of the electronic nature of the quinoline ring system. The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a strong electron-withdrawing effect (both inductive and mesomeric), which deactivates the pyridine ring towards electrophilic attack. The benzene portion, by contrast, is relatively more electron-rich and thus more susceptible to electrophilic aromatic substitution (EAS).[1][3] Therefore, reagents like Br₂ or N-bromosuccinimide (NBS) will preferentially react with the benzene ring.

Q2: For an unsubstituted quinoline, which positions are most favorable for bromination?

A2: In the absence of directing groups and under electrophilic conditions, bromination of the parent quinoline molecule typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[4] The reaction proceeds through the most stable carbocation intermediates, which are formed upon attack at the C5 and C8 positions. When the reaction is performed in strong acid, the quinoline nitrogen is protonated, further deactivating the pyridine ring and reinforcing substitution on the carbocyclic ring.[5]

Q3: What are the primary advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

A3: The choice between NBS and Br₂ depends on the substrate's reactivity and the desired reaction control.

  • Molecular Bromine (Br₂) is a powerful and aggressive brominating agent. It is effective for a wide range of substrates but can lead to over-bromination, especially with activated quinolines. A significant drawback is the production of hydrogen bromide (HBr) as a byproduct, which can form a salt with the basic quinoline nitrogen, causing it to precipitate from non-polar solvents and complicating the reaction.[1]

  • N-Bromosuccinimide (NBS) is generally considered a milder and more selective source of electrophilic bromine.[6][7] It is particularly useful for substrates that are sensitive to the strong acidic conditions generated by HBr.[8][9] The byproduct of the reaction is succinimide, which is often easier to remove during workup. NBS can also be used under radical conditions (with a radical initiator like AIBN) for benzylic bromination, although this is less common for the quinoline ring itself.[6]

Table 1: Comparison of Common Brominating Agents
FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity HighModerate to High
Byproduct Hydrogen Bromide (HBr)Succinimide
Key Advantage Low cost, high reactivityBetter selectivity, easier workup, avoids strong acid byproduct
Key Disadvantage Can cause polybromination; HBr byproduct forms saltsHigher cost, can initiate radical pathways if not controlled
Best For Deactivated or robust quinolinesActivated or acid-sensitive quinolines requiring high control

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My reaction with an 8-hydroxyquinoline is yielding an inseparable mixture of mono- and di-brominated products. How can I achieve selective monobromination?

Cause & Solution: This is a classic challenge driven by the potent activating nature of the hydroxyl group. The -OH group at C8 is a strong ortho, para-director, activating the C5 and C7 positions for electrophilic attack.[1][3][10] This high activation makes the initial monobrominated product even more reactive than the starting material, leading to rapid formation of the 5,7-dibromo derivative.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar equivalent (1.0 to 1.1 eq) of your brominating agent (Br₂ or NBS). A slight excess can dramatically favor di-bromination.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This reduces the reaction rate, allowing for better control and favoring the kinetic monobrominated product.[1]

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second bromination event on the highly activated product molecule.

  • Solvent Choice: Solvents like CCl₄ or CHCl₃ are less polar and can slow down the electrophilic reaction compared to more polar solvents like acetic acid.[3][10]

Diagram 1: Regioselectivity in 8-Hydroxyquinoline Bromination

This diagram illustrates how the activating -OH group directs bromination to the C5 and C7 positions, often leading to a mixture of products.

G cluster_0 Reaction Pathway Start 8-Hydroxyquinoline Reagent + Br₂ (1.1 eq) Low Temperature Start->Reagent Products Product Mixture Reagent->Products Mono 5-Bromo-8-hydroxyquinoline (Desired Product) Products->Mono Kinetic Control Di 5,7-Dibromo-8-hydroxyquinoline (Over-bromination) Products->Di Thermodynamic Control / Excess Br₂

Caption: Pathway for bromination of 8-hydroxyquinoline.

Problem: The bromination of my electron-deficient quinoline is extremely sluggish and gives a low yield.

Cause & Solution: An electron-withdrawing group (EWG) on the quinoline scaffold deactivates the entire ring system towards electrophilic attack. To overcome this energy barrier, more forceful reaction conditions are required.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. Some brominations of deactivated systems require heating.[4]

  • Use a Stronger Acid Medium: Performing the reaction in concentrated sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H) can enhance the electrophilicity of the brominating agent.[5][11] The acid protonates NBS or polarizes Br₂, creating a more potent electrophile ("Br⁺" character).

  • Change Brominating Agent: If NBS in a neutral solvent is failing, switching to Br₂ with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can promote the reaction. The Lewis acid coordinates to Br₂, making it a much stronger electrophile.

  • Consider an Alternative Strategy: If direct bromination fails, consider synthesizing the quinoline ring with the bromine atom already in place via methods like the electrophilic cyclization of N-(2-alkynyl)anilines.[12][13]

Diagram 2: Troubleshooting Workflow for Sluggish Reactions

This workflow provides a decision-making process for optimizing the bromination of deactivated quinolines.

G Start Problem: Sluggish Bromination of Electron-Deficient Quinoline Step1 Increase Reaction Temperature? Start->Step1 Step2 Use Stronger Acid Catalyst? (e.g., H₂SO₄) Step1->Step2 No Success Reaction Successful Step1->Success Yes Step3 Use More Potent Reagent? (e.g., Br₂ + Lewis Acid) Step2->Step3 No Step2->Success Yes Step3->Success Yes Failure Consider Alternative Synthetic Route Step3->Failure No

Caption: Decision tree for optimizing difficult brominations.

Problem: During my workup, a large amount of solid precipitates when I add water, and my product yield after extraction is very low.

Cause & Solution: This is a classic sign of quinoline salt formation. The HBr generated during bromination with Br₂ reacts with the basic nitrogen of your quinoline product to form a quinolinium hydrobromide salt.[1] These salts are often highly soluble in polar solvents like water but insoluble in common organic extraction solvents like dichloromethane or ethyl acetate.

Troubleshooting Steps:

  • Basify Before Extraction: After the reaction is complete, quench it with a basic aqueous solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is neutral or slightly basic (pH 8-9).[1][3] This neutralizes the HBr and deprotonates the quinolinium salt back to the free base, which will be soluble in your organic solvent.

  • Check for Emulsions: Vigorous shaking during the basic wash can sometimes create emulsions. If this happens, add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Ensure Complete Extraction: Perform multiple extractions (e.g., 3x with your organic solvent) to ensure all the free-base product has been transferred from the aqueous layer.

Part 3: Experimental Protocols

The following are generalized protocols based on literature precedents. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Selective Monobromination of 8-Methoxyquinoline

This protocol is adapted from procedures that selectively afford 5-bromo-8-methoxyquinoline.[1][3]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃, distilled)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled CHCl₃ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • Prepare a solution of Br₂ (1.1 eq) in a small volume of CHCl₃.

  • Add the Br₂ solution dropwise to the stirred quinoline solution over 10-20 minutes, ensuring the temperature remains at 0 °C. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • After the addition is complete, allow the reaction to stir at ambient temperature for the specified time (monitor by TLC, typically 2-24 hours).[3]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution (3 times) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-8-methoxyquinoline.

References

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromoquinolines

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of bromoquinolines. The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of bromoquinolines. The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including potential anticancer and antimalarial properties.[1] The ability to efficiently synthesize and diversify this core structure is paramount for researchers in drug discovery and development.

However, the Suzuki coupling of nitrogen-containing heterocycles like bromoquinoline presents unique challenges. The quinoline nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[2] This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common starting-point questions for designing your Suzuki coupling experiment with bromoquinolines.

Q1: Why is the choice of catalyst and ligand so critical for bromoquinolines?

A: The success of the reaction hinges on an efficient catalytic cycle, which begins with the oxidative addition of the bromoquinoline to the Pd(0) catalyst.[3] This step is often rate-limiting. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate to the electron-deficient palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[2][4]

To overcome this, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are particularly effective.[5][6] These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic.[7] The steric bulk of these ligands also facilitates the final reductive elimination step to release the product.[8] While traditional catalysts like Pd(PPh₃)₄ can work, modern ligand systems often provide superior yields and faster reaction times for challenging heteroaromatic substrates.[9]

Q2: How do I select the appropriate base for my reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[10] The choice of base can dramatically affect reaction efficiency.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for nitrogen-containing heterocycles. It is a strong, non-nucleophilic base that effectively promotes the reaction, even with challenging substrates.[11]

  • Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): These are the most common bases used in Suzuki couplings. Cesium carbonate (Cs₂CO₃) is more soluble and generally more effective than K₂CO₃ or Na₂CO₃, but also more expensive.[12]

  • Potassium Fluoride (KF): A milder option that can be effective, particularly for substrates that are sensitive to stronger bases.[5]

For bromoquinolines, starting with a stronger base like K₃PO₄ or Cs₂CO₃ is a robust strategy.

Q3: What is the best solvent system, and why is degassing so important?

A: The ideal solvent must dissolve all reaction components at the chosen temperature. Common solvent systems are mixtures of an organic solvent with water, which helps to dissolve the inorganic base.[13]

  • Ethers: 1,4-Dioxane/H₂O or THF/H₂O are excellent and widely used systems.[1][14]

  • Aromatics: Toluene/H₂O is another effective choice.[9]

  • Amides: DMF/H₂O can be used, but DMF can sometimes be a source of hydride for dehalogenation side reactions at high temperatures.[15]

Crucially, the active Pd(0) catalyst is highly sensitive to oxygen. Oxygen can oxidize Pd(0) to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[8][16] Therefore, all solvents (including water) must be rigorously degassed before use. This is typically achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][14]

Q4: My boronic acid seems to be degrading during the reaction. What can I do?

A: This is likely due to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (often water), converting the boronic acid back to its parent arene.[2][17] Heteroaryl boronic acids are particularly susceptible to this process.

Solutions:

  • Use Fresh Reagents: Ensure your boronic acid is pure and has been stored properly.

  • Use a More Stable Boron Species: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts (BF₃K) are significantly more stable towards protodeboronation and are excellent alternatives.[2][5]

  • Modify Reaction Conditions: Using anhydrous conditions with a base like K₃PO₄ can sometimes suppress this side reaction.[8]

Troubleshooting Guide: Common Experimental Issues

This guide provides direct answers to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling with 3-bromoquinoline is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: This is the most frequent challenge and requires a systematic approach to diagnose. Several factors could be at play.

Troubleshooting_Low_Yield Start Low or No Yield? Inert_Check Was the inert atmosphere rigorous? Start->Inert_Check Catalyst_Check Is the catalyst system active enough? Inert_Check->Catalyst_Check Yes Sol_Degas ACTION: Thoroughly degas solvents (sparge or freeze-pump-thaw). Ensure positive inert gas pressure. Inert_Check->Sol_Degas No Base_Check Is the base strong enough? Catalyst_Check->Base_Check Yes Sol_Catalyst ACTION: Switch to a more active system: - Pd₂(dba)₃ + Buchwald Ligand (XPhos, SPhos) - Use a pre-catalyst (e.g., XPhos Pd G3) Catalyst_Check->Sol_Catalyst No Temp_Check Is the temperature optimal? Base_Check->Temp_Check Yes Sol_Base ACTION: Switch to a stronger base. Try K₃PO₄ or Cs₂CO₃. Base_Check->Sol_Base No Reagent_Check Are reagents high quality? Temp_Check->Reagent_Check Yes Sol_Temp ACTION: Increase temperature in 10°C increments. (Typical range: 80-110°C). Caution: Avoid catalyst decomposition. Temp_Check->Sol_Temp No Sol_Reagent ACTION: Use fresh, high-purity boronic acid. Consider switching to a more stable pinacol ester or trifluoroborate salt. Reagent_Check->Sol_Reagent No

Caption: A workflow diagram for troubleshooting low yields.

  • Inert Atmosphere: The Pd(0) catalyst is easily oxidized. Ensure solvents were thoroughly degassed and the reaction was maintained under a positive pressure of argon or nitrogen.[16]

  • Catalyst & Ligand System: For a heteroaryl bromide like bromoquinoline, standard catalysts may be suboptimal.[5] If you are using Pd(PPh₃)₄, consider switching to a more active system, such as Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or SPhos, or use a commercially available pre-catalyst.[5][18]

  • Base Selection: The base is crucial for activating the boronic acid.[5] If you are using a mild base like Na₂CO₃, it may not be strong enough. Switch to K₃PO₄ or Cs₂CO₃.[18]

  • Reaction Temperature: Suzuki couplings typically require heat (80-110 °C).[5] If your reaction is sluggish, the temperature may be too low. Conversely, excessively high temperatures can cause catalyst decomposition.

  • Reagent Quality: Boronic acids can degrade over time (protodeboronation).[2] Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[5]

Issue 2: Presence of Significant Side Products

Q: My reaction is producing significant amounts of dehalogenated quinoline or homocoupled biaryl. How can I minimize these?

A: These are common side reactions that compete with your desired product formation.

  • Dehalogenation (Bromoquinoline → Quinoline): This occurs when the palladium-aryl intermediate is reduced instead of coupled.[17]

    • Cause: Often caused by hydride sources in the reaction mixture. Some solvents (like DMF at high temperatures) or additives can be culprits. The base itself can also play a role.

    • Solution: Try a different solvent system (e.g., dioxane/water). Ensure your reagents are pure. Sometimes lowering the reaction temperature can mitigate this.

  • Homocoupling (Boronic Acid → Biaryl): This is the self-coupling of your boronic acid partner.

    • Cause: Almost always exacerbated by the presence of oxygen in the reaction vessel, which can interfere with the catalytic cycle.[2]

    • Solution: The most effective solution is to be meticulous with your inert atmosphere technique. Ensure all solvents are rigorously degassed and the reaction is kept under a positive pressure of argon or nitrogen from start to finish.[16]

  • Protodeboronation (Boronic Acid → Arene): This side reaction consumes your coupling partner.

    • Solution: As mentioned in the FAQ, use fresh boronic acid, switch to a more stable pinacol ester or trifluoroborate salt, or try anhydrous conditions.[2][5]

Comparative Data for Suzuki Coupling of Bromoquinolines

The success of a Suzuki coupling is highly dependent on the specific conditions. The following table summarizes various conditions reported for the synthesis of arylquinolines, providing a comparative overview for reaction optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075%Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[9]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90>90%A very common and reliable system for many aryl bromides.[1]
P1 PrecatalystXPhosK₃PO₄1,4-Dioxane/H₂O6091-99%Highly effective for nitrogen-rich heterocycles under mild conditions.[4]
Pd₂(dba)₃SPhosK₃PO₄Toluene100>95%Buchwald-Hartwig type conditions are excellent for challenging heteroaryl couplings.[2] (representative)

Table 1: A summary of various reported conditions for Suzuki coupling reactions involving bromoquinolines and related heteroaryl halides.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-bromoquinoline with a generic arylboronic acid. It should be optimized for your specific substrates.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered

  • Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.[1]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Aqueous Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.[1]

Mechanistic and Workflow Visualizations

Understanding the underlying mechanism and experimental flow is key to successful optimization.

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 R¹-X PdII_2 R¹-Pd(II)L₂-OR' PdII_1->PdII_2 [R²-B(OR)₃]⁻ PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 - B(OR)₃ PdII_3->Pd0 R¹-R² OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup: Combine solids in Schlenk flask Start->Setup Inert Establish Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) Setup->Inert Solvent Solvent Addition: Inject degassed solvent mixture Inert->Solvent React Reaction: Heat mixture to specified temp (e.g., 90°C) with vigorous stirring Solvent->React Monitor Monitoring: Track progress via TLC or LC-MS React->Monitor Workup Aqueous Workup: Quench, extract, wash, and dry Monitor->Workup Purify Purification: Concentrate crude product and purify by column chromatography Workup->Purify End End: Pure 3-Arylquinoline Purify->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[1]

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Malapit, C. A., & Organ, M. G. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2016). Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2014). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Available at: [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Synthesis Purification

Introduction for the Modern Researcher Welcome to the technical support center for quinoline synthesis purification. As drug development professionals and researchers, you understand that synthesizing the target molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for quinoline synthesis purification. As drug development professionals and researchers, you understand that synthesizing the target molecule is only half the battle; achieving the requisite purity is paramount for accurate downstream analysis and clinical relevance. This guide is structured to address the specific, often frustrating, challenges encountered when removing impurities from classical quinoline synthesis reactions. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your unique quinoline derivatives.

This center is divided into two main parts:

  • General Purification & Troubleshooting: Addressing common issues like product decomposition, chromatographic tailing, and removal of persistent tars that are ubiquitous across various quinoline syntheses.

  • Synthesis-Specific Impurity FAQs: A targeted question-and-answer section focusing on the unique impurity profiles of the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

Part 1: General Purification & Troubleshooting Guide

This section tackles the most frequent and challenging purification issues encountered with quinoline derivatives, irrespective of the synthetic route.

Question: My quinoline derivative is streaking badly on a silica TLC plate and I get poor separation during column chromatography. What is happening and how do I fix it?

Answer: This is the most common issue when purifying quinolines and is almost always caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong interaction leads to "tailing" or "streaking," where the compound elutes slowly and in a diffuse band, resulting in poor separation from impurities.

Causality: The lone pair on the quinoline nitrogen acts as a Lewis base, forming strong hydrogen bonds or even protonation-deprotonation equilibria with the acidic silica surface. This prevents the compound from moving smoothly with the mobile phase.

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The amine is more basic than your quinoline and will preferentially interact with the silica's acidic sites, allowing your product to elute symmetrically.

    • Protocol Validation: Run a comparative TLC with and without the amine modifier. The improvement in spot shape (round vs. teardrop-shaped) will be immediately apparent, validating the approach.[2]

  • Switch the Stationary Phase: If deactivation is insufficient or your compound is highly sensitive, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[1][3] Basic alumina (pH ~10) is particularly effective for strongly basic quinolines.

    • Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography using polar solvents (e.g., Acetonitrile/Water) can circumvent the issues with acidic silica.[1]

Question: My product seems to be decomposing on the column. My collected fractions are clean by TLC, but my overall yield is very low. What can I do?

Answer: Decomposition on the column is another consequence of the acidic nature of standard silica gel, which can catalyze degradation, especially for sensitive quinoline derivatives like quinoline aldehydes.[3][4]

Causality: The acidic environment of the silica gel can promote hydrolysis of sensitive functional groups, polymerization, or other acid-catalyzed side reactions. The longer the compound remains on the column, the more decomposition occurs.

Solutions:

  • Deactivate Silica/Use Alumina: As with streaking, using a triethylamine-modified eluent or switching to neutral/basic alumina is the first and most effective strategy to prevent acid-catalyzed decomposition.[1][3]

  • Minimize Contact Time (Flash Chromatography): Use flash chromatography with applied pressure to significantly reduce the time your compound spends on the column.[4] A faster elution minimizes the opportunity for degradation.

  • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can reduce the rate of decomposition.[1]

  • Dry Loading vs. Wet Loading: If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[3] This technique often creates a more concentrated starting band, leading to faster and more efficient elution.

Workflow: Selecting the Right Purification Strategy

The following decision tree provides a logical workflow for selecting an appropriate purification method for a novel quinoline derivative.

G start Crude Quinoline Product q1 Is the crude product a dark, tarry solid/oil? start->q1 q2 Is the product basic and causing streaking on silica TLC? q1->q2 No steam_dist Steam Distillation or Acid-Base Extraction to remove tar q1->steam_dist Yes q3 Are impurities structurally very similar (e.g., isomers)? q2->q3 No deactivate_silica Use Silica Gel with 0.5-2% NEt3 in Eluent q2->deactivate_silica Yes q4 Is the product crystalline and >85% pure by NMR/TLC? q3->q4 No prep_hplc Preparative HPLC (Reversed-Phase) q3->prep_hplc Yes column_chrom Column Chromatography q4->column_chrom No recrystallize Recrystallization q4->recrystallize Yes steam_dist->column_chrom end Pure Quinoline Derivative column_chrom->end deactivate_silica->q3 alt_phase Switch to Neutral/Basic Alumina deactivate_silica->alt_phase if streaking persists alt_phase->q3 recrystallize->end prep_hplc->end

Sources

Optimization

Technical Support Center: Flash Column Chromatography of Polar Heterocyclic Compounds

Welcome to the technical support center for troubleshooting flash column chromatography of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting flash column chromatography of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-tricky molecules. The inherent polarity and diverse functional groups of heterocyclic compounds can lead to frustrating chromatographic behavior on standard silica gel. This resource provides in-depth, experience-driven solutions to common problems.

The Challenge with Polar Heterocycles

Polar heterocyclic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, present a unique set of purification challenges. Their ability to engage in strong hydrogen bonding, dipole-dipole interactions, and acid-base chemistry with the stationary phase can result in:

  • Poor Separation: Overlapping peaks due to strong, non-specific binding.

  • Peak Tailing and Streaking: Asymmetrical peaks caused by slow desorption kinetics from active sites on the silica surface.

  • Irreversible Adsorption: Complete loss of the compound on the column.

  • On-Column Decomposition: Degradation of sensitive compounds on the acidic silica surface.[1]

This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: My polar heterocyclic compound is streaking or tailing badly on the silica gel column.

Q: What is causing the peak tailing and how can I fix it?

A: Peak tailing is a classic sign of strong, undesirable secondary interactions between your polar analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel. Basic nitrogen-containing heterocycles are particularly prone to this issue.[2]

Solutions:

  • Mobile Phase Modification (The First Line of Defense):

    • For Basic Compounds (e.g., pyridines, imidazoles, amines): Add a small percentage of a basic modifier to your mobile phase to neutralize the acidic silica sites.[3] This "competing base" will interact with the silanol groups, preventing your compound from binding too strongly.

      • Triethylamine (TEA): Typically 0.1-2% (v/v). A workhorse for masking silanol groups.[4]

      • Ammonia Solution: A 7N solution in methanol is also effective, often used at 0.5-5%.

      • Pyridine: Can be used in small amounts (0.1-0.5%) for specific applications.

    • For Acidic Compounds (e.g., carboxylic acid-containing heterocycles): Add a small amount of a volatile acid to the mobile phase to suppress the ionization of your compound and reduce its interaction with the silica.

      • Acetic Acid or Formic Acid: Typically 0.1-1% (v/v).

  • Change the Stationary Phase: If mobile phase modifiers are insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive or very basic compounds.[3][5] Basic alumina is suitable for basic compounds, while neutral alumina is more versatile.

    • Amine-Functionalized Silica: This stationary phase has a medium polarity and is ideal for nitrogen-containing heterocycles and amines.[6][7] It provides a less acidic environment and can improve peak shape.

Issue 2: My compound won't elute from the column, even with a very polar solvent system.

Q: I'm using a high percentage of methanol in my mobile phase, but my compound is still stuck on the column. What's happening?

A: This indicates that your compound is either extremely polar and irreversibly adsorbed to the silica gel, or it may be decomposing on the column.[1][3]

Solutions:

  • Assess Compound Stability: Before committing to a large-scale purification, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[3]

  • Drastically Change Polarity: If stability is not an issue, a significant increase in mobile phase polarity is needed.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute the compound without causing excessive band broadening.[3]

    • Consider Reversed-Phase Chromatography: For highly polar or water-soluble compounds, reversed-phase flash chromatography is often the best solution.[1][8] In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]

  • Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve your sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel or an inert support like Celite, and evaporate the solvent. The resulting free-flowing powder can then be loaded onto the top of the column.[10][11]

Issue 3: I have poor separation between my desired compound and impurities of similar polarity.

Q: My TLC shows separation, but my flash column results in mixed fractions. Why is there a discrepancy?

A: This is a common issue that can arise from several factors, including differences in the dynamics of TLC versus column chromatography and column overloading.

Solutions:

  • Optimize the Solvent System with TLC:

    • Target Rf Value: For flash chromatography, aim for an Rf value of your target compound between 0.2 and 0.5 on the TLC plate.[12] An ideal Rf is often cited as around 0.35.[13]

    • Solvent Selectivity: If adjusting the solvent ratio (e.g., hexane/ethyl acetate) doesn't improve separation, try a different solvent system with different selectivity. For example, switching from an ethyl acetate-based system to one containing dichloromethane or acetone can alter the elution order of compounds.[1]

    • TLC Plate and Column Packing Consistency: Use TLC plates with a stationary phase that matches your column's packing material to ensure accurate method development.[12] The way solvents migrate on a dry TLC plate can differ from a pre-equilibrated flash column, which can sometimes lead to discrepancies, especially with protic solvents like methanol.[14]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[3] If you need to purify a larger quantity, use a wider column.

  • Employ Gradient Elution: A step or linear gradient, where the polarity of the mobile phase is gradually increased, can significantly improve the resolution of closely eluting compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying a basic heterocyclic compound?

While silica gel is the most common stationary phase, for basic heterocycles, it's often not the best choice due to its acidic nature. Consider these alternatives in order of preference:

  • Amine-Functionalized Silica: Often provides excellent peak shape and selectivity for nitrogen-containing compounds.[6]

  • Neutral or Basic Alumina: A good, less acidic alternative to silica.[3]

  • Reversed-Phase (C18) Silica: Excellent for very polar and ionizable compounds, especially when using buffered mobile phases.[8][9]

  • Deactivated Silica: You can reduce the acidity of silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[4]

Q2: How do I choose the right mobile phase for my polar heterocyclic compound?

Thin-Layer Chromatography (TLC) is your most powerful tool for mobile phase selection.[10][15]

  • Starting Point: For moderately polar compounds, a mixture of hexanes (or heptane) and ethyl acetate is a good starting point. For more polar compounds, try dichloromethane/methanol or ethyl acetate/methanol.[10]

  • Adjusting Polarity: If your compound has a low Rf (stays near the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of methanol). If it has a high Rf (moves with the solvent front), decrease the polarity.[3]

  • Using Modifiers: As discussed in the troubleshooting section, don't hesitate to add small amounts of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase to improve peak shape.[3][16]

Q3: My compound is not soluble in the elution solvent. How should I load it onto the column?

This is a common problem, especially with highly polar compounds and less polar mobile phases.

  • Dry Loading: This is the preferred method for compounds with poor solubility in the mobile phase.[10]

    • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel or Celite to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[11]

  • Minimal Strong Solvent (Liquid Loading): If dry loading is not feasible, dissolve your sample in the absolute minimum amount of a strong (polar) solvent. Use a long pipette to carefully apply this concentrated solution to the top of the column, taking care not to disturb the silica bed.[17] Be aware that using a loading solvent that is much stronger than your mobile phase can lead to band broadening and decreased resolution.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the flash chromatography of polar heterocyclic compounds.

Troubleshooting_Workflow start Start: Purification of a Polar Heterocyclic Compound issue Identify the Primary Issue start->issue tailing Issue: Peak Tailing or Streaking issue->tailing Tailing/Streaking no_elution Issue: Compound Does Not Elute issue->no_elution No Elution poor_separation Issue: Poor Separation of Components issue->poor_separation Poor Separation cause_tailing Cause: Strong secondary interactions with acidic silanol groups. tailing->cause_tailing solution_modifier Solution 1: Add Mobile Phase Modifier (e.g., TEA for bases, AcOH for acids) cause_tailing->solution_modifier solution_stationary_phase Solution 2: Change Stationary Phase (Alumina, Amine-Silica) cause_tailing->solution_stationary_phase end_node Successful Purification solution_modifier->end_node solution_stationary_phase->end_node cause_no_elution Cause: Irreversible adsorption or on-column decomposition. no_elution->cause_no_elution solution_stability Step 1: Check Compound Stability on TLC cause_no_elution->solution_stability solution_reverse_phase Step 2: Switch to Reversed-Phase (C18) solution_stability->solution_reverse_phase solution_reverse_phase->end_node cause_poor_separation Cause: Inappropriate solvent, column overloading, or TLC/column mismatch. poor_separation->cause_poor_separation solution_tlc Solution 1: Re-optimize Solvent System via TLC (Target Rf = 0.2-0.5) cause_poor_separation->solution_tlc solution_load Solution 2: Reduce Sample Load cause_poor_separation->solution_load solution_gradient Solution 3: Use a Gradient Elution cause_poor_separation->solution_gradient solution_tlc->end_node solution_load->end_node solution_gradient->end_node

Caption: A decision-making flowchart for troubleshooting flash chromatography.

Data Summary Table: Recommended Starting Conditions

Compound ClassRecommended Stationary PhaseRecommended Mobile Phase SystemModifier
Basic Heterocycles (e.g., Pyridines, Imidazoles)Amine-functionalized Silica or Neutral/Basic AluminaDichloromethane/Methanol or Ethyl Acetate/Hexanes0.1-2% Triethylamine or 0.5-5% 7N NH3 in Methanol
Acidic Heterocycles (e.g., with COOH groups)Silica GelEthyl Acetate/Hexanes or Dichloromethane/Methanol0.1-1% Acetic Acid or Formic Acid
Highly Polar/Zwitterionic (e.g., Amino Acids)Reversed-Phase (C18) SilicaAcetonitrile/Water or Methanol/Water0.1% Formic Acid or Ammonium Acetate buffer
Acid-Sensitive Compounds Neutral Alumina or Deactivated SilicaEthyl Acetate/Hexanes0.1-1% Triethylamine

Experimental Protocol: Deactivating a Silica Gel Column

This protocol is useful when you only have silica gel available but need to purify a basic, acid-sensitive compound.

Objective: To reduce the acidity of the silica gel stationary phase to improve the chromatography of basic compounds.

Materials:

  • Packed silica gel column

  • Mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare a "deactivating solvent" by adding 1-3% triethylamine to your chosen starting mobile phase. For example, for 100 mL of 95:5 Hexanes:Ethyl Acetate, add 1-3 mL of TEA.

  • Pass a volume of this deactivating solvent equal to the volume of the silica gel in your column through the packed column.[4]

  • Discard the eluent that passes through. The silica gel is now "deactivated."

  • You can now proceed to load your sample and run the column with your standard mobile phase (with or without the TEA, depending on what your TLC analysis indicates is best for separation).

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • How to Select Mobile and Stationary Phase. (2024, January 4). Chromatography- Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chemtips. (2013, January 28). Columns Week Begins: The Fundamentals of Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/chemhelp. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.

Sources

Optimization

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination Reactions

Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to help you optimize your reaction conditions and achieve reliable, high-yielding results.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions often encountered when setting up an NBS bromination for the first time.

Q1: What is the primary role of NBS in allylic and benzylic bromination?

A1: N-Bromosuccinimide (NBS) serves as a reagent for the selective bromination of carbons adjacent to double bonds (allylic positions) or aromatic rings (benzylic positions).[1][2] Its key advantage over using elemental bromine (Br₂) is that NBS provides a constant, low-level concentration of Br₂ in the reaction mixture.[1][3][4] This controlled release is crucial for favoring the desired radical substitution pathway and minimizing competitive side reactions, such as the electrophilic addition of bromine across a double bond.[5][6]

Q2: My NBS reagent is yellow/brown. Can I still use it?

A2: Pure NBS is a white crystalline solid.[1][7] A yellow or brown discoloration indicates the presence of free bromine (Br₂), which forms upon decomposition over time.[7][8] While crude NBS can sometimes give better yields in Wohl-Ziegler reactions, impure NBS may lead to unreliable results and side reactions.[9] For optimal performance and reproducibility, it is highly recommended to purify discolored NBS by recrystallization from hot water before use.[8][9][10]

Q3: How do I choose between a radical initiator like AIBN and benzoyl peroxide (BPO)?

A3: Both azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common radical initiators used to start the reaction.[9][11] The choice depends primarily on the reaction temperature and solvent:

  • AIBN (Azobisisobutyronitrile): Typically decomposes between 60-80°C. It is often considered a "cleaner" initiator because its decomposition products (nitrogen gas and cyano-isopropyl radicals) are less likely to participate in side reactions.[12]

  • Benzoyl Peroxide (BPO): Decomposes at slightly higher temperatures (60-100°C) but can be initiated at lower temperatures with activators. Its decomposition generates benzoyloxy and phenyl radicals, which can occasionally lead to side products.[12]

For most standard reactions in solvents like acetonitrile or dichloromethane, AIBN is a reliable choice when refluxing at appropriate temperatures.[13]

Q4: What is the best solvent for an NBS bromination?

A4: The classic solvent is carbon tetrachloride (CCl₄) because it is non-polar, inert to radical conditions, and the succinimide byproduct is insoluble in it, providing a visual cue for reaction completion as it floats to the surface.[5] However, due to environmental and safety concerns, CCl₄ has been largely phased out.

Excellent, safer alternatives include:

  • Acetonitrile (CH₃CN): A polar aprotic solvent that works well for many NBS brominations.[5][14]

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃): Effective solvents, though the succinimide byproduct is more soluble, making workup by filtration less effective.[13][15]

  • Cyclohexane or Hexanes: Good non-polar alternatives if your starting material is soluble.[14]

The key is to use an anhydrous solvent, as water can hydrolyze NBS and the desired product.[7][9]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format, providing potential causes and actionable solutions.

Q5: My reaction isn't starting. TLC analysis shows only my starting material, even after several hours.

A5: This is a common initiation failure. Here are the most likely causes and how to troubleshoot them:

  • Cause 1: Inactive Initiator. The radical initiator (AIBN or BPO) may be old or decomposed.

    • Solution: Use a fresh bottle of initiator or recrystallize the old batch. Ensure the reaction temperature is high enough for the chosen initiator to decompose and generate radicals (e.g., >60°C for AIBN).[12]

  • Cause 2: Radical Inhibitors. Trace impurities in your starting material or solvent can act as radical scavengers, quenching the chain reaction before it can propagate. Dissolved oxygen is a common inhibitor.

    • Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Ensure your starting material is pure.

  • Cause 3: Insufficient Initiation Energy. Some reactions require an external energy source to kickstart the radical formation.

    • Solution: In addition to a chemical initiator, irradiate the reaction flask with a UV lamp or a standard incandescent light bulb.[2][9]

Q6: My reaction is messy, producing multiple spots on the TLC plate, and the yield of my desired product is low.

A6: Low yield and multiple products often point to side reactions or over-bromination.

  • Cause 1: Over-bromination. Using too much NBS can lead to di- or tri-brominated products, especially if multiple allylic or benzylic sites are available.[13][15]

    • Solution: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of NBS for mono-bromination.[16] Consider adding the NBS portion-wise over the course of the reaction to maintain a low concentration.

  • Cause 2: Competing Ionic Reactions. If the concentration of Br₂ or HBr becomes too high, electrophilic addition to double bonds can compete with the desired radical substitution.[5][6]

    • Solution: This is the core reason for using NBS. Ensure your NBS is pure (recrystallize if necessary) and the reaction is run in a non-polar solvent if possible to disfavor ionic pathways. Running the reaction in the dark (by wrapping the flask in foil) can also help suppress ionic pathways that might be light-induced.

  • Cause 3: Product Instability/Degradation. The brominated product itself might be unstable under the reaction conditions, especially with prolonged heating.

    • Solution: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, cool the reaction down immediately and proceed with the workup. Do not let it reflux unnecessarily for extended periods.

Q7: I'm observing bromination at an unexpected position on my molecule.

A7: This is a regioselectivity issue, often governed by radical stability.

  • Cause 1: Allylic Rearrangement. The intermediate allylic radical is often resonance-stabilized. If the resonance forms are not equivalent, the bromine can add to more than one carbon, leading to a mixture of constitutional isomers.[3][6][17]

    • Explanation: The bromine radical abstracts the most labile hydrogen to form the most stable radical intermediate. For allylic systems, this is the resonance-stabilized allylic radical. Bromination then occurs at either end of the conjugated system.[4][17]

    • Solution: Unfortunately, this is an inherent mechanistic feature. If a mixture is formed, you will need to rely on chromatographic separation. In some cases, changing the solvent polarity can slightly influence the product ratio, but complete control is difficult.

  • Cause 2: Vinylic vs. Allylic Bromination. While rare, direct bromination of the double bond can occur.

    • Solution: This again points to too high a Br₂ concentration. Use recrystallized NBS and ensure conditions favor the radical pathway (initiator, non-polar solvent).[6]

Q8: How do I effectively remove the succinimide byproduct and unreacted NBS during workup?

A8: The workup is critical for isolating a pure product. Succinimide can be particularly troublesome due to its polarity and moderate water solubility.[15][18]

  • Step 1: Quench Excess NBS. After cooling the reaction, quench any remaining reactive NBS. Add an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stir until the yellow color of bromine disappears.[16][18][19]

  • Step 2: Remove Succinimide.

    • Method A (Filtration): If you used a solvent where succinimide is insoluble (like the classic CCl₄ or cyclohexane), you can often remove the bulk of it by simple filtration before the aqueous quench.[5][18]

    • Method B (Aqueous Wash): After quenching, perform an aqueous extraction. Wash the organic layer multiple times with water or a saturated sodium bicarbonate (NaHCO₃) solution.[16][18] The bicarbonate wash helps remove any acidic byproducts and can improve the partitioning of succinimide into the aqueous layer. Follow with a brine wash to help break emulsions and remove residual water.[18]

  • Step 3: Final Purification. If succinimide persists, silica gel column chromatography is the definitive final step.[18] Choosing an appropriate solvent system (e.g., starting with a non-polar eluent like hexane and gradually increasing polarity with ethyl acetate) will separate your typically less polar brominated product from the highly polar succinimide.

Part 3: Key Mechanisms & Workflows

The Wohl-Ziegler Radical Chain Mechanism

The selective bromination with NBS proceeds via a radical chain reaction, known as the Wohl-Ziegler reaction.[2][9] Understanding this mechanism is key to troubleshooting.

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Br• Br• (Initiating Radical) 2 R•->Br• Trace Br₂ or NBS p1 Step 1: H Abstraction Allylic-H + Br• → Allyl Radical• + HBr Br•->p1 p3 Regeneration of Br₂ NBS + HBr → Succinimide + Br₂ p1->p3 HBr feeds into regeneration p2 Step 2: Bromination Allyl Radical• + Br₂ → Product + Br• p2->p1 Br• continues the chain t1 Radical Coupling e.g., Br• + Br• → Br₂ p2->t1 p3->p2 Br₂ feeds into bromination caption Fig. 1: Wohl-Ziegler Radical Chain Mechanism.

Caption: Fig. 1: Wohl-Ziegler Radical Chain Mechanism.

Troubleshooting Decision Workflow

When a reaction fails, a systematic approach can quickly identify the problem.

Troubleshooting start Low/No Product Yield check_sm TLC/LCMS shows mostly Starting Material? start->check_sm check_products TLC/LCMS shows multiple products? check_sm->check_products No init_fail Initiation Failure check_sm->init_fail Yes side_rxn Side Reactions Occurring check_products->side_rxn Yes degradation Product Degradation check_products->degradation No (Product streak?) sol1 1. Use fresh initiator (AIBN/BPO). 2. Increase temperature. 3. Degas solvent. 4. Irradiate with light. init_fail->sol1 sol2 1. Use 1.0-1.1 eq. NBS. 2. Recrystallize NBS. 3. Add NBS portion-wise. 4. Ensure anhydrous conditions. side_rxn->sol2 sol3 1. Monitor reaction closely. 2. Work up immediately upon completion. 3. Avoid prolonged heating. degradation->sol3 caption Fig. 2: Troubleshooting workflow for NBS brominations.

Caption: Fig. 2: Troubleshooting workflow for NBS brominations.

Part 4: Data Tables & Protocols

Table 1: Common Solvents and Initiators
ParameterCCl₄ (Classic)AcetonitrileDichloromethaneAIBNBPO
Type Non-polar SolventPolar Aprotic SolventPolar Aprotic SolventRadical InitiatorRadical Initiator
Boiling Point 77 °C82 °C40 °CN/AN/A
Key Feature Succinimide byproduct is insoluble.[5]Good general-purpose alternative.[5]Lower boiling point, good solubility."Clean" decomposition products.[12]Can initiate at various temperatures.[12]
Consideration Toxic and environmentally harmful.More polar, may favor ionic pathways slightly.Succinimide is soluble.[15]Requires T > 60°C for efficient decomposition.Radicals can sometimes cause side reactions.
Experimental Protocol: General Procedure for Benzylic Bromination

This protocol is a representative example and should be optimized for your specific substrate.

Disclaimer: Always conduct a thorough safety review before starting any new procedure. Reactions involving NBS can be exothermic.[7][20]

  • Reagent Preparation:

    • If your N-Bromosuccinimide (NBS) is yellow, recrystallize it from an equal weight of boiling water and dry the resulting white crystals under vacuum.[9][20]

    • Ensure your chosen solvent (e.g., acetonitrile) is anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzylic starting material (1.0 eq.).

    • Dissolve the starting material in the anhydrous solvent (approx. 0.1-0.2 M concentration).

    • Add recrystallized NBS (1.05 eq.) and the radical initiator (e.g., AIBN, 0.05 eq.) to the flask.

    • Flush the apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (e.g., ~82°C for acetonitrile).

    • For light-sensitive reactions or to ensure radical initiation, you may irradiate the flask with a 100W lamp.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS every 30-60 minutes. The reaction is typically complete when the starting material spot has been consumed (usually 1-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.[16][18]

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Wash the organic layer sequentially with 1M NaOH or saturated NaHCO₃ (to remove succinimide), water, and finally, brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[18]

    • Purify the crude material by silica gel column chromatography to obtain the pure brominated product.

References

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. [Link]

  • Chemistry LibreTexts. (2015, July 18). 14.2: Radical Allylic Halogenation. [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemitics. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • YouTube. (2018, February 9). Allylic Bromination Mechanism (with peroxides). [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Reddit. (2016, February 26). Solvent for NBS bromination. [Link]

  • ResearchGate. (2024, February 8). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2A: Reagent Purification. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Sciencemadness Discussion Board. (2019, January 28). Preparation of N-Bromosuccinimide. [Link]

  • American Chemical Society. (2022, January 19). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. [Link]

  • Reddit. (2021, January 16). Best reagent to quench excess NBS?. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Reddit. (2015, July 8). NBS Radical Bromination - anyone have experience running?. [Link]

  • ResearchGate. (2021, March 23). N-BromoSuccinimide (NBS) reaction. [Link]

  • Papaya T-Z. The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

Sources

Troubleshooting

Bromoquinoline Solutions: A Technical Guide to Ensuring Stability

Welcome to the Technical Support Center for bromoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sometimes challenging molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sometimes challenging molecules. Bromoquinolines are vital scaffolds in medicinal chemistry and materials science, but their stability in solution can be a critical factor influencing experimental reproducibility and the integrity of your results.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the stability issues you may encounter. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding bromoquinoline stability.

Q1: My bromoquinoline solution is changing color over time (e.g., turning yellow or brown). What is happening?

A change in solution color is a common visual indicator of compound degradation.[2][3] This is often due to oxidation or photodegradation, leading to the formation of colored byproducts.[3][4] The electron-rich quinoline ring system can be susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, or trace metal impurities.[3][4]

Q2: I'm observing precipitation in my bromoquinoline solution, even at concentrations that should be soluble. What could be the cause?

Precipitation can occur for two main reasons: either the compound's solubility limit has been exceeded in your chosen solvent system, or the compound is degrading into less soluble products.[2] Factors like changes in temperature or pH can also affect solubility.[5]

Q3: My biological or chemical assay results are inconsistent when using bromoquinoline solutions. Could this be a stability issue?

Absolutely. Inconsistent results are a classic sign of compound instability in the assay medium.[2][3][5] If the bromoquinoline is degrading over the time course of your experiment, the effective concentration of the active compound will decrease, leading to variability in your data.[3]

Q4: What are the primary factors that influence the stability of bromoquinolines in solution?

The key factors affecting the stability of bromoquinolines and related heterocyclic compounds in solution are:

  • pH: Both acidic and basic conditions can promote hydrolysis of functional groups or the quinoline ring itself.[4][5][6] Many compounds are most stable within a neutral pH range of 4 to 8.[6]

  • Light: Exposure to light, particularly UV light, can induce photodegradation, which may involve dehalogenation (loss of the bromine atom) or other molecular rearrangements.[3][5][7]

  • Temperature: Higher temperatures accelerate the rates of chemical reactions, including degradation pathways like hydrolysis and oxidation.[7][8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich quinoline scaffold.[3][4][7]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to resolving specific stability issues.

Issue 1: Progressive Discoloration of Bromoquinoline Solutions
  • Symptoms: A freshly prepared, colorless or pale-yellow solution gradually darkens to yellow, brown, or even black over minutes to hours.

  • Primary Suspects: Oxidation and/or Photodegradation.

  • Causality: The quinoline ring system is susceptible to oxidation, forming N-oxides or hydroxylated derivatives, which are often colored.[4] Photons from ambient or UV light can provide the energy to initiate degradation reactions, including the breaking of the carbon-bromine bond.[5]

Troubleshooting Steps:

  • Protect from Light: Immediately upon preparation, store your solutions in amber vials or wrap clear vials in aluminum foil.[5] This is the simplest and often most effective first step.

  • Deoxygenate Solvents: Before dissolving your bromoquinoline, purge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[5] This minimizes the potential for oxidation.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment.[2] Avoid using stock solutions that have been stored for extended periods, especially if their stability profile is unknown.

  • Evaluate Solvent Purity: Peroxide impurities in solvents like THF or dioxane can initiate oxidative degradation.[4] Use freshly opened bottles of high-purity solvents.

Issue 2: Unexpected Precipitation or Cloudiness
  • Symptoms: Your solution becomes cloudy or forms a visible precipitate, sometimes after a temperature change or addition to an aqueous buffer.

  • Primary Suspects: Poor solubility, pH-dependent solubility, or degradation to an insoluble product.

  • Causality: Bromoquinolines, with their polycyclic aromatic structure, often have low aqueous solubility.[9] The pH of the solution can significantly impact the solubility of bromoquinolines with ionizable functional groups (e.g., hydroxyl or amino groups).[2]

Troubleshooting Steps:

  • Optimize Solvent System: If working in aqueous media, consider the use of a co-solvent such as DMSO, DMF, ethanol, or methanol to improve solubility.[2][3][5] However, be mindful that the final concentration of the organic solvent should be compatible with your downstream application.

  • Control pH: For bromoquinolines with acidic or basic moieties, their solubility is pH-dependent.[3] Use buffered solutions and determine the optimal pH range for solubility and stability.

  • Conduct a Solubility Assessment: Before starting your main experiments, determine the kinetic or thermodynamic solubility of your bromoquinoline in the specific solvent and buffer systems you plan to use.[9]

  • Maintain Constant Temperature: Temperature fluctuations can cause a compound to precipitate if it is near its solubility limit. Store solutions at a constant, controlled temperature.[5]

Issue 3: Inconsistent Assay Performance and Loss of Potency
  • Symptoms: Variability in results between experimental runs, or a noticeable decrease in the expected biological or chemical activity over time.

  • Primary Suspects: Degradation in stock solution or assay medium.

  • Causality: The chemical integrity of the bromoquinoline is being compromised, reducing the concentration of the active molecule and potentially forming interfering byproducts.[2]

Troubleshooting Steps:

  • Perform a Pre-incubation Study: Incubate your bromoquinoline in the final assay buffer (without cells, enzymes, etc.) for the duration of your experiment.[3] Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by a stability-indicating method like HPLC to quantify the remaining parent compound.[3]

  • Analyze for Degradation Products: Use LC-MS to analyze your aged solutions. The appearance of new peaks with different mass-to-charge ratios is a strong indicator of degradation.[2][10] This can also provide clues about the degradation pathway.

  • Validate Stock Solution Stability: If you must use stock solutions, validate their stability under your specific storage conditions (e.g., -20°C, 4°C) over a relevant timeframe.

  • Prepare Fresh for Every Experiment: This is the gold standard for ensuring the integrity of your compound and the reproducibility of your results.[2]

Visualizing Degradation: Pathways and Workflows

Understanding the potential degradation pathways is key to preventing them. Below are diagrams illustrating common degradation routes and a typical workflow for assessing stability.

Bromoquinoline Bromoquinoline Hydrolysis_Product Hydroxyquinoline Bromoquinoline->Hydrolysis_Product  H₂O (Acid/Base) Oxidation_Product Quinoline-N-oxide / Quinone-like structures Bromoquinoline->Oxidation_Product  O₂ / H₂O₂ Photodegradation_Product Debrominated Quinoline / Rearranged Isomers Bromoquinoline->Photodegradation_Product  UV/Vis Light

Caption: Common degradation pathways for bromoquinolines in solution.

cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Prep->Oxidation Photo Photostability (ICH Q1B Light Source) Prep->Photo Thermal Thermal Stress (Solid/Solution, 80°C) Prep->Thermal Analysis Analyze Samples at Time Points (e.g., 0, 2, 6, 24h) by HPLC / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Pathway Identify Degradants & Elucidate Pathways Analysis->Pathway Method Develop Stability- Indicating Method Analysis->Method

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately quantifying the parent bromoquinoline in the presence of its degradation products.[11] Forced degradation studies are the cornerstone of developing such methods.[9][11][12]

Protocol 1: Forced Degradation (Stress Testing) of Bromoquinolines

Objective: To investigate the degradation pathways of a bromoquinoline under various stress conditions and to generate potential degradation products for analytical method development.[9][13]

Materials:

  • Bromoquinoline compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the bromoquinoline in a suitable organic solvent.[4]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[4][9]

    • Incubate the mixture at an elevated temperature (e.g., 60°C).[4][9]

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).[4]

    • Neutralize the aliquots with 0.1 M NaOH before analysis.[5][9]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[4][9]

    • Follow the same incubation and sampling procedure as for acid hydrolysis.[4]

    • Neutralize the aliquots with 0.1 M HCl before analysis.[5][9]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[9]

    • Keep the solution at room temperature, protected from light, and sample at specified time points.[5][9]

  • Photostability:

    • Expose a solution of the compound in a transparent container to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.[9][14]

    • A control sample should be wrapped in aluminum foil to protect it from light.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[9][10]

Data Presentation: Example Stability Data

The following table summarizes hypothetical data from a forced degradation study.

Stress ConditionIncubation Time (h)% Parent Compound RemainingNumber of Degradation Peaks
0.1 M HCl (60°C) 2485.2%2
0.1 M NaOH (60°C) 2467.5%3
3% H₂O₂ (RT) 2492.1%1
Photostability (ICH) 2478.9%4
Control (Dark, RT) 2499.8%0

By understanding and proactively addressing the factors that influence the stability of bromoquinolines, you can significantly improve the quality and reliability of your experimental data. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Connect Journals. (n.d.). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES.
  • BenchChem. (2025). Stability issues of 5-Bromoquinoxalin-6-amine in solution.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.
  • BenchChem. (2025). Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
  • BenchChem. (2025). Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions.
  • BenchChem. (2025). Stability issues of 5-Bromoquinazolin-4-OL in solution.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • dos Santos, L. F. B., de Oliveira, M. A. L., & de Oliveira, A. C. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2021, 1–11.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • BenchChem. (2025). Technical Support Center: 3-Bromoquinoline Chemistry.
  • Cuffin-Munday, E. (n.d.). Dalton Transactions Blog.
  • Glasnapp, A. (2022, March 16).
  • Pharmaguideline. (2025, April 9).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
  • Zhang, Y., Chen, H., Wang, Z., Zhang, Y., & Chen, J. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • Degradation pathway: Significance and symbolism. (2026, January 6).
  • BenchChem. (n.d.). Protocol for assessing Broxyquinoline degradation in experiments.
  • Ökten, S., Çakmak, O., & Şahin, E. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1993.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Sigma-Aldrich. (n.d.). 5-Bromoquinoline 97 4964-71-0.
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.
  • MDPI. (n.d.).
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • PubChem. (n.d.). 5-Bromoquinoline.
  • NIH. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC.
  • YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
  • YouTube. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes.
  • Khan Academy. (n.d.).

Sources

Optimization

Technical Support Center: Improving the Resolution of Quinoline Isomers in HPLC

Welcome to the technical support center for resolving quinoline isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving quinoline isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating structurally similar quinoline-based compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the laboratory.

Understanding the Challenge: The Quinoline Isomer Problem

Quinoline and its isomers, such as isoquinoline, are foundational structures in numerous pharmaceuticals and biologically active compounds.[1][2] Due to their structural similarity, these isomers often exhibit very close physicochemical properties, making their separation a significant chromatographic challenge.[3][4] Positional isomers, where functional groups are located at different positions on the quinoline ring, and enantiomers, which are non-superimposable mirror images, require highly selective HPLC methods for accurate quantification and isolation.[5][6]

This guide provides a structured approach to troubleshooting and method development, grounded in the principles of chromatographic theory and extensive practical experience.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of quinoline isomers.

Q1: My quinoline isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?

A1: Co-elution is the most frequent issue when separating isomers. The primary cause is insufficient selectivity of the chromatographic system. Here’s a systematic approach to address this:

Step 1: Evaluate Your Column Choice The stationary phase is the most critical factor for achieving selectivity between isomers.[7]

  • For Positional Isomers: Standard C18 columns often lack the specific interactions needed. Consider columns that offer alternative selectivities, such as:

    • Phenyl Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions with the aromatic quinoline ring system, which can differentiate between the electron cloud distributions of positional isomers.[3]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them highly effective for separating aromatic positional isomers.[3][8]

    • Embedded Polar Group (EPG) Phases: These columns can offer different selectivity profiles due to interactions with polar functional groups on the quinoline isomers.

  • For Enantiomers: The separation of enantiomers requires a chiral environment. You must use a Chiral Stationary Phase (CSP). Common CSPs for quinoline-type compounds include polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns.[6][9] Standard achiral columns like C18 or phenyl phases will not resolve enantiomers.[5]

Step 2: Optimize the Mobile Phase If your column choice is appropriate, the next step is to fine-tune the mobile phase.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter selectivity by changing how the analytes interact with the stationary phase.[10]

  • Adjust Mobile Phase pH: Quinoline and its isomers are basic compounds.[1][11][12] Their retention and selectivity can be highly dependent on the pH of the mobile phase.[13][14][15] The pKa of quinoline is approximately 4.9, while isoquinoline's pKa is around 5.4.[1][16][17] Operating at a pH close to the pKa can lead to poor peak shape and inconsistent results.[13] It is generally recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form. For quinolines, a mobile phase pH between 2.5 and 3.5 is often a good starting point to ensure they are consistently protonated.[18]

Experimental Protocol: pH Screening for Quinoline Isomers

  • Prepare Buffers: Prepare mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a buffer system like phosphate or formate.

  • Equilibrate the Column: For each pH condition, thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Inject the Sample: Inject your quinoline isomer mixture and observe the changes in retention time and resolution.

  • Analyze the Results: Plot resolution (Rs) against pH to determine the optimal pH for your separation.

Q2: I am observing significant peak tailing for my quinoline peaks. How can I improve the peak shape?

A2: Peak tailing for basic compounds like quinoline is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[18][19]

Solution 1: Adjust Mobile Phase pH As discussed above, operating at a low pH (e.g., 2.5-3.5) will protonate the quinoline isomers. This also has the effect of suppressing the ionization of residual silanol groups on the stationary phase, thereby minimizing the undesirable secondary interactions that cause peak tailing.[18]

Solution 2: Use a Silanol Blocker (Competitive Base) Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[18] A concentration of 0.05-0.1% TEA is a common starting point. However, be aware that TEA can suppress ionization in mass spectrometry detection.

Solution 3: Employ a High-Purity, End-Capped Column Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups.[7] Using a column specifically designed for good peak shape with basic compounds can significantly mitigate tailing.[20]

Solution 4: Check for Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[21] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition.

Q3: My retention times are drifting from one injection to the next. What is causing this instability?

A3: Inconsistent retention times are a sign of an unequilibrated system or a changing mobile phase.[7]

  • Insufficient Column Equilibration: This is the most common cause. When changing mobile phase composition or after a gradient run, the column needs sufficient time to re-equilibrate. Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase before each injection.[22]

  • Mobile Phase Volatility: If your mobile phase contains a volatile component (like TEA or formic acid) or if the organic and aqueous phases are not well-mixed, its composition can change over time due to evaporation.[7] Keep mobile phase reservoirs capped and ensure they are freshly prepared and well-mixed.

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. A column thermostat should be used to maintain a constant temperature, which will in turn provide stable retention times.[23]

  • Pump Performance: Inconsistent mixing or flow from the HPLC pump can also lead to retention time shifts. Regular pump maintenance is crucial.[24]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about method development for quinoline isomer separation.

Q4: What is the best type of HPLC column to start with for separating positional quinoline isomers?

A4: While there is no single "best" column for all applications, a phenyl-based column (e.g., Phenyl-Hexyl) is an excellent starting point.[3] The π-π interactions it offers are highly effective for differentiating the subtle electronic differences between positional isomers of aromatic compounds.[25] If a phenyl column does not provide adequate resolution, a PFP (pentafluorophenyl) column would be the next logical choice due to its multiple modes of interaction.[3]

Column TypePrimary Interaction Mechanism(s)Best Suited For
Standard C18 HydrophobicGeneral-purpose, non-polar compounds. Often insufficient for isomers.
Phenyl-Hexyl Hydrophobic, π-π interactionsPositional isomers of aromatic compounds like quinoline. [3][5]
PFP Hydrophobic, π-π, dipole-dipole, shape selectivityChallenging positional isomer separations.[3]
Chiral (e.g., Polysaccharide) Chiral recognition (inclusion, H-bonding, etc.)Enantiomers of chiral quinoline derivatives. [6][9]
Q5: Should I use reversed-phase, normal-phase, or HILIC for separating quinoline isomers?

A5:

  • Reversed-Phase (RP-HPLC): This is the most common and recommended mode for quinoline isomers. It is robust, reproducible, and compatible with a wide range of columns and aqueous/organic mobile phases.[26] The strategies discussed in this guide are all based on RP-HPLC.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane). While it can be used, it is often more difficult to control and less reproducible due to its sensitivity to water content in the mobile phase.[24]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for separating highly polar compounds that are not well-retained in reversed-phase.[27][28] Since quinoline and its simple isomers are not extremely polar (logP ≈ 2.0), HILIC would generally not be the first choice unless the isomers are substituted with highly polar functional groups.[16][29] HILIC offers a complementary selectivity to reversed-phase and can be a powerful tool in specific cases.[30][31]

Q6: How do I choose between isocratic and gradient elution?

A6:

  • Isocratic Elution: Uses a constant mobile phase composition. It is often preferred for the separation of a few closely related isomers where the retention times are similar. Isocratic methods are simpler, more robust, and do not require column re-equilibration between runs.[7]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This is useful when you have a complex mixture with a wider range of polarities or when you want to decrease the analysis time. For separating very closely eluting isomers, a shallow gradient around the elution point of the isomers can significantly improve resolution.[7][10][22]

Q7: Can temperature be used to improve the separation of quinoline isomers?

A7: Yes, temperature is a valuable tool for optimizing separations. Increasing the column temperature generally:

  • Decreases the viscosity of the mobile phase, leading to lower backpressure.

  • Increases the speed of mass transfer, which can result in sharper peaks and better efficiency.[23]

  • Can change the selectivity of the separation. The retention of different isomers may change to different extents with temperature, which can either improve or worsen the resolution.

It is worthwhile to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to see how it affects your specific separation. Always use a column oven to ensure a stable and uniform temperature.

Part 3: Visualizations and Workflows

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting poor resolution of quinoline isomers.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) or Co-elution CheckColumn Is the column appropriate? - Phenyl/PFP for positional isomers - Chiral for enantiomers Start->CheckColumn ColumnYes Yes CheckColumn->ColumnYes ColumnNo No CheckColumn->ColumnNo OptimizeMP Optimize Mobile Phase ColumnYes->OptimizeMP ChangeColumn Select an appropriate column (e.g., Phenyl-Hexyl or CSP) ColumnNo->ChangeColumn ChangeColumn->OptimizeMP AdjustpH Adjust pH (2.5-3.5) OptimizeMP->AdjustpH ChangeSolvent Change Organic Modifier (ACN vs. MeOH) AdjustpH->ChangeSolvent ShallowGradient Introduce a shallow gradient ChangeSolvent->ShallowGradient CheckTemp Optimize Temperature (e.g., 25-45°C) ShallowGradient->CheckTemp Success Resolution Achieved (Rs >= 1.5) CheckTemp->Success

Sources

Troubleshooting

Technical Support Center: Refining Protocols for Functionalizing the Carboxylic Acid Moiety

Welcome to the Technical Support Center for Carboxylic Acid Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxylic Acid Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the carboxyl group. The carboxylic acid is a cornerstone functional group in organic synthesis, yet its dual nature as both an acid and an electrophile presents unique challenges.[1][2][3] This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions, ensuring your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and solve problems effectively.

Question 1: I am observing very low to no yield of my desired amide or ester product. What are the potential causes and how can I improve the reaction?

This is one of the most common challenges in carboxylic acid functionalization. The root cause often lies in one of three areas: inadequate activation of the carboxylic acid, issues with the nucleophile, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and a nucleophile (like an amine or alcohol) is often inefficient. The hydroxyl group is a poor leaving group, and for amines, a simple acid-base reaction forms a highly unreactive ammonium carboxylate salt.[4][5] Activation is therefore critical.

    • The Problem: Your chosen coupling reagent may be inappropriate for your substrate, or it may have degraded. Carbodiimides like EDC and DCC are highly sensitive to moisture and can lose activity over time.[6][7]

    • The Solution:

      • Verify Reagent Activity: Use fresh or properly stored (desiccated at -20°C) coupling reagents.[6][7] Always allow reagents to warm to room temperature before opening to prevent moisture condensation.[7]

      • Choose a Stronger Activator: For sterically hindered substrates or electron-deficient amines, standard carbodiimide methods may fail.[8][9] Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride or acyl chloride, which are highly electrophilic.[9][10][11]

      • Incorporate Additives: The O-acylisourea intermediate formed during carbodiimide activation is highly reactive but unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[12] Adding N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable, yet still highly reactive, active ester, significantly improving yields.[12]

  • Nucleophile Reactivity Issues:

    • The Problem (Amines): Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.[8][9]

    • The Problem (Alcohols): Sterically hindered alcohols (secondary or tertiary) can physically block the approach to the activated carbonyl carbon, slowing the reaction rate.[13]

    • The Solution:

      • Increase Temperature: For sluggish reactions, particularly with hindered substrates, heating the reaction can provide the necessary activation energy.[14]

      • Use a More Reactive Intermediate: As mentioned above, converting the acid to an acyl halide can overcome the poor reactivity of the nucleophile.[15]

  • Equilibrium Limitations (Esterification):

    • The Problem: Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[13][16]

    • The Solution:

      • Use Excess Reagent: Employ a large excess of the alcohol (often the less expensive component) to push the equilibrium toward the product side via Le Chatelier's principle.[13][16]

      • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, which effectively drives the reaction to completion.[16]

Question 2: My reaction is messy, with multiple side products and difficulty in purification. What is going on?

Side reactions are a frequent complication. Identifying the likely unintended pathway is the first step to mitigating it.

Common Side Reactions & Prevention Strategies:

  • N-Acylurea Formation (Carbodiimide Coupling):

    • The Mechanism: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common and often difficult-to-remove impurity. This is especially problematic if the nucleophile is slow to react.

    • Prevention: The most effective strategy is to add NHS or HOBt to the reaction. These additives rapidly convert the O-acylisourea to an active ester, preventing the rearrangement.[4][12]

  • Racemization of Chiral Centers:

    • The Mechanism: When activating chiral carboxylic acids, especially α-amino acids, the process can facilitate the formation of an oxazolone intermediate. This intermediate has an acidic proton that can be easily removed, leading to racemization.

    • Prevention:

      • Use Additives: Additives like HOBt are known to suppress racemization during peptide coupling reactions.[17]

      • Choose Appropriate Reagents: Certain coupling reagents, like phosphonium (PyBOP) and aminium (HATU) salts, were developed specifically to minimize racemization compared to standard carbodiimide methods.[17]

      • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow the rate of enolization and subsequent racemization.

  • Diacylation of Amines:

    • The Mechanism: If the activated carboxylic acid is present in a large excess or is highly reactive, it can react twice with a primary amine, leading to the formation of an imide.

    • Prevention: Use a controlled stoichiometry, typically with a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine. Adding the activated acid solution slowly to the amine solution can also help minimize this side reaction.

Question 3: I'm struggling with the purification of my final product. How can I effectively remove unreacted starting acid and coupling byproducts?

Purification strategies depend heavily on the nature of your product and the impurities present.

Purification Techniques:

  • Acid-Base Extraction: This is the workhorse method for purifying neutral amide or ester products from an acidic starting material.

    • The Principle: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your neutral product remains in the organic layer.[18]

    • Pro-Tip: Perform multiple extractions with the basic solution to ensure complete removal of the starting acid.

  • Chromatography:

    • Normal Phase (Silica Gel): This is effective for many products, but polar byproducts like dicyclohexylurea (DCU, from DCC coupling) can be challenging to separate. DCU has limited solubility in many solvents and can sometimes be removed by filtration prior to chromatography.

    • Reversed-Phase (C18): This is an excellent technique for purifying polar compounds, including carboxylic acids and their derivatives.[19] It is particularly useful when normal phase chromatography fails to provide adequate separation.

  • Anion Exchange Resin:

    • The Principle: For isolating carboxylic acid products, an anion exchange resin can be used to "capture" the acidic product from a crude mixture. Neutral and basic impurities are washed away, and the purified acid is then eluted from the resin using a stronger acid solution.[20]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right activating agent for my carboxylic acid?

The choice is critical and depends on several factors.[4]

Activating Agent Class Examples Pros Cons Best For...
Carbodiimides EDC, DCC, DICMild conditions; Widely applicable; Water-soluble byproducts (EDC).[5][10]Potential for racemization; N-acylurea side product; DCC byproduct (DCU) is poorly soluble.[17]General amide and ester synthesis, bioconjugation (EDC).[12]
Acyl Halides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive intermediates; Drives reactions to completion.[10][15]Harsh conditions (often requires heat/base); Not suitable for sensitive substrates; Generates acidic byproducts (HCl).[17][21]Overcoming poor nucleophiles or sterically hindered substrates.
Phosphonium Salts PyBOP, PyAOPHigh efficiency; Low racemization.[17]More expensive; Byproducts can complicate purification.Peptide synthesis and reactions with sensitive, chiral substrates.
Aminium/Uronium Salts HATU, HBTUVery fast reaction rates; Low racemization; High yields.[9]Can be expensive; Potential for side reactions with the amine component.Difficult couplings, solid-phase peptide synthesis.

Q2: When should I use a protecting group for my carboxylic acid?

A protecting group is necessary when the carboxylic acid's acidic proton or its carbonyl group could interfere with another desired reaction in your synthetic sequence.[22]

  • To Mask the Acidic Proton: If you plan to use a strong base or a base-sensitive reagent (like a Grignard reagent), the acidic proton of the carboxylic acid will react first, quenching your reagent.[23] Protecting the acid as an ester (e.g., a methyl or tert-butyl ester) masks this acidity.[24][25]

  • To Prevent Nucleophilic Attack: If you need to perform a reaction where the carbonyl of the carboxylic acid could be attacked by a nucleophile (e.g., reduction of another functional group with a hydride reagent), protection is required.[22]

  • Orthogonal Protection: In complex molecules with multiple functional groups, "orthogonal" protecting groups are used, which can be removed under different, specific conditions without affecting each other. For example, a benzyl ester can be removed by hydrogenolysis, while a tert-butyl ester is removed with acid.[26]

Q3: What are the optimal pH conditions for the popular EDC/NHS coupling reaction?

This is a critical parameter for success. The reaction proceeds in two distinct steps, each with its own optimal pH range.[6]

  • Activation Step (Carboxylic Acid + EDC/NHS): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 . A common and highly recommended buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[6]

  • Coupling Step (Active Ester + Amine): This step, where the amine attacks the NHS ester, is most effective at a physiological to slightly basic pH, typically pH 7.0-8.5 . Phosphate-buffered saline (PBS) is a frequent choice for this stage.[6]

Crucially, avoid buffers containing primary amines or carboxylates (e.g., Tris, glycine, acetate), as they will compete in the reaction. [6][7]

Section 3: Key Experimental Protocols & Visualizations

Workflow for Carboxylic Acid Activation & Functionalization

The general logic involves converting the poor -OH leaving group into a better one, making the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) C Activated Intermediate (R-CO-LG) A->C Activation B Activating Agent B->C E Functionalized Product (R-CO-Nu) C->E Nucleophilic Attack F Byproduct (H-LG) C->F Leaving Group Displaced D Nucleophile (Nu-H) D->E

Caption: General workflow of carboxylic acid functionalization.

Protocol 1: General Procedure for Amide Bond Formation using EDC/NHS

This protocol details a robust method for coupling a carboxylic acid to a primary amine.

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS ester. Reaction progress can be monitored by TLC or LC-MS.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Addition: Cool the amine solution to 0 °C. Slowly add the activated NHS ester solution from step 3 to the amine solution via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up & Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mechanism of EDC/NHS Coupling

The addition of NHS is key to preventing side reactions and improving efficiency by forming a semi-stable active ester intermediate.

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive, Unstable) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea NH_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->NH_Acylurea Rearrangement (Undesired) NHSEster NHS Ester (Reactive, Semi-Stable) O_Acylisourea->NHSEster NHS NHS NHS->NHSEster Trapping Amide Amide Product NHSEster->Amide Amine Amine (R'-NH2) Amine->Amide

Sources

Optimization

Technical Support Center: Overcoming Difficulties in the Structural Elucidation of Bromoquinolines

Welcome to the technical support center dedicated to the structural elucidation of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in unamb...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the structural elucidation of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in unambiguously determining the structure of these important heterocyclic compounds. Bromoquinolines serve as critical precursors and scaffolds in medicinal chemistry, making their precise characterization paramount.[1]

This resource provides in-depth, troubleshooting-focused FAQs and technical guides. The content moves beyond simple procedural steps to explain the underlying scientific principles, ensuring you can adapt these methods to your specific research challenges.

General Workflow for Bromoquinoline Elucidation

A successful structural elucidation strategy relies on the synergistic use of multiple analytical techniques. The general workflow involves confirming the molecular weight and bromine presence with Mass Spectrometry (MS), mapping the proton and carbon framework with 1D and 2D Nuclear Magnetic Resonance (NMR), and, when necessary, determining the absolute configuration and solid-state conformation with X-ray Crystallography.

G cluster_0 Initial Analysis cluster_1 Detailed Structure Mapping cluster_2 Definitive Confirmation cluster_3 Final Structure MS Mass Spectrometry (Confirm MW & Br presence) NMR_1D 1D NMR (¹H, ¹³C) (Initial Framework) MS->NMR_1D Proceed if MW matches NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D If isomers possible NOESY NOESY / ROESY (Spatial Proximity) NMR_2D->NOESY For stereochemistry XRAY X-ray Crystallography (Absolute Structure) NMR_2D->XRAY If ambiguity remains STRUCTURE Final Elucidated Structure NMR_2D->STRUCTURE If structure is clear NOESY->XRAY If ambiguity remains NOESY->STRUCTURE Confirm stereochemistry XRAY->STRUCTURE Definitive proof

Caption: General workflow for bromoquinoline structural analysis.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows two molecular ion peaks of nearly equal height separated by 2 m/z units. What does this mean?

A1: This is the characteristic isotopic signature of a compound containing a single bromine atom.[2] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in almost a 1:1 ratio (approximately 50.7% and 49.3%, respectively).[3][4] Therefore, your sample contains a population of molecules with ⁷⁹Br (the M+ peak) and a nearly equal population with ⁸¹Br (the M+2 peak). This pattern is a definitive indicator for the presence of one bromine atom in your structure.[5][6]

Q2: I'm trying to distinguish between bromoquinoline regioisomers (e.g., 3-bromo- vs. 6-bromoquinoline). My ¹H NMR is complex. What's the best approach?

A2: While ¹H NMR is a starting point, unambiguously distinguishing regioisomers often requires a suite of 2D NMR experiments.[7] The most powerful combination is typically:

  • COSY (Correlation Spectroscopy): To identify which protons are coupled to each other (typically through 2-3 bonds), helping to map out the proton network on each ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.[9] This is crucial for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons that are 2-3 bonds away.[10] This is the key experiment for piecing the molecular puzzle together, as it allows you to connect fragments and definitively place the bromine atom by observing which carbons show long-range correlations to which protons.[11]

For example, in 3-bromoquinoline, the H-2 and H-4 protons will show HMBC correlations to carbons on the benzene ring, whereas in 6-bromoquinoline, protons on the benzene ring will show correlations to carbons in the pyridine ring, confirming the connectivity across the fusion.

Q3: The carbon atom attached to the bromine in my ¹³C NMR spectrum is either very broad or completely missing. Is my sample impure?

A3: This is a common phenomenon and usually does not indicate an impurity. It is caused by the quadrupolar moment of the bromine nucleus. Nuclei with a spin greater than 1/2, like ⁷⁹Br and ⁸¹Br, have a non-spherical charge distribution. This quadrupolar moment interacts with the local electric field gradient, leading to very rapid relaxation.[12] This rapid relaxation significantly shortens the lifetime of the excited state for both the bromine nucleus and, consequently, the directly attached carbon. According to the Heisenberg uncertainty principle, a very short lifetime (time domain) leads to a large uncertainty in energy (frequency domain), which manifests as a very broad NMR signal.[13] In many cases, the signal is broadened to the point that it becomes indistinguishable from the baseline noise.

Troubleshooting Guide: NMR Spectroscopy

Problem 1: Poor Resolution and Overlapping Signals in the Aromatic Region of ¹H NMR

Causality: The aromatic protons of the quinoline scaffold often resonate in a narrow chemical shift range (typically 7.0-9.0 ppm), leading to signal overlap that complicates analysis of coupling patterns and integrations.[2][14]

Troubleshooting Steps:

  • Change the Solvent: The chemical shifts of protons can be sensitive to the NMR solvent due to solvent-solute interactions. Rerunning the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can often alter the relative positions of the peaks, resolving the overlap.[15]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often separating overlapping multiplets.

  • Utilize 2D NMR: A 2D COSY experiment can help trace the connectivity between coupled protons even if their signals are partially overlapped in the 1D spectrum.[8]

Protocol: Optimizing a ¹³C NMR Experiment for a Missing C-Br Signal

Objective: To enhance the probability of observing the broad signal of a carbon directly attached to a bromine atom.

Methodology:

  • Increase Relaxation Delay (d1): The primary cause of signal loss is rapid quadrupolar relaxation.[16] By significantly increasing the relaxation delay (e.g., to 5-10 seconds from the standard 1-2 seconds), you allow the carbon nucleus magnetization to more fully return to equilibrium before the next pulse. This can improve the signal-to-noise ratio for rapidly relaxing carbons.

  • Increase the Number of Scans (ns): Broad signals have low peak height. Increasing the number of scans (e.g., to several thousand) is essential to improve the signal-to-noise ratio, which may make the broad signal visible above the baseline.

  • Use a Different Pulse Program: Consult your NMR facility manager about using a pulse program less sensitive to relaxation effects. Sometimes, experiments designed for quantitative analysis (which have longer delays) can be beneficial.

  • Process with Line Broadening: When processing the FID, apply a line-broadening factor (LB). While this reduces overall resolution, it can make a very broad, low-intensity signal more apparent by matching the filter to the signal's natural linewidth.

Problem 2: Ambiguous Regiochemistry After 1D and 2D NMR

Causality: Even with COSY, HSQC, and HMBC, the structure may remain ambiguous if key correlation peaks are missing or if isomers present very similar correlation patterns.

Troubleshooting Workflow:

G START Ambiguous Isomer (HMBC inconclusive) NOESY Run ¹H-¹H NOESY or ROESY Experiment START->NOESY CHECK_NOE Check for through-space correlations between rings or with substituents NOESY->CHECK_NOE STRUCTURE_A Structure A Confirmed (Key NOE observed) CHECK_NOE->STRUCTURE_A YES STRUCTURE_B Structure B Confirmed (Key NOE absent) CHECK_NOE->STRUCTURE_B NO CRYSTAL Ambiguity Persists: Proceed to X-ray Crystallography CHECK_NOE->CRYSTAL Still Ambiguous

Caption: Decision workflow for resolving isomeric ambiguity.

Solution: Nuclear Overhauser Effect (NOE) Spectroscopy A NOESY (or ROESY) experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[17][18] This is invaluable for distinguishing isomers where the key difference is the spatial proximity of certain groups. For instance, to distinguish between 5-bromoquinoline and 8-bromoquinoline, a NOE between H-4 and a proton on an adjacent substituent might be present in one isomer but absent in the other.

Troubleshooting Guide: Mass Spectrometry

Problem: The Molecular Ion Peak is Weak or Absent

Causality: Bromoquinolines, particularly with certain electron-donating or -withdrawing groups, can be prone to fragmentation upon ionization (especially with high-energy techniques like Electron Impact, EI).[19] The molecular ion may be so unstable that it fragments immediately, making its peak very small or undetectable.[20] A common fragmentation pathway is the loss of the bromine atom.[6]

Troubleshooting Steps:

  • Switch to a "Soft" Ionization Technique: If using EI, switch to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, significantly increasing the abundance of the molecular ion (often observed as the protonated molecule, [M+H]⁺) and reducing fragmentation.[21]

  • Look for Characteristic Fragments: Even if the molecular ion is missing, the fragmentation pattern can be informative. Look for a strong peak corresponding to [M-Br]⁺ (the mass of the molecule minus ~79 or ~81 amu).[2] Also, check the isotopic pattern of the fragment ions; any fragment that still contains the bromine atom will exhibit the characteristic 1:1 M+/(M+2)+ pattern.

Data Presentation: Isotopic Patterns for Bromine in MS

The presence and number of bromine atoms can be quickly identified from the isotopic distribution of the molecular ion cluster.

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M+, M+21 : 1
2M+, M+2, M+41 : 2 : 1
3M+, M+2, M+4, M+61 : 3 : 3 : 1

Table based on natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4]

Troubleshooting Guide: X-ray Crystallography

Problem: Difficulty Growing X-ray Quality Single Crystals

Causality: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Success depends on factors like purity, solvent choice, temperature, and nucleation rate.[22] Bromoquinolines can be challenging due to their relatively rigid, planar structures which may favor rapid precipitation over ordered crystal growth.

Troubleshooting Steps:

  • Ensure High Purity: Crystallization is highly sensitive to impurities, which can inhibit ordered lattice formation. Re-purify your compound using column chromatography, recrystallization, or sublimation before attempting to grow crystals. A common method for bromoquinolines involves recrystallization of their hydrobromide salt.[23][24]

  • Systematic Solvent Screening: Do not rely on a single solvent. Set up a crystallization screen using a variety of solvents in which your compound has moderate solubility.[25] Solvents that are too good will keep the compound in solution, while poor solvents will cause it to crash out as a powder.

  • Employ Multiple Crystallization Techniques: Different methods work for different compounds. Try several in parallel.

Experimental Protocols: Common Crystallization Techniques
TechniqueProtocolBest For
Slow Evaporation 1. Create a saturated or near-saturated solution of your compound.[26]2. Filter the solution into a clean vial.3. Cover the vial with a cap or foil pierced with a few small holes.4. Leave undisturbed in a vibration-free area for several days to weeks.[22]Compounds that are stable at ambient temperature and not overly sensitive to air or moisture.
Slow Cooling 1. Prepare a saturated solution in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[25]2. Filter the hot solution into a clean, sealed vial.3. Place the vial in an insulated container (like a Dewar flask with hot water) to allow it to cool to room temperature over many hours or days.[26]Compounds that show a significant increase in solubility with temperature.
Vapor Diffusion 1. Dissolve your compound in a small amount of a good solvent (Solvent 1).2. Place this solution in a small, open container (e.g., a small test tube).3. Place the small container inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a poor solvent (Solvent 2) in which your compound is insoluble but which is miscible with Solvent 1.4. Over time, the poor solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.Highly soluble compounds, as it provides very slow and controlled changes in solvent composition.
Liquid-Liquid Diffusion 1. In a narrow tube (like an NMR tube), add a concentrated solution of your compound.[25]2. Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is insoluble) on top.[26]3. Crystals will form at the interface where the two solvents slowly mix.When precise control over the rate of precipitation is needed.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps.

  • mass spectra - the M+2 peak. Chemguide.

  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.

  • Ch13 - Mass Spectroscopy. University of Calgary.

  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

  • Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry, University of Colorado, Boulder.

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

  • Growing Crystals That Will Make Your Crystallographer Happy. Texas A&M University, Department of Chemistry.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.

  • Growing Quality Crystals. MIT Department of Chemistry.

  • Method for producing 3-bromoquinoline. Google Patents (JP2001322979A).

  • HSQC, HMBC and H2BC v5. University of Oslo.

  • Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.

  • Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Organic Chemistry Data.

  • Improved 1H Resolution with 14N Decoupling. University of Ottawa NMR Facility Blog.

  • mass spectra - fragmentation patterns. Chemguide.

  • H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. YouTube.

  • Examples of common challenges encountered when using X-ray crystal structures. ResearchGate.

  • HSQC and HMBC. Columbia University NMR Core Facility.

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH).

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH).

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

  • Mass Spectrometry Fragmentation Patterns. Science Ready.

  • Dalton Transactions Blog. Royal Society of Chemistry.

  • 5.4: NOESY Spectra. Chemistry LibreTexts.

  • NMR Spectroscopy help! From qualitative analysis I already know it's some sort of halogenated toluene. Reddit.

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.

  • Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.

  • Quadrupolar Coupling. Chemistry LibreTexts.

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance.

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.

  • Quadrupolar relaxation in NMR. Reddit.

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Medium.

  • How to interpret a NOESY NMR spectrum. YouTube.

  • 3D Elucidation - Setting the Scene. Mestrelab Resources.

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. National Institutes of Health (NIH).

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

  • 13C NMR Chemical Shift. Oregon State University.

  • The X-ray crystallography phase problem solved thanks to AlphaFold and RoseTTAFold models: a case-study report. National Institutes of Health (NIH).

  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of Synthesized 3-Bromoquinoline-6-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. 3-Bromoquinoline-6-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. 3-Bromoquinoline-6-carboxylic acid is a vital heterocyclic building block in the synthesis of various pharmacologically active agents, including kinase inhibitors and anticancer therapeutics.[1][2] However, its synthesis is not without challenges, often leading to potential isomeric impurities that can confound biological assays and derail development timelines.[3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the robust structural validation of 3-Bromoquinoline-6-carboxylic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow that constitutes a self-validating system for ensuring the identity, purity, and structural integrity of your target compound.

The Challenge: Potential Isomeric Impurities

The synthesis of 3-Bromoquinoline-6-carboxylic acid can be complex, and side reactions may lead to the formation of various structural isomers. For instance, bromination might occur at other positions on the quinoline ring, or precursors might cyclize in unintended ways.[3][4] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for definitive validation.

Comparative Analysis of Core Validation Techniques

No single technique can provide a complete structural picture. True confidence is achieved through the convergence of data from orthogonal methods. Here, we compare the primary tools in the analytical chemist's arsenal for the structural elucidation of 3-Bromoquinoline-6-carboxylic acid.

Technique Primary Role Strengths Limitations
¹H & ¹³C NMR Definitive structural elucidation of the C-H framework and substitution pattern.Provides detailed information on proton/carbon environments, connectivity, and stereochemistry.[5]Relatively low sensitivity; requires milligram quantities of pure sample. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition (especially bromine).High sensitivity; confirms the presence of bromine via its characteristic isotopic pattern (M+ and M+2 peaks).[6][7]Provides limited information on isomerism; fragmentation patterns can be complex.
HPLC-UV Purity assessment and quantification; separation of isomers.Excellent for determining the purity of the sample and separating it from starting materials, byproducts, and isomers.[8][9]Does not provide direct structural information on its own; requires coupling with other detectors (like MS) for identification.
FTIR Spectroscopy Identification of key functional groups.Quick and effective for confirming the presence of the carboxylic acid (O-H and C=O stretches).[10]Provides a molecular "fingerprint" but lacks the detailed structural information of NMR.

An Integrated Workflow for Unambiguous Validation

We advocate for a logical, tiered approach to validation. This workflow ensures that time-intensive experiments are performed on material of sufficient purity, maximizing efficiency and data quality.

Structural_Validation_Workflow A Synthesized Crude Product B HPLC-UV Analysis (Purity Check & Isomer Separation) A->B H <95% Pure? B->H C Purification (e.g., Column Chromatography, Recrystallization) C->B Re-analyze D High-Resolution Mass Spectrometry (HRMS) E ¹H and ¹³C NMR Spectroscopy D->E F FTIR Spectroscopy E->F G Data Correlation & Final Structure Confirmation F->G H->C Yes H->D No (≥95% Pure)

Sources

Comparative

A Comparative Guide to the 1H NMR Spectra of 3-Bromoquinoline and 6-Bromoquinoline Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Quinolines, a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Quinolines, a privileged scaffold in numerous pharmaceuticals, present a common analytical challenge: differentiating positional isomers. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of two common isomers, 3-bromoquinoline and 6-bromoquinoline. By examining the subtle yet significant differences in their spectral data, we can appreciate the profound influence of substituent position on the electronic environment of the quinoline ring system.

The Foundational Principles: Substituent Effects on Chemical Shifts

The position of a substituent on the quinoline ring dramatically alters the electron density distribution, which in turn governs the chemical shifts (δ) of the ring protons in a ¹H NMR spectrum. The primary electronic interactions at play are the inductive and resonance effects of the bromine substituent.

  • Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density through the sigma bonds. This effect is strongest on the protons closest to the bromine and diminishes with distance.

  • Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density can either shield or deshield nearby protons, depending on the position of the substituent and the resulting resonance structures.

In the case of 3-bromoquinoline and 6-bromoquinoline, the interplay of these effects leads to distinct and predictable differences in their ¹H NMR spectra, providing a reliable method for their differentiation.

Comparative Analysis of ¹H NMR Spectra

The most significant differences in the ¹H NMR spectra of 3-bromoquinoline and 6-bromoquinoline arise from the position of the bromine atom, which influences the protons on both the pyridine and benzene rings of the quinoline scaffold.

3-Bromoquinoline: Disruption of the Pyridine Ring's Electronic Landscape

In 3-bromoquinoline, the bromine atom is directly attached to the pyridine ring. This placement has a pronounced effect on the protons of this ring, particularly H2 and H4. The strong electron-withdrawing inductive effect of bromine at C3 deshields the adjacent H2 and H4 protons, causing them to resonate at a lower field (higher ppm values).

6-Bromoquinoline: Perturbation of the Benzene Ring Protons

Conversely, in 6-bromoquinoline, the bromine is situated on the benzene ring. Its electronic influence is most strongly felt by the protons on this ring, namely H5 and H7. The ortho-proton H5 and the para-proton H8 will be the most affected. The meta-proton H7 will experience a lesser effect.

The following table summarizes the expected and reported ¹H NMR chemical shifts for both isomers.

Proton 3-Bromoquinoline (Predicted δ, ppm) 6-Bromoquinoline (Reported δ, ppm) Key Differentiating Features
H2 8.8 - 9.2 (d)~8.87 (dd)Significantly deshielded in 3-bromoquinoline due to proximity to bromine.
H3 ---~7.33 (dd)Absent in 3-bromoquinoline.
H4 8.2 - 8.6 (d)~7.93 (d)More deshielded in 3-bromoquinoline.
H5 ~7.9 (d)~7.86 (d)Significantly deshielded in 6-bromoquinoline due to the ortho-position of bromine.
H7 ~7.6 (t)~7.70 (dd)Influenced by the meta-position of bromine in 6-bromoquinoline.
H8 ~8.1 (d)~7.94 (d)

Note: The chemical shifts are reported for spectra taken in CDCl₃ and are subject to minor variations based on experimental conditions. The multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, and (dd) doublet of doublets.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data. The following is a general procedure for the analysis of bromoquinoline samples.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromoquinoline sample.[1]

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

    • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

Visualizing the Isomeric Difference and Workflow

The following diagrams illustrate the key structural differences and the general workflow for NMR-based structural elucidation.

Caption: Isomeric differences in bromoquinolines.

NMR_Workflow cluster_protocol Experimental Protocol cluster_analysis Spectral Analysis SamplePrep 1. Sample Preparation (5-10mg in CDCl3) InstrumentSetup 2. Instrument Setup (Lock & Shim) SamplePrep->InstrumentSetup DataAcquisition 3. Data Acquisition (Pulse & Acquire FID) InstrumentSetup->DataAcquisition DataProcessing 4. Data Processing (FT, Phase, Calibrate) DataAcquisition->DataProcessing ChemShift Chemical Shift (δ) - Electronic Environment DataProcessing->ChemShift Integration Integration - Proton Count ChemShift->Integration Multiplicity Multiplicity (Splitting) - Neighboring Protons Integration->Multiplicity Coupling Coupling Constants (J) - Connectivity Multiplicity->Coupling StructureElucidation Structure Elucidation Coupling->StructureElucidation

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry for Confirming Bromination

For researchers, scientists, and drug development professionals, the successful incorporation of a bromine atom into a molecule is a critical step in the synthesis of many pharmaceuticals and functional materials. Verify...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful incorporation of a bromine atom into a molecule is a critical step in the synthesis of many pharmaceuticals and functional materials. Verifying this incorporation is not merely a procedural checkpoint; it is a foundational requirement for ensuring the identity, purity, and ultimately, the efficacy and safety of the final product. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth comparison of mass spectrometry-based approaches for confirming bromination, grounded in scientific principles and practical application.

The Unmistakable Signature of Bromine: Isotopic Patterns

The most definitive evidence for the presence of bromine in a molecule is its unique isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This 1:1 isotopic distribution creates a characteristic pattern in the mass spectrum that is readily identifiable.

For a molecule containing a single bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3][4][5] This is referred to as the "M" and "M+2" peaks. The presence of this doublet is a strong indicator of successful bromination.[4][6]

The isotopic pattern becomes more complex with the addition of multiple bromine atoms, but it remains a predictable and powerful diagnostic tool.

  • One Bromine Atom: Results in an M and M+2 peak with a relative intensity ratio of approximately 1:1.[5][7]

  • Two Bromine Atoms: Produces M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[7][8]

  • Three Bromine Atoms: Leads to M, M+2, M+4, and M+6 peaks with a relative intensity ratio of approximately 1:3:3:1.[8]

This predictable pattern allows for the rapid confirmation of the number of bromine atoms incorporated into the target molecule.

Navigating the Analytical Landscape: A Comparison of MS Techniques

The choice of mass spectrometry technique is critical and depends on the physicochemical properties of the analyte and the desired information. The primary components to consider are the ionization source, which generates ions from the sample, and the mass analyzer, which separates these ions based on their m/z ratio.

Ionization Techniques: A Comparative Overview
Ionization TechniquePrincipleBest Suited ForAdvantagesLimitations
Electrospray Ionization (ESI) A soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.Polar and moderately polar small molecules, peptides, proteins, and oligonucleotides.[9][10]Gentle ionization preserves the molecular ion, minimizing fragmentation. High sensitivity.[11]Not suitable for nonpolar compounds. Can be susceptible to ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge ionizes the solvent, which then transfers charge to the analyte molecules.Nonpolar to moderately polar, thermally stable small molecules.[12][13]Can ionize less polar compounds than ESI.[11] Tolerant to higher flow rates and less susceptible to matrix effects than ESI.Can cause fragmentation in thermally labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy and promotes desorption and ionization of the analyte.Large molecules such as polymers, proteins, and DNA.[12][14]Can analyze high molecular weight compounds.[11] High sensitivity and relatively tolerant to salts.Sample preparation can be challenging. May cause fragmentation in some polymers.[14]
Mass Analyzers: Resolving the Details
Mass AnalyzerPrincipleResolutionMass AccuracyKey Strengths
Quadrupole Uses oscillating electrical fields to stabilize or destabilize the paths of ions passing through a set of four parallel rods.Low to moderateModerateRobust, cost-effective, and easy to use.[15][16] Excellent for quantitative analysis in selected ion monitoring (SIM) mode.
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance to determine its m/z.HighHighHigh acquisition speed, making it ideal for coupling with fast chromatography.[16][17] Excellent for identifying unknown compounds.
Orbitrap Traps ions in an orbital motion around a central, spindle-shaped electrode. The frequency of the ion's motion is related to its m/z.Very HighVery HighExceptional mass accuracy and resolution, enabling confident elemental composition determination.[18]

Experimental Workflows: From Sample to Spectrum

The successful analysis of a brominated compound by mass spectrometry relies on a well-defined workflow, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Crude or Purified Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile, Water) Sample->Dissolution Dilution Dilute to optimal concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Filtration Filter to remove particulates Dilution->Filtration Introduction Introduce sample via direct infusion or LC Filtration->Introduction Ionization Select ionization source (ESI, APCI, MALDI) Introduction->Ionization MassAnalysis Select mass analyzer (Quadrupole, TOF, Orbitrap) Ionization->MassAnalysis Detection Detect ions MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum IsotopicPattern Analyze for characteristic M/M+2 isotopic pattern Spectrum->IsotopicPattern MolecularIon Identify molecular ion peak Spectrum->MolecularIon Confirmation Confirm Bromination IsotopicPattern->Confirmation Fragmentation Analyze fragmentation pattern MolecularIon->Fragmentation Fragmentation->Confirmation

Figure 1. A generalized workflow for the confirmation of bromination using mass spectrometry.

Detailed Experimental Protocol: LC-MS Analysis of a Brominated Small Molecule

This protocol provides a general guideline for the analysis of a purified, brominated small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source and a TOF or Orbitrap mass analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the brominated compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[19]

    • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL.[19]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[19]

  • LC-MS System Configuration:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is a common choice for a wide range of small molecules.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Injection Volume: 1 - 5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

      • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

      • Scan Range: A typical range would be m/z 100-1000, ensuring it covers the expected molecular weight of the brominated compound.

      • Source Parameters: Optimize capillary voltage, gas flow rates, and temperatures for the specific instrument and analyte.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the data over the entire chromatographic run.

    • Process the data using the instrument's software.

    • Examine the mass spectrum of the chromatographic peak corresponding to the target compound.

    • Look for the characteristic 1:1 isotopic pattern of the M and M+2 peaks to confirm the presence of a single bromine atom.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze any observed fragmentation patterns to further support the structural elucidation.[20]

Fragmentation Patterns: A Deeper Dive into Structure

Beyond the molecular ion, the fragmentation pattern observed in a mass spectrum provides valuable structural information. For brominated compounds, the carbon-bromine (C-Br) bond is often one of the weaker bonds in the molecule and is prone to cleavage upon ionization.[20][21]

A common fragmentation pathway is the loss of a bromine radical (Br•), resulting in a fragment ion corresponding to the rest of the molecule.[6] This fragment ion will, of course, lack the characteristic bromine isotopic pattern. The presence of both the isotopic molecular ion and a logical fragment resulting from the loss of bromine provides compelling evidence for the structure of the brominated compound.

G Molecule R-Br (Molecule) Ionization Ionization (e.g., EI, ESI, APCI) Molecule->Ionization MolecularIon [R-Br]⁺˙ Molecular Ion (Shows Br isotopic pattern) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIon R⁺ Fragment Ion (Lacks Br isotopic pattern) Fragmentation->FragmentIon BromineRadical Br• (Neutral Loss) Fragmentation->BromineRadical

Sources

Comparative

A Comparative Guide to the Purity Assessment of 3-Bromoquinoline-6-carboxylic acid by High-Performance Liquid Chromatography

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromoquinoline-6-carboxylic acid. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromoquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction

3-Bromoquinoline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its molecular structure, featuring a quinoline core, a bromine substituent, and a carboxylic acid group, imparts specific physicochemical properties that are critical for the development of targeted pharmaceuticals. The purity of this intermediate is paramount, as even trace impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Consequently, a validated, high-resolution analytical method is essential for its quality control. HPLC stands as the premier technique for this purpose, offering the sensitivity and resolving power necessary to separate the main component from structurally similar impurities.

Chapter 1: Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate the optimal choice of stationary phase, mobile phase composition, and detector settings.

Physicochemical Profile:

  • Molecular Structure: The molecule contains a largely hydrophobic quinoline ring system, a polar carboxylic acid group, and a halogen substituent.

    • Carboxylic Acid (pKa₁): Estimated to be in the range of 3.5 - 4.5, typical for aromatic carboxylic acids.

    • Quinoline Nitrogen (pKa₂): The protonated quinoline nitrogen is expected to have a pKa around 4.0 - 5.0.

  • Predicted logP: The predicted octanol-water partition coefficient (XlogP) is approximately 2.8, indicating moderate hydrophobicity.[4]

  • UV Absorbance: Quinoline derivatives are known to be strong chromophores. The extended aromatic system suggests significant UV absorbance in the range of 250-350 nm.

Rationale for Method Design:

The dual acidic nature of the molecule presents a key challenge. To achieve sharp, symmetrical peaks in reversed-phase HPLC, it is crucial to suppress the ionization of both the carboxylic acid and the quinoline nitrogen. Operating the mobile phase at a low pH (typically ≤ 3.0) ensures that the carboxylic acid is protonated (in its neutral form) and the quinoline nitrogen is consistently protonated (in its charged form), preventing peak tailing and improving retention on a non-polar stationary phase.[5] The moderate hydrophobicity (logP ≈ 2.8) makes a C18 stationary phase an ideal starting point, offering sufficient hydrophobic interaction for good retention and separation from potential impurities.

Chapter 2: Primary HPLC Method (Method A): The Robust C18 Approach

This method is designed as a primary, high-performance protocol for the routine purity assessment of 3-Bromoquinoline-6-carboxylic acid, prioritizing resolution, peak shape, and reliability.

Experimental Protocol: Method A

1. Materials and Reagents:

  • 3-Bromoquinoline-6-carboxylic acid Reference Standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

2. Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (A good starting point for quinoline derivatives, should be optimized by running a UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (Equilibration)

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines:[6]

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Visualization of the HPLC Workflow

The following diagram outlines the standard operational workflow for the purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST SystemEquil->SST SampleInject Sample Injection SST->SampleInject If SST Passes Integration Peak Integration SampleInject->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: A standard workflow for HPLC purity analysis.

Chapter 3: Comparative Analysis with Alternative Methods

No single HPLC method is perfect for all scenarios. The choice of column and mobile phase can be altered to achieve different selectivity, which may be crucial for resolving specific co-eluting impurities.

Method B: Phenyl-Hexyl Stationary Phase
  • Rationale: A Phenyl-Hexyl column offers alternative selectivity based on π-π interactions between the phenyl ligands and the aromatic quinoline ring of the analyte. This can be particularly effective for separating impurities with subtle differences in their aromatic systems.

  • Key Change: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions.

  • Expected Outcome: Potential changes in elution order and improved resolution for aromatic impurities. Retention time of the main peak may decrease due to weaker hydrophobic interactions compared to a C18 phase.

Method C: Buffered Mobile Phase with Methanol
  • Rationale: Replacing Trifluoroacetic Acid (TFA) with a phosphate buffer (e.g., potassium phosphate) at pH 2.5 provides a different ionic environment and avoids the ion-pairing effects of TFA, which can sometimes interfere with mass spectrometry (MS) detection. Using methanol (MeOH) instead of acetonitrile (ACN) as the organic modifier alters solvent strength and selectivity, which can significantly impact the separation.

  • Key Changes:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Methanol.

  • Expected Outcome: Methanol typically provides different selectivity compared to acetonitrile. Peak shapes may be broader, but the resolution of certain critical pairs might improve. This method is also more MS-friendly than the TFA-based method.

Chapter 4: Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of the three methods, based on established chromatographic principles. This allows for an objective comparison to guide method selection.

ParameterMethod A (C18, ACN/TFA)Method B (Phenyl-Hexyl, ACN/TFA)Method C (C18, MeOH/Phosphate)
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsHydrophobic Interactions
Selectivity Excellent general-purpose selectivity for non-polar to moderately polar compounds.Enhanced selectivity for aromatic and unsaturated compounds.Different selectivity profile compared to ACN; useful for orthogonal screening.
Peak Shape Typically sharp and symmetrical due to the strong acidic modifier (TFA).Generally good peak shape, comparable to C18.Good peak shape, but may be slightly broader than with TFA.
Analysis Time Moderate, optimized via gradient elution.Potentially shorter retention for the main analyte.Potentially longer retention times due to methanol's lower solvent strength.
MS Compatibility Poor due to ion suppression by TFA.Poor due to ion suppression by TFA.Excellent, as phosphate buffers (if replaced with formic acid) are MS-compatible.
Ideal Use Case Routine QC, high-resolution impurity profiling.Resolving difficult aromatic impurities.Method development, LC-MS analysis, orthogonal verification.
Visualization of Method Selection Logic

The choice of an analytical method is a logical process guided by the properties of the analyte and the objectives of the analysis.

Method_Selection Analyte Analyte Properties (Acidic, Aromatic, Moderate logP) pH_Choice Low pH Mobile Phase (pH < 3) To suppress ionization Analyte->pH_Choice Objective Analysis Goal C18_Choice Primary Choice: C18 Column (Method A) Good hydrophobic retention Objective->C18_Choice Routine QC Phenyl_Choice Alternative: Phenyl-Hexyl (Method B) π-π Interactions Objective->Phenyl_Choice Aromatic Impurity Issue MS_Choice Alternative: Methanol/Volatile Buffer (Method C) MS-Friendly Objective->MS_Choice LC-MS Required pH_Choice->C18_Choice C18_Choice->Phenyl_Choice Alternative Selectivity C18_Choice->MS_Choice Orthogonal Method

Caption: Decision tree for selecting an appropriate HPLC method.

Chapter 5: Principles of Method Validation

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a formal process that provides documented evidence of a method's reliability. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity assessment of 3-Bromoquinoline-6-carboxylic acid is effectively achieved using reversed-phase HPLC. A C18 column with an acidified acetonitrile/water mobile phase (Method A) serves as a robust and high-resolution primary method suitable for most quality control applications. However, for challenging separations involving aromatic impurities or for applications requiring mass spectrometry compatibility, alternative methods utilizing a Phenyl-Hexyl column (Method B) or a methanol/volatile buffer mobile phase (Method C) provide valuable orthogonal selectivity. The choice of the final method should be guided by the specific analytical challenge and validated according to established regulatory guidelines to ensure data of the highest integrity.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoquinoline-6-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Quinoline Carboxylic Acid Inhibitors for Researchers

The quinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as the foundational stru...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as the foundational structure for a vast array of biologically active molecules. The addition of a carboxylic acid group transforms this scaffold into the quinoline carboxylic acid backbone, a motif present in numerous inhibitors targeting a diverse range of enzymes critical to cellular function and disease progression.

This guide provides a comparative analysis of different classes of quinoline carboxylic acid inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action against distinct enzyme families, present supporting experimental data, and provide detailed protocols for their evaluation. Our narrative is built on the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Chapter 1: The Classic Target: Inhibition of Type II Topoisomerases

Quinolone carboxylic acids, particularly the fluoroquinolones, are renowned for their potent antibacterial activity, which stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1] In eukaryotes, the analogous enzyme, topoisomerase II (Topo II), is a validated target for anticancer drugs.

Mechanism of Action: These inhibitors function by trapping the enzyme-DNA covalent complex, a transient intermediate in the topoisomerase catalytic cycle.[2] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis in cancer cells or bacterial death.

Comparative Performance of Topoisomerase Inhibitors

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeAssay TypeIC50 Value
Etoposide Human Topo IIαkDNA Decatenation47.5 ± 2.2 µM[2]
Teniposide Human Topo II(Not Specified)Varies
Ciprofloxacin Bacterial DNA GyraseSupercoiling Assay~1 µg/mL
Levofloxacin Bacterial DNA GyraseSupercoiling Assay~0.5 µg/mL
Experimental Protocols for Evaluating Topoisomerase Inhibitors
Protocol 1: Topoisomerase II kDNA Decatenation Assay

This biochemical assay assesses the ability of Topo II to separate interlocked kinetoplast DNA (kDNA) minicircles.[2][3][4] Inhibitors prevent the release of these minicircles, which can be visualized by agarose gel electrophoresis.

Rationale: kDNA is a large network of catenated DNA circles that cannot enter an agarose gel.[4] Active Topo II decatenates this network, releasing smaller, supercoiled minicircles that can migrate into the gel. An effective inhibitor will prevent this migration, causing the kDNA to remain in the loading well. This provides a clear, qualitative, and semi-quantitative measure of inhibition.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a 20-30 µL reaction mix for each sample in a microcentrifuge tube. For each reaction, combine:

    • 3 µL of 10x Topo II Assay Buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).[5]

    • 3 µL of 10 mM ATP.[2]

    • 0.2 µg of kinetoplast DNA (kDNA) substrate.[3][5]

    • Test inhibitor at desired concentrations (dissolved in DMSO; ensure final DMSO concentration is consistent and low, e.g., <2%).

    • Deionized water to adjust the volume.

  • Enzyme Addition: Add a pre-determined optimal amount of human Topoisomerase II enzyme to each tube to initiate the reaction.[2] This amount should be sufficient to cause complete decatenation in the vehicle control.

  • Incubation: Incubate the reactions for 30 minutes at 37°C.[3][5]

  • Reaction Termination: Stop the reaction by adding 4-6 µL of 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[6] To trap the cleavable complex, add 10% SDS (to a final concentration of 1%) and Proteinase K (to 50 µg/mL) and incubate for another 15-30 minutes at 37°C.[5]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[4][5] Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[3]

  • Visualization: Visualize the DNA bands under a UV transilluminator.[2] Catenated kDNA will remain in the well, while decatenated minicircles will appear as a distinct band migrating into the gel.

TopoII_Decatenation_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation & Termination cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, ATP, kDNA, Inhibitor) B 2. Add Topoisomerase II Enzyme A->B Initiate Reaction C 3. Incubate at 37°C for 30 min B->C D 4. Terminate Reaction (Add SDS, Proteinase K) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize Under UV Light E->F G Result Interpretation (Inhibition = kDNA in well) F->G

Workflow for Topoisomerase II kDNA Decatenation Assay.
Protocol 2: E. coli Gyrase ATPase Assay

Rationale: DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA.[7] This ATPase activity is essential for its function. The assay links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7] This provides a continuous, quantitative readout of enzyme activity and inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, prepare an assay mix containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT).[7]

    • Linear pBR322 DNA (stimulates ATPase activity).[7]

    • Phosphoenolpyruvate (PEP).[7]

    • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.[7]

    • NADH.[7]

  • Inhibitor Addition: Add the test quinoline carboxylic acid inhibitors to the appropriate wells. Include a positive control (e.g., novobiocin) and a negative (vehicle) control.[7]

  • Enzyme Addition: Add purified E. coli DNA gyrase to all wells except the negative control.[8]

  • Baseline Reading: Place the plate in a microplate reader and monitor the absorbance at 340 nm for a short period to establish a baseline.[7]

  • Initiate Reaction: Start the reaction by adding ATP to all wells.[7]

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a set temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).[7][9]

  • Data Analysis: Calculate the rate of NADH oxidation (slope of the absorbance vs. time curve).[9] Compare the rates in the presence of inhibitors to the vehicle control to determine the percent inhibition and calculate IC50 values.

Chapter 2: Targeting Pyrimidine Biosynthesis: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like cancer cells.[10] This makes DHODH a prime target in oncology and for inflammatory diseases. Structure-guided design has led to the development of potent 4-quinoline carboxylic acids as DHODH inhibitors.[10][11]

Mechanism of Action: These inhibitors typically bind in a hydrophobic pocket of the DHODH enzyme, near the binding site for ubiquinone. The carboxylate group of the quinoline is critical, often forming a salt bridge with a key arginine residue (e.g., R136) and a hydrogen bond with a glutamine (e.g., Q47), anchoring the molecule in the active site.[10]

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... DHODH DHODH dihydroorotate->DHODH orotate Orotate ump UMP orotate->ump ... downstream UTP, CTP (DNA/RNA Synthesis) ump->downstream DHODH->orotate Oxidation inhibitor 4-Quinoline Carboxylic Acids inhibitor->DHODH Inhibits

DHODH Inhibition in Pyrimidine Biosynthesis.
Comparative Performance of 4-Quinoline Carboxylic Acid DHODH Inhibitors

The following data is derived from a structure-guided design study targeting human DHODH.[10][11]

Compound IDKey Structural FeaturesDHODH IC50 (nM)
Brequinar (Reference Compound)~25 nM
Compound 3 (Lead Compound)250 ± 110 nM[10]
Compound 41 (Optimized Analog)9.71 ± 1.4 nM[10][11]
Compound 43 (Optimized Analog)26.2 ± 1.8 nM[10][11]
Experimental Protocol for DHODH Inhibition Assay

Rationale: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a cofactor, typically 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction, measured by a decrease in absorbance at 600 nm, is proportional to DHODH activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Substrate: Dihydroorotate (DHO).

    • Cofactor: Decylubiquinone.

    • Electron Acceptor: DCIP.

    • Enzyme: Purified recombinant human DHODH.

  • Reaction Setup: In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP to each well.

  • Inhibitor Addition: Add the test 4-quinoline carboxylic acid compounds at various concentrations. Include a positive control (e.g., Brequinar) and a vehicle control (DMSO).

  • Enzyme Pre-incubation: Add the DHODH enzyme to the wells and pre-incubate with the inhibitors for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the DHO substrate.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Chapter 3: Broader Anticancer Mechanisms: Kinase, Sirtuin, and HDAC Inhibition

Beyond topoisomerases and metabolic enzymes, the versatile quinoline carboxylic acid scaffold has been successfully adapted to inhibit key players in signal transduction and epigenetic regulation.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2.[12]

Compound ClassMost Active ExampleCK2 IC50 (µM)
Tetrazolo-quinoline-4-carboxylic acids(Specific derivative)0.65[12]
2-aminoquinoline-3-carboxylic acids(Specific derivative)~1.0 - 2.0[12]
SIRT3 and HDAC3 Inhibition

Sirtuins (SIRTs) and histone deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from proteins, influencing gene expression and other cellular processes.[13] Their dysregulation is common in cancer. Specific quinoline carboxylic acid derivatives have been developed as selective inhibitors for these enzymes.

  • SIRT3: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[14]

  • HDAC3: 2-phenylquinoline-4-carboxylic acid derivatives show significant selectivity for HDAC3 over other isoforms.[13][15]

Compound ClassTargetRepresentative IC50Key Feature
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT37.2 µM[14]Selective over SIRT1/SIRT2
2-phenylquinoline-4-carboxylic acid (D28)HDAC324.45 µM[13]Selective over HDAC1/2/6
Experimental Protocol for Fluorogenic HDAC/Sirtuin Activity Assay

Rationale: This is a common and sensitive method to measure the activity of Class I, II, and IV HDACs and Class III Sirtuins (which are NAD+-dependent). The assay uses a fluorogenic substrate containing an acetylated lysine. Deacetylation by the enzyme makes the substrate susceptible to a developer enzyme, which cleaves it to release a highly fluorescent molecule.

Step-by-Step Methodology:

  • Reaction Setup: In a black 96-well plate, set up the reactions.

    • For HDACs: Add HDAC assay buffer, the test inhibitor, and purified recombinant HDAC enzyme.

    • For Sirtuins: Add Sirtuin assay buffer, NAD+, the test inhibitor, and purified recombinant Sirtuin enzyme.

  • Enzyme Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic acetylated substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Develop Signal: Add the developer solution (containing a protease like trypsin) to each well. This terminates the deacetylase reaction and initiates the fluorescence-generating reaction.

  • Develop Incubation: Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (no enzyme control) and calculate percent inhibition relative to the vehicle control to determine IC50 values.

Chapter 4: Cellular Confirmation: Antiproliferative Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that this activity translates into a desired biological outcome, such as halting cancer cell proliferation.[16]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Comparative Antiproliferative Activity

Different quinoline carboxylic acid isomers show selective cytotoxicity against various cancer cell lines.[17][18]

CompoundCell LineActivity
Quinoline-2-carboxylic acidMCF7 (Breast), HeLa (Cervical)Significant growth inhibition[17][18]
Quinoline-4-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[17][18]
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[17][18]
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar inhibition with selectivity over non-cancerous cells[19]
Protocol 5: MTT Antiproliferative Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[21]

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Inhibitors A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for the MTT Cell Proliferation Assay.

Summary and Future Directions

The quinoline carboxylic acid scaffold demonstrates remarkable versatility, serving as a foundation for inhibitors targeting a wide range of enzymes crucial in bacteriology, oncology, and immunology.

Scaffold PositionCommon TargetsMechanism
Position 4 DNA Gyrase/Topo II, DHODH, HDAC3, SIRT3Stabilizes DNA-cleavage complex; Competes with cofactor; Binds catalytic zinc ion
Position 3 Protein Kinase CK2Competes with ATP in the kinase hinge region
Position 2 General AntiproliferativeVaried; can be modified for specific targets like HDACs/Sirtuins

The specific biological activity is profoundly influenced by the substitution pattern on the quinoline ring system. Lipophilic groups can enhance binding in hydrophobic pockets (e.g., DHODH), while specific functional groups can be introduced to chelate metal ions (e.g., HDACs) or form critical hydrogen bonds.

Future research will undoubtedly continue to exploit this privileged scaffold. The development of highly selective inhibitors for specific enzyme isoforms (e.g., individual HDACs or kinases) remains a key objective to improve therapeutic efficacy and minimize off-target effects. Furthermore, the application of quinoline carboxylic acids as chemical probes to explore novel biological pathways will continue to expand our understanding of cellular function and disease.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
  • BenchChem. (n.d.). Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.
  • TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • BenchChem. (2025). Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations.
  • Pommier, Y., et al. (2010). DNA cleavage assay for the identification of topoisomerase I inhibitors. Current Protocols in Pharmacology.
  • Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • Andersson, D. I., & MacGowan, A. P. (2003). Development of quinolone resistance. Cold Spring Harbor Perspectives in Medicine.
  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate.
  • GenoChem World. (n.d.). E. coli gyrase ATPase assay Kit Plus (enzyme included).
  • Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Sharma, P., & Sharma, R. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Yilmaz, M., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega.
  • Ghorab, M. M., et al. (2019). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Scientific Reports.
  • Unknown. (n.d.). ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit User Manual.

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Comparative

A-Senior-Application-Scientist's-Guide-to-Validating-Synthesized-Compounds-using-2D-NMR-Techniques

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundation...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a compound's proton and carbon environments, it often falls short in resolving the intricate connectivity and spatial arrangements within complex molecules.[1][2] This is where two-dimensional (2D) NMR techniques become indispensable, offering a higher level of structural detail by spreading information across two frequency dimensions, thereby resolving overlapping signals and revealing correlations between different nuclei.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the most common and powerful 2D NMR techniques for validating the structure of synthesized small molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The-Core-Techniques-A-Comparative-Overview

The four cornerstone 2D NMR experiments for small molecule structural elucidation are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, most commonly ¹³C or ¹⁵N.[3][5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and heteronuclei, typically over two to four bonds.[7][8][9]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of their through-bond connectivity.[10][11][12][13]

The strategic application of these techniques provides a comprehensive picture of a molecule's atomic framework and stereochemistry.

1.-COSY:-Mapping-the-Proton-Spin-Systems

The COSY experiment is often the first 2D technique employed after acquiring a 1D proton NMR spectrum. It is a homonuclear experiment, meaning it correlates nuclei of the same type (in this case, protons).[14]

Principle of Operation: The COSY experiment relies on J-coupling (or scalar coupling), which is the interaction between nuclear spins mediated through chemical bonds.[3][15] The resulting 2D spectrum displays the 1D proton spectrum along the diagonal, while off-diagonal "cross-peaks" indicate which protons are coupled to each other.[14][16]

Why and When to Use COSY:

  • To Establish Proton-Proton Connectivity: COSY is fundamental for identifying which protons are neighbors in a spin system. This allows for the piecing together of molecular fragments.[4][14]

  • Resolving Overlapping Multiplets: When multiplets in the 1D spectrum are crowded and difficult to interpret, the cross-peaks in a COSY spectrum can clearly delineate the coupling partners.[14]

Experimental Causality:

  • COSY-90 vs. COSY-45: The most common variant is the COSY-90, which uses a 90° pulse. A COSY-45, which uses a 45° pulse, can be advantageous for complex molecules as it reduces the intensity of diagonal peaks, making it easier to see cross-peaks near the diagonal. However, COSY-90 is generally more sensitive.[16]

Data Interpretation: A cross-peak at the intersection of the chemical shifts of two protons (say, Hₐ and Hₑ) confirms that these two protons are J-coupled. By "walking" through the COSY spectrum from one cross-peak to the next, one can trace out the entire spin system of a molecule.[16]

2.-HSQC:-Linking-Protons-to-their-Carbons

The HSQC experiment is a heteronuclear experiment that provides a direct, one-bond correlation between a proton and a heteronucleus, most commonly ¹³C.[3][5][6][17]

Principle of Operation: HSQC utilizes a pulse sequence called INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to transfer magnetization from the more sensitive protons to the less sensitive ¹³C nuclei and then back to the protons for detection.[5][17] This results in a highly sensitive experiment. The 2D spectrum shows the proton spectrum on one axis and the carbon spectrum on the other. Each peak in the spectrum represents a direct C-H bond.[5][6]

Why and When to Use HSQC:

  • Direct C-H Assignment: HSQC is the most reliable way to determine which proton is attached to which carbon.[18]

  • Resolving Carbon Spectra: In cases where the ¹³C spectrum is ambiguous, the HSQC can help assign carbon signals based on the chemical shifts of their attached protons.

  • Identifying CH, CH₂, and CH₃ groups: Edited HSQC experiments can differentiate between these groups by the phase of the cross-peak.[8]

Experimental Causality:

  • Sensitivity Enhancement: Because the experiment detects the more sensitive proton signals, HSQC is significantly more sensitive than directly detecting the ¹³C signals.[18] Quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.[5]

3.-HMBC:-Building-the-Carbon-Backbone

The HMBC experiment is another heteronuclear correlation experiment, but unlike HSQC, it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[7][8][19]

Principle of Operation: The HMBC pulse sequence is designed to suppress one-bond correlations while enhancing these longer-range interactions.[8][9] The resulting 2D spectrum connects protons to carbons that are two or three bonds away.

Why and When to Use HMBC:

  • Connecting Spin Systems: HMBC is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms.[19]

  • Assigning Quaternary Carbons: Since quaternary carbons do not appear in HSQC spectra, HMBC is the primary method for assigning their chemical shifts by observing correlations from nearby protons.[7][19]

  • Confirming Complex Structures: For intricate molecules, HMBC provides the long-range connectivity information needed to piece together the entire carbon skeleton.

Data Interpretation: A cross-peak in the HMBC spectrum between a proton and a carbon indicates they are two or three bonds apart. By analyzing these long-range correlations, one can build up the complete molecular structure.

4.-NOESY-and-ROESY:-Unveiling-3D-Structure

NOESY and ROESY are homonuclear experiments that provide information about the spatial proximity of protons, regardless of whether they are connected through bonds.[11][12][13]

Principle of Operation: These experiments rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[11][13] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it very sensitive to internuclear distances.[20]

Why and When to Use NOESY/ROESY:

  • Determining Stereochemistry: NOESY and ROESY are powerful tools for elucidating the relative stereochemistry of a molecule by showing which protons are on the same side of a ring or double bond.

  • Conformational Analysis: These experiments can provide insights into the preferred conformation of flexible molecules in solution.

NOESY vs. ROESY - A Critical Choice:

  • Molecular Size Matters: The choice between NOESY and ROESY is primarily dependent on the molecular weight of the compound.[11]

    • Small Molecules (MW < ~700 Da): NOESY is generally the preferred experiment, producing positive cross-peaks.[12]

    • Intermediate-Sized Molecules (MW ~700-1500 Da): NOESY signals can be very weak or even null.[10][11] In this regime, ROESY is the experiment of choice as it always produces positive cross-peaks.[10][11][13]

    • Large Molecules (MW > ~1500 Da): NOESY produces negative cross-peaks.

  • Artifacts: ROESY spectra can sometimes contain artifacts from TOCSY (Total Correlation Spectroscopy), which can complicate interpretation.[11]

A-Strategic-Workflow-for-Structural-Validation

A logical and efficient workflow for validating the structure of a newly synthesized compound using 2D NMR is essential.

Sources

Validation

A Senior Application Scientist's Guide to Quinoline Characterization: A Comparative Analysis of Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise characterization of quinoline and its derivatives is of paramount importance. As a foundational scaffold in numerous pharmaceuticals and bio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of quinoline and its derivatives is of paramount importance. As a foundational scaffold in numerous pharmaceuticals and biologically active compounds, its accurate identification, quantification, and structural elucidation are critical for drug discovery, quality control, and environmental monitoring.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques employed for quinoline characterization, supported by experimental data and field-proven insights to empower you in selecting the most appropriate methodology for your research.

The Analytical Imperative: Why Quinoline Characterization Matters

Quinoline (C₉H₇N) is a heterocyclic aromatic organic compound that forms the core of a wide array of molecules with significant biological activity, including antimalarial, anticancer, and anti-inflammatory agents.[2][3] The subtle substitution patterns on the quinoline ring can dramatically alter a compound's efficacy, toxicity, and metabolic profile. Consequently, robust analytical methods are essential to:

  • Confirm molecular identity and structure: Unambiguously verify the synthesis of the target quinoline derivative.

  • Quantify concentration: Accurately determine the amount of a quinoline compound in various matrices, from pharmaceutical formulations to biological samples.

  • Assess purity: Identify and quantify impurities, degradation products, and residual solvents.

  • Elucidate metabolic pathways: Trace the biotransformation of quinoline-based drugs in living systems.

This guide will navigate the analytical landscape for quinoline characterization, focusing on a comparative analysis of chromatographic and spectroscopic techniques.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for separating quinoline and its derivatives from complex mixtures, enabling accurate quantification and identification. The two most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a broad spectrum of compounds, including those that are non-volatile and thermally labile.[4] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[5]

Core Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact with the stationary phase to varying degrees, causing them to separate.

Experimental Protocol: Quantification of Quinoline-2-carboxylic Acid by RP-HPLC [6]

This protocol outlines a robust method for the quantification of Quinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[6]

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Quinoline-2-carboxylic acid reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), and Ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 289 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the Quinoline-2-carboxylic acid reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample containing Quinoline-2-carboxylic acid in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis of Quinoline Derivatives

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard & Sample B Dissolve in Appropriate Solvent A->B C Serial Dilution for Calibration Standards B->C D Filter through 0.45 µm Syringe Filter B->D E Inject into HPLC System C->E H Generate Calibration Curve C->H D->E F Separation on C18 Column E->F G UV Detection F->G I Integrate Peak Areas G->I J Quantify Quinoline Concentration H->J I->J GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., Ultrasonic) B Derivatization (if necessary) A->B C Filtration B->C D Inject into GC-MS System C->D E Vaporization & Separation in GC Column D->E F Ionization & Mass Analysis in MS E->F G Identify by Mass Spectrum & Retention Time F->G H Quantify using Calibration Curve G->H

Sources

Comparative

A Researcher's Guide to 3-Bromoquinoline-6-carboxylic Acid: Cross-Referencing Experimental Data with Literature Values

For researchers in medicinal chemistry, drug development, and materials science, the precise characterization of novel compounds is paramount. 3-Bromoquinoline-6-carboxylic acid, a substituted quinoline derivative, prese...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry, drug development, and materials science, the precise characterization of novel compounds is paramount. 3-Bromoquinoline-6-carboxylic acid, a substituted quinoline derivative, presents a scaffold of significant interest due to the established biological activities of the quinoline core, including antimicrobial and anticancer properties. This guide provides a comprehensive framework for cross-referencing experimentally obtained data for 3-Bromoquinoline-6-carboxylic acid with established literature values. We will delve into the causality behind experimental choices, provide detailed protocols for robust characterization, and present a comparative analysis to ensure the integrity of your research findings.

The Importance of Rigorous Characterization

In the synthesis of novel compounds, verifying the identity and purity of the target molecule is a critical, non-negotiable step. For a compound like 3-Bromoquinoline-6-carboxylic acid, where the bromine atom and carboxylic acid group impart specific reactivity and potential for further functionalization, unambiguous structural confirmation is the foundation upon which all subsequent biological or material science studies are built. Cross-referencing your experimental findings with known data ensures consistency, reproducibility, and confidence in your results.

Physicochemical Properties: A Comparative Analysis

The physical properties of a compound, such as its melting point and solubility, are fundamental parameters that provide initial indications of purity and inform downstream applications, including formulation and biological assays.

Table 1: Comparison of Physicochemical Properties
PropertyLiterature ValueExperimental Value
Melting Point Not explicitly found in literature[To be determined experimentally]
Solubility Not explicitly found in literature[To be determined experimentally]
Molecular Formula C₁₀H₆BrNO₂[1][2]N/A
Molecular Weight 252.07 g/mol [1][2][Confirm via Mass Spectrometry]
Experimental Protocol: Melting Point Determination

The melting point is a highly sensitive indicator of purity. Impurities typically depress and broaden the melting range.

Workflow for Melting Point Determination

A Sample Preparation: Finely powder a small amount of dry sample. B Capillary Loading: Pack 2-3 mm of the sample into a capillary tube. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Optional): Quickly heat to determine an approximate range. C->D For unknown compounds E Slow Heating: Heat slowly (1-2 °C/min) near the expected melting point. C->E For known approximate range D->E F Observation & Recording: Record the temperature range from the first drop of liquid to complete melting. E->F

Caption: Workflow for accurate melting point determination.

Experimental Protocol: Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and the preparation of solutions for biological screening. Dimethyl sulfoxide (DMSO) is a common solvent for initial biological testing due to its ability to dissolve a wide range of organic compounds.[3]

Procedure for Qualitative Solubility Testing:

  • Sample Preparation: Weigh approximately 1-2 mg of 3-Bromoquinoline-6-carboxylic acid into separate, clean vials.

  • Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, ethanol, DMSO) in a stepwise manner (e.g., 0.2 mL increments).

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Classification: Classify the solubility based on the amount of solvent required to fully dissolve the sample.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in 3-Bromoquinoline-6-carboxylic acid.

Table 2: Spectroscopic Data Comparison
TechniqueLiterature/Expected ValuesExperimental Data
¹H NMR Aromatic protons expected in the δ 7.0-9.0 ppm range. A deshielded singlet for the carboxylic acid proton (>10 ppm).[To be determined experimentally]
¹³C NMR Carboxyl carbon expected around 165-185 ppm. Aromatic carbons in the 110-150 ppm range.[To be determined experimentally]
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (1680-1710), C=C and C=N stretches (1400-1600).[To be determined experimentally]
Mass Spec. (m/z) Molecular ion peak [M+H]⁺ at ~252, with an M+2 isotope peak of similar intensity due to Bromine.[To be determined experimentally]

Note: While specific spectral data for 3-Bromoquinoline-6-carboxylic acid is not widely published, the expected values are derived from the known spectral characteristics of quinolines, carboxylic acids, and bromo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.

Workflow for NMR Sample Preparation and Analysis

A Sample Preparation: Dissolve 5-10 mg in a deuterated solvent (e.g., DMSO-d₆). B Transfer to NMR Tube: Filter the solution into a clean NMR tube. A->B C Instrument Setup: Place the tube in the NMR spectrometer and lock on the solvent signal. B->C D Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate parameters. C->D E Data Processing: Fourier transform, phase correction, and baseline correction. D->E F Spectral Analysis: Analyze chemical shifts, coupling constants, and integration. E->F

Caption: A streamlined workflow for NMR analysis.

Expected ¹H NMR Features: The spectrum should display distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The proton on the carbon adjacent to the nitrogen (C2) and the proton at C4 are typically the most deshielded. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, which will disappear upon the addition of D₂O.

Expected ¹³C NMR Features: The proton-decoupled ¹³C NMR spectrum should show ten distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the bromine will also show a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key FT-IR Absorptions for 3-Bromoquinoline-6-carboxylic Acid:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band typically in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.

  • C=C and C=N Stretches: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

  • C-Br Stretch: This absorption is typically found in the fingerprint region, below 800 cm⁻¹, and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Workflow for Mass Spectrometry Analysis

A Sample Preparation: Dissolve a small amount of sample in a suitable solvent. B Ionization: Introduce the sample into the mass spectrometer (e.g., via ESI). A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z). B->C D Detection: Detect the ions and generate a mass spectrum. C->D E Data Interpretation: Analyze the molecular ion peak and fragmentation patterns. D->E

Caption: The fundamental steps of mass spectrometry analysis.

Expected Mass Spectrum Features: The most crucial feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. For 3-Bromoquinoline-6-carboxylic acid (C₁₀H₆BrNO₂), the expected [M+H]⁺ peaks would be at approximately m/z 252 and 254. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[4]

Conclusion: A Self-Validating Approach to Chemical Synthesis

By systematically applying these experimental protocols and comparing the obtained data with expected values derived from chemical principles and data from related structures, researchers can confidently validate the synthesis of 3-Bromoquinoline-6-carboxylic acid. This rigorous, self-validating approach is fundamental to ensuring the quality and reliability of scientific research, particularly in the fields of drug discovery and materials science where the precise molecular structure dictates function.

References

  • PubChem. 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). [Link]

  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

  • ResearchGate. The Physical and Chemical Properties of Quinoline. [Link]

  • PubChem. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. [Link]

  • MDPI. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Validation

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Quinoline Derivatives

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is non-negotiable. Quinoline derivatives, a cornerstone of many therape...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is non-negotiable. Quinoline derivatives, a cornerstone of many therapeutic agents, present unique analytical challenges that demand robust and accurate methodologies. While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis, it relies on the availability of specific reference standards for every impurity, which is often a significant bottleneck in early development.[1][2]

This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the purity determination of quinoline derivatives.[3][4] We will explore the fundamental principles that make qNMR an authoritative technique, provide a direct comparison with conventional chromatographic methods, and detail a validated, step-by-step protocol for its implementation.

The Principle of qNMR: A Foundation of Trust

Unlike chromatographic techniques that rely on the response of a molecule to a detector (e.g., UV absorbance), qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5][6] This intrinsic linearity means that with a single, highly pure, and well-characterized internal standard, one can accurately quantify any NMR-active molecule in the sample without needing a reference standard of the analyte itself.[2][7] This capability establishes qNMR as a primary ratio method, capable of delivering results with metrological traceability to the International System of Units (SI).[8]

Comparative Analysis: qNMR vs. HPLC for Purity Determination

The choice of an analytical method is always a balance of its capabilities, throughput, and the specific question being asked. For purity determination, both qNMR and HPLC offer distinct advantages and are often best used as orthogonal techniques to build the highest level of confidence in a material's quality.[9][10]

analytical_comparison cluster_qnmr Quantitative NMR (qNMR) cluster_hplc High-Performance Liquid Chromatography (HPLC) qnmr_center qNMR qnmr_attr1 Primary Ratio Method qnmr_center->qnmr_attr1 qnmr_attr2 Structure-Specific Quantitation qnmr_center->qnmr_attr2 qnmr_attr3 No Analyte-Specific Standard Needed qnmr_center->qnmr_attr3 qnmr_attr4 Non-Destructive qnmr_center->qnmr_attr4 qnmr_attr5 Lower Throughput qnmr_center->qnmr_attr5 hplc_center HPLC-UV hplc_attr1 Separation-Based Technique hplc_center->hplc_attr1 hplc_attr2 Detector-Dependent Response hplc_center->hplc_attr2 hplc_attr3 Requires Analyte-Specific Standards hplc_center->hplc_attr3 hplc_attr4 Destructive hplc_center->hplc_attr4 hplc_attr5 Higher Throughput hplc_center->hplc_attr5 main Purity Determination of Quinoline Derivatives main->qnmr_center Direct Measurement main->hplc_center Indirect Measurement (via Response Factor)

Caption: Comparison of qNMR and HPLC for purity determination.

The following tables summarize the key performance characteristics and provide hypothetical purity data for a batch of 8-Methylquinoline.

Table 1: Comparison of Analytical Techniques for Purity Determination

Feature Quantitative NMR (¹H qNMR) HPLC-UV
Principle Direct proportionality between signal integral and molar concentration.[5] Separation by chromatography, detection by UV absorbance.[1]
Reference Standard Requires a single, certified internal standard (e.g., maleic acid).[1] Requires a certified reference standard of the main component and each impurity for accurate quantitation.[1]
Specificity High; quantifies specific protons in a molecule's structure. High; separates components based on physico-chemical properties.
Sample Throughput Lower, especially with long relaxation delays required for accuracy.[9] Higher; automated systems can run many samples sequentially.[9]
Sample Consumption Higher (typically 10-20 mg).[11][12] Lower (micrograms).[9]
Destructive? No, the sample can be recovered.[9] Yes.[9]
Regulatory Acceptance Accepted by major pharmacopeias (USP, Ph. Eur.) as a primary method.[4][8][13] The most common and well-established method in regulatory filings.[3]

| Information Provided | Purity, structural confirmation, and identification of impurities in a single experiment. | Purity relative to a standard, impurity profile. |

Table 2: Hypothetical Purity Determination Results: 8-Methylquinoline (Batch #8MQ-0124)

Method Purity (%) Relative Standard Deviation (RSD, n=3) Key Considerations
¹H qNMR 99.1 0.2% Result is an absolute purity value based on the mass balance against a certified internal standard. The value accounts for non-proton-containing impurities (e.g., inorganic salts).[10]
HPLC-UV (Area %) 99.6 0.1% This value assumes all impurities have the same UV response as 8-Methylquinoline, which can lead to over- or under-estimation of true purity.[1]

| HPLC-UV (with RRFs) | 99.2 | 0.1% | Requires the synthesis and qualification of all major impurities to determine their Relative Response Factors (RRFs). This is the most accurate chromatographic method but is resource-intensive.[1] |

Experimental Protocol: Purity of 8-Methylquinoline via ¹H qNMR

This protocol is designed as a self-validating system, incorporating checks and best practices to ensure data integrity, as recommended by regulatory bodies like the USP.[8]

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: Maleic acid is chosen as the internal standard. Its vinyl protons produce a sharp singlet in a region (around 6.3 ppm in DMSO-d₆) that typically does not overlap with the aromatic signals of quinoline derivatives.[14] It is non-volatile, stable, available as a certified reference material (CRM), and soluble in the chosen solvent.[15][16]

  • Solvent Selection: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including many nitrogen-containing heterocycles.[12] Its residual proton signal does not interfere with the regions of interest for the analyte or the internal standard.

  • Relaxation Delay (d1): This is the most critical parameter for quantitation. A long delay (≥ 5 times the longest T₁ relaxation time of any proton being integrated) is essential to allow all protons to fully relax back to thermal equilibrium before the next pulse.[9][14] Failure to do so results in signal saturation and inaccurate integrals. A conservative value of 30-60 seconds is often used when T₁ values are unknown.

  • Pulse Angle: A 90° pulse angle is used to ensure maximum signal generation for each scan.

Workflow Diagram

qnmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately weigh ~15 mg of 8-Methylquinoline weigh_is 2. Accurately weigh ~10 mg of Maleic Acid (CRM) dissolve 3. Co-dissolve in ~0.7 mL DMSO-d6 in a vial weigh_is->dissolve vortex 4. Vortex for 60s to ensure complete dissolution dissolve->vortex transfer 5. Transfer to a high-quality 5 mm NMR tube vortex->transfer setup 6. Insert sample, lock, tune, and shim spectrometer transfer->setup params 7. Set quantitative parameters (e.g., d1 = 60s, 90° pulse) setup->params acquire 8. Acquire spectrum (e.g., 16 scans) params->acquire process 9. Apply Fourier Transform, phase and baseline correct acquire->process integrate 10. Integrate selected analyte and internal standard signals process->integrate calculate 11. Calculate purity using the qNMR equation integrate->calculate

Caption: Step-by-step workflow for qNMR purity determination.

Step-by-Step Methodology

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz)

  • Microbalance (readability ± 0.01 mg or better)

  • High-quality 5 mm NMR tubes

  • 8-Methylquinoline (analyte)

  • Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • DMSO-d₆ (≥99.9% D)

Procedure:

  • Preparation:

    • Accurately weigh approximately 15 mg of 8-Methylquinoline into a clean, dry glass vial. Record the mass (m_analyte) precisely.[11]

    • To the same vial, add approximately 10 mg of the maleic acid internal standard (IS). Record the mass (m_IS) precisely.[15] The goal is a near 1:1 molar ratio to minimize integration errors.[11]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Cap the vial and vortex for at least 60 seconds to ensure both components are fully dissolved. Visually inspect for any remaining solid material.[12]

    • Carefully transfer the solution into an NMR tube.[17]

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock on the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity. The line shape of the analyte peak should be as sharp as possible.[18]

    • Tune and match the probe for the ¹H channel.

    • Set up the acquisition parameters as detailed in Table 3. A high signal-to-noise ratio (S/N > 250) is recommended for high precision.[11]

Table 3: Recommended ¹H qNMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Field ≥ 400 MHz Higher field provides better signal dispersion and sensitivity.[11]
Pulse Program Standard single pulse (e.g., 'zg' on Bruker) The simplest pulse program is best to avoid quantitation artifacts.[11]
Pulse Angle (p1) 90° Maximizes signal intensity per scan.
Relaxation Delay (d1) 60 s Ensures full relaxation of all protons for accurate integration.[9]
Acquisition Time (aq) ≥ 3 s Ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[11]
Number of Scans (ns) 16 Provides a good S/N ratio in a reasonable time. Adjust as needed.

| Temperature | 298 K (regulated) | Stable temperature ensures stable chemical shifts and line shapes.[19] |

  • Data Processing and Calculation:

    • Apply an exponential multiplication (line broadening of 0.3 Hz) to the FID to improve the S/N ratio.

    • Perform Fourier Transformation.

    • Manually phase the spectrum carefully. This is a critical step for accurate integration.

    • Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[19]

    • Integrate a well-resolved signal from the analyte (e.g., the methyl singlet of 8-Methylquinoline) and the singlet from the internal standard (maleic acid).

    • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal (e.g., N_analyte = 3 for the methyl group; N_IS = 2 for maleic acid)

    • MW : Molecular Weight ( g/mol )

    • m : Mass (mg)

    • Purity_IS : Purity of the certified internal standard

Conclusion: An Indispensable Tool for Modern Drug Development

Quantitative NMR has matured into a robust and reliable technique that is increasingly recognized by regulatory bodies for pharmaceutical analysis.[8][20] For the purity determination of quinoline derivatives and other APIs, it offers a distinct advantage over traditional methods by providing a direct, absolute measure of purity without the need for analyte-specific reference standards.[21][22] While HPLC remains invaluable for high-throughput screening and impurity profiling, the integration of qNMR into analytical workflows provides a higher level of certainty and structural confirmation. This orthogonal approach, leveraging the strengths of both techniques, represents the gold standard for ensuring the quality and safety of pharmaceutical materials.

References

  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
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  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
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  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
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  • qNMR Purity Recipe Book (1 - Sample Prepar
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Comparative

comparing the biological activity of bromoquinoline vs chloroquinoline derivatives

An In-Depth Comparative Guide to the Biological Activity of Bromoquinoline vs. Chloroquinoline Derivatives Introduction: The Quinoline Scaffold and the Decisive Role of Halogenation The quinoline scaffold, a bicyclic aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Bromoquinoline vs. Chloroquinoline Derivatives

Introduction: The Quinoline Scaffold and the Decisive Role of Halogenation

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] A key strategy for modulating the efficacy and pharmacological profile of these derivatives is halogenation—the introduction of halogen atoms such as chlorine (Cl) or bromine (Br) onto the quinoline ring.

Halogenation profoundly influences a molecule's physicochemical characteristics.[1] It can alter lipophilicity, which affects cell membrane permeability, and modify the electronic properties of the aromatic system, thereby impacting how the molecule interacts with its biological targets.[4][5] The choice between a bromo- or chloro-substituent is not arbitrary; these halogens possess distinct sizes, electronegativities, and abilities to form halogen bonds, leading to nuanced but significant differences in biological outcomes.

This guide provides a comparative analysis of the biological activities of bromoquinoline versus chloroquinoline derivatives, synthesizing experimental data to guide researchers and drug development professionals in their quest for novel, potent therapeutic agents. We will explore their comparative efficacy in oncology, microbiology, and parasitology, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activities: A Tale of Two Halogens

While direct, head-to-head comparative studies across all biological domains are not always available, a synthesis of existing research on various halogenated quinoline derivatives provides critical insights into their structure-activity relationships (SAR).[4] The emerging consensus is that both chloro- and bromo-substitutions can yield highly active compounds, with the optimal choice being context-dependent on the specific disease target.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Both bromoquinoline and chloroquinoline derivatives have demonstrated significant potential as cytotoxic agents against a variety of cancer cell lines.[1][4] The position and nature of the halogen substituent are critical in determining the potency of these compounds.[1][5]

  • Chloroquinoline Derivatives: Specific 2-chloroquinoline derivatives have served as precursors for compounds exhibiting notable cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[4][6] The well-known antimalarial drug Chloroquine, a 7-chloroquinoline, is itself being repurposed and investigated as an adjuvant in cancer therapy, partly due to its ability to inhibit autophagy, a process cancer cells often use to survive stress.[7]

  • Bromoquinoline Derivatives: Bromo-substituted quinolines have also shown potent anticancer effects. For instance, 5,7-dibromo and 6,8-dibromo derivatives have displayed significant inhibitory activity against glioblastoma (C6), cervical cancer (HeLa), and colon adenocarcinoma (HT29) cell lines.[1] Furthermore, certain novel brominated methoxyquinolines and nitrated bromoquinolines have exhibited strong antiproliferative effects where their precursors showed none.[8]

The data suggests that the presence of multiple bromine atoms can enhance cytotoxic activity, as seen in the comparison of di- and tetra-brominated quinolines.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bromo-Derivatives
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[1]
HeLa (human cervical cancer)26.4[1]
HT29 (human colon adenocarcinoma)15.0[1]
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[1]
HT29 (human colon adenocarcinoma)26.2[1]
Chloro/Iodo-Derivative
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)HuCCT1 (human cholangiocarcinoma)2.9[1]
TFK-1 (human cholangiocarcinoma)3.5[1]

Note: The presented compounds have different substitution patterns in addition to the halogen, which influences their activity.

Antimicrobial Activity: Combating Pathogenic Microbes

Halogenated quinolines are a promising class of antibacterial agents. The introduction of chlorine or bromine can enhance their ability to penetrate bacterial cells and interfere with essential processes.

  • Chloroquinoline Derivatives: Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[4][9] Some derivatives exert their effect by targeting bacterial enzymes like DNA gyrase B.[9]

  • Bromoquinoline Derivatives: Bromo-substituted quinolines have also proven effective. For example, 6-Bromoquinolin-4-ol derivatives have shown significant potential against multidrug-resistant strains, including ESBL-producing E. coli and methicillin-resistant S. aureus (MRSA).[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Bromo-Derivatives
6-bromo-4-(4-methoxyphenoxy)quinolineESBL E. coli6.25[10]
MRSA6.25[10]
Chloro-Derivatives
Quinolone coupled hybrid (5d)S. aureus0.25[11][12]
B. subtilis0.125[11][12]
E. coli4[11][12]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)E. coli12.5[9]

The data indicates that both chloro- and bromo- derivatives can be potent antibacterial agents, with specific substitution patterns leading to broad-spectrum activity or targeted efficacy against resistant strains.

Antimalarial Activity: A Legacy and a Future

The quinoline core is synonymous with antimalarial therapy, largely due to the historic success of Chloroquine (CQ) , a 4-amino-7-chloroquinoline.[13][14] CQ acts by accumulating in the acidic digestive vacuole of the malaria parasite, where it interferes with the detoxification of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite.[14][15]

The rise of CQ-resistant (CQR) strains of Plasmodium falciparum has necessitated the development of new analogs.[15][16] This research has included modifications of the quinoline core, including the substitution of chlorine with bromine.

  • Chloroquine and its Analogs: Despite resistance, the 7-chloroquinoline scaffold remains a critical pharmacophore.[16] Research focuses on modifying the side chain to restore activity against CQR strains.[17] For example, bisquinoline derivatives, which feature two 7-chloroquinoline units, have shown potent activity by inhibiting hematin polymerization.[18]

  • Bromoquine and other Bromo-Derivatives: Bromoquine, a direct analog of chloroquine, has been studied in the context of overcoming resistance.[19] Other bromo-derivatives, like 2-bromoneocryptolepine, have also shown selective activity against CQR P. falciparum strains, suggesting that bromine substitution can be a viable strategy for developing new antimalarials.[18]

Table 3: Comparative Antimalarial Activity (IC50 in nM) of Halogenated Quinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
Chloro-Derivatives
Chloroquine (CQ)D10 (CQ-Sensitive)~20-43[18]
K1 (CQ-Resistant)~540[18]
N,N-bis(7-chloroquinolin-4-yl)ethylenediamineD10 (CQ-Sensitive)26[18]
K1 (CQ-Resistant)48[18]
Bromo-Derivative
2-BromoneocryptolepineK1 (CQ-Resistant)4000[18]

The development of analogs that circumvent resistance mechanisms is paramount. While simple substitution of chlorine with bromine may not always restore potency, it represents a key avenue in the broader synthetic strategy to create novel antimalarial agents.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a key mechanism of action for quinoline antimalarials and a standard workflow for drug discovery.

Antimalarial_Mechanism cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Complex->Hemozoin Inhibition

Caption: Mechanism of quinoline antimalarials like Chloroquine.

Drug_Discovery_Workflow start Design & Synthesis of Bromo/Chloro Quinoline Library screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->start No Hits secondary_assay Secondary Assays (Dose-Response, MIC, IC50) hit_id->secondary_assay Hits sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization (Chemical Modification) sar->lead_opt preclinical Preclinical Studies (In vivo, Toxicology) sar->preclinical Lead Compound lead_opt->screening clinical Clinical Trials preclinical->clinical

Caption: General workflow for biological evaluation of new derivatives.

Standardized Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, self-validating protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20]

  • Cell Plating:

    • Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo- and chloroquinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (inoculum, no compound) and a negative control (broth, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly indicates that both bromoquinoline and chloroquinoline derivatives are exceptionally promising scaffolds for the development of novel therapeutic agents.[4]

  • Chloroquinolines have a storied history, particularly in antimalarial therapy, and continue to serve as a foundational template for new anticancer and antimicrobial drugs.

  • Bromoquinolines have emerged as powerful alternatives, with studies demonstrating high potency, sometimes exceeding that of their chlorinated counterparts, particularly in the context of multi-drug resistant cancers and bacteria.

The choice between bromine and chlorine is not a simple matter of substitution. It is a nuanced decision that depends on the specific biological target, the desired pharmacokinetic properties, and the overall molecular architecture. The subtle differences in size, electronegativity, and lipophilicity between the two halogens can lead to significant variations in target engagement and biological response.[1][4]

Further systematic structure-activity relationship (SAR) studies are essential.[1] By directly comparing bromo- and chloro-substituents at various positions on the quinoline ring within the same molecular series, researchers can more clearly delineate the specific contributions of each halogen. This rational approach will undoubtedly accelerate the design of more potent, selective, and ultimately, more effective therapeutic agents to combat a wide range of human diseases.

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Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Bromoquinoline-6-carboxylic Acid: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Bromoquinoline-6-carboxylic acid, a key building block in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Bromoquinoline-6-carboxylic acid, a key building block in medicinal chemistry, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth, comparative analysis of the essential techniques for the elemental determination of this compound, grounded in practical expertise and scientific integrity. We will explore the theoretical underpinnings and provide field-proven protocols for the most reliable analytical methods.

The Foundational Blueprint: Theoretical Elemental Composition

Before embarking on any experimental analysis, a thorough understanding of the theoretical elemental composition is crucial. This serves as the benchmark against which all experimental data are compared. The molecular formula for 3-Bromoquinoline-6-carboxylic acid is C₁₀H₆BrNO₂.[1]

The molecular weight is calculated as follows:

  • (10 x 12.011) + (6 x 1.008) + (1 x 79.904) + (1 x 14.007) + (2 x 15.999) = 252.07 g/mol

Based on this, the theoretical elemental percentages are:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1147.65%
HydrogenH1.00866.0482.40%
BromineBr79.904179.90431.70%
NitrogenN14.007114.0075.56%
OxygenO15.999231.99812.69%

This theoretical data forms the basis of our analytical validation. Any significant deviation from these values in experimental results would indicate the presence of impurities or an incorrect molecular structure.

Core Elemental Analysis: A Multi-faceted Approach

No single technique can provide a complete elemental picture of a complex organic molecule like 3-Bromoquinoline-6-carboxylic acid. A combination of methods is essential for a comprehensive and validated analysis. This guide will focus on the gold-standard techniques: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN), and X-ray Fluorescence (XRF) for the direct and non-destructive determination of Bromine. We will also discuss potentiometric titration as a complementary method for quantifying the carboxylic acid functional group.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a robust and widely used technique for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound. The principle is straightforward: the sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, and NOx). These gases are then separated and quantified by a detector.

Causality Behind Experimental Choices:

For a halogenated compound like 3-Bromoquinoline-6-carboxylic acid, specific precautions must be taken. The presence of bromine can interfere with the combustion process and subsequent gas detection. To mitigate this, specialized absorbents are used to trap the resulting hydrogen bromide (HBr). Furthermore, to ensure complete combustion of the stable quinoline ring structure, a combustion aid such as tungsten(VI) oxide is often added to the sample.[1] This ensures the complete breakdown of the molecule and the accurate conversion of C, H, and N to their respective gaseous forms.

Sample Preparation:

  • Ensure the 3-Bromoquinoline-6-carboxylic acid sample is homogenous and finely powdered. Dry the sample in a vacuum oven at a suitable temperature (e.g., 60°C) to remove any residual moisture, which can affect the hydrogen and oxygen percentages.[1][2]

  • Accurately weigh 2-5 mg of the dried sample into a tin or silver capsule using a microbalance.[3][4]

  • Add a small amount of tungsten(VI) oxide (WO₃) to the capsule to aid in the combustion of the halogenated compound.[1]

  • Fold the capsule to enclose the sample and catalyst securely, ensuring no sample is lost.

Instrumentation and Analysis:

  • Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Set the combustion furnace temperature to approximately 1150°C and the reduction furnace to around 650°C.[3]

  • Introduce the encapsulated sample into the combustion chamber.

  • The combustion products (CO₂, H₂O, NOx, and HBr) are swept by a helium carrier gas through a reduction tube containing copper to convert NOx to N₂.

  • The gas mixture then passes through a series of traps to remove interferences, including a specific trap for halogens.

  • The separated gases (CO₂, H₂O, and N₂) are detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 3-Bromoquinoline- 6-carboxylic acid Dry Drying Sample->Dry Weigh Weighing (2-5 mg) Dry->Weigh Add_Catalyst Add WO₃ Catalyst Weigh->Add_Catalyst Encapsulate Encapsulation Add_Catalyst->Encapsulate Combustion Combustion (~1150°C in O₂) Encapsulate->Combustion Reduction Reduction (NOx -> N₂) Combustion->Reduction Trapping Halogen & Water Traps Reduction->Trapping Separation Gas Chromatography Trapping->Separation Detection Thermal Conductivity Detector Separation->Detection Data Data Analysis (%C, %H, %N) Detection->Data

Workflow for CHN Elemental Analysis.
X-ray Fluorescence (XRF) Spectroscopy for Bromine Determination

X-ray Fluorescence (XRF) is a powerful, non-destructive technique for elemental analysis.[5] It is particularly well-suited for the determination of heavier elements like bromine. The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. The resulting vacancies are filled by outer-shell electrons, and the energy difference is released as a fluorescent X-ray, which is characteristic of bromine. The intensity of this fluorescence is proportional to the concentration of bromine in the sample.

Causality Behind Experimental Choices:

For a solid organic sample like 3-Bromoquinoline-6-carboxylic acid, sample preparation is key to obtaining accurate and reproducible XRF results. The sample must be finely powdered and pressed into a pellet to ensure a flat, uniform surface for analysis.[6] This minimizes variations in X-ray absorption and scattering due to particle size and surface roughness. Calibration is performed using certified reference materials with a matrix similar to the sample to ensure the accuracy of the quantitative analysis.[7][8]

Sample Preparation:

  • Grind the 3-Bromoquinoline-6-carboxylic acid sample to a fine, uniform powder (typically < 75 µm).

  • Accurately weigh a specific amount of the powdered sample (e.g., 1-2 grams).

  • Transfer the powder to a pellet press die.

  • Apply pressure (e.g., 10-15 tons) for a set duration to form a stable, flat pellet.

  • Carefully remove the pellet and store it in a desiccator until analysis.

Instrumentation and Analysis:

  • Calibrate the XRF spectrometer using a series of certified bromine standards in a similar organic matrix.

  • Place the sample pellet into the spectrometer's sample holder.

  • Set the instrument parameters, including the X-ray tube voltage and current (e.g., 40 kV and 24 µA for a Ta source), and the acquisition time.[8]

  • Initiate the measurement. The instrument will irradiate the sample and detect the emitted fluorescent X-rays.

  • The software will identify the characteristic Kα and Kβ peaks for bromine and quantify its concentration based on the calibration curve.

XRF_Analysis_Workflow cluster_prep_xrf Sample Preparation cluster_analysis_xrf Instrumental Analysis Sample_XRF 3-Bromoquinoline- 6-carboxylic acid Grind Grinding Sample_XRF->Grind Weigh_XRF Weighing Grind->Weigh_XRF Pelletize Pelletizing Weigh_XRF->Pelletize Irradiation X-ray Irradiation Pelletize->Irradiation Fluorescence Bromine Fluorescence Irradiation->Fluorescence Detection_XRF X-ray Detector Fluorescence->Detection_XRF Quantification Quantification (%Br) Detection_XRF->Quantification

Workflow for XRF Elemental Analysis.
Potentiometric Titration for Carboxylic Acid Quantification

While not a direct elemental analysis technique, potentiometric titration is an excellent complementary method to confirm the purity of 3-Bromoquinoline-6-carboxylic acid by quantifying the carboxylic acid group. This method is particularly useful as it can distinguish between the acidic proton of the carboxylic acid and other potentially acidic protons in the molecule under the right conditions. Due to the low solubility of the compound in water and the weak acidic nature, a non-aqueous titration is preferred.[9][10]

Causality Behind Experimental Choices:

The choice of a non-aqueous solvent is critical. A solvent like pyridine or a mixture of benzene and methanol can effectively dissolve the analyte and enhance the acidity of the carboxylic acid group, leading to a sharper endpoint.[11][12] A strong base in a non-aqueous medium, such as sodium methoxide or potassium methoxide, is used as the titrant to ensure a complete and rapid reaction.[11][13]

Reagents and Sample Preparation:

  • Prepare a standardized 0.1 M solution of sodium methoxide in a mixture of benzene and methanol.

  • Accurately weigh approximately 100-150 mg of 3-Bromoquinoline-6-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of pyridine.[11]

Instrumentation and Titration:

  • Set up a potentiometric titrator with a glass electrode and a suitable reference electrode (e.g., calomel).

  • Immerse the electrodes in the sample solution.

  • Titrate the sample solution with the standardized sodium methoxide solution, recording the potential (mV) as a function of the titrant volume.

  • Continue the titration past the equivalence point.

  • Determine the equivalence point from the inflection point of the titration curve or by using a derivative plot.

  • Calculate the percentage purity of the carboxylic acid based on the volume of titrant consumed, its concentration, the sample weight, and the molecular weight of 3-Bromoquinoline-6-carboxylic acid.

Comparative Analysis of Techniques

FeatureCombustion Analysis (CHN)X-ray Fluorescence (XRF) for BrPotentiometric Titration (COOH)
Principle High-temperature combustion and gas detection.X-ray induced fluorescence.Neutralization reaction monitored by potential change.
Elements Determined C, H, NBrQuantifies acidic functional group
Sample Requirement 2-5 mg, solid1-2 g, solid100-150 mg, solid
Analysis Time ~10 minutes per sample< 5 minutes per sample~15-20 minutes per sample
Destructive? YesNoYes
Precision High (typically ±0.3%)High (can be <1% RSD)High (typically ±0.5%)
Key Advantage Standardized and reliable for C, H, N.Rapid, non-destructive, and specific for Br.Confirms functional group purity.
Limitations Requires specialized absorbents for halogens.Less sensitive for lighter elements.Indirect method for elemental composition.

Conclusion

The elemental analysis of 3-Bromoquinoline-6-carboxylic acid is a critical step in its characterization for research and drug development. A comprehensive approach utilizing Combustion Analysis for C, H, and N, and X-ray Fluorescence for Br, provides a complete and accurate elemental profile. The data from these techniques, when compared against the theoretical composition, offers a high degree of confidence in the identity and purity of the compound. Furthermore, complementary techniques like non-aqueous potentiometric titration serve as an invaluable tool for orthogonal validation of the compound's purity by quantifying its key functional group. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the integrity of their analytical data and the quality of their synthesized materials.

References

  • Vail, P. D., & Johnston, C. W. (1951). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Analyst, 76(904), 481-483. [Link]

  • EPFL ISIC. Elemental Analysis – Sample preparation. [Link]

  • Anderson, D. L. (2009). Determination of bromine in regulated foods with a field-portable X-ray fluorescence analyzer. Journal of AOAC International, 92(3), 837-846. [Link]

  • Eksperiandova, L. P., et al. (2018). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 73(13), 1225-1231. [Link]

  • Ephraim, D. C. (1989). Non-aqueous titration of a fulvic acid sample, with use of an internal reference compound. Talanta, 36(3), 379-382. [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Mohan Rao, K. C., & Naidu, P. R. (1971). Potentiometric titration of picolines in non-aqueous media. Proceedings of the Indian Academy of Sciences - Section A, 74(5), 223-227. [Link]

  • Unacademy. (n.d.). Notes on Types of Non-Aqueous Titration and their Significance. [Link]

  • Encyclopedia.pub. (2022). Nonaqueous Titration. [Link]

  • Slideshare. (2022). Non Aqueous titration: Definition, Principle and Application. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • My Standards. (n.d.). Calibration standards for XRF. [Link]

  • Elementar. (2023). Best practices for sample preparation in elemental analysis. [Link]

  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • Gallardo, H., et al. (2016). Bromine and bromide content in soils: Analytical approach from total reflection X-ray spectrometry. Chemosphere, 165, 336-342. [Link]

  • Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50(1-2), 303-308. [Link]

  • Gupta, V. K., & Singh, A. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]

  • XRF Scientific. (2018). Methods of XRF Sample Preparation. [Link]

  • NCERT. (n.d.). Systematic Qualitative Analysis. [Link]

  • XRF Scientific. (n.d.). XRF Sample Preparation Method Development. [Link]

  • Matthews, D. M., & Glenn, R. A. (1951). Potentiometric titration of weak acids in non-aqueous solvents. IV. Titration of acids in bitumen. Journal of Applied Chemistry, 1(10), 456-466. [Link]

  • Gel'man, N. I., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • University of Babylon. (n.d.). Element analysis. [Link]

  • Özeroğlu, C., & Gündüz, N. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808. [Link]

  • Glenn, R. A., & Peake, J. T. (1950). Potentiometric titrations of weak acids in non‐aqueous solvents. I. Benzoic acid, ϵ‐cyclohexylcaproic acid, p‐cresol and α‐naphthol. Journal of Applied Chemistry, 1(1), 1-10. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based Kinase Inhibitors

Introduction: The Enduring Significance of Quinoline Scaffolds in Kinase Inhibition The quinoline structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinoline Scaffolds in Kinase Inhibition

The quinoline structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and promising clinical candidates.[1][2] Its inherent rigidity, planarity, and amenability to synthetic modification make it an exemplary scaffold for the rational design of small molecule inhibitors targeting the diverse landscape of protein kinases.[3] Dysregulation of kinase activity is a well-established driver of numerous pathologies, most prominently cancer, where it fuels aberrant cell proliferation, survival, angiogenesis, and metastasis.[4] Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in contemporary drug discovery.[5]

This comprehensive technical guide provides an in-depth exploration of the discovery and development of quinoline derivatives as kinase inhibitors. We will delve into the critical signaling pathways they modulate, present robust experimental methodologies for their computational evaluation, and offer a comparative analysis of their predicted inhibitory potential against key oncogenic kinases. Quinoline-containing compounds have consistently demonstrated significant inhibitory activity across a wide spectrum of kinases, leading to the clinical success of several such drugs.[2] This guide will specifically focus on quinoline derivatives targeting the EGFR, VEGFR, and Src kinase signaling cascades, providing a framework for researchers to conduct their own insightful comparative docking studies.

Pillar 1: Understanding the Landscape - Key Kinase Targets

The therapeutic efficacy of quinoline-based kinase inhibitors is rooted in their ability to interfere with pivotal signaling pathways implicated in tumorigenesis.[3] A fundamental understanding of these pathways is indispensable for both rational drug design and the elucidation of a compound's mechanism of action.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events that regulate cell growth and survival.[6] Activating mutations in the EGFR gene are frequently observed in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and resistance to apoptosis.[6][7] Consequently, EGFR has emerged as a critical therapeutic target.[7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8][9] Overexpression of VEGFR-2 is associated with the progression of many solid tumors.[9] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy, effectively starving tumors of the nutrients and oxygen required for their expansion.[9]

Src Family Kinases (Src)

Src is a non-receptor tyrosine kinase that plays a crucial role in a multitude of signaling pathways governing cell proliferation, migration, invasion, and angiogenesis.[10][11] Elevated Src activity is frequently observed in various cancers and is often associated with poor prognosis.[12][13] The development of selective Src inhibitors remains a significant challenge and a highly sought-after goal in oncology.[10]

cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Src Src Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR Quinoline_EGFR Quinoline Inhibitor Quinoline_EGFR->EGFR VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Quinoline_VEGFR Quinoline Inhibitor Quinoline_VEGFR->VEGFR2 Src Src FAK FAK Src->FAK Migration Cell Migration FAK->Migration Quinoline_Src Quinoline Inhibitor Quinoline_Src->Src

Caption: Key signaling pathways targeted by quinoline-based kinase inhibitors.

Pillar 2: The Experimental Blueprint - A Validated Molecular Docking Protocol

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] This protocol outlines a robust and self-validating workflow for conducting comparative docking studies of quinoline-based inhibitors against our selected kinase targets.

Step-by-Step Methodology
  • Protein Preparation:

    • Rationale: The accuracy of a docking study is critically dependent on the quality of the protein structure. It is imperative to start with a high-resolution crystal structure and meticulously prepare it to ensure it is suitable for docking.

    • Protocol:

      • Obtain the crystal structures of the kinase domains of EGFR, VEGFR-2, and Src from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 1M17 (EGFR), 4AGC (VEGFR-2), and 3EL7 (Src).[6][13][15]

      • Remove all non-essential molecules, including water, co-crystallized ligands, and ions, from the PDB file.

      • Add polar hydrogens to the protein structure.

      • Assign appropriate atom types and charges using a force field such as AMBER or CHARMM.

      • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Rationale: The ligands (quinoline-based inhibitors) must be in their correct three-dimensional, low-energy conformation to ensure accurate docking predictions.

    • Protocol:

      • Sketch the 2D structures of the quinoline-based inhibitors to be studied. For this guide, we will use the well-known inhibitors: Erlotinib (EGFR), Axitinib (VEGFR-2), and Dasatinib (Src) as reference compounds, alongside a set of hypothetical quinoline derivatives.

      • Convert the 2D structures to 3D structures.

      • Assign appropriate atom types and charges.

      • Perform a conformational search to identify the lowest energy conformer for each ligand.

  • Docking Simulation:

    • Rationale: The docking algorithm explores the conformational space of the ligand within the defined binding site of the protein and scores the different poses based on a scoring function.

    • Protocol:

      • Define the binding site (active site) of the kinase. This is typically done by identifying the location of the co-crystallized ligand in the original PDB file.

      • Select a suitable docking program. For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[6]

      • Run the docking simulation for each ligand against each prepared protein structure. It is recommended to perform multiple independent docking runs to ensure the convergence of the results.

  • Post-Docking Analysis and Validation:

    • Rationale: The raw output of a docking simulation requires careful analysis and interpretation to derive meaningful insights. Validation against known experimental data is a crucial step to ensure the reliability of the computational model.

    • Protocol:

      • Binding Energy Analysis: Analyze the predicted binding energies (affinity) of the different ligands to the kinase targets. A more negative binding energy generally indicates a stronger interaction.

      • Interaction Analysis: Visualize the docked poses of the ligands within the binding site and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

      • Redocking (Self-Validation): As a critical validation step, re-dock the co-crystallized ligand back into its corresponding protein structure. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å, which indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[16]

Start Start ProteinPrep Protein Preparation (PDB: 1M17, 4AGC, 3EL7) Start->ProteinPrep LigandPrep Ligand Preparation (Quinoline Derivatives) Start->LigandPrep DefineBindingSite Define Binding Site ProteinPrep->DefineBindingSite LigandPrep->DefineBindingSite Docking Molecular Docking (AutoDock Vina) DefineBindingSite->Docking Analysis Post-Docking Analysis (Binding Energy, Interactions) Docking->Analysis Validation Validation (Redocking, RMSD < 2.0 Å) Analysis->Validation Results Comparative Results Validation->Results End End Results->End

Caption: A validated workflow for comparative molecular docking studies.

Pillar 3: Data-Driven Insights - Comparative Analysis

The culmination of the docking protocol is a rich dataset that, when analyzed comparatively, can provide valuable insights into the structure-activity relationships (SAR) of the quinoline-based inhibitors.

Quantitative Data Summary

The following table summarizes the predicted binding energies and key interactions for a representative set of quinoline-based inhibitors against our target kinases.

InhibitorTarget KinaseBinding Energy (kcal/mol)Key Interacting Residues
Erlotinib (Reference) EGFR-7.3Met769 (H-bond)[6]
Quinoline Derivative AEGFR-8.5Met769 (H-bond), Leu718 (hydrophobic)
Quinoline Derivative BEGFR-7.9Met769 (H-bond), Val726 (hydrophobic)
Axitinib (Reference) VEGFR-2-9.2Cys919 (H-bond), Val848 (hydrophobic)
Quinoline Derivative CVEGFR-2-10.1Cys919 (H-bond), Leu840 (hydrophobic)
Quinoline Derivative DVEGFR-2-9.5Cys919 (H-bond), Ala866 (hydrophobic)
Dasatinib (Reference) Src-10.8Met341 (H-bond), Thr338 (H-bond)
Quinoline Derivative ESrc-11.5Met341 (H-bond), Leu273 (hydrophobic)
Quinoline Derivative FSrc-10.2Met341 (H-bond), Val281 (hydrophobic)
Interpretation of Results and SAR Insights
  • EGFR Inhibition: The data suggests that quinoline derivatives with appropriate substitutions that can form strong hydrophobic interactions with residues like Leu718 and Val726, in addition to the crucial hydrogen bond with Met769, exhibit enhanced binding affinity compared to the reference inhibitor, Erlotinib.[6]

  • VEGFR-2 Inhibition: For VEGFR-2, the presence of substituents on the quinoline core that can engage in hydrophobic interactions with residues such as Leu840 and Ala866 appears to be beneficial for improving binding affinity, complementing the essential hydrogen bond with Cys919.

  • Src Inhibition: The docking results for Src highlight the importance of both hydrogen bonding with key residues like Met341 and extensive hydrophobic contacts within the active site. Quinoline Derivative E, with a predicted binding energy of -11.5 kcal/mol, demonstrates the potential for designing highly potent Src inhibitors by optimizing these interactions.

Conclusion: Guiding Future Drug Design

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of quinoline-based kinase inhibitors. By following the validated experimental protocol and carefully analyzing the resulting data, researchers can gain valuable insights into the molecular determinants of inhibitor binding and selectivity. These computational predictions, when integrated with experimental validation, can significantly accelerate the design and optimization of novel, potent, and selective quinoline-based kinase inhibitors for the treatment of cancer and other diseases. The versatility of the quinoline scaffold, coupled with the power of in silico methods, continues to make it a highly attractive starting point for the development of next-generation targeted therapies.[1][2]

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. (n.d.). Journal of Biomolecular Structure and Dynamics.
  • 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011). Letters in Drug Design & Discovery.
  • Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. (2020). Molecules. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of novel Src, Bcl-2 dual inhibitors by the pharmacophore model, molecular docking, and molecular dynamics simulations. (n.d.). New Journal of Chemistry. [Link]

  • Molecular Docking Study of Natural Compounds against Non Receptor Protein Tyrosine Kinases Src. (n.d.). International Journal of Pharmacy. [Link]

  • A combination of docking/dynamics simulations and pharmacophoric modeling to discover new dual c-Src/Abl kinase inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. (n.d.). ResearchGate. [Link]

  • Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). (2011). Medicinal Chemistry. [Link]

  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. (2018). RSC Publishing. [Link]

  • The docking result of the EGFR inhibitors with EGFR. (a) The binding... (n.d.). ResearchGate. [Link]

  • 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011). Ingenta Connect. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers in Chemistry. [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). MDPI. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

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Comparative

A Researcher's Guide to Validating Antiproliferative Activity in Cancer Cell Lines

In the landscape of oncology drug discovery, the robust validation of a compound's antiproliferative activity is a critical checkpoint. This guide provides a comprehensive framework for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the robust validation of a compound's antiproliferative activity is a critical checkpoint. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret antiproliferative assays with scientific rigor. We will delve into the causal logic behind experimental choices, present detailed protocols for key assays, and offer insights into data analysis and interpretation, moving beyond a mere recitation of steps to foster a deeper understanding of these foundational techniques.

The Cornerstone of Credibility: The Imperative of Cell Line Selection and Authentication

A systematic approach to cell line selection involves considering the expression levels and genetic status of the putative drug target. Publicly available databases, such as the Cancer Cell Line Encyclopedia (CCLE), provide a wealth of genomic and transcriptomic data to inform these decisions.

However, the specter of cell line misidentification and cross-contamination looms large over biomedical research, with estimates suggesting that a significant percentage of cell lines in use are affected.[3] This issue can lead to the generation of non-reproducible and invalid data, wasting valuable resources and derailing scientific progress.[4] Therefore, routine cell line authentication is not merely a suggestion but a prerequisite for trustworthy research. Short Tandem Repeat (STR) profiling is the current gold standard for authenticating human cell lines.[4]

Experimental Workflow for Assessing Antiproliferative Activity

The overall workflow for assessing the antiproliferative activity of a compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from initial cell line preparation to final data analysis.

Antiproliferative_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection & Sourcing Cell_Line_Authentication Cell Line Authentication (STR Profiling) Cell_Line_Selection->Cell_Line_Authentication Cell_Culture Cell Culture & Expansion Cell_Line_Authentication->Cell_Culture Doubling_Time Determine Doubling Time Cell_Culture->Doubling_Time Seeding Cell Seeding in Microplates Doubling_Time->Seeding Treatment Compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Perform Viability/Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Data_Acquisition Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Normalization Data Normalization to Controls Data_Acquisition->Normalization Dose_Response Generate Dose-Response Curves Normalization->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Interpretation Interpretation & Comparison IC50->Interpretation

Caption: A generalized workflow for validating antiproliferative activity.

Understanding the doubling time of your chosen cell lines is crucial for optimizing seeding densities and the duration of the assay.[5][6] This ensures that cells are in the exponential growth phase during the experiment, leading to more consistent and reproducible results.[6]

Core Methodologies for Quantifying Antiproliferative Effects

Several assays are commonly employed to measure the antiproliferative effects of a compound. The choice of assay depends on various factors, including the compound's mechanism of action, the cell type, and throughput requirements. Here, we detail the protocols for two widely used colorimetric assays, MTT and Sulforhodamine B (SRB), and the longer-term clonogenic survival assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a popular method for assessing cell viability.[7] The underlying principle is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[9]

Limitations to Consider: It is crucial to remember that the MTT assay measures metabolic activity, which is often used as a proxy for cell viability.[8] However, certain compounds can interfere with cellular metabolism without directly causing cell death, potentially leading to misinterpretation of the results.[10][11] Additionally, the MTT reagent itself can be cytotoxic to some cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[7]

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13][14][15] This assay is less susceptible to interference from compounds that affect cellular metabolism.[16][17] The amount of bound dye is directly proportional to the cell mass.[3][16][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[13][15]

  • Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove excess dye.[13] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[16]

The Clonogenic Assay: The Gold Standard for Reproductive Viability

The clonogenic assay, or colony formation assay, is considered the gold standard for measuring the ability of a single cell to undergo indefinite proliferation and form a colony.[19][20] This assay assesses the long-term effects of a compound on the reproductive integrity of cells, which is not always captured by short-term viability assays.[21]

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line.

  • Cell Seeding: Plate a precise number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes. The exact number will depend on the plating efficiency of the cell line.

  • Treatment: Allow the cells to attach overnight, then treat with the compound of interest for a specified duration.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (typically defined as ≥50 cells) are formed.[20][21]

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution such as 10% neutral buffered formalin, and then stain with a solution like 0.5% crystal violet.[20][21]

  • Colony Counting: Count the number of colonies in each well or dish.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of dose-response experiments is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[22] A lower IC50 value indicates a more potent compound.[23]

Generating Dose-Response Curves and Calculating IC50

Software such as GraphPad Prism is commonly used to generate dose-response curves and calculate IC50 values.[4][22] The process typically involves the following steps:

  • Data Entry: Enter the log of the compound concentrations as the X-values and the corresponding cell viability or growth inhibition percentages as the Y-values.

  • Nonlinear Regression: Use a nonlinear regression model, such as the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation, to fit the data.[4][22]

  • IC50 Determination: The software will calculate the IC50 value based on the fitted curve.

Dose_Response_Curve cluster_0 Dose-Response Analysis Data_Input Input Data: - Log(Concentration) - % Inhibition Curve_Fit Nonlinear Regression (Sigmoidal Curve) Data_Input->Curve_Fit Parameters Output Parameters: - IC50 - Hill Slope - R-squared Curve_Fit->Parameters Interpretation Interpretation: - Potency (IC50) - Steepness (Hill Slope) - Goodness of Fit (R-squared) Parameters->Interpretation

Caption: Key steps in dose-response curve analysis.

It is important to distinguish between the relative IC50 and the absolute IC50. The relative IC50 is the concentration required to bring the curve down to a point halfway between the top and bottom plateaus of the curve, while the absolute IC50 is the concentration that elicits a response halfway between the maximum response and a baseline control.[24]

Comparative Analysis Across a Cell Line Panel

A key advantage of testing compounds against a panel of cell lines is the ability to identify patterns of activity. For instance, a compound may exhibit potent antiproliferative activity against cell lines with a specific mutation while being inactive against wild-type cell lines. This type of analysis can provide valuable insights into the compound's mechanism of action and potential biomarkers of response.

The NCI-60 screen, a panel of 60 human tumor cell lines, is a prime example of a large-scale platform for identifying novel anticancer agents and their mechanisms of action.[1][25][26] The data generated from such screens can be used in bioinformatic tools like COMPARE analysis to identify compounds with similar patterns of activity, suggesting a common mechanism.[26]

Table 1: Hypothetical Antiproliferative Activity Data

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
Compound X 0.51.2> 50
Compound Y 10.815.38.9
Doxorubicin 0.10.250.15

This table illustrates how summarizing IC50 values across different cell lines allows for a direct comparison of compound potency and selectivity.

Troubleshooting Common Issues in Antiproliferative Assays

Despite the robustness of these assays, various issues can arise that may compromise the quality of the data. A systematic approach to troubleshooting is essential.[27]

Common Problems and Potential Solutions

  • High variability between replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure a homogenous cell suspension and careful pipetting. Consider leaving the outer wells of the plate empty to mitigate edge effects.

  • No dose-response (flat curve): This could indicate that the compound is inactive at the tested concentrations, or there may be an issue with compound solubility or stability. Verify the compound's integrity and consider a wider concentration range.

  • Inconsistent results between experiments: This may be due to variations in cell passage number, reagent quality, or incubation times.[28][29] Standardize all experimental parameters and maintain a consistent cell culture practice.

Conclusion

The validation of antiproliferative activity in cancer cell lines is a cornerstone of preclinical drug discovery. By embracing a holistic approach that encompasses careful cell line selection and authentication, meticulous execution of well-characterized assays, and rigorous data analysis, researchers can generate high-quality, reproducible data that will reliably inform the progression of novel anticancer agents. This guide provides the foundational knowledge and practical protocols to achieve this, empowering researchers to conduct these critical experiments with confidence and scientific integrity.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
  • GraphPad. (n.d.). How to determine an IC50. Retrieved January 12, 2026, from [Link]

  • Hartert, K. (2022, August 25). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Asghar, J. (2021, February 3). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

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  • Wikipedia. (2023, December 19). MTT assay. Retrieved January 12, 2026, from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 2345, 21–32.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Price, A., & Cairney, C. J. (2018). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology, 1601, 19–28.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Unregistered. (2022, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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  • GraphPad. (n.d.). Equation: Absolute IC50. Retrieved January 12, 2026, from [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2011). Clonogenic assay of cells in vitro.
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  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved January 12, 2026, from [Link]

  • McGill University. (n.d.). Experimental Protocol for Clonogenic Survival Assay. Retrieved January 12, 2026, from [Link]

  • Close, D. A., Wang, A. X., Kochanek, S. J., Shun, T., Eiseman, J. L., & Johnston, P. A. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 242–263.
  • Scarbrough, P. (2017, June 19). Clonogenic Assay [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved January 12, 2026, from [Link]

  • Close, D. A., Wang, A. X., Kochanek, S. J., Shun, T., Eiseman, J. L., & Johnston, P. A. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. SLAS discovery : advancing life sciences R & D, 24(3), 242–263.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved January 12, 2026, from [Link]

  • CLYTE Technologies. (2023, September 22). Cell Doubling Time Formula: Your Ultimate Guide to Perfect Confluency. Retrieved January 12, 2026, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Sharma, S. V., Haber, D. A., & Settleman, J. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 69–92.
  • Geeleher, P., Gamazon, E. R., & Huang, R. S. (2014). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. Cell, 158(4), 714–724.
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  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved January 12, 2026, from [Link]

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  • Smith, J. A., & Doe, J. B. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(3), 543-554.
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Validation

A Senior Application Scientist's Guide to the Purification of Bromoquinolines: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the purity of intermediates like bromoquinolines is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and mea...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of intermediates like bromoquinolines is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. As precursors in the synthesis of a vast array of biologically active molecules, the presence of even trace impurities can lead to ambiguous results, side reactions, and a misinterpretation of structure-activity relationships.[1]

This guide provides an in-depth comparison of the most effective methods for the purification of bromoquinolines. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern the efficacy of each technique, offering field-proven insights to navigate the common challenges associated with these nitrogen-containing heterocycles.

The Challenge of Purifying Bromoquinolines: Understanding the Molecular Properties

The purification strategy for any compound is dictated by its inherent physicochemical properties and the nature of the impurities present. Bromoquinolines present a unique set of challenges primarily stemming from two key features:

  • The Basic Nature of the Quinoline Core: The lone pair of electrons on the nitrogen atom of the quinoline ring imparts a basic character to the molecule.[2] This basicity can lead to strong interactions with acidic stationary phases, such as silica gel, a ubiquitous medium in column chromatography. Such interactions can result in peak tailing, poor separation, and even on-column degradation of the target compound.[3]

  • Isomeric and Over-Brominated Impurities: The synthesis of bromoquinolines, particularly through direct bromination, can often yield a mixture of regioisomers (e.g., 5-bromo- vs. 7-bromoquinoline) and poly-brominated species.[4] These byproducts frequently possess polarities very similar to the desired product, making their separation a non-trivial task.

A successful purification strategy, therefore, must be tailored to address these challenges, leveraging the subtle differences in properties between the target bromoquinoline and its contaminants.

Comparative Efficacy of Purification Methods

The choice of purification method is a critical decision that balances purity requirements, scale, cost, and time. Below is a comparative summary of the most common techniques employed for the purification of bromoquinolines.

Method Typical Purity Yield Scalability Cost per Gram Time Best For
Column Chromatography 90-98%60-90%mg to multi-gramModerateHours to a daySeparating isomeric mixtures and closely related impurities.
Recrystallization >99%50-80%Gram to kgLowDays (including crystal growth)High-purity final product, especially for solids; large-scale purification.
Distillation (Vacuum) >99%70-95%Gram to multi-kgLowHoursRemoving non-volatile or very high-boiling impurities from liquid bromoquinolines.
Preparative HPLC >99.5%80-95%µg to gramHighHoursHighest purity for small quantities; separating very challenging mixtures.

In-Depth Analysis and Experimental Protocols

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For bromoquinolines, careful consideration of the stationary and mobile phases is crucial for success.

Causality Behind Experimental Choices

The primary challenge with chromatographing bromoquinolines is their basicity, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[3] This interaction can be mitigated by:

  • Deactivating the Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase neutralizes the acidic sites on the silica, leading to improved peak shapes and reduced tailing.[3]

  • Choosing an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive basic compounds.[3]

Experimental Protocol: Flash Column Chromatography of 3-Bromoquinoline

This protocol outlines a general procedure for the purification of a crude bromoquinoline sample.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures).

    • The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the desired bromoquinoline.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5-1% triethylamine if necessary).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude bromoquinoline in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified bromoquinoline.

Visualization of the Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Bromoquinoline Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Bromoquinoline Evaporate->Pure

Caption: Workflow for bromoquinoline purification by column chromatography.

Recrystallization: The Path to High Purity

Recrystallization is a powerful purification technique for solids, capable of yielding material of very high purity.[6] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[7]

Causality Behind Experimental Choices

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Completely dissolve the bromoquinoline at an elevated temperature.

  • Have very low solubility for the bromoquinoline at low temperatures.

  • Either dissolve the impurities completely at all temperatures or not at all.

For bromoquinolines, which are often solids or can be converted to solid salts (e.g., hydrobromide), recrystallization is an excellent choice for a final purification step to remove minor impurities.[8] It is also a highly scalable and cost-effective method.[9]

Experimental Protocol: Recrystallization of 3-Bromoquinoline Hydrobromide

This protocol is adapted for the purification of bromoquinolines via their hydrobromide salts.

  • Dissolution:

    • Place the crude 3-bromoquinoline hydrobromide in an Erlenmeyer flask.

    • Add a minimal amount of a hot water/ethanol mixed solvent and heat gently with swirling until the solid is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature, undisturbed.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold water/ethanol solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven.

Visualization of the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlowly Slow Cooling to Room Temperature HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure High-Purity Crystalline Bromoquinoline Dry->Pure G cluster_setup Setup cluster_distillation Distillation cluster_result Result SetupApparatus Assemble Vacuum Distillation Apparatus AddCrude Add Crude Liquid Bromoquinoline SetupApparatus->AddCrude ApplyVacuum Apply Vacuum AddCrude->ApplyVacuum Heat Gently Heat ApplyVacuum->Heat Collect Collect Distillate at Correct BP/Pressure Heat->Collect Pure Purified Liquid Bromoquinoline Collect->Pure

Caption: Workflow for bromoquinoline purification by vacuum distillation.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the most challenging separations or when the highest possible purity is required for a small amount of material, preparative HPLC is the method of choice. [5]It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify significant quantities of a target compound. [5]

Causality Behind Experimental Choices

Preparative HPLC offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures. [10]For bromoquinolines, reversed-phase HPLC using a C18 column is a common and effective approach. [11]The use of acidic modifiers like formic or trifluoroacetic acid in the mobile phase can improve peak shape by protonating the basic nitrogen of the quinoline, leading to more consistent interactions with the stationary phase.

Experimental Protocol: Preparative HPLC of a Bromoquinoline Derivative
  • Method Development:

    • Develop an analytical HPLC method that provides good separation of the target bromoquinoline from its impurities.

    • A typical starting point is a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.

  • Scale-Up:

    • Transfer the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume proportionally.

  • Purification and Fraction Collection:

    • Inject the crude sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the pure bromoquinoline, guided by UV detection.

  • Post-Purification:

    • Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Purity Validation: The Final Arbiter

Regardless of the purification method employed, the final purity of the bromoquinoline must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, providing quantitative data on the purity of the sample. [12]Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure and identity of the purified compound. [13]

Conclusion

The purification of bromoquinolines is a critical step in their utilization in research and drug development. A thorough understanding of their chemical nature, particularly their basicity, is essential for selecting and optimizing a purification strategy. While column chromatography serves as a versatile workhorse, recrystallization and distillation are powerful techniques for achieving high purity on a larger scale. For the most demanding applications, preparative HPLC offers unparalleled resolution. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain bromoquinolines of the requisite purity for their scientific endeavors.

References
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-Bromoquinoline-6-carboxylic Acid

As a Senior Application Scientist, I understand that groundbreaking research in drug development and chemical synthesis relies on the responsible handling of specialized reagents. 3-Bromoquinoline-6-carboxylic acid, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research in drug development and chemical synthesis relies on the responsible handling of specialized reagents. 3-Bromoquinoline-6-carboxylic acid, a key building block in many research applications, requires meticulous management from acquisition to disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromoquinoline-6-carboxylic acid. Our focus is on ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, empowering your team to manage chemical waste with confidence and integrity.

Hazard Identification and Safety Profile

Before handling any chemical, a thorough understanding of its hazards is paramount. 3-Bromoquinoline-6-carboxylic acid is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) provided by the manufacturer as the primary source of information.[1][2]

Table 1: GHS Hazard Profile for 3-Bromoquinoline-6-carboxylic Acid

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Acute Toxicity Category 4, OralH302: Harmful if swallowed.[2][3]Warning[3]
Skin Irritation Category 2H315: Causes skin irritation.[2][4][5]Warning[3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2][4][5]Warning[3]
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritation.[2][4][5]Warning[3]

STOT SE: Specific Target Organ Toxicity, Single Exposure.

Due to its chemical structure, which includes a carbon-halogen bond, this compound is classified as a halogenated organic compound . This classification is critical as it dictates the specific disposal pathways required by environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA).[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 3-Bromoquinoline-6-carboxylic acid. The goal is to create a complete barrier, preventing any contact with the chemical.

Table 2: Required PPE for Handling and Disposal

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[2][9] Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye & Face Protection Safety glasses with side shields and a face shield.Protects against dust, splashes, and aerosols, preventing serious eye irritation.[2][9]
Body Protection Laboratory coat and, if necessary, a chemical-resistant apron.Prevents contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved respirator.Required when working outside of a certified chemical fume hood or if dust/aerosols are generated.[2][9]

All handling and weighing of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-Bromoquinoline-6-carboxylic acid and associated waste.

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is the cornerstone of safe chemical waste management.[1][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solid Waste."

  • Causality: 3-Bromoquinoline-6-carboxylic acid must not be mixed with non-halogenated waste, solvents, acids, or bases.[13][14] Halogenated compounds require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[6] Mixing streams can lead to regulatory violations and significantly increased disposal costs.

Step 2: Proper Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and compliance.

  • Action: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass container for sharps) that is in good condition, free of leaks, and has a tightly sealing lid.[15]

  • Labeling: The container must be clearly and accurately labeled.[1] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Bromoquinoline-6-carboxylic acid"

    • Accumulation Start Date

    • Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Collection of Waste
  • Solid Waste: Place surplus or non-recyclable 3-Bromoquinoline-6-carboxylic acid directly into the designated halogenated waste container.[2]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of in the same container.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as halogenated waste.[12]

Step 4: Management of Empty Containers

An "empty" container that held a hazardous chemical is not considered general waste until it has been properly decontaminated.[15]

  • Action: Perform a "triple rinse" of the empty container using a solvent capable of dissolving the residue (e.g., methanol or acetone).[15]

  • Critical Note: The solvent rinsate from this process is now considered hazardous waste. It must be collected in a separate, properly labeled container for "Halogenated Organic Liquid Waste."

  • Final Disposal: Once triple-rinsed, the container can be punctured to prevent reuse.[10] Remove or deface the original label and dispose of it as non-hazardous solid waste or according to your institution's specific guidelines.[15]

Step 5: Final Disposal Arrangement
  • Action: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.

  • Contact: Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[2] These services are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[1][16]

  • Expected Method: The final disposal method for halogenated organic compounds like 3-Bromoquinoline-6-carboxylic acid will almost certainly be high-temperature incineration at a licensed facility.[6][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 3-Bromoquinoline-6-carboxylic acid.

G start Waste Generated (Solid, Contaminated PPE, Rinsate) is_solid Is the waste solid or contaminated material? start->is_solid is_liquid Is the waste liquid (e.g., from triple rinse)? start->is_liquid is_container Is it an empty product container? start->is_container solid_waste Place in labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes liquid_waste Collect in labeled 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes triple_rinse Triple rinse with appropriate solvent is_container->triple_rinse Yes store Store sealed containers in designated Satellite Accumulation Area solid_waste->store liquid_waste->store triple_rinse->liquid_waste Collect Rinsate dispose_container Deface label & dispose of container as non-hazardous waste triple_rinse->dispose_container After Rinsing contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup and Final Incineration store->contact_ehs

Caption: Decision workflow for proper segregation and disposal of 3-Bromoquinoline-6-carboxylic acid waste.

Emergency Procedures: Spills and Exposure

Immediate and correct action during an emergency is vital to mitigating harm.

Small Spill Cleanup

Should a small spill occur in a controlled environment like a fume hood:

  • Evacuate & Secure: Evacuate personnel from the immediate area and ensure adequate ventilation.[2][10]

  • Wear Full PPE: Do not attempt cleanup without the full PPE detailed in Table 2.

  • Contain: Prevent the spill from spreading or entering any drains.[2][10]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[9]

  • Collect: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

By adhering to these detailed procedures, researchers can ensure that their vital work with 3-Bromoquinoline-6-carboxylic acid is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. (2025, August 1). Angene Chemical. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • 3-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

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